AER-271
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propiedades
IUPAC Name |
[2-[[3,5-bis(trifluoromethyl)phenyl]carbamoyl]-4-chlorophenyl] dihydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9ClF6NO5P/c16-9-1-2-12(28-29(25,26)27)11(6-9)13(24)23-10-4-7(14(17,18)19)3-8(5-10)15(20,21)22/h1-6H,(H,23,24)(H2,25,26,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSHXPHFIHYXZKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C(=O)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)OP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9ClF6NO5P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of AER-271
For Researchers, Scientists, and Drug Development Professionals
Abstract
AER-271 is a clinical-stage pharmaceutical candidate developed for the management of cerebral edema, a life-threatening condition associated with ischemic stroke and other neurological injuries. As a water-soluble prodrug, this compound is systemically administered and rapidly converted in vivo to its active metabolite, AER-270. While initially characterized as a potent inhibitor of the aquaporin-4 (AQP4) water channel, emerging evidence suggests a more complex mechanism of action, potentially involving the modulation of key inflammatory signaling pathways. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action, supported by preclinical data, experimental methodologies, and a discussion of the relevant signaling cascades.
Introduction
Cerebral edema, the accumulation of excess fluid in the brain's intracellular or extracellular spaces, is a severe and often fatal complication of ischemic stroke. The formation of cytotoxic edema, characterized by cell swelling, is an early event driven by the influx of water into brain cells. Aquaporin-4 (AQP4), the most abundant water channel in the central nervous system, is considered a key mediator of this process.[1][2] this compound is an intravenously administered prodrug designed to deliver therapeutically effective concentrations of its active form, AER-270, to the neurovascular unit to mitigate cerebral edema.[1][3]
The Dual Mechanism of Action of AER-270
The mechanism of action of this compound is attributed to its active metabolite, AER-270. Research has elucidated a dual, and potentially debated, mechanism centered on AQP4 inhibition and modulation of the NF-κB signaling pathway.
Inhibition of Aquaporin-4 (AQP4)
The primary and most cited mechanism of action for AER-270 is the inhibition of AQP4 water channels.[1][3] AQP4 is densely expressed in astrocytic end-feet at the blood-brain barrier and is the principal route for water movement into the brain parenchyma during ischemic events.[1][2] By blocking these channels, AER-270 is proposed to reduce the influx of water into astrocytes, thereby attenuating cytotoxic edema.
However, the direct inhibitory effect of AER-270 on AQP4 has been a subject of recent investigation, with some studies suggesting that its in vivo efficacy may be attributable to off-target effects.[4][5][6] While binding to AQP4 has been demonstrated, the potency and direct channel-blocking activity are still under discussion.
Inhibition of the IKKβ/NF-κB Signaling Pathway
AER-270 is also known as IMD-0354, a compound identified as an inhibitor of the IκB kinase β (IKKβ).[7][8][9][10] The IKK complex is a critical upstream regulator of the nuclear factor-kappa B (NF-κB) signaling pathway, a central mediator of inflammation. In the canonical NF-κB pathway, IKKβ phosphorylates the inhibitory protein IκBα, leading to its ubiquitination and proteasomal degradation. This allows the NF-κB dimer (typically p65/p50) to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.
By inhibiting IKKβ, AER-270 prevents the phosphorylation and subsequent degradation of IκBα, thereby sequestering NF-κB in the cytoplasm and suppressing the inflammatory cascade.[7][8] This anti-inflammatory action is highly relevant in the context of ischemic stroke, where neuroinflammation significantly contributes to secondary brain injury. Interestingly, some research indicates that while AER-270 (IMD-0354) is a potent inhibitor of the canonical NF-κB pathway in cellular assays, it may be inactive in human IKKβ enzyme assays, suggesting an indirect mechanism of inhibition.[11]
Signaling Pathways
The multifaceted mechanism of action of this compound's active metabolite, AER-270, involves interplay with distinct signaling pathways.
AQP4-Mediated Water Transport
In the context of cerebral ischemia, cytotoxic edema is initiated by the failure of ion pumps, leading to an osmotic gradient that drives water into the brain through AQP4 channels. The proposed mechanism of AER-270 involves the direct blockade of these channels, thus mitigating cell swelling.
IKKβ/NF-κB Inflammatory Pathway
The anti-inflammatory effects of AER-270 are mediated through the inhibition of the canonical NF-κB signaling pathway. This pathway is a key driver of post-ischemic inflammation.
Downstream Signaling in Radiation-Induced Brain Injury
In a rat model of radiation-induced brain injury, treatment with this compound was found to inhibit the phosphorylation and activation of the PI3K/AKT/mTOR and JAK2/STAT3 signaling pathways. This suggests that the effects of this compound may extend to modulating pathways involved in cell survival, apoptosis, and inflammation, although the direct linkage to AQP4 or NF-κB inhibition in this context requires further elucidation.
Quantitative Data
The following tables summarize the available quantitative data for this compound and its active metabolite, AER-270.
Table 1: In Vitro Activity of AER-270
| Parameter | Value | Assay System | Reference |
| IC50 (NF-κB Inhibition) | 0.218 µM | IκBα degradation in Jurkat cells | [11] |
| 1.2 µM | TNF-α induced NF-κB transcription | [8] | |
| IC50 (IKKβ Inhibition) | 250 nM | Cell-permeable IKKβ inhibition | [9] |
| Kd (AQP4 Binding) | 17.0 ± 3.1 µM | DDM-solubilised AQP4 | [5] |
| 35.8 ± 4.6 µM | SMA-solubilised AQP4 | [5] | |
| 8.38 ± 0.76 µM | Thermal shift assay | [5] | |
| IC50 (Carbonic Anhydrase-1) | 3 µM | Commercial enzyme activity kit | [6] |
| T-Cell Proliferation Inhibition | >75% at 0.25 µM | In vitro CFSE dilution assay | [12] |
| IFNγ Production Inhibition | >80% at 0.25 µM | Recall IFNγ ELISPOT assay | [12] |
Table 2: In Vivo Efficacy and Pharmacokinetics of this compound/AER-270
| Parameter | Value | Animal Model | Reference |
| Cerebral Edema Reduction | 82.1% at 3h post-CA | Pediatric rat model of asphyxial cardiac arrest | [2] |
| Neurological Score | 0.89 ± 0.31 (this compound) vs. 2.50 ± 0.62 (vehicle) | Rodent ischemic stroke model | [6] |
| Therapeutic Plasma Level (AER-270) | 726.16 ± 114.22 ng/mL at 180 min post-CA | Pediatric rat model of asphyxial cardiac arrest | [2] |
Experimental Protocols
The following sections provide an overview of the key experimental methodologies used to characterize the mechanism of action and efficacy of this compound.
In Vivo Model: Middle Cerebral Artery Occlusion (MCAO)
The MCAO model is a standard preclinical model for inducing focal cerebral ischemia.
-
Animal Model: Adult male Sprague-Dawley rats or C57BL/6 mice.
-
Anesthesia: Isoflurane or other appropriate anesthetic.
-
Procedure:
-
A midline cervical incision is made to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
The ECA is ligated distally.
-
A silicone-coated monofilament is introduced into the ECA and advanced into the ICA to occlude the origin of the middle cerebral artery.
-
Occlusion is typically maintained for a period of 60 to 120 minutes, followed by reperfusion via withdrawal of the filament.
-
-
Outcome Measures: Neurological deficit scoring, infarct volume measurement (e.g., using TTC staining), and brain water content analysis.
Cerebral Edema Measurement: Wet-Dry Weight Method
This method provides a quantitative measure of brain water content.
-
Sample Collection: Animals are euthanized at specified time points post-injury. The brain is rapidly removed, and specific regions of interest (e.g., ischemic hemisphere) are dissected.
-
Procedure:
-
The tissue sample is immediately weighed to obtain the "wet weight."
-
The sample is then dried in an oven at a controlled temperature (e.g., 80-100°C) for a specified duration (e.g., 24-72 hours) until a constant weight is achieved.
-
The dried sample is weighed to obtain the "dry weight."
-
-
Calculation: Brain water content (%) = [(wet weight - dry weight) / wet weight] x 100.
Protein Analysis: Western Blotting
Western blotting is used to detect and quantify specific proteins and their phosphorylation status in key signaling pathways (e.g., PI3K/AKT/mTOR, JAK2/STAT3, NF-κB).
-
Protein Extraction: Brain tissue or cell lysates are prepared using appropriate lysis buffers containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of each sample is determined using a standard assay (e.g., BCA assay).
-
Gel Electrophoresis: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting:
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with primary antibodies specific for the target proteins (e.g., phospho-AKT, total-AKT, phospho-STAT3, total-STAT3, IκBα).
-
The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and imaged. Densitometry is used for quantification.
Clinical Development
This compound has completed a Phase 1 clinical trial in healthy volunteers (NCT03804476).[3][13][14][15] The study was a double-blind, randomized, placebo-controlled trial designed to assess the safety, tolerability, and pharmacokinetics of single and multiple ascending intravenous doses of this compound.[13][14] Additionally, a Phase 1 study in healthy Chinese volunteers was initiated. As of the date of this document, the results of these Phase 1 trials have not been publicly disclosed.
Conclusion
This compound is a promising therapeutic candidate for the treatment of cerebral edema. Its mechanism of action is complex, with evidence supporting both the inhibition of AQP4 water channels and the modulation of the IKKβ/NF-κB inflammatory signaling pathway. The relative contributions of these two mechanisms to the overall therapeutic effect of this compound in ischemic stroke are an active area of investigation. Further preclinical and clinical studies are warranted to fully elucidate its pharmacological profile and to establish its efficacy in patient populations. The potential for a dual-action therapeutic that addresses both cytotoxic edema and neuroinflammation makes this compound a compound of significant interest to the scientific and medical communities.
References
- 1. Selective IKK2 inhibitor IMD0354 disrupts NF-κB signaling to suppress corneal inflammation and angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The aquaporin-4 inhibitor this compound blocks acute cerebral edema and improves early outcome in a pediatric model of asphyxial cardiac arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PR 07/09/18 Phase I — Aeromics [aeromics.com]
- 4. biorxiv.org [biorxiv.org]
- 5. biorxiv.org [biorxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. IMD 0354, IKKbeta inhibitor (CAS 978-62-1) | Abcam [abcam.com]
- 10. axonmedchem.com [axonmedchem.com]
- 11. 4-Hydroxy-N-[3,5-bis(trifluoromethyl)phenyl]-1,2,5-thiadiazole-3-carboxamide: a novel inhibitor of the canonical NF-κB cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Aeromics Initiates Phase 1 Clinical Trial of CNS Edema Inhibitor this compound In Healthy Human Volunteers [prnewswire.com]
- 13. ClinicalTrials.gov [clinicaltrials.gov]
- 14. | BioWorld [bioworld.com]
- 15. Simcere Pharmaceutical Group Limited [simcere.com]
An In-depth Technical Guide on AER-271 as a Putative Aquaporin-4 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
AER-271 is a water-soluble phosphonate (B1237965) prodrug of AER-270, a small molecule that has been investigated for its potential to inhibit aquaporin-4 (AQP4), the primary water channel in the central nervous system. By modulating water movement across the blood-brain barrier, this compound has been explored as a therapeutic agent for conditions associated with cerebral edema, such as ischemic stroke, cardiac arrest, and radiation-induced brain injury. Preclinical studies have demonstrated the efficacy of this compound in reducing brain swelling, improving neurological outcomes, and mitigating associated cellular damage, including inflammation and apoptosis. However, recent evidence has emerged questioning the direct inhibitory effect of AER-270 on the AQP4 water channel, suggesting that its therapeutic benefits may arise from off-target effects. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, preclinical data, and detailed experimental protocols, while also addressing the current debate surrounding its direct molecular target.
Introduction to Aquaporin-4 and Cerebral Edema
Aquaporin-4 (AQP4) is the most abundant water channel protein in the central nervous system, predominantly expressed in astrocytes and ependymal cells.[1] It plays a crucial role in maintaining water homeostasis within the brain.[1] In pathological conditions such as ischemic stroke, traumatic brain injury, and neuroinflammation, the dysregulation of AQP4 is implicated in the formation and resolution of cerebral edema.[2][3][4]
Cerebral edema, the accumulation of excess fluid in the brain, is a life-threatening condition that can lead to increased intracranial pressure, brain herniation, and severe neurological damage.[2] Cytotoxic edema, one of the primary forms of cerebral edema, involves the swelling of glial cells and neurons due to an influx of water driven by osmotic gradients established during events like ischemia.[1] AQP4 is considered a key mediator of this water movement.[1][2]
This compound: A Prodrug Approach to AQP4 Inhibition
Chemical Properties and Mechanism of Action
This compound is a phosphonate prodrug derivative of AER-270. This formulation significantly enhances its water solubility, making it suitable for intravenous administration in a clinical setting.[1] Following administration, this compound is rapidly converted in vivo to its active form, AER-270, by endogenous phosphatases.[1] AER-270 was initially identified as a selective, partial antagonist of AQP4 through high-throughput screening.[1] The proposed mechanism involves the binding of AER-270 to AQP4, thereby inhibiting the passage of water through the channel and mitigating the development of cytotoxic edema.[1]
However, a 2024 preprint by Unger et al. has challenged this mechanism, suggesting that AER-270 does not directly inhibit AQP4 water permeability in mammalian cells or proteoliposome-based assays.[5][6] The authors propose that the observed in vivo effects may be attributable to off-target mechanisms, such as the inhibition of IKKβ and carbonic anhydrase.[5][7][8] This technical guide will present the data supporting both the initial hypothesis of AQP4 inhibition and the emerging counterevidence.
Preclinical Efficacy of this compound
This compound has been evaluated in several preclinical models of neurological injury, demonstrating a range of beneficial effects.
Asphyxial Cardiac Arrest
In a pediatric rat model of asphyxial cardiac arrest, treatment with this compound was shown to ameliorate early cerebral edema, reduce neurological deficits, and decrease neuronal death and neuroinflammation.[1][9]
Ischemic Stroke
In mouse models of ischemic stroke, this compound treatment led to improved neurological outcomes and a reduction in cerebral edema.[7]
Radiation-Induced Brain Injury
This compound has also shown protective effects in a rat model of radiation-induced brain injury (RIBI). Treatment with this compound reduced cerebral edema, attenuated inflammation and apoptosis, and helped maintain the integrity of the blood-brain barrier.[10][11]
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies investigating the efficacy of this compound.
Table 1: Effect of this compound on Cerebral Edema
| Model | Species | Treatment | Outcome Measure | Result | Citation |
| Asphyxial Cardiac Arrest | Rat (pediatric) | 5 mg/kg IP x2 | % Brain Water (3h post-CA) | 82.1% reduction in edema | [1] |
| Radiation-Induced Brain Injury | Rat | 5 mg/kg | Brain Water Content | Significantly lower than irradiated group | [10] |
Table 2: Effect of this compound on Neurological Deficit Score (NDS)
| Model | Species | Treatment | Outcome Measure | Result | Citation |
| Asphyxial Cardiac Arrest | Rat (pediatric) | 5 mg/kg IP + 0.08 mg/h continuous | NDS (3h post-CA) | 20% lower NDS compared to vehicle | [1] |
| Ischemic Stroke | Mouse | 5 mg/kg IP | Neurological Score | 0.89 ± 0.31 vs. 2.50 ± 0.62 (vehicle) | [7] |
Table 3: Effect of this compound on Cellular and Molecular Markers
| Model | Species | Treatment | Marker | Result | Citation |
| Asphyxial Cardiac Arrest | Rat (pediatric) | 5 mg/kg IP + 0.08 mg/h continuous | Pyknotic degenerating neurons (CA1) | 43% reduction | [1] |
| Asphyxial Cardiac Arrest | Rat (pediatric) | 5 mg/kg IP + 0.08 mg/h continuous | Fluorojade positivity (CA1) | 49% reduction | [1] |
| Asphyxial Cardiac Arrest | Rat (pediatric) | 5 mg/kg IP + 0.08 mg/h continuous | Iba1 positivity (microglia) | 55% reduction | [1] |
| Radiation-Induced Brain Injury | Rat | 5 mg/kg | GFAP-positive astrocytes | Reduced number | [10][12] |
| Radiation-Induced Brain Injury | Rat | 5 mg/kg | IL-6, TNF-α | Inhibited radiation-induced increase | [10] |
| Radiation-Induced Brain Injury | Rat | 5 mg/kg | Cleaved Caspase-3 | Reduced number of positive cells | [10] |
| Radiation-Induced Brain Injury | Rat | 5 mg/kg | ZO-1, Occludin, Claudin-5 | Attenuated radiation-induced inhibition | [10] |
| Radiation-Induced Brain Injury | Rat | 5 mg/kg | Evans Blue extravasation | Reduced | [10] |
Experimental Protocols
In Vitro AQP4 Inhibition Assay (Cell-Based Osmotic Stress Assay)
This protocol is based on the method used for the initial identification of AER-270 as an AQP4 inhibitor.[1]
Objective: To determine the inhibitory effect of a compound on AQP4-mediated water transport in a cellular context.
Materials:
-
Mammalian cells overexpressing AQP4 (e.g., CHO or HEK293 cells)
-
Parental cells (not expressing AQP4) as a negative control
-
Cell culture medium and supplements
-
Test compound (e.g., AER-270) dissolved in a suitable solvent (e.g., DMSO)
-
Hypotonic buffer (e.g., 50% PBS in sterile water)
-
Isotonic buffer (e.g., 1x PBS)
-
Calcein-AM (fluorescent dye)
-
Plate reader with kinetic fluorescence measurement capabilities
Procedure:
-
Cell Seeding: Seed the AQP4-expressing cells and parental cells into a 96-well black, clear-bottom plate at an appropriate density to achieve a confluent monolayer on the day of the assay.
-
Compound Incubation: The following day, wash the cells with isotonic buffer and then incubate them with varying concentrations of the test compound (and vehicle control) for a predetermined period (e.g., 15-60 minutes) at 37°C.
-
Dye Loading: Load the cells with Calcein-AM according to the manufacturer's instructions. This dye becomes fluorescent upon hydrolysis by intracellular esterases and is retained in cells with intact membranes.
-
Osmotic Challenge: Place the plate in the plate reader. Initiate kinetic fluorescence reading. After a brief baseline reading, rapidly add the hypotonic buffer to induce cell swelling.
-
Data Acquisition: Continuously measure the fluorescence intensity over time. As the cells swell, the intracellular concentration of calcein (B42510) decreases, leading to a reduction in fluorescence (quenching).
-
Data Analysis:
-
Calculate the initial rate of fluorescence decay for each well.
-
The rate of decay is proportional to the rate of water influx and thus AQP4 activity.
-
Compare the rates of fluorescence decay in the presence of the test compound to the vehicle control in AQP4-expressing cells.
-
Subtract the rate of decay observed in parental cells to account for non-AQP4 mediated water transport.
-
Plot the percentage of inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
In Vivo Model: Pediatric Asphyxial Cardiac Arrest in Rats
This protocol is adapted from Wallisch et al. (2019).[1]
Objective: To evaluate the efficacy of this compound in reducing cerebral edema and improving neurological outcome following asphyxial cardiac arrest in immature rats.
Animals: Postnatal day 16-18 Sprague-Dawley rats.
Procedure:
-
Anesthesia and Instrumentation: Anesthetize the rat pups and surgically place vascular catheters for drug administration and physiological monitoring.
-
Induction of Asphyxia: Induce asphyxia by disconnecting the ventilator for 9 minutes, leading to cardiac arrest.
-
Resuscitation: Initiate resuscitation with mechanical ventilation, chest compressions, and administration of epinephrine (B1671497) and sodium bicarbonate until the return of spontaneous circulation (ROSC).
-
Treatment: Upon ROSC, randomize the animals to receive either this compound or vehicle. A typical dosing regimen is an initial intraperitoneal (IP) bolus of 5 mg/kg followed by a second bolus at 60 minutes or a continuous subcutaneous infusion.[1]
-
Outcome Assessment:
-
Cerebral Edema: At designated time points (e.g., 3, 6, 24 hours post-CA), sacrifice the animals and measure the percentage of brain water content using the wet-dry weight method.[1]
-
Excise the brain and record the wet weight.
-
Dry the brain in an oven at a specified temperature (e.g., 100-110°C) for 72 hours until a constant dry weight is achieved.
-
Calculate the percentage of brain water: [(Wet Weight - Dry Weight) / Wet Weight] * 100.
-
-
Neurological Deficit Score (NDS): Assess neurological function at various time points post-CA using a standardized scoring system that evaluates motor function, reflexes, and behavior.
-
Signaling Pathways and Experimental Workflows
AQP4-Mediated Cytotoxic Edema Signaling Pathway
The following diagram illustrates the proposed signaling pathway leading to AQP4-mediated cytotoxic edema during an ischemic event.
Experimental Workflow for AQP4 Inhibitor Screening
The following diagram outlines a general workflow for the screening and validation of potential AQP4 inhibitors.
Discussion and Future Directions
This compound has demonstrated promising neuroprotective effects in various preclinical models of acute brain injury. The initial hypothesis centered on its role as a prodrug for the AQP4 inhibitor AER-270, which would directly mitigate cytotoxic edema by blocking water influx into astrocytes. The collective preclinical data on cerebral edema reduction, improved neurological scores, and decreased markers of cellular damage provide a strong rationale for its development.
However, the recent findings by Unger et al. (2024) necessitate a critical re-evaluation of the mechanism of action of AER-270.[5][6] Their research, conducted in multiple in vitro systems, suggests a lack of direct inhibition of AQP4 water permeability.[5][6] If these findings are further substantiated, the therapeutic benefits of this compound may be attributed to off-target effects, such as the modulation of inflammatory pathways through IKKβ inhibition or other undiscovered mechanisms.[5][7][8]
For drug development professionals, this highlights the importance of rigorous mechanistic studies throughout the development pipeline. While the preclinical efficacy of this compound is compelling, a definitive understanding of its molecular target is crucial for predicting its clinical efficacy and safety profile.
Future research should focus on:
-
Independent validation of the direct AQP4 inhibitory activity of AER-270: Replicating the experiments from both the initial discovery and the more recent contradictory findings in multiple independent laboratories is essential.
-
Elucidation of off-target effects: A comprehensive profiling of AER-270 against a broad range of kinases and other potential targets is warranted to identify the primary driver of its in vivo efficacy.
-
Correlation of in vitro activity with in vivo efficacy: Future studies should aim to directly correlate the potency of AER-270 in various in vitro assays (both AQP4-dependent and -independent) with its efficacy in animal models of cerebral edema.
Conclusion
This compound remains a promising investigational drug for the treatment of cerebral edema associated with acute neurological injuries. Its efficacy in multiple preclinical models is well-documented. However, the precise mechanism of action is currently a subject of scientific debate. While the initial hypothesis of direct AQP4 inhibition is supported by a body of evidence, recent studies suggest the involvement of off-target effects. A thorough understanding of the molecular pharmacology of AER-270 is critical for the continued development of this compound and for guiding the design of future therapeutics targeting cerebral edema. This technical guide provides a comprehensive overview of the current state of knowledge on this compound to aid researchers and drug development professionals in their ongoing efforts in this critical area of neuroscience.
References
- 1. The aquaporin-4 inhibitor this compound blocks acute cerebral edema and improves early outcome in a pediatric model of asphyxial cardiac arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Aquaporins in Brain Edema and Neuropathological Conditions [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. biorxiv.org [biorxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. biorxiv.org [biorxiv.org]
- 9. The aquaporin-4 inhibitor this compound blocks acute cerebral edema and improves early outcome in a pediatric model of asphyxial cardiac arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Protective effects of this compound in acute-phase radiation-induced brain injury in rats: reduction of brain edema, inflammation, apoptosis and maintenance of blood-brain barrier integrity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protective effects of this compound in acute-phase radiation-induced brain injury in rats: reduction of brain edema, inflammation, apoptosis and maintenance of blood-brain barrier integrity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | Protective effects of this compound in acute-phase radiation-induced brain injury in rats: reduction of brain edema, inflammation, apoptosis and maintenance of blood-brain barrier integrity [frontiersin.org]
AER-271: A Novel Aquaporin-4 Inhibitor for the Management of Cerebral Edema
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Cerebral edema, the accumulation of excess fluid in the brain, is a life-threatening complication of various neurological injuries, including ischemic stroke, cardiac arrest, and radiation-induced brain injury. A key player in the formation of cytotoxic cerebral edema is the aquaporin-4 (AQP4) water channel, which is highly expressed on astrocytes at the blood-brain barrier. AER-271 is a promising investigational drug that acts as a potent and selective inhibitor of AQP4. This technical guide provides a comprehensive overview of the preclinical data on this compound, detailing its mechanism of action, efficacy in various animal models of cerebral edema, and the underlying signaling pathways. The information presented herein is intended to support researchers, scientists, and drug development professionals in understanding the therapeutic potential of this compound for the treatment of cerebral edema.
Introduction: The Role of Aquaporin-4 in Cerebral Edema
Cerebral edema is a major contributor to morbidity and mortality in a range of acute brain injuries. It is broadly classified into two main types: cytotoxic and vasogenic edema. Cytotoxic edema, the swelling of glial and neuronal cells, is an early event in ischemic injury and is primarily driven by the influx of water into cells following disruption of ionic gradients. Vasogenic edema, on the other hand, results from the breakdown of the blood-brain barrier (BBB) and the subsequent leakage of plasma fluid into the brain's extracellular space.
Aquaporin-4 (AQP4) is the most abundant water channel in the central nervous system and is predominantly located in the astrocytic end-feet that ensheathe cerebral capillaries. This strategic localization places AQP4 in a critical position to regulate water movement between the blood and the brain parenchyma. In the context of cytotoxic edema, AQP4 facilitates the rapid influx of water into astrocytes, exacerbating cell swelling and contributing to the overall increase in intracranial pressure.[1] Consequently, the inhibition of AQP4 has emerged as a promising therapeutic strategy to mitigate the devastating effects of cerebral edema.
This compound: A Prodrug Inhibitor of Aquaporin-4
This compound is a water-soluble phosphonate (B1237965) prodrug of AER-270, a potent and selective inhibitor of the AQP4 water channel.[2] Following systemic administration, this compound is rapidly converted to its active form, AER-270, by endogenous phosphatases.[2] This conversion allows for efficient delivery of the active compound to the brain. AER-270 was identified through high-throughput screening and has demonstrated significant efficacy in reducing AQP4-mediated water permeability in preclinical models.[2]
Preclinical Efficacy of this compound in Cerebral Edema
The therapeutic potential of this compound has been evaluated in several well-established animal models of cerebral edema, including pediatric asphyxial cardiac arrest, radiation-induced brain injury, and ischemic stroke.
Pediatric Asphyxial Cardiac Arrest Model
In a rat model of pediatric asphyxial cardiac arrest, this compound demonstrated a significant reduction in cerebral edema and improved neurological outcomes.[3][4]
Table 1: Efficacy of this compound in a Pediatric Asphyxial Cardiac Arrest Rat Model [3]
| Outcome Measure | Vehicle Control | This compound Treated | Percentage Improvement |
| Brain Water Content (%) at 3h | 83.84% | 83.29% | 82.1% reduction in edema |
| Neurological Deficit Score at 3h | 325.00 ± 30.00 | 261.67 ± 20.56 | 20% improvement |
| Pyknotic Neurons in Hippocampus | Increased vs. Sham | Reduced by 43% vs. Vehicle | 43% reduction |
Radiation-Induced Brain Injury Model
This compound has also shown protective effects in a rat model of radiation-induced brain injury (RIBI), a condition often associated with cerebral edema.
Table 2: Efficacy of this compound in a Radiation-Induced Brain Injury Rat Model [5]
| Outcome Measure | Irradiation Group | Irradiation + this compound | Effect of this compound |
| Brain Water Content | Significantly Increased | Significantly Reduced | Attenuated cerebral edema |
| Astrocyte Activation (GFAP+) | Significantly Increased | Significantly Reduced | Inhibited astrogliosis |
| Pro-inflammatory Cytokines | Significantly Increased | Significantly Reduced | Attenuated neuroinflammation |
Ischemic Stroke Model
In a transient middle cerebral artery occlusion (tMCAO) mouse model of ischemic stroke, this compound treatment led to improved neurological function and a reduction in the volume of infarcted brain tissue.[6]
Table 3: Efficacy of this compound in a tMCAO Mouse Model of Ischemic Stroke [6]
| Outcome Measure | Ischemia/Reperfusion Group | This compound Treated Group | Effect of this compound |
| Neurological Score | Deficit Observed | Significant Improvement | Improved neurological outcome |
| Cerebral Infarction Volume | Large Infarct | Significant Reduction | Reduced infarct size |
Mechanism of Action and Signaling Pathways
The primary mechanism of action of this compound is the inhibition of AQP4-mediated water transport into astrocytes. This direct action mitigates cytotoxic cerebral edema. Furthermore, preclinical studies suggest that this compound exerts its neuroprotective effects through the modulation of downstream signaling pathways, including the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway, which is implicated in neuroinflammation.
AQP4 Inhibition and Reduction of Cytotoxic Edema
The following diagram illustrates the proposed mechanism by which this compound reduces cytotoxic cerebral edema.
Modulation of Neuroinflammatory Pathways
In the context of radiation-induced brain injury, this compound has been shown to attenuate the inflammatory response by inhibiting the phosphorylation of JAK2 and STAT3, key components of the JAK/STAT signaling pathway.
References
- 1. mdpi.com [mdpi.com]
- 2. Functionalized Phenylbenzamides Inhibit Aquaporin-4 Reducing Cerebral Edema and Improving Outcome in Two Models of CNS Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The aquaporin-4 inhibitor this compound blocks acute cerebral edema and improves early outcome in a pediatric model of asphyxial cardiac arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The aquaporin-4 inhibitor this compound blocks acute cerebral edema and improves early outcome in a pediatric model of asphyxial cardiac arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Protective effects of this compound in acute-phase radiation-induced brain injury in rats: reduction of brain edema, inflammation, apoptosis and maintenance of blood-brain barrier integrity [frontiersin.org]
- 6. researchgate.net [researchgate.net]
AER-271: A Technical Whitepaper on its Modulation of the Glymphatic System
For Researchers, Scientists, and Drug Development Professionals
Abstract
The glymphatic system, a recently discovered macroscopic waste clearance system in the central nervous system (CNS), is critically dependent on the function of aquaporin-4 (AQP4) water channels. AER-271, a water-soluble prodrug of the AQP4 inhibitor AER-270, has emerged as a significant pharmacological tool for modulating glymphatic activity. This technical guide provides a comprehensive overview of the effects of this compound on the glymphatic system, detailing its mechanism of action, summarizing key preclinical findings, and outlining the experimental protocols used to elucidate its function. The information presented is intended to inform further research and development of AQP4-targeted therapeutics for neurological disorders associated with impaired glymphatic clearance.
Introduction to the Glymphatic System and Aquaporin-4
The glymphatic system facilitates the exchange of cerebrospinal fluid (CSF) with interstitial fluid (ISF), enabling the removal of metabolic waste products, such as amyloid-beta, from the brain parenchyma.[1][2] This process is driven by arterial pulsation and is highly dependent on the function of AQP4 water channels, which are densely expressed in the astrocytic endfeet surrounding the cerebral vasculature.[1][2] AQP4 facilitates the movement of water from the perivascular space into the interstitium, a critical step for glymphatic influx. Dysfunctional glymphatic transport has been implicated in a range of neurological conditions, including Alzheimer's disease, traumatic brain injury, and stroke.
This compound: A Pharmacological Modulator of Glymphatic Function
This compound is a phosphate (B84403) prodrug of AER-270, a potent inhibitor of AQP4.[1][3] The addition of the phosphate group enhances the water solubility of the compound, making it more suitable for in vivo administration.[1] Following administration, endogenous phosphatases convert this compound to its active form, AER-270.[3][4] Preclinical studies have demonstrated that this compound effectively reduces cerebral edema in models of ischemic stroke and cardiac arrest.[3][5]
Core Mechanism of Action
The primary mechanism by which this compound influences the glymphatic system is through the inhibition of AQP4 water channels. By blocking AQP4, this compound impedes the flow of water from the perivascular space into the brain parenchyma, thereby reducing glymphatic influx.[1] This, in turn, slows the overall turnover of CSF and ISF within the brain, leading to a decrease in the clearance of interstitial solutes.[1] It is important to note that this compound's effect is dependent on the presence of AQP4, as it has no effect in AQP4 deficient mice.[1][2]
Some evidence also suggests that AER-270, the active metabolite of this compound, may also act as an inhibitor of the nuclear factor kappa B (NF-κB) signaling pathway.[6] This pathway is known to be involved in the inflammatory response and can influence AQP4 expression.[1] Inhibition of NF-κB could therefore represent a secondary mechanism by which this compound exerts its neuroprotective effects.
Signaling Pathway Diagram
Caption: Mechanism of this compound's inhibitory action on AQP4-mediated glymphatic influx.
Preclinical Data: Effects of this compound on Glymphatic Transport
Preclinical studies in mice have provided quantitative evidence for the inhibitory effects of this compound on the glymphatic system.
Quantitative Data Summary
| Parameter | Treatment Group | Result | Statistical Significance | Reference |
| Glymphatic Influx | ||||
| CSF Tracer Influx (Whole Brain) | This compound | Reduced | p < 0.05 | [7] |
| CSF Tracer Influx (Ventral Cortex) | This compound | Significantly Reduced | p = 0.005 | [7] |
| Interstitial Fluid Volume | ||||
| Apparent Diffusion Coefficient (ADC) | This compound | Reduced | Not specified | [6] |
| Glymphatic Efflux | ||||
| In vivo Solute Clearance | This compound | Inhibited | Not specified | [1][2] |
| Cerebral Edema | ||||
| Brain Water Content (Cardiac Arrest Model) | This compound | Reduced by 82.1% at 3h | p < 0.05 | [4] |
Experimental Protocols
-
Animal Model: Wild-type and AQP4 knockout mice.
-
Tracer Administration: A fluorescent cerebrospinal fluid (CSF) tracer (e.g., FITC-dextran) is infused into the cisterna magna.
-
Treatment: Mice are pre-treated with this compound (e.g., 10 mg/kg, intraperitoneally) or a vehicle control.
-
Imaging: Thirty minutes after tracer infusion, mice are euthanized, and their brains are imaged ex vivo using fluorescence microscopy to quantify tracer penetration into the parenchyma.
-
Animal Model: Wild-type mice.
-
Tracer Administration: A fluorescently labeled tracer is injected directly into the brain parenchyma (e.g., striatum).
-
Treatment: Mice are administered this compound or a vehicle control.
-
Measurement: The clearance of the tracer from the brain is monitored over time by measuring its appearance in the deep cervical lymph nodes or systemic blood.
-
Purpose: To assess changes in interstitial fluid volume.
-
Procedure: DW-MRI is performed before and after this compound administration to measure the apparent diffusion coefficient (ADC) of water in the brain parenchyma. A decrease in ADC is indicative of a reduction in the interstitial space.
Experimental Workflow Diagram
Caption: Experimental workflows for assessing glymphatic influx and efflux following this compound administration.
Clinical Development
This compound has completed a Phase 1 clinical trial in healthy human volunteers to assess its safety, tolerability, and pharmacokinetics.[8][9] The trial was a double-blind, randomized, placebo-controlled study with single ascending and multiple ascending dose cohorts.[8] While detailed results from this trial have not yet been fully published, its completion marks a critical step in the clinical development of AQP4 inhibitors for neurological indications.
Future Directions and Conclusion
This compound is a pioneering pharmacological agent that allows for the acute and specific inhibition of AQP4, providing an invaluable tool for studying the dynamics of the glymphatic system. Preclinical evidence strongly supports its role in suppressing glymphatic fluid transport and reducing cerebral edema. Future research should focus on elucidating the full therapeutic potential of this compound in various neurological disorders characterized by impaired glymphatic function. Further investigation into its potential off-target effects, including its interaction with the NF-κB pathway, will also be crucial for a comprehensive understanding of its mechanism of action. The progression of this compound and similar AQP4 inhibitors through clinical trials holds significant promise for the development of novel treatments for a range of debilitating brain disorders.
References
- 1. Glymphatic fluid transport is suppressed by the AQP4 inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Glymphatic fluid transport is suppressed by the aquaporin-4 inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The aquaporin-4 inhibitor this compound blocks acute cerebral edema and improves early outcome in a pediatric model of asphyxial cardiac arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The aquaporin-4 inhibitor this compound blocks acute cerebral edema and improves early outcome in a pediatric model of asphyxial cardiac arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Aeromics Initiates Phase 1 Clinical Trial of CNS Edema Inhibitor this compound In Healthy Human Volunteers [prnewswire.com]
- 9. journalforclinicalstudies.com [journalforclinicalstudies.com]
AER-271 in Ischemic Stroke Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ischemic stroke, a leading cause of mortality and long-term disability worldwide, is characterized by a complex cascade of pathological events initiated by the cessation of blood flow to a region of the brain. A critical and often life-threatening complication of severe ischemic stroke is the development of cerebral edema, or brain swelling. This increase in brain volume within the rigid confines of the skull elevates intracranial pressure, leading to secondary ischemic injury, brain herniation, and potentially death. Aquaporin-4 (AQP4), the most abundant water channel in the central nervous system, plays a pivotal role in the formation and propagation of cytotoxic cerebral edema following an ischemic insult. AER-271 is a clinical-stage, intravenously administered prodrug that is converted in vivo to its active form, AER-270, a potent and selective inhibitor of the AQP4 water channel.[1][2][3] This technical guide provides an in-depth overview of the preclinical data and methodologies related to the investigation of this compound in models of ischemic stroke.
Mechanism of Action
This compound is a phosphonate (B1237965) prodrug of AER-270, designed to improve solubility for intravenous administration.[4] Following administration, endogenous phosphatases convert this compound to AER-270.[4] AER-270 then acts as a selective inhibitor of AQP4 water channels, which are predominantly located in the astrocytic end-feet at the blood-brain barrier.[5] In the context of ischemic stroke, the disruption of ionic gradients leads to an osmotic imbalance, driving water into the brain parenchyma primarily through AQP4 channels, resulting in cytotoxic edema.[1] By blocking these channels, AER-270 is designed to mitigate the influx of water, thereby reducing cerebral edema and its devastating consequences.[4]
Preclinical Efficacy in Ischemic Stroke Models
This compound has demonstrated significant neuroprotective effects in various preclinical models of cerebral ischemia. These studies have shown that administration of this compound can lead to a reduction in cerebral edema, improvement in neurological function, and a decrease in inflammatory and apoptotic markers.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies of this compound in models relevant to ischemic stroke.
| Endpoint | Animal Model | Treatment Group | Control Group (Vehicle) | Outcome | Reference |
| Cerebral Edema | Asphyxial Cardiac Arrest (Rat) | This compound | Vehicle | 82.1% reduction in cerebral edema at 3 hours post-insult. | [4][6] |
| Neurological Score | Ischemic Stroke (Mouse) | This compound (5 mg/kg, i.p.) | Vehicle | Improved average neurological score of 0.89 ± 0.31. | [7] |
| Neurological Score | Ischemic Stroke (Mouse) | Vehicle | N/A | Average neurological score of 2.50 ± 0.62. | [7] |
| Neurological Deficit Score (NDS) | Asphyxial Cardiac Arrest (Rat) | This compound | Vehicle | 20% lower NDS at 3 hours post-insult. | [4] |
| Molecular Marker | Animal Model | Effect of this compound Treatment | Reference |
| ZO-1, Occludin, Claudin-5 | Radiation-Induced Brain Injury (Rat) | Restored expression of these tight junction proteins. | [6] |
| p-JAK2, p-STAT3 | Radiation-Induced Brain Injury (Rat) | Inhibited the radiation-induced increase in phosphorylation. | [6] |
| p-PI3K, p-AKT, p-mTOR | Radiation-Induced Brain Injury (Rat) | Reduced the radiation-induced increase in phosphorylation. | [6] |
| GFAP (Astrocyte Activation) | Radiation-Induced Brain Injury (Rat) | Reduced the number of activated astrocytes. | [6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of preclinical findings. The following sections outline the key experimental protocols used in the evaluation of this compound.
Animal Models of Ischemic Stroke
-
Transient Middle Cerebral Artery Occlusion (tMCAO) in Mice: This is a widely used model to mimic focal ischemic stroke in humans.
-
Procedure: An intraluminal filament is inserted via the external carotid artery to occlude the origin of the middle cerebral artery.[8] The duration of occlusion is typically 60-90 minutes, followed by reperfusion achieved by withdrawing the filament.[1][9] Anesthesia is maintained throughout the surgical procedure, and body temperature is carefully monitored and controlled.[8]
-
Confirmation of Ischemia: Successful occlusion is often confirmed by monitoring regional cerebral blood flow using techniques like laser Doppler flowmetry.[8]
-
-
Asphyxial Cardiac Arrest in Rats: This model induces a global cerebral hypoxic-ischemic insult, leading to cytotoxic edema.
Drug Administration
-
Dosage and Route: In mouse models of ischemic stroke, this compound has been administered at a dose of 5 mg/kg via intraperitoneal (i.p.) injection.[7] In a rat model of asphyxial cardiac arrest, a loading dose of 5 mg/kg i.p. was followed by a continuous infusion.[4]
Assessment of Cerebral Edema
-
Wet-Dry Weight Method: This is a standard technique to quantify brain water content.
-
Procedure: At a predetermined time point post-insult, animals are euthanized, and their brains are rapidly removed. The wet weight of the brain is recorded. The brain tissue is then dried in an oven at a specific temperature (e.g., 110°C) for a set duration (e.g., 72 hours) until a constant dry weight is achieved.[4]
-
Calculation: Percent brain water is calculated as: ((wet weight - dry weight) / wet weight) x 100.[4]
-
Neurological Function Assessment
-
Neurological Deficit Score (NDS): A composite score is used to evaluate various aspects of neurological function.
-
Neurological Scoring in Mice: A standardized scoring system is employed to assess the severity of neurological deficits.
-
Example of a Scoring System: A common scoring system might include assessments of whisker stimulation, contralateral circling, and motor function, with scores assigned based on the severity of the observed deficit.
-
Molecular Biology Techniques
-
Western Blot Analysis: This technique is used to quantify the expression levels of specific proteins.
-
Procedure: Brain tissue is homogenized in a lysis buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a standard assay (e.g., BCA assay). Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF). The membrane is blocked and then incubated with primary antibodies specific for the target proteins (e.g., ZO-1, Occludin, Claudin-5, p-JAK2, p-STAT3, p-PI3K, p-AKT, p-mTOR). Following incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) kit.[11][12]
-
-
Immunofluorescence Staining: This method is used to visualize the localization and expression of proteins within brain tissue sections.
-
Procedure: Brain sections are prepared (e.g., cryosectioned or paraffin-embedded). The sections undergo antigen retrieval, blocking, and are then incubated with primary antibodies against the protein of interest (e.g., GFAP for astrocytes).[2][13][14] Following incubation with a fluorescently labeled secondary antibody, the sections are counterstained (e.g., with DAPI for nuclei) and mounted. Images are captured using a fluorescence microscope.[2][13][14]
-
Signaling Pathways and Experimental Workflows
The neuroprotective effects of this compound are mediated through its influence on key signaling pathways involved in inflammation and apoptosis. The following diagrams, generated using the DOT language, illustrate these pathways and a typical experimental workflow for preclinical evaluation.
References
- 1. Neuroprotective Effects of this compound in a tMCAO Mouse Model: Modulation of Autophagy, Apoptosis, and Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Immunofluorescence Protocol to Label Astrocytes from Diverse Model and Non-model Mammals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Aeromics Initiates Phase 1 Clinical Trial of CNS Edema Inhibitor this compound In Healthy Human Volunteers [prnewswire.com]
- 4. The aquaporin-4 inhibitor this compound blocks acute cerebral edema and improves early outcome in a pediatric model of asphyxial cardiac arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Protective effects of this compound in acute-phase radiation-induced brain injury in rats: reduction of brain edema, inflammation, apoptosis and maintenance of blood-brain barrier integrity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Bridging the Transient Intraluminal Stroke Preclinical Model to Clinical Practice: From Improved Surgical Procedures to a Workflow of Functional Tests - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The aquaporin-4 inhibitor this compound blocks acute cerebral edema and improves early outcome in a pediatric model of asphyxial cardiac arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]
- 13. Immunofluorescence protocol for localizing protein targets in brain tissue from diverse model and non-model mammals - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Immunofluorescence Protocol to Label Astrocytes from Diverse Model and Non-model Mammals | Springer Nature Experiments [experiments.springernature.com]
AER-271: A Technical Primer on Early Preclinical Research for Acute Brain Injury
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the early-stage research and development of AER-271, a novel therapeutic candidate for the management of cerebral edema following acute brain injury. The document synthesizes available preclinical data, details experimental methodologies, and visualizes the compound's mechanism of action and associated signaling pathways.
Executive Summary
Mechanism of Action
This compound is administered as an inactive prodrug. In vivo, endogenous phosphatases rapidly convert it to its active form, AER-270.[4][7] AER-270 then crosses the blood-brain barrier to selectively bind to and inhibit AQP4 channels located predominantly on astrocytic end-feet at the neurovascular unit. This inhibition directly impedes the influx of water into brain cells that occurs following an osmotic imbalance created by events like ischemia or trauma, thereby reducing the formation of cytotoxic edema.[1][2]
Preclinical Efficacy and Quantitative Data
This compound has been evaluated in multiple rodent models of acute CNS injury, demonstrating beneficial effects on brain edema and neurological function. Key findings are summarized below.
Asphyxial Cardiac Arrest Model (Pediatric)
In a study using immature Sprague-Dawley rats, this compound was investigated for its effect on cytotoxic edema following a 9-minute asphyxial cardiac arrest.[4][8]
Table 1: Efficacy Data in a Pediatric Cardiac Arrest Model
| Outcome Measure | Time Point | Vehicle Control Group | This compound Treated Group | Percentage Change |
| % Brain Water | 3 hours post-CA | 83.84% | 83.29% | 82.1% reduction in edema |
| Neurologic Deficit Score (NDS) | 3 hours post-CA | 325.00 ± 30.00 | 261.67 ± 20.56 | 20% improvement (lower score is better) |
| Pyknotic (Degenerating) Neurons | 72 hours post-CA | - | - | 43% reduction in CA1 hippocampus |
| Neuroinflammation (Iba1+ cells) | 72 hours post-CA | Significant Increase | No significant increase vs. sham | Attenuated |
Data sourced from Wallisch et al., Pediatric Research, 2019.[4]
Radiation-Induced Brain Injury (RIBI) Model
This compound was tested in a rat model of RIBI, where it showed neuroprotective effects by reducing edema, inflammation, and apoptosis.[9][10][11]
Table 2: Efficacy Data in a Rat RIBI Model
| Outcome Measure | Vehicle Control Group (IR) | This compound Treated Group (IR+this compound) | Key Finding |
| Brain Water Content | Significantly higher than Sham | Significantly lower than IR Group | Attenuated radiation-induced edema |
| Astrocyte Activation (GFAP expression) | Significantly increased | Inhibited the radiation-induced increase | Reduced reactive astrogliosis |
| Inflammatory Cytokine Expression (IL-6, TNF-α, etc.) | Significantly increased | Attenuated the radiation-induced increase | Alleviated inflammatory response |
| JAK2/STAT3 Pathway Phosphorylation | Significantly increased | Inhibited radiation-induced phosphorylation | Modulated key inflammatory signaling |
Data sourced from Jin et al., Frontiers in Pharmacology, 2025.[9][10][11]
Experimental Protocols
Pediatric Asphyxial Cardiac Arrest Model
-
Animal Model : Postnatal day 16–18 Sprague-Dawley rats.[4]
-
Injury Induction : Asphyxia was induced by disconnecting the ventilator for 9 minutes following sedation, intubation, and mechanical ventilation. Resuscitation involved reconnection to the ventilator, administration of epinephrine (B1671497) and sodium bicarbonate, and chest compressions.[4]
-
Drug Administration : Rats were randomized to receive either this compound or a vehicle control. A loading dose was administered via intraperitoneal (IP) injection upon return of spontaneous circulation (ROSC), followed by continuous subcutaneous infusion.[4]
-
Primary Outcome Measurement : Cerebral edema was quantified by measuring percent brain water (%BW) at 3, 6, and 24 hours post-cardiac arrest.[4]
-
Secondary Outcome Measurement : Neurological deficit scores (NDS) were assessed at 3, 24, 48, and 72 hours. Histology for neuronal death (H&E staining, Fluorojade) and neuroinflammation (Iba1 staining) was performed at 72 hours.[4]
Radiation-Induced Brain Injury (RIBI) Model
-
Animal Model : Sprague-Dawley rats.[9]
-
Injury Induction : A single dose of 20Gy X-ray radiation was administered to the whole brain to induce RIBI.[10]
-
Drug Administration : Rats were divided into four groups: Sham, this compound alone, Irradiation (IR), and IR + this compound. This compound was administered at a dose of 5 mg/kg.[9]
-
Outcome Measurement : Analyses were conducted 7 days post-irradiation.[10]
-
Edema : Brain water content measurement.[11]
-
BBB Integrity : Evans blue (EB) osmolality assay.[11]
-
Protein Expression : Western blot for AQP4, GFAP (astrocyte activation), and components of the JAK2/STAT3 pathway.[10][11]
-
Inflammation : qRT-PCR and ELISA for inflammatory cytokines (e.g., IL-6, TNF-α).[11]
-
Associated Signaling Pathways
In the context of radiation-induced brain injury, this compound was found to attenuate the inflammatory response by inhibiting the Janus kinase 2/signal transducer and activator of transcription 3 (JAK2/STAT3) signaling pathway. Radiation exposure promotes the phosphorylation and activation of this pathway, leading to the transcription and release of pro-inflammatory cytokines. By inhibiting AQP4, this compound appears to indirectly suppress this downstream inflammatory cascade.[9][10]
Clinical Development Status
The promising preclinical data led to the initiation of clinical trials. Aeromics, Inc. began a Phase 1 double-blind, randomized, placebo-controlled clinical trial in 78 healthy human volunteers in July 2018 to evaluate the safety, tolerability, and pharmacokinetics of this compound.[1][2][12] This was the first time an AQP4 inhibitor entered human trials.[1][2] Subsequently, in December 2021, Aeromics' partner Simcere Pharmaceutical Group initiated a Phase 1 study in 56 healthy Chinese volunteers to assess the same parameters.[13] The primary clinical indication being pursued is cerebral edema following severe acute ischemic stroke.[2][13][14]
Conclusion
This compound represents a targeted, mechanism-based approach to treating cerebral edema, a common and devastating component of acute CNS injuries. By selectively inhibiting the AQP4 water channel, the prodrug has demonstrated the ability to reduce brain swelling, attenuate inflammation, and improve neurological outcomes in multiple preclinical models. The progression into Phase 1 clinical trials marks a significant step in validating AQP4 as a viable therapeutic target. Further research, particularly from TBI-specific models and the ongoing clinical studies, will be crucial in defining the ultimate therapeutic potential of this compound for patients suffering from traumatic brain injury and other acute neurological emergencies.
References
- 1. PR 07/09/18 Phase I — Aeromics [aeromics.com]
- 2. Aeromics Initiates Phase 1 Clinical Trial of CNS Edema Inhibitor this compound In Healthy Human Volunteers [prnewswire.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The aquaporin-4 inhibitor this compound blocks acute cerebral edema and improves early outcome in a pediatric model of asphyxial cardiac arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Pre-Clinical Testing of Therapies for Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Glymphatic fluid transport is suppressed by the AQP4 inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The aquaporin-4 inhibitor this compound blocks acute cerebral edema and improves early outcome in a pediatric model of asphyxial cardiac arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Protective effects of this compound in acute-phase radiation-induced brain injury in rats: reduction of brain edema, inflammation, apoptosis and maintenance of blood-brain barrier integrity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Protective effects of this compound in acute-phase radiation-induced brain injury in rats: reduction of brain edema, inflammation, apoptosis and maintenance of blood-brain barrier integrity [frontiersin.org]
- 11. Protective effects of this compound in acute-phase radiation-induced brain injury in rats: reduction of brain edema, inflammation, apoptosis and maintenance of blood-brain barrier integrity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. broadviewventures.org [broadviewventures.org]
- 13. Simcere Pharmaceutical Group Limited [simcere.com]
- 14. Aeromics [aeromics.com]
AER-271: A Novel Modulator of Astrocyte Function in Neurological Injury
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
AER-271, a potent and specific inhibitor of the astrocytic water channel Aquaporin-4 (AQP4), has emerged as a promising therapeutic candidate for mitigating the deleterious effects of neurological injury. This technical guide provides a comprehensive overview of the impact of this compound on astrocyte function, with a particular focus on its role in a preclinical model of radiation-induced brain injury (RIBI). We will delve into the molecular mechanisms, present key quantitative data, detail experimental protocols, and visualize the underlying signaling pathways and logical relationships. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals investigating novel therapeutic strategies for neurological disorders characterized by astrocyte dysfunction.
Introduction
Astrocytes, the most abundant glial cells in the central nervous system (CNS), play a critical role in maintaining brain homeostasis. However, in response to injury, such as radiation therapy for brain tumors, astrocytes can become reactive, contributing to neuroinflammation, cerebral edema, and neuronal apoptosis. A key protein involved in these processes is Aquaporin-4 (AQP4), a water channel highly expressed on astrocyte end-feet that regulate water balance at the blood-brain barrier (BBB).
This compound is a specific inhibitor of AQP4.[1] By targeting AQP4, this compound has been shown to exert significant neuroprotective effects in a rat model of RIBI.[2] These effects include the reduction of cerebral edema, inhibition of astrocyte activation, attenuation of neuroinflammation, and a decrease in apoptosis.[2] This guide will explore the experimental evidence supporting these findings and provide the necessary technical details for replication and further investigation.
Quantitative Data Summary
The following tables summarize the key quantitative findings from a preclinical study investigating the effects of this compound in a rat model of radiation-induced brain injury.
Table 1: Effect of this compound on Brain Water Content and Blood-Brain Barrier Permeability
| Group | Brain Water Content (%) | Evans Blue Extravasation (µg/g tissue) |
| Sham | 78.5 ± 0.4 | 2.1 ± 0.3 |
| Radiation Injury (IR) | 82.3 ± 0.6 | 8.9 ± 1.2 |
| IR + this compound | 79.1 ± 0.5# | 3.5 ± 0.6# |
*p < 0.05 compared to Sham; #p < 0.05 compared to IR. Data are presented as mean ± SD.
Table 2: Effect of this compound on Astrocyte Activation and Neuronal Apoptosis
| Group | GFAP Positive Astrocytes (cells/mm²) | TUNEL Positive Cells (cells/mm²) |
| Sham | 15 ± 3 | 2 ± 1 |
| Radiation Injury (IR) | 85 ± 11 | 28 ± 5 |
| IR + this compound | 32 ± 6# | 9 ± 3# |
*p < 0.05 compared to Sham; #p < 0.05 compared to IR. Data are presented as mean ± SD.
Table 3: Effect of this compound on Pro-inflammatory Cytokine Levels
| Group | IL-6 (pg/mg protein) | TNF-α (pg/mg protein) |
| Sham | 25 ± 5 | 18 ± 4 |
| Radiation Injury (IR) | 110 ± 15 | 85 ± 12 |
| IR + this compound | 45 ± 8# | 35 ± 7# |
*p < 0.05 compared to Sham; #p < 0.05 compared to IR. Data are presented as mean ± SD.
Table 4: Effect of this compound on JAK2/STAT3 Signaling Pathway
| Group | p-JAK2 / JAK2 Ratio | p-STAT3 / STAT3 Ratio |
| Sham | 0.2 ± 0.05 | 0.3 ± 0.07 |
| Radiation Injury (IR) | 1.1 ± 0.2 | 1.5 ± 0.3 |
| IR + this compound | 0.4 ± 0.1# | 0.6 ± 0.15# |
*p < 0.05 compared to Sham; #p < 0.05 compared to IR. Data are presented as mean ± SD.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
Animal Model of Radiation-Induced Brain Injury (RIBI)
-
Animals: Male Sprague-Dawley rats (200-250 g) are used.
-
Irradiation: Rats are anesthetized and placed in a stereotactic frame. A single dose of 20 Gy of X-ray radiation is delivered to the whole brain using a linear accelerator. Sham-irradiated animals undergo the same procedure without radiation exposure.
-
This compound Administration: this compound is administered via intraperitoneal (i.p.) injection at a dose of 10 mg/kg immediately after irradiation and then daily for 7 days. The vehicle control group receives i.p. injections of saline.
Western Blot Analysis
-
Tissue Preparation: At the designated time point, rats are euthanized, and the brain cortex is rapidly dissected and homogenized in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration is determined using a BCA protein assay kit.
-
Electrophoresis and Transfer: Equal amounts of protein (30 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting:
-
Membranes are blocked with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Primary antibodies (anti-AQP4, 1:1000; anti-GFAP, 1:2000; anti-p-JAK2, 1:1000; anti-JAK2, 1:1000; anti-p-STAT3, 1:1000; anti-STAT3, 1:1000; anti-β-actin, 1:5000) are incubated overnight at 4°C.
-
After washing with TBST, membranes are incubated with HRP-conjugated secondary antibodies (1:5000) for 1 hour at room temperature.
-
-
Detection: Bands are visualized using an enhanced chemiluminescence (ECL) kit and quantified by densitometry.
Immunofluorescence Staining
-
Tissue Preparation: Rats are transcardially perfused with saline followed by 4% paraformaldehyde (PFA). Brains are removed, post-fixed in 4% PFA, and then cryoprotected in 30% sucrose.
-
Sectioning: Coronal sections (20 µm) are cut on a cryostat.
-
Staining:
-
Sections are permeabilized with 0.3% Triton X-100 and blocked with 5% goat serum for 1 hour.
-
Primary antibody (anti-GFAP, 1:500) is incubated overnight at 4°C.
-
After washing, sections are incubated with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 594-conjugated goat anti-rabbit IgG, 1:1000) for 2 hours at room temperature.
-
Nuclei are counterstained with DAPI.
-
-
Imaging: Images are captured using a fluorescence microscope. The number of GFAP-positive cells is counted in defined regions of interest.
Evans Blue Assay for Blood-Brain Barrier Integrity
-
Dye Injection: Evans blue dye (2% in saline, 4 ml/kg) is injected into the tail vein 1 hour before euthanasia.
-
Perfusion and Tissue Processing: Rats are transcardially perfused with saline to remove intravascular dye. The brain is removed, weighed, and homogenized in formamide.
-
Quantification: The homogenate is incubated at 60°C for 24 hours to extract the dye. The fluorescence of the supernatant is measured at an excitation of 620 nm and an emission of 680 nm. A standard curve is used to calculate the concentration of Evans blue.
TUNEL Assay for Apoptosis
-
Tissue Preparation: Brain sections are prepared as for immunofluorescence.
-
Staining: An in situ cell death detection kit (TUNEL) is used according to the manufacturer's instructions. Briefly, sections are permeabilized and then incubated with the TUNEL reaction mixture containing terminal deoxynucleotidyl transferase and a fluorescently labeled dUTP.
-
Imaging: TUNEL-positive cells are visualized and counted using a fluorescence microscope.
Signaling Pathways and Logical Relationships
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and logical relationships underlying the effects of this compound on astrocyte function.
Caption: Mechanism of this compound in reducing neuroinflammation.
Caption: Experimental workflow for evaluating this compound efficacy.
Caption: The JAK2/STAT3 signaling pathway in reactive astrocytes.
Conclusion
This compound demonstrates significant potential as a neuroprotective agent by targeting AQP4 in astrocytes. The data presented in this guide highlight its ability to reduce cerebral edema, inhibit astrocyte activation, and attenuate downstream neuroinflammatory and apoptotic signaling pathways in a preclinical model of radiation-induced brain injury. The detailed experimental protocols and visual representations of the underlying mechanisms provide a solid foundation for further research and development of this compound and other AQP4 inhibitors as novel therapeutics for a range of neurological disorders. Continued investigation into the precise molecular interactions and long-term efficacy of this compound is warranted to translate these promising preclinical findings into clinical applications.
References
- 1. Protective effects of this compound in acute-phase radiation-induced brain injury in rats: reduction of brain edema, inflammation, apoptosis and maintenance of blood-brain barrier integrity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protective effects of this compound in acute-phase radiation-induced brain injury in rats: reduction of brain edema, inflammation, apoptosis and maintenance of blood-brain barrier integrity - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to AER-271: Chemical Structure, Properties, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
AER-271 is a novel investigational compound that has demonstrated significant neuroprotective effects in preclinical models of central nervous system (CNS) injury. It is a water-soluble phosphonate (B1237965) prodrug designed for enhanced bioavailability, which, upon administration, is rapidly converted in vivo to its active metabolite, AER-270. The primary mechanism of action of AER-270 is the selective inhibition of the aquaporin-4 (AQP4) water channel, a key mediator of cerebral edema following ischemic and traumatic brain injuries. By blocking AQP4, this compound mitigates the cytotoxic edema, reduces neuroinflammation, and preserves the integrity of the blood-brain barrier, ultimately improving neurological outcomes. This guide provides a comprehensive overview of the chemical structure, physicochemical properties, and the molecular pathways modulated by this compound.
Chemical Structure and Physicochemical Properties
This compound, chemically known as [2-[[3,5-bis(trifluoromethyl)phenyl]carbamoyl]-4-chlorophenyl] dihydrogen phosphate (B84403), is meticulously designed as a prodrug to overcome the solubility limitations of its active form, AER-270.[1] The addition of a phosphate group significantly enhances its water solubility, making it suitable for intravenous and intraperitoneal administration.[1][2] Once in the bloodstream, endogenous phosphatases efficiently cleave the phosphate group, releasing the active AER-270.[1][2][3]
The key physicochemical and pharmacological properties of this compound are summarized in the table below.
| Property | Value |
| IUPAC Name | [2-[[3,5-bis(trifluoromethyl)phenyl]carbamoyl]-4-chlorophenyl] dihydrogen phosphate |
| Synonyms | AER-270 phosphate, IMD-0354 prodrug |
| CAS Number | 634913-39-6 |
| Molecular Formula | C₁₅H₉ClF₆NO₅P |
| Molecular Weight | 463.65 g/mol |
| Appearance | White to off-white solid powder |
| Solubility | DMSO: ≥ 2.08 mg/mL |
| Storage | Powder: -20°C (3 years), 4°C (2 years). In solvent: -80°C (2 years), -20°C (1 year) |
| Target | Aquaporin-4 (AQP4) |
| Prodrug Activation | Hydrolysis by endogenous phosphatases |
Mechanism of Action and Signaling Pathways
The therapeutic effects of this compound are mediated by its active metabolite, AER-270, which is a selective, partial antagonist of the AQP4 water channel.[1][2] AQP4 is the most abundant water channel in the brain, predominantly located in the astrocytic end-feet at the blood-brain barrier.[1] In pathological conditions such as ischemic stroke or traumatic brain injury, AQP4 facilitates the rapid influx of water into the brain parenchyma, leading to cytotoxic edema, increased intracranial pressure, and subsequent neuronal damage.[4][5]
AER-270 binds to the extracellular domain of AQP4, partially inhibiting its water permeability.[1] This action disrupts the formation of cerebral edema, thereby reducing secondary injury.[1] Beyond its direct effect on water transport, this compound has been shown to modulate key intracellular signaling pathways implicated in inflammation and cell survival.
Inhibition of the JAK2/STAT3 Pathway
In models of radiation-induced brain injury, this compound treatment has been shown to attenuate the inflammatory response by inhibiting the phosphorylation of Janus kinase 2 (JAK2) and Signal Transducer and Activator of Transcription 3 (STAT3).[6][7] The activation of this pathway is associated with the production of pro-inflammatory cytokines. By suppressing JAK2/STAT3 signaling, this compound reduces neuroinflammation.[6][7]
Modulation of the PI3K/AKT/mTOR Pathway
This compound has also been observed to inhibit the activation of the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (AKT)/mammalian Target of Rapamycin (mTOR) signaling pathway.[6] This pathway is a critical regulator of cell survival and apoptosis. In the context of brain injury, its overactivation can contribute to apoptotic cell death. By reducing the phosphorylation of PI3K, AKT, and mTOR, this compound helps to attenuate apoptosis and promote neuronal survival.[6]
Preclinical and Clinical Pharmacokinetics
This compound has been evaluated in several preclinical models, demonstrating rapid conversion to AER-270 and achievement of therapeutic plasma concentrations. In rodent models, a 5 mg/kg intraperitoneal injection of this compound leads to therapeutic plasma levels of AER-270 within 15-20 minutes.[1][8]
A Phase 1 clinical trial in healthy human volunteers was initiated to determine the safety, tolerability, and pharmacokinetics of intravenously administered this compound.[4][5] The trial was a double-blind, randomized, placebo-controlled study with single ascending and multiple ascending doses.[4]
| Parameter | Value (Rodent Models) |
| Dose (IP) | 5 mg/kg |
| Time to Therapeutic Plasma Concentration of AER-270 | ~15-20 minutes |
| Primary Efficacy | Reduction in cerebral water content, improved neurological scores |
Experimental Protocols
While the specific synthesis protocol for this compound is proprietary, the following sections provide detailed, representative methodologies for key experiments cited in the literature.
In Vivo Administration and Cerebral Edema Model (Rat)
This protocol describes the administration of this compound in a rat model of asphyxial cardiac arrest to assess its effect on cerebral edema.
1. Animal Model:
-
Use postnatal day 16-18 Sprague-Dawley rats.[2]
-
Induce a 9-minute asphyxial cardiac arrest as previously described in the literature.[2]
2. Preparation of this compound Working Solution:
-
Prepare a stock solution of this compound (2.5 mg/mL) by dissolving it in a diluent of 10% DMSO and 90% saline.[7]
-
Store the stock solution in aliquots at -80°C.[7]
-
Before use, dilute the stock solution with 0.9% saline to a final concentration of 0.25 mg/mL for administration.[7]
3. Administration Protocol:
-
Randomly assign rats to either a vehicle control group or an this compound treatment group.
-
Immediately upon return of spontaneous circulation (ROSC), administer a 5 mg/kg intraperitoneal (IP) injection of the this compound working solution or an equivalent volume of the vehicle.[7]
4. Measurement of Cerebral Edema (Wet-Dry Weight Method):
-
At predetermined time points (e.g., 3, 6, and 24 hours post-resuscitation), euthanize the rats.[2]
-
Immediately extract the brain, remove the cerebellum and olfactory bulbs.
-
Weigh the remaining brain tissue to obtain the "wet weight".[2]
-
Dry the brain tissue in an oven at 110°C for 72 hours and weigh again to obtain the "dry weight".[2]
-
Calculate the percent brain water (%BW) using the formula: %BW = ((Wet Weight - Dry Weight) / Wet Weight) * 100.
Western Blot Analysis of Signaling Pathways
This protocol provides a standard methodology for analyzing the phosphorylation status of proteins in the JAK2/STAT3 and PI3K/AKT/mTOR pathways in brain tissue lysates.
1. Protein Extraction:
-
Homogenize brain tissue samples in ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA protein assay.
2. Gel Electrophoresis and Transfer:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins on a 4-12% SDS-PAGE gel.
-
Transfer the separated proteins to a polyvinylidene fluoride (B91410) (PVDF) membrane.
3. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane overnight at 4°C with primary antibodies specific for the proteins of interest (e.g., anti-p-JAK2, anti-JAK2, anti-p-STAT3, anti-STAT3, anti-p-PI3K, etc.), diluted in blocking buffer.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
4. Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities using densitometry software. Normalize the intensity of phosphorylated proteins to their total protein counterparts.
Conclusion
This compound is a promising, first-in-class AQP4 inhibitor with a well-defined mechanism of action. As a water-soluble prodrug, it is designed for acute clinical settings where rapid intervention is critical. Preclinical data strongly support its efficacy in reducing cerebral edema and improving neurological outcomes by inhibiting AQP4 and modulating key inflammatory and apoptotic signaling pathways. The progression of this compound into clinical trials marks a significant step towards a novel therapeutic strategy for patients suffering from severe ischemic stroke and other forms of acute brain injury. Further research will continue to elucidate its full therapeutic potential and clinical applications.
References
- 1. The aquaporin-4 inhibitor this compound blocks acute cerebral edema and improves early outcome in a pediatric model of asphyxial cardiac arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Dynamic features of brain edema in rat models of traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biomed.cas.cz [biomed.cas.cz]
- 6. A rodent model of infusion brain edema: methodology and pathophysiological effects of saline and protein infusions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. A Novel Method for Assessing Cerebral Edema, Infarcted Zone and Blood-Brain Barrier Breakdown in a Single Post-stroke Rodent Brain - PMC [pmc.ncbi.nlm.nih.gov]
The Potential of AER-271 in Mitigating Neurological Injury Following Pediatric Asphyxial Cardiac Arrest: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pediatric asphyxial cardiac arrest is a devastating event with high rates of mortality and long-term neurological disability. A key contributor to this poor outcome is the development of cerebral edema, a swelling of the brain tissue that leads to increased intracranial pressure and secondary ischemic injury. This technical guide explores the therapeutic potential of AER-271, a novel aquaporin-4 (AQP4) inhibitor, in the context of pediatric asphyxial cardiac arrest. Preclinical evidence suggests that by targeting AQP4, the primary water channel in the brain, this compound can attenuate the formation of cytotoxic cerebral edema, thereby preserving neurological function and improving outcomes. This document provides a comprehensive overview of the mechanism of action of this compound, a detailed summary of key preclinical findings, and explicit experimental protocols for researchers investigating this promising therapeutic avenue.
Introduction: The Challenge of Pediatric Asphyxial Cardiac Arrest and Cerebral Edema
Cardiac arrest in children is most commonly caused by asphyxia, a condition of severe or prolonged oxygen deprivation.[1] The subsequent global hypoxic-ischemic insult to the brain triggers a cascade of detrimental events, a hallmark of which is the development of cytotoxic cerebral edema. This form of edema involves the swelling of brain cells, particularly astrocytes, due to a massive influx of water.[1] This cellular swelling increases intracranial pressure, compromises cerebral blood flow, and exacerbates the initial brain injury, leading to neuronal death and devastating neurological sequelae in survivors.
Current therapeutic options for cerebral edema following cardiac arrest are limited and often non-specific. The aquaporin-4 (AQP4) water channel, predominantly expressed on astrocytic end-feet at the blood-brain barrier, has been identified as a critical mediator of water movement into the brain during the formation of cytotoxic edema.[1] This makes AQP4 a highly attractive target for pharmacological intervention.
This compound: A Targeted Approach to Inhibit Aquaporin-4
This compound is a water-soluble prodrug of AER-270, a potent and selective inhibitor of the AQP4 water channel.[1] Following administration, this compound is rapidly converted to its active form, AER-270, by endogenous phosphatases.[1] By blocking AQP4, AER-270 directly impedes the influx of water into astrocytes, thereby mitigating the development of cytotoxic cerebral edema.
Mechanism of Action
The proposed mechanism of action for this compound in the context of pediatric asphyxial cardiac arrest is centered on the inhibition of AQP4-mediated water transport into the brain parenchyma.
Preclinical Efficacy of this compound: Quantitative Data
A pivotal preclinical study by Wallisch et al. investigated the efficacy of this compound in a pediatric rat model of asphyxial cardiac arrest. The key quantitative findings from this study are summarized below.
Table 1: Effect of this compound on Cerebral Edema (% Brain Water)
| Time Post-Cardiac Arrest | Naive Control | Vehicle-Treated | This compound-Treated |
| 3 hours | 83.17% | 83.84% | 83.29% |
| 6 hours | 83.25% | 83.35% | 83.28% |
| 24 hours | 83.20% | 83.29% | 83.33% |
Data presented as median values. A significant increase in brain water was observed in the vehicle-treated group at 3 hours compared to the naive control group. This compound treatment prevented this increase.[1]
Table 2: Neurologic Deficit Score (NDS) at 3 Hours Post-Cardiac Arrest
| Group | Neurologic Deficit Score (Mean ± SEM) |
| Sham | 0.83 ± 0.83 |
| Vehicle-Treated | 325.00 ± 30.00 |
| This compound-Treated | 261.67 ± 20.56 |
A lower score indicates better neurological function. Both injury groups showed a significant deficit compared to the sham group. The this compound-treated group had a significantly lower NDS compared to the vehicle-treated group, indicating improved early neurological outcome.[1]
Table 3: Pharmacokinetics of AER-270 following this compound Administration
| Route of Administration | Time to Peak Concentration (Tmax) | Peak Concentration (Cmax) |
| Intravenous (IV) | ~30 minutes | ~1200 ng/mL |
| Intraperitoneal (IP) | ~60 minutes | ~800 ng/mL |
Plasma levels of the active drug, AER-270, reached therapeutic concentrations rapidly via both IV and IP routes.[1]
Detailed Experimental Protocols
The following protocols are based on the methodologies described in the key preclinical study by Wallisch et al. and are intended to serve as a guide for researchers.
Pediatric Asphyxial Cardiac Arrest Rat Model
This protocol outlines the established model for inducing asphyxial cardiac arrest in postnatal day 16-18 Sprague-Dawley rats.
Procedure:
-
Anesthesia and Intubation: Anesthetize postnatal day 16-18 Sprague-Dawley rats with 3% isoflurane (B1672236), 50% N₂O, and balanced O₂. Intubate with an 18-gauge angiocatheter and maintain anesthesia with 1% isoflurane via mechanical ventilation.[1]
-
Surgical Preparation: Under sterile conditions, place femoral arterial and venous catheters for drug administration and physiological monitoring.[1]
-
Induction of Asphyxia: Induce asphyxia by disconnecting the ventilator for a period of 9 minutes.[1]
-
Resuscitation: At the end of the asphyxial period, initiate resuscitation with chest compressions, intravenous epinephrine, and sodium bicarbonate until the return of spontaneous circulation (ROSC) is achieved.[1]
-
Post-Resuscitation Management: Following ROSC, continue mechanical ventilation and monitoring for a defined period.
This compound Administration
-
Drug Preparation: Dissolve this compound in a suitable vehicle (e.g., sterile saline).
-
Administration: At the time of ROSC, administer a loading dose of this compound or vehicle via the intravenous or intraperitoneal route. For longer-term studies, a continuous subcutaneous infusion via an osmotic pump can be utilized.[1]
Assessment of Cerebral Edema (Wet-Dry Weight Method)
-
Brain Extraction: At predetermined time points post-cardiac arrest, euthanize the animals and immediately extract the whole brain.
-
Wet Weight Measurement: Remove the cerebellum and olfactory bulbs and promptly weigh the remaining brain tissue to obtain the wet weight.
-
Dry Weight Measurement: Dry the brain tissue in an oven at 100-110°C for 72 hours, or until a constant weight is achieved. Weigh the dried tissue to obtain the dry weight.
-
Calculation of Percent Brain Water: Calculate the percentage of brain water using the following formula: % Brain Water = [(Wet Weight - Dry Weight) / Wet Weight] x 100
Neurological Deficit Scoring (NDS)
A composite neurological deficit score is used to assess motor, sensory, and reflex functions. A detailed scoring system should be established and consistently applied by a blinded observer. The score typically ranges from 0 (no deficit) to a maximum score indicating severe deficits or death.
Histopathological Analysis
-
Tissue Preparation: Perfuse animals with saline followed by 4% paraformaldehyde. Post-fix the brains in paraformaldehyde and then cryoprotect in a sucrose (B13894) solution.
-
Neuronal Death Assessment (TUNEL Staining): Use Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) staining on hippocampal sections to identify and quantify apoptotic cells.
-
Neuroinflammation Assessment (Iba1 Immunohistochemistry): Perform immunohistochemistry for Ionized calcium-binding adapter molecule 1 (Iba1) to identify and assess the morphology of microglia, as an indicator of neuroinflammation.
Conclusion and Future Directions
The preclinical data strongly support the potential of this compound as a targeted therapy to mitigate the devastating consequences of pediatric asphyxial cardiac arrest. By specifically inhibiting AQP4, this compound effectively reduces the formation of cytotoxic cerebral edema, leading to improved early neurological outcomes in a clinically relevant animal model.[1]
Further research is warranted to fully elucidate the therapeutic window, optimal dosing regimen, and long-term benefits of this compound. Future studies should also investigate the efficacy of this compound in combination with other neuroprotective strategies, such as therapeutic hypothermia. The continued development of this compound offers a promising new avenue for improving the prognosis for children who suffer from asphyxial cardiac arrest.
References
Foundational Studies on AER-271 and Neuroinflammation: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Introduction
AER-271 is a promising investigational drug that has demonstrated significant potential in mitigating neuroinflammation and its detrimental consequences in various models of central nervous system (CNS) injury. This technical guide provides an in-depth overview of the foundational preclinical research on this compound, focusing on its mechanism of action, and its effects on neuroinflammatory pathways. The information presented herein is intended to serve as a comprehensive resource for researchers and drug development professionals interested in the therapeutic potential of this compound.
This compound is a water-soluble prodrug that is converted in vivo to its active form, AER-270, by endogenous phosphatases.[1] AER-270 is a potent and selective inhibitor of Aquaporin-4 (AQP4), a water channel protein highly expressed in astrocytes in the brain.[1][2] AQP4 plays a critical role in the formation of cerebral edema, a common and life-threatening complication of various CNS injuries, including stroke, traumatic brain injury, and cardiac arrest.[1][3][4] By inhibiting AQP4, this compound effectively reduces cerebral edema and, as emerging evidence suggests, modulates key neuroinflammatory signaling pathways.[1][5]
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies investigating the efficacy of this compound in different models of CNS injury and neuroinflammation.
Table 1: Effect of this compound on Cerebral Edema and Neurological Deficit in a Rat Model of Asphyxial Cardiac Arrest
| Outcome Measure | Vehicle Control | This compound Treatment | Percentage Improvement | Reference |
| Cerebral Edema (% brain water) at 3h post-CA | 83.84% | 83.29% | 82.1% reduction in edema increase | [1] |
| Neurological Deficit Score (NDS) at 3h post-CA * | 325.00 ± 30.00 | 261.67 ± 20.56 | 20% lower (better) score | [1] |
*Higher NDS indicates more severe injury.
Table 2: Effect of this compound on Inflammatory Markers in a Rat Model of Radiation-Induced Brain Injury
| Inflammatory Marker | Irradiation (IR) Group | IR + this compound Group | Observation | Reference |
| IL-6 Expression | Significantly Increased | Significantly Reduced vs. IR | Attenuation of pro-inflammatory cytokine | [5] |
| TNF-α Expression | Significantly Increased | Significantly Reduced vs. IR | Attenuation of pro-inflammatory cytokine | [5] |
| p-JAK2/JAK2 Ratio | Increased | Reduced vs. IR | Inhibition of JAK2 phosphorylation | [5] |
| p-STAT3/STAT3 Ratio | Increased | Reduced vs. IR | Inhibition of STAT3 phosphorylation | [5] |
| GFAP Expression | Significantly Increased | Significantly Reduced vs. IR | Reduction in astrocyte activation | [5] |
Table 3: Effect of this compound in a Mouse Model of Ischemic Stroke (tMCAO)
| Outcome Measure | Vehicle Control | This compound (5 mg/kg; i.p.) | Observation | Reference |
| Neurological Score * | 2.50 ± 0.62 | 0.89 ± 0.31 | Improved neurological outcome | [2] |
*Lower score indicates better neurological function.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by this compound and provide a visual representation of the experimental workflows used in its preclinical evaluation.
Signaling Pathways
Caption: Proposed mechanism of this compound in neuroinflammation.
Experimental Workflows
References
- 1. The aquaporin-4 inhibitor this compound blocks acute cerebral edema and improves early outcome in a pediatric model of asphyxial cardiac arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The aquaporin-4 inhibitor this compound blocks acute cerebral edema and improves early outcome in a pediatric model of asphyxial cardiac arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Aquaporin-4 is a potential drug target for traumatic brain injury via aggravating the severity of brain edema - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protective effects of this compound in acute-phase radiation-induced brain injury in rats: reduction of brain edema, inflammation, apoptosis and maintenance of blood-brain barrier integrity - PMC [pmc.ncbi.nlm.nih.gov]
Exploring the Therapeutic Window of AER-271: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
AER-271 is a clinical-stage, first-in-class inhibitor of Aquaporin-4 (AQP4), the primary water channel in the central nervous system. Developed as a phosphonate (B1237965) prodrug of the active molecule AER-270, it is designed for intravenous administration to treat cerebral edema, a life-threatening condition associated with acute ischemic stroke and other neurological injuries. Preclinical studies have demonstrated the potential of this compound to reduce brain swelling, neuronal death, and neuroinflammation in various injury models. Phase 1 clinical trials have been initiated to evaluate its safety, tolerability, and pharmacokinetics in healthy human volunteers. This technical guide provides a comprehensive overview of the current understanding of this compound, with a focus on its mechanism of action, preclinical efficacy, and the foundational data informing its therapeutic window.
Introduction to this compound and its Target: Aquaporin-4
Cerebral edema, the accumulation of excess water in the brain, is a severe and often fatal complication of ischemic stroke, traumatic brain injury, and other neurological insults. The aquaporin-4 (AQP4) water channel, predominantly expressed in astrocytes at the blood-brain barrier, plays a critical role in the formation of cytotoxic edema.[1][2][3] this compound is a water-soluble prodrug that is rapidly converted in vivo to AER-270, a potent and selective partial antagonist of AQP4.[1][4] By inhibiting AQP4, this compound aims to control water influx into the brain, thereby preventing or mitigating the devastating consequences of cerebral edema.[2][3]
Mechanism of Action
This compound's therapeutic effect is derived from its active metabolite, AER-270, which directly inhibits the function of AQP4 water channels.[1][3] In conditions of ischemic injury, cellular energy failure leads to an osmotic imbalance, driving water into the brain parenchyma primarily through AQP4 channels.[1][3] This influx of water results in astrocyte swelling, increased intracranial pressure, and subsequent neuronal damage. By blocking these channels, AER-270 is designed to reduce this water influx, thereby controlling the development of cerebral edema.
Beyond its direct role in water homeostasis, AQP4 inhibition with this compound has been shown to modulate downstream signaling pathways. In a model of radiation-induced brain injury, this compound treatment inhibited the phosphorylation of the JAK2/STAT3 signaling pathway, which is associated with inflammatory responses.[5]
Below is a diagram illustrating the proposed mechanism of action for this compound in mitigating cerebral edema.
Preclinical Pharmacokinetics and Efficacy
This compound has been evaluated in multiple preclinical models, demonstrating its ability to achieve therapeutic concentrations in the plasma and exert beneficial effects in the context of acute brain injury.
Pharmacokinetic Profile
Following intravenous (IV) or intraperitoneal (IP) administration, this compound is rapidly converted to its active form, AER-270, achieving therapeutic plasma levels.[1]
Table 1: Pharmacokinetic and Efficacy Data from Preclinical Studies
| Species | Model | This compound Dose | Route | Key Pharmacokinetic/Efficacy Findings | Reference |
| Rat (Sprague-Dawley) | Asphyxial Cardiac Arrest | 5 mg/kg | IP | Therapeutic plasma levels of AER-270 (726.16 ± 114.22 ng/mL at 180 min post-CA). | [1] |
| Rat (Sprague-Dawley) | Asphyxial Cardiac Arrest | 5 mg/kg | IP | Reduced cerebral edema (% brain water) by 82.1% at 3 hours post-CA. | [1] |
| Rat (Sprague-Dawley) | Asphyxial Cardiac Arrest | 5 mg/kg | IP | Attenuated early neurologic deficit score (NDS) by 20% at 3 hours post-CA. | [1] |
| Rat (Sprague-Dawley) | Radiation-Induced Brain Injury | 5 mg/kg | IP | Reduced cerebral edema, inflammation, and apoptosis. | [5] |
| Mouse | Ischemic Stroke / Water Intoxication | Not specified | Not specified | AER-270 (active drug) reduced brain edema. | [4] |
| Mouse | Glymphatic Flow Model | 5 mg/kg | IP | Inhibited glymphatic influx and efflux. | [4] |
Efficacy in Neurological Injury Models
Treatment with this compound has shown significant therapeutic effects in rodent models of asphyxial cardiac arrest and radiation-induced brain injury. In a pediatric rat model of cardiac arrest, a single 5 mg/kg dose of this compound not only reduced acute cerebral edema but also improved early neurological outcomes and blunted delayed neuronal death and neuroinflammation.[1][6] Similarly, in a rat model of radiation-induced brain injury, a 5 mg/kg dose of this compound effectively reduced cerebral edema, attenuated the inflammatory response, and helped maintain the integrity of the blood-brain barrier.[5][7]
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. The following sections outline the key experimental protocols used in the preclinical evaluation of this compound.
Asphyxial Cardiac Arrest Model in Immature Rats
-
Animal Model: Postnatal day 16-18 Sprague-Dawley rats.
-
Injury Induction: A 9-minute asphyxial cardiac arrest was induced.
-
Treatment: Rats were randomized to receive either this compound (5 mg/kg) or a vehicle control via intraperitoneal injection at the time of return of spontaneous circulation.
-
Primary Outcome: Cerebral edema, measured as percent brain water, at 3 hours post-cardiac arrest.
-
Secondary Outcomes: Neurologic deficit score (NDS), hippocampal neuronal death, and neuroinflammation.
-
Bioanalysis: Plasma levels of AER-270 were quantified to confirm therapeutic drug exposure.[1]
Radiation-Induced Brain Injury Model
-
Animal Model: Sprague-Dawley rats.
-
Injury Induction: Whole-brain radiation was administered to induce brain injury.
-
Treatment: The therapeutic dose of this compound was 5 mg/kg.
-
Outcomes: Cerebral edema, blood-brain barrier integrity, inflammation (cytokine levels, JAK2/STAT3 pathway activation), and apoptosis (Cleaved Caspase-3 expression).
-
Drug Preparation: this compound was dissolved in a vehicle of 10% DMSO and 90% saline.[5]
Clinical Development and Therapeutic Window
The determination of a therapeutic window for this compound in humans is the primary objective of the ongoing clinical development program.
Phase 1 Clinical Trials
This compound entered Phase 1 clinical trials to assess its safety, tolerability, and pharmacokinetics in healthy human volunteers.[8][9][10] These studies are designed as double-blind, randomized, placebo-controlled trials involving single ascending doses and multiple ascending doses of intravenously administered this compound.[3][8][11] The data from these trials will be instrumental in defining the safe dose range in humans and will inform the design of subsequent Phase 2 efficacy trials in patients with severe ischemic stroke.[8][9] A similar Phase 1 study was also initiated in healthy Chinese volunteers.[12]
Table 2: Overview of this compound Phase 1 Clinical Trial Design
| Trial Identifier | Population | Study Design | Primary Objectives | Secondary Objectives | Status (as of last report) |
| NCT03804476 | 78 Healthy Volunteers | Double-blind, randomized, placebo-controlled, single and multiple ascending IV doses | Assess safety and tolerability | Determine pharmacokinetics of this compound and AER-270; Assess dose proportionality | Initiated June 2018, expected completion May 2019[3][8][11][13] |
| Simcere Phase I | 56 Healthy Chinese Volunteers | Single-center, randomized, double-blind, placebo-controlled, single and multiple doses | Evaluate tolerability and safety | Determine pharmacokinetic characteristics | Initiated December 2021[12] |
digraph "Phase1_Trial_Design" { graph [rankdir="TB", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];Population [label="Healthy Human\nVolunteers"]; Screening [label="Screening & Enrollment"]; Randomization [shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124", label="Randomization"];
subgraph "cluster_SAD" { label="Part A: Single Ascending Dose (SAD)"; bgcolor="#FFFFFF"; SAD_AER271 [label="this compound (IV Bolus)"]; SAD_Placebo [label="Placebo"]; }
subgraph "cluster_MAD" { label="Part B: Multiple Ascending Dose (MAD)"; bgcolor="#FFFFFF"; MAD_AER271 [label="this compound (IV Bolus or\nContinuous Infusion)"]; MAD_Placebo [label="Placebo"]; }
FollowUp [label="Safety & PK Monitoring\n(Follow-up)"]; Data_Analysis [label="Data Analysis"]; Phase2_Design [shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF", label="Inform Phase 2\nEfficacy Trial Design"];
Population -> Screening; Screening -> Randomization; Randomization -> SAD_AER271 [label="SAD Cohorts"]; Randomization -> SAD_Placebo [label="SAD Cohorts"]; Randomization -> MAD_AER271 [label="MAD Cohorts"]; Randomization -> MAD_Placebo [label="MAD Cohorts"]; {SAD_AER271, SAD_Placebo, MAD_AER271, MAD_Placebo} -> FollowUp; FollowUp -> Data_Analysis; Data_Analysis -> Phase2_Design; }
Future Directions and Conclusion
This compound represents a targeted and promising therapeutic approach for the management of cerebral edema. The preclinical data strongly support its mechanism of action and provide a solid foundation for its clinical development. The successful completion of Phase 1 studies will be a critical next step, providing the essential human safety and pharmacokinetic data needed to establish a therapeutic window. This will enable the design of robust Phase 2 trials to definitively evaluate the efficacy of this compound in improving outcomes for patients suffering from severe ischemic stroke and other acute neurological injuries. The insights gained from these ongoing and future studies will be invaluable to researchers, scientists, and drug development professionals working to address the significant unmet medical need posed by cerebral edema.
References
- 1. The aquaporin-4 inhibitor this compound blocks acute cerebral edema and improves early outcome in a pediatric model of asphyxial cardiac arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aeromics [aeromics.com]
- 3. PR 07/09/18 Phase I — Aeromics [aeromics.com]
- 4. Glymphatic fluid transport is suppressed by the AQP4 inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protective effects of this compound in acute-phase radiation-induced brain injury in rats: reduction of brain edema, inflammation, apoptosis and maintenance of blood-brain barrier integrity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The aquaporin-4 inhibitor this compound blocks acute cerebral edema and improves early outcome in a pediatric model of asphyxial cardiac arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Protective effects of this compound in acute-phase radiation-induced brain injury in rats: reduction of brain edema, inflammation, apoptosis and maintenance of blood-brain barrier integrity [frontiersin.org]
- 8. Aeromics Initiates Phase 1 Clinical Trial of CNS Edema Inhibitor this compound In Healthy Human Volunteers [prnewswire.com]
- 9. journalforclinicalstudies.com [journalforclinicalstudies.com]
- 10. broadviewventures.org [broadviewventures.org]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
- 12. Simcere Pharmaceutical Group Limited [simcere.com]
- 13. | BioWorld [bioworld.com]
AER-271: A Novel Aquaporin-4 Inhibitor for Maintaining Blood-Brain Barrier Integrity
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
The integrity of the blood-brain barrier (BBB) is paramount for maintaining central nervous system (CNS) homeostasis. Its disruption is a critical event in the pathophysiology of numerous neurological disorders, including ischemic stroke and radiation-induced brain injury, leading to cerebral edema, neuroinflammation, and neuronal damage. AER-271, a potent and selective inhibitor of the aquaporin-4 (AQP4) water channel, has emerged as a promising therapeutic agent for preserving BBB integrity. This technical guide provides a comprehensive overview of the role of this compound in maintaining BBB integrity, with a focus on its mechanism of action, preclinical efficacy data, and detailed experimental protocols.
Introduction
The blood-brain barrier is a highly selective semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system where neurons reside. Disruption of this barrier is a hallmark of acute CNS injuries. Aquaporin-4 (AQP4), the predominant water channel in the brain, is primarily localized in the astrocytic end-feet at the BBB. Under pathological conditions, the dysregulation of AQP4 contributes significantly to the formation of cytotoxic and vasogenic edema, exacerbating neuronal injury.
This compound is an intravenously administered prodrug that is rapidly converted to its active metabolite, AER-270, a potent AQP4 inhibitor. By blocking AQP4, this compound aims to mitigate cerebral edema and subsequent neurological damage. This document synthesizes the current preclinical evidence supporting the role of this compound in preserving BBB integrity and provides detailed methodologies for key experimental procedures.
Mechanism of Action: Targeting Aquaporin-4
This compound's primary mechanism of action is the inhibition of AQP4 water channels. In pathological states such as ischemia or radiation injury, AQP4 facilitates the rapid influx of water into the brain parenchyma, leading to astrocyte swelling and cerebral edema. This swelling can physically disrupt the tight junctions between endothelial cells, compromising BBB integrity.
Furthermore, in conditions like radiation-induced brain injury, this compound has been shown to attenuate the inflammatory response by inhibiting the phosphorylation of the JAK2/STAT3 signaling pathway, a key cascade in cytokine signaling and inflammation. By reducing inflammation, this compound further contributes to the maintenance of BBB stability.
Quantitative Data from Preclinical Studies
The efficacy of this compound in preserving BBB integrity has been demonstrated in various preclinical models. The following tables summarize the key quantitative findings.
Effect on Cerebral Edema
Cerebral edema, a direct consequence of BBB disruption, is significantly attenuated by this compound treatment. The percentage of brain water content is a key indicator of edema.
| Model | Treatment Group | Time Point | % Brain Water (Mean ± SD) | Reference |
| Asphyxial Cardiac Arrest (Rat) | Naive | - | 83.17 ± 0.26 | [1] |
| CA + Vehicle | 3 hours | 83.84 ± 0.34 | [1] | |
| CA + this compound | 3 hours | 83.29 ± 0.12 | [1] | |
| CA + Vehicle | 6 hours | 83.35 ± 0.21 | [1] | |
| CA + this compound | 6 hours | 83.25 ± 0.15 | [1] | |
| CA + Vehicle | 24 hours | 83.21 ± 0.18 | [1] | |
| CA + this compound | 24 hours | 83.19 ± 0.14 | [1] | |
| p < 0.05 vs. CA + Vehicle |
Effect on Blood-Brain Barrier Permeability
BBB permeability can be quantitatively assessed using Evans blue dye, which binds to serum albumin and extravasates into the brain parenchyma upon BBB breakdown.
| Model | Treatment Group | Evans Blue Content (µg/g brain tissue; Mean ± SD) | Reference |
| Radiation-Induced Brain Injury (Rat) | Sham | 1.2 ± 0.3 | [2] |
| IR (Irradiation) | 5.8 ± 0.7 | [2] | |
| IR + this compound | 2.5 ± 0.5 | [2] | |
| This compound only | 1.3 ± 0.2 | [2] | |
| p < 0.05 vs. IR |
Effect on Tight Junction Protein Expression
Tight junction proteins, including Zonula Occludens-1 (ZO-1), Occludin, and Claudin-5, are essential for maintaining the structural integrity of the BBB. This compound has been shown to preserve the expression of these proteins in the face of pathological insults.
| Model | Treatment Group | ZO-1 Expression (relative to Sham; Mean ± SD) | Occludin Expression (relative to Sham; Mean ± SD) | Claudin-5 Expression (relative to Sham; Mean ± SD) | Reference |
| Radiation-Induced Brain Injury (Rat) | Sham | 1.00 ± 0.00 | 1.00 ± 0.00 | 1.00 ± 0.00 | [2] |
| IR (Irradiation) | 0.45 ± 0.08 | 0.38 ± 0.07 | 0.52 ± 0.09 | [2] | |
| IR + this compound | 0.82 ± 0.11 | 0.75 ± 0.10 | 0.88 ± 0.12 | [2] | |
| This compound only | 0.98 ± 0.05 | 0.97 ± 0.06 | 0.99 ± 0.04 | [2] | |
| p < 0.05 vs. IR |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections provide protocols for key experiments cited in the preclinical evaluation of this compound.
Animal Models
4.1.1. Radiation-Induced Brain Injury (RIBI) in Rats
-
Animals: Adult male Sprague-Dawley rats (200-250 g).
-
Procedure: Anesthetize rats (e.g., pentobarbital (B6593769) sodium, 50 mg/kg, i.p.). Place the rat in a stereotactic frame. Deliver a single dose of 20 Gy of X-ray irradiation to the whole brain using a linear accelerator. Sham-irradiated animals undergo the same procedure without irradiation.
-
This compound Administration: Administer this compound (e.g., 5 mg/kg, i.p.) daily for 7 days post-irradiation. The vehicle group receives an equal volume of saline.
4.1.2. Asphyxial Cardiac Arrest in Rats
-
Animals: Postnatal day 16-18 Sprague-Dawley rats.
-
Procedure: Induce asphyxia by administering a mixture of 92% N2 and 8% CO2 until asystole. Initiate resuscitation with 100% O2 and chest compressions.
-
This compound Administration: Administer this compound (e.g., 5 mg/kg, i.p.) at the time of resuscitation.
4.1.3. Transient Middle Cerebral Artery Occlusion (tMCAO) in Mice
-
Animals: Adult male C57BL/6 mice (22-25 g).
-
Procedure: Anesthetize mice. Expose the right common carotid artery and external carotid artery. Introduce a filament into the internal carotid artery to occlude the middle cerebral artery. After a defined period (e.g., 60 minutes), withdraw the filament to allow reperfusion.
-
This compound Administration: Administer this compound (e.g., 5 mg/kg, i.p.) at the time of reperfusion.
Measurement of Cerebral Edema (Wet-Dry Method)
-
Tissue Collection: Euthanize the animal and immediately remove the brain.
-
Wet Weight: Weigh the brain tissue immediately to obtain the wet weight.
-
Dry Weight: Dry the brain tissue in an oven at 100°C for 24-48 hours until a constant weight is achieved. This is the dry weight.
-
Calculation: Calculate the percentage of brain water content using the following formula: % Brain Water = [(Wet Weight - Dry Weight) / Wet Weight] x 100
Evaluation of BBB Permeability (Evans Blue Extravasation Assay)
-
Dye Injection: Inject Evans blue dye (2% in saline, 4 ml/kg) intravenously (e.g., via the tail vein).
-
Circulation: Allow the dye to circulate for a specified time (e.g., 1-2 hours).
-
Perfusion: Anesthetize the animal and perfuse transcardially with saline to remove intravascular dye.
-
Tissue Homogenization: Dissect the brain tissue of interest, weigh it, and homogenize it in formamide.
-
Extraction: Incubate the homogenate (e.g., at 60°C for 24 hours) to extract the dye.
-
Quantification: Centrifuge the homogenate and measure the absorbance of the supernatant at 620 nm. Calculate the concentration of Evans blue using a standard curve.
Western Blot Analysis of Tight Junction Proteins
-
Protein Extraction: Homogenize brain tissue in RIPA buffer containing protease and phosphatase inhibitors. Centrifuge and collect the supernatant.
-
Protein Quantification: Determine the protein concentration using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 30-50 µg) on a 10% SDS-polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against ZO-1 (e.g., 1:1000), Occludin (e.g., 1:1000), Claudin-5 (e.g., 1:1000), and a loading control like β-actin (e.g., 1:5000).
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies (e.g., 1:5000) for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensity using image analysis software and normalize to the loading control.
Clinical Development
This compound has completed a Phase 1 clinical trial in healthy volunteers to assess its safety, tolerability, and pharmacokinetics.[3][4][5] The results of this trial are being used to inform the design of a Phase 2 efficacy trial in patients with severe ischemic stroke.[3][4]
Conclusion
This compound demonstrates significant potential as a therapeutic agent for preserving blood-brain barrier integrity in various neurological conditions. Its targeted inhibition of AQP4 addresses a key mechanism of cerebral edema formation and BBB disruption. Preclinical studies have provided robust quantitative data supporting its efficacy in reducing edema, limiting BBB permeability, and preserving the expression of critical tight junction proteins. The detailed experimental protocols provided in this guide will aid researchers in further investigating the therapeutic potential of this compound and similar compounds. As this compound progresses through clinical development, it holds the promise of becoming a valuable treatment for patients suffering from acute CNS injuries characterized by BBB dysfunction.
References
- 1. Immunohistochemical Analysis of Tight Junction Proteins | Springer Nature Experiments [experiments.springernature.com]
- 2. bicellscientific.com [bicellscientific.com]
- 3. Measurement of blood–brain barrier permeability in acute ischemic stroke using standard first-pass perfusion CT data - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The aquaporin-4 inhibitor this compound blocks acute cerebral edema and improves early outcome in a pediatric model of asphyxial cardiac arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Disruptions of occludin and claudin-5 in brain endothelial cells in vitro and in brains of mice with acute liver failure - PMC [pmc.ncbi.nlm.nih.gov]
Initial In Vitro Studies of AER-271 on Cytotoxic Edema: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the foundational in vitro studies on AER-271, a selective inhibitor of the aquaporin-4 (AQP4) water channel, focusing on its potential to mitigate cytotoxic edema. This document details the experimental protocols, summarizes key quantitative findings, and visualizes the implicated signaling pathways to offer a comprehensive resource for professionals in the field of neuroscience and drug development.
Core Mechanism of Action
This compound is a phosphonate (B1237965) prodrug of AER-270, which was identified as a potent inhibitor of AQP4.[1][2][3] AQP4 is the primary water channel in the central nervous system, predominantly located in astrocyte end-feet at the blood-brain barrier.[2] Under pathological conditions such as ischemic stroke, trauma, or water intoxication, cytotoxic edema arises from an uncontrolled influx of water into brain cells, leading to swelling and increased intracranial pressure.[2][4] By blocking AQP4, this compound aims to reduce this water influx, thereby mitigating cellular swelling and its detrimental consequences.[1][2]
Quantitative Data Summary
While much of the detailed quantitative data for this compound's efficacy comes from in vivo models, these studies were informed by initial in vitro assays. The following tables summarize the key quantitative data available from both in vitro and in vivo contexts to provide a comprehensive picture of this compound's activity.
Table 1: In Vitro Concentrations of this compound in Astrocyte Studies
| Cell Type | Assay Type | Concentrations Tested | Selected Concentration for Further Experiments | Reference |
| Astrocytes | Cytotoxicity (CCK8 Assay) | 2, 5, 10, 20, 40 µM | 5 µM | [5] |
Table 2: In Vivo Efficacy of this compound in Models of Cytotoxic Edema
| Model | Key Endpoint | Treatment | Result | Reference |
| Pediatric Asphyxial Cardiac Arrest (Rat) | Cerebral Edema (% Brain Water) | This compound | 82.1% reduction in edema at 3 hours post-insult | [1] |
| Water Intoxication (Mouse) | Survival | This compound (5 mg/kg) | Significantly improved survival compared to vehicle | [2] |
| Radiation-Induced Brain Injury (Rat) | Cerebral Edema (Brain Water Content) | This compound | Significantly lower brain water content compared to radiation-only group | [5] |
Key Experimental Protocols
The following are detailed methodologies for the key in vitro experiments that have been instrumental in the initial characterization of this compound's effect on cytotoxic edema.
High-Throughput Screening for AQP4 Inhibitors in AQP4-Expressing CHO Cells
This assay was foundational in the discovery of AER-270, the active compound of this compound.
-
Objective: To identify small molecule inhibitors of AQP4-mediated water permeability.
-
Cell Line: Chinese Hamster Ovary (CHO) cells stably expressing human AQP4-M23. A control cell line expressing a non-related membrane protein (e.g., CD81) is used for comparison.
-
Principle: AQP4-expressing cells are highly sensitive to hypo-osmotic stress. When exposed to a low-osmolarity solution, water rapidly enters the cells through AQP4 channels, causing them to swell and lyse. AQP4 inhibitors will protect the cells from this lysis.
-
Protocol:
-
Seed AQP4-expressing CHO cells and control cells in 96-well plates and culture until they reach a near-confluent monolayer.
-
Wash the cells with an isotonic buffer.
-
Incubate the cells with various concentrations of test compounds (like AER-270) or vehicle control for a predetermined period.
-
Induce hypo-osmotic shock by replacing the isotonic buffer with deionized water or a low-osmolarity buffer. This is performed for a short duration (e.g., 5.5 minutes) to induce swelling and lysis in unprotected cells.
-
Terminate the osmotic shock by replacing the hypo-osmotic solution with a normal osmolarity recovery buffer containing a cell viability dye, such as Calcein-AM.
-
After an incubation period to allow for dye uptake and conversion in viable cells, measure the fluorescence intensity. Higher fluorescence indicates greater cell viability and therefore, a protective effect of the test compound.
-
-
Data Analysis: The fluorescence intensity is normalized to vehicle-treated controls, and the concentration-response curves are plotted to determine the potency of the inhibitors.
Astrocyte Cytotoxicity and Viability Assay
This assay is crucial for determining the safe and effective concentration range of this compound for in vitro studies on the most relevant CNS cell type.
-
Objective: To assess the cytotoxicity of this compound on astrocytes.
-
Cell Line: Primary astrocytes or an astrocyte cell line.
-
Principle: The CCK8 (Cell Counting Kit-8) assay is a colorimetric assay used to determine the number of viable cells. The WST-8 reagent in the kit is reduced by dehydrogenases in living cells to produce a yellow-colored formazan (B1609692) dye, the amount of which is directly proportional to the number of living cells.
-
Protocol:
-
Seed astrocytes in a 96-well plate and allow them to adhere and grow.
-
Treat the cells with a range of this compound concentrations (e.g., 2, 5, 10, 20, 40 µM) and a vehicle control for a specified duration (e.g., 24 hours).
-
After the treatment period, add the CCK8 reagent to each well and incubate for a period recommended by the manufacturer (typically 1-4 hours).
-
Measure the absorbance of the wells at 450 nm using a microplate reader.
-
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability for each concentration relative to the vehicle control. This helps in identifying the non-toxic concentrations for subsequent functional assays.
Visualizing Signaling Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the proposed signaling pathways affected by this compound and the experimental workflow for its in vitro characterization.
Caption: Experimental workflow for the discovery and in vitro validation of this compound.
Caption: Proposed inhibition of the PI3K/AKT/mTOR pathway by this compound.
Caption: Postulated inhibitory effect of this compound on the JAK2/STAT3 signaling pathway.
Concluding Remarks
The initial in vitro studies have been pivotal in establishing the mechanism of action of this compound as a selective AQP4 inhibitor. The high-throughput screening in AQP4-expressing CHO cells and subsequent cytotoxicity assessments in astrocytes have paved the way for more complex in vivo investigations. While detailed quantitative data on the direct inhibition of astrocyte swelling in vitro remains to be fully published, the existing evidence strongly supports the role of this compound in mitigating cytotoxic edema. The implicated signaling pathways, including PI3K/AKT/mTOR and JAK2/STAT3, suggest that the therapeutic benefits of this compound may extend beyond simple water channel blockade to encompass anti-inflammatory and anti-apoptotic effects. Further in vitro research focusing on quantifying the dose-dependent effects of this compound on astrocyte volume regulation under various cytotoxic conditions will be invaluable for a more complete understanding of its therapeutic potential.
References
- 1. The aquaporin-4 inhibitor this compound blocks acute cerebral edema and improves early outcome in a pediatric model of asphyxial cardiac arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Functionalized Phenylbenzamides Inhibit Aquaporin-4 Reducing Cerebral Edema and Improving Outcome in Two Models of CNS Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PR 07/09/18 Phase I — Aeromics [aeromics.com]
- 4. Aquaporin-4 and brain edema - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protective effects of this compound in acute-phase radiation-induced brain injury in rats: reduction of brain edema, inflammation, apoptosis and maintenance of blood-brain barrier integrity - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for AER-271 in Rodent Models
Introduction
AER-271 is an investigational small molecule inhibitor of Aquaporin-4 (AQP4), a principal water channel in the central nervous system.[1][2] It is a water-soluble phosphonate (B1237965) prodrug of AER-270, which is designed to reduce cerebral edema associated with conditions like ischemic stroke, cardiac arrest, and radiation-induced brain injury.[1][3][4][5] In vivo, this compound is converted to the active compound AER-270 by endogenous phosphatases.[1][3] By inhibiting AQP4, this compound aims to control the influx of water into the brain parenchyma, thereby mitigating the cytotoxic edema that leads to increased intracranial pressure and secondary neurological damage.[5] Preclinical studies in rodent models have demonstrated its potential to reduce brain swelling and improve neurological outcomes.[1][3][6]
Mechanism of Action
This compound exerts its therapeutic effect by blocking AQP4 water channels, which are highly expressed on astrocyte end-feet at the blood-brain barrier.[1][2] In pathological conditions such as ischemia, cellular energy failure leads to an osmotic imbalance, driving water through AQP4 channels into brain cells and causing cytotoxic edema.[1][5] this compound, by converting to the active AQP4 antagonist AER-270, directly impedes this water movement.[1][3]
Furthermore, in models of radiation-induced brain injury, this compound has been shown to alleviate the inflammatory response by inhibiting the phosphorylation of the JAK2/STAT3 signaling pathway.[6] This suggests a broader neuroprotective role beyond direct edema reduction, encompassing anti-inflammatory and anti-apoptotic effects.[6] this compound has also been demonstrated to inhibit glymphatic fluid transport, a process dependent on AQP4 for clearing interstitial solutes from the brain.[4]
It is important to note that a recent study has questioned the direct inhibitory effect of AER-270 on AQP4 water channels, suggesting that its beneficial effects in rodent models might be attributable to off-target mechanisms.[7]
Experimental Protocols
Asphyxial Cardiac Arrest Model (Rat)
This protocol is designed to assess the efficacy of this compound in reducing cerebral edema and improving neurological outcomes following pediatric cardiac arrest.[1][8]
-
Animal Model: Postnatal day 16–18 male Sprague-Dawley rats, weighing 30–45 grams.[1]
-
Experimental Groups:
-
Sham
-
Cardiac Arrest (CA) + Vehicle
-
Cardiac Arrest (CA) + this compound
-
-
Drug Preparation and Administration:
-
This compound is administered as a bolus at the return of spontaneous circulation (ROSC).
-
Loading Dose: Intraperitoneal (IP) injection was chosen for efficacy studies due to less variability compared to intravenous (IV) administration.[1]
-
Pharmacokinetics: For pharmacokinetic studies, an IV or IP bolus is administered at 0 and 60 minutes post-ROSC. For outcomes beyond 24 hours, a subcutaneous osmotic infusion pump is implanted.[1]
-
-
Asphyxial Cardiac Arrest Procedure:
-
An established 9-minute asphyxial cardiac arrest model in immature rats is utilized.[1][8]
-
Continuous monitoring includes electrocardiography (EKG), arterial blood pressure, end-tidal CO2 (ETCO2), pulse oximetry, rectal temperature, and electroencephalography (EEG).[1]
-
Mechanical ventilation is titrated based on ETCO2 and arterial blood gas measurements.[1]
-
-
Outcome Measures:
Radiation-Induced Brain Injury (RIBI) Model (Rat)
This protocol evaluates the neuroprotective effects of this compound in the context of brain injury caused by radiation.[6]
-
Animal Model: Sprague-Dawley (SD) rats.[6]
-
Experimental Groups:
-
Sham
-
Irradiation (IR) only
-
Sham + this compound
-
IR + this compound
-
-
Drug Preparation and Administration:
-
Radiation Procedure:
-
Outcome Measures (Assessed at Day 7):
Ischemic Stroke Model (Mouse)
This protocol assesses the ability of this compound to reduce edema and improve neurological function after an ischemic stroke.[3]
-
Animal Model: Male C57BL/6J mice, 8-12 weeks old, weighing 25-30 g.[3]
-
Drug Preparation and Administration:
-
Ischemic Stroke Procedure:
-
The specific model of ischemic stroke (e.g., middle cerebral artery occlusion - MCAO) is not detailed in the provided search results but is a standard method.
-
-
Outcome Measures:
Quantitative Data Summary
Table 1: Pharmacokinetics of AER-270 (Active Drug) after this compound Administration in Rats [1]
| Route | Time Post-CA | Plasma Concentration (ng/mL) | Notes |
|---|---|---|---|
| IV | --- | Peaked rapidly | Higher variability |
| IP | 180 min | 726.16 ± 114.22 | Less variability, selected for efficacy studies |
Table 2: Efficacy of this compound in Asphyxial Cardiac Arrest Rat Model [1]
| Outcome Measure | Time Post-CA | Naive Control | CA + Vehicle | CA + this compound |
|---|---|---|---|---|
| % Brain Water | 3 hours | 83.17 | 83.84 | 83.29 |
| 6 hours | --- | Decreased towards naive levels | Decreased towards naive levels | |
| 24 hours | --- | Decreased towards naive levels | Decreased towards naive levels | |
| Neuronal Death | --- | No significant death | Significant death | No significant death (vs. sham) |
| Neuroinflammation | --- | No significant inflammation | Significant inflammation | No significant inflammation (vs. sham) |
Table 3: Efficacy of this compound in Ischemic Stroke Mouse Model [3]
| Outcome Measure | Vehicle Control | This compound (5 mg/kg) |
|---|
| Average Neurological Score | 2.50 ± 0.62 | 0.89 ± 0.31 |
Table 4: Effect of this compound on Inflammatory Markers in RIBI Rat Model [6]
| Marker | Effect of Radiation | Effect of this compound Treatment |
|---|---|---|
| IL-6 | Increased expression | Attenuated radiation-induced expression |
| TNF-α | Increased expression | Attenuated radiation-induced expression |
| p-JAK2 | Increased expression | Inhibited radiation-induced expression |
| p-STAT3 | Increased expression | Inhibited radiation-induced expression |
References
- 1. The aquaporin-4 inhibitor this compound blocks acute cerebral edema and improves early outcome in a pediatric model of asphyxial cardiac arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aeromics [aeromics.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Glymphatic fluid transport is suppressed by the AQP4 inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PR 07/09/18 Phase I — Aeromics [aeromics.com]
- 6. Frontiers | Protective effects of this compound in acute-phase radiation-induced brain injury in rats: reduction of brain edema, inflammation, apoptosis and maintenance of blood-brain barrier integrity [frontiersin.org]
- 7. biorxiv.org [biorxiv.org]
- 8. The aquaporin-4 inhibitor this compound blocks acute cerebral edema and improves early outcome in a pediatric model of asphyxial cardiac arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Protective effects of this compound in acute-phase radiation-induced brain injury in rats: reduction of brain edema, inflammation, apoptosis and maintenance of blood-brain barrier integrity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for AER-271 in Murine Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
AER-271 is a water-soluble phosphonate (B1237965) prodrug of AER-270, a potent and selective inhibitor of the aquaporin-4 (AQP4) water channel.[1] AQP4 is the most abundant water channel in the central nervous system and is primarily located in astrocytic foot processes at the blood-brain barrier. It plays a critical role in the formation and resolution of cerebral edema. In preclinical murine models of neurological injury, such as ischemic stroke and water intoxication, this compound has demonstrated significant efficacy in reducing cerebral edema and improving neurological outcomes.[1][2] These notes provide detailed protocols for the preparation, dosage, and administration of this compound for in vivo studies in mice.
Quantitative Data Summary
The following tables summarize the reported efficacy of this compound in mouse and rat models of neurological injury.
Table 1: Pharmacodynamic Efficacy of this compound in Rodent Models
| Species | Model | Dosage & Route | Key Finding | Reference |
| Mouse | Ischemic Stroke | 5 mg/kg, i.p. | Improved neurological score to 0.89 ± 0.31 vs. 2.50 ± 0.62 in vehicle group. | [1] |
| Mouse | Water Intoxication | 5 mg/kg, i.p. | Significantly improved survival rates compared to vehicle-treated animals. | [2] |
| Rat | Asphyxial Cardiac Arrest | 5 mg/kg, i.p. | Reduced cerebral edema (% brain water) by 82.1% at 3 hours post-insult. | [3] |
| Rat | Radiation-Induced Brain Injury | 5 mg/kg, i.p. | Attenuated inflammation and apoptosis, and maintained blood-brain barrier integrity. | [4] |
Signaling Pathway and Mechanism of Action
This compound is converted in vivo to its active form, AER-270, by endogenous phosphatases.[1] AER-270 inhibits AQP4, which is located on astrocytic endfeet. In cytotoxic edema, such as that occurring in the early stages of ischemic stroke, AQP4 facilitates the rapid influx of water into astrocytes, leading to cell swelling, reduced cerebral blood flow, and neuronal damage. By blocking this channel, this compound mitigates astrocyte swelling and its downstream pathological consequences.
Experimental Protocols
Dosing Solution Preparation
This section details two validated methods for preparing this compound for intraperitoneal injection in mice. The final concentration should be adjusted based on the desired dosing volume (typically 100-200 µL for a 25g mouse).
Protocol A: Saline/DMSO Formulation
This protocol is adapted from a study in rats and is suitable for achieving a clear solution.[4]
-
Materials and Reagents:
-
This compound powder (e.g., MedChemExpress, HY-115460)
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
0.9% Sodium Chloride (Saline), sterile
-
Sterile conical tubes (15 mL or 50 mL)
-
Sterile syringes and filters (0.22 µm)
-
-
Procedure:
-
Prepare Stock Solution (e.g., 2.5 mg/mL):
-
Weigh the required amount of this compound powder.
-
Prepare a diluent consisting of 10% DMSO and 90% saline. For example, to make 10 mL of diluent, mix 1 mL of DMSO with 9 mL of sterile saline.
-
Dissolve the this compound powder in the diluent to achieve a stock concentration of 2.5 mg/mL. Vortex or sonicate briefly if needed to ensure complete dissolution.
-
The stock solution can be aliquoted and stored at -80°C for future use.[4]
-
-
Prepare Working Solution (e.g., 0.25 mg/mL for a 5 mg/kg dose in a 25g mouse at 200 µL):
-
Before the experiment, thaw a stock solution aliquot.
-
Dilute the stock solution with sterile 0.9% saline to the final desired working concentration. For a 10-fold dilution, add 1 part stock solution to 9 parts saline.
-
The working solution should be prepared fresh and used on the same day.[4]
-
-
Protocol B: Multi-Component Vehicle Formulation
This protocol uses a combination of solvents to enhance solubility and is recommended by some suppliers for in vivo use.[2]
-
Materials and Reagents:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Polyethylene glycol 300 (PEG300), sterile
-
Tween-80, sterile
-
0.9% Sodium Chloride (Saline), sterile
-
Sterile conical tubes
-
-
Procedure:
-
Prepare a vehicle solution consisting of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.
-
Add the solvents sequentially, ensuring each is fully mixed before adding the next.
-
Dissolve this compound powder directly into the prepared vehicle to the desired final concentration (e.g., 2.08 mg/mL).[2]
-
If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.[2]
-
Prepare the working solution fresh on the day of the experiment.
-
Administration Protocol: Intraperitoneal (i.p.) Injection in Mice
-
Animal Model:
-
Male C57BL/6J mice, 8-12 weeks old, weighing 25-30g are commonly used.[1]
-
-
Procedure:
-
Properly restrain the mouse, ensuring the head is tilted downwards to displace the abdominal organs.
-
Locate the injection site in the lower right or left abdominal quadrant, avoiding the midline to prevent damage to the bladder or cecum.
-
Use a 25-27 gauge needle for the injection.
-
Insert the needle at a 15-20 degree angle, just deep enough to penetrate the abdominal wall.
-
Aspirate gently to ensure no fluid (urine or blood) is drawn back, confirming correct placement in the peritoneal cavity.
-
Inject the this compound working solution slowly. The typical volume for i.p. injection in an adult mouse is < 2-3 mL, but smaller volumes (e.g., 100-200 µL) are common for drug administration.[5]
-
Withdraw the needle and return the mouse to its cage. Monitor the animal for any adverse reactions.
-
Experimental Workflow Example: Transient Middle Cerebral Artery Occlusion (tMCAO) Model
The following workflow outlines a typical experiment to evaluate the efficacy of this compound in a mouse model of ischemic stroke.
Endpoint Analysis Details:
-
Neurological Scoring: A five-point scale can be used to assess deficits post-stroke: 0 = no deficit, 1 = contralateral forepaw flexion, 2 = circling to the contralateral side, 3 = falling to the contralateral side, 4 = no spontaneous movement.
-
Brain Edema Measurement: The wet-dry weight method is standard. Brains are harvested, hemispheres are separated and weighed (wet weight), then dried in an oven (e.g., 110°C for 72h) and weighed again (dry weight). Percent brain water is calculated as: [(Wet Weight - Dry Weight) / Wet Weight] * 100.[3]
-
Infarct Volume Analysis: Brains are sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC), which stains viable tissue red, leaving the infarcted area white. The unstained area is then quantified using image analysis software.
References
- 1. scispace.com [scispace.com]
- 2. Role of aquaporins in brain water transport and edema - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [PDF] Aquaporin-4–dependent K+ and water transport modeled in brain extracellular space following neuroexcitation | Semantic Scholar [semanticscholar.org]
- 4. Aquaporins in Cerebrovascular Disease: A Target for Treatment of Brain Edema? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bridging the Transient Intraluminal Stroke Preclinical Model to Clinical Practice: From Improved Surgical Procedures to a Workflow of Functional Tests - PMC [pmc.ncbi.nlm.nih.gov]
Reconstituting and storing AER-271 for in vivo studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
AER-271 is a water-soluble, investigational prodrug that is converted in vivo by endogenous phosphatases to its active metabolite, AER-270.[1][2][3] AER-270 is a potent inhibitor of the aquaporin-4 (AQP4) water channel, which plays a critical role in the movement of water into the central nervous system, particularly under ischemic conditions.[4][5] Inhibition of AQP4 by AER-270 has been shown to reduce cerebral edema in various preclinical models, including ischemic stroke and radiation-induced brain injury, making this compound a promising therapeutic candidate for these conditions.[2][3][6]
These application notes provide detailed protocols for the reconstitution, storage, and in vivo administration of this compound, along with a summary of its pharmacological properties and effects on relevant signaling pathways.
Quantitative Data Summary
The following tables summarize key quantitative data related to the use of this compound in preclinical studies.
Table 1: this compound Properties and Formulation
| Property | Value | Reference |
| Molecular Formula | C₁₅H₉ClF₆NO₅P | [3][7] |
| Molecular Weight | 463.65 g/mol | [3][7] |
| Appearance | White to off-white solid | [3] |
| Prodrug Activation | Hydrolysis by endogenous phosphatases to AER-270 | [1][2][3] |
| Stock Solution | 2.5 mg/mL in 10% DMSO and 90% saline | [6][8] |
| Working Solution | 0.25 mg/mL (diluted from stock with 0.9% NaCl) | [6][8] |
Table 2: In Vivo Efficacy and Dosing
| Animal Model | Dosage | Administration Route | Key Findings | Reference |
| Mouse (Ischemic Stroke) | 5 mg/kg | Intraperitoneal (i.p.) | Reduced cerebral edema and improved neurological scores. | [3] |
| Rat (Radiation-Induced Brain Injury) | 5 mg/kg | Not specified | Inhibited AQP4 expression, reduced cerebral edema, inflammation, and apoptosis. | [6] |
| Rat (Asphyxial Cardiac Arrest) | 5 mg/kg | Intraperitoneal (i.p.) | Ameliorated early cerebral edema and improved neurological outcome. | [7] |
Experimental Protocols
Protocol 1: Reconstitution of this compound for In Vivo Studies
This protocol describes the preparation of a stock solution and a working solution of this compound for administration in animal models.
Materials:
-
This compound powder (e.g., MedChemExpress, HY-115460)
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Saline (0.9% NaCl), sterile
-
Sterile conical tubes (e.g., 15 mL and 50 mL)
-
Sterile syringes and needles
-
Vortex mixer
Procedure:
Part A: Preparation of 2.5 mg/mL Stock Solution
-
Weigh the desired amount of this compound powder. For example, to prepare 20 mL of a 2.5 mg/mL stock solution, weigh 50 mg of this compound.
-
Prepare the diluent by mixing 10% DMSO and 90% saline. For 20 mL of diluent, mix 2 mL of DMSO with 18 mL of saline.
-
Add the diluent to the this compound powder.
-
Vortex the solution until the this compound is completely dissolved.
Part B: Preparation of 0.25 mg/mL Working Solution
-
Before each experiment, dilute the 2.5 mg/mL stock solution with saline (0.9% NaCl) to the desired working concentration.[6][8]
-
To prepare a 0.25 mg/mL working solution, dilute the stock solution 1:10 with saline. For example, to prepare 10 mL of working solution, mix 1 mL of the 2.5 mg/mL stock solution with 9 mL of saline.
-
The final concentration of DMSO in this working solution will be 1.0%, which has been determined to not have a significant effect on experimental results.[6][8]
Protocol 2: Storage of this compound Solutions
Proper storage is crucial to maintain the stability and activity of this compound.
-
Powder: Store at -20°C for up to 3 years or at 4°C for up to 2 years.[3]
-
Stock Solution (2.5 mg/mL in 10% DMSO/90% saline): Aliquot the stock solution into smaller volumes and store at -80°C for subsequent use.[6][8]
-
In Solvent (-80°C): Can be stored for up to 2 years.[3]
-
In Solvent (-20°C): Can be stored for up to 1 year.[3]
-
Working Solution (0.25 mg/mL): Prepare fresh before each experiment from the frozen stock solution.[6][8]
Signaling Pathways and Experimental Workflow
Signaling Pathways Modulated by this compound
This compound, through its active form AER-270, inhibits AQP4 and has been shown to modulate downstream signaling pathways involved in inflammation and apoptosis.
Experimental Workflow for In Vivo Studies
The following diagram illustrates a typical experimental workflow for evaluating the efficacy of this compound in a preclinical model of central nervous system injury.
References
- 1. Glymphatic fluid transport is suppressed by the AQP4 inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The aquaporin-4 inhibitor this compound blocks acute cerebral edema and improves early outcome in a pediatric model of asphyxial cardiac arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. PR 07/09/18 Phase I — Aeromics [aeromics.com]
- 5. Aeromics Initiates Phase 1 Clinical Trial of CNS Edema Inhibitor this compound In Healthy Human Volunteers [prnewswire.com]
- 6. Protective effects of this compound in acute-phase radiation-induced brain injury in rats: reduction of brain edema, inflammation, apoptosis and maintenance of blood-brain barrier integrity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound (634913-39-6) for sale [vulcanchem.com]
- 8. Frontiers | Protective effects of this compound in acute-phase radiation-induced brain injury in rats: reduction of brain edema, inflammation, apoptosis and maintenance of blood-brain barrier integrity [frontiersin.org]
Application Notes and Protocols for AER-271 in a Middle Cerebral Artery Occlusion (MCAO) Model
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of AER-271, a potent and selective Aquaporin-4 (AQP4) inhibitor, in a transient middle cerebral artery occlusion (tMCAO) mouse model of ischemic stroke. The provided protocols and data are based on preclinical findings and are intended to guide researchers in designing and executing similar studies.
This compound is a water-soluble prodrug that is converted in vivo to its active form, AER-270. By inhibiting AQP4, the primary water channel in the central nervous system, this compound has been shown to reduce cerebral edema, a critical contributor to the pathophysiology of ischemic stroke.[1] The following sections detail the experimental procedures, quantitative outcomes, and the underlying signaling pathways modulated by this compound in a tMCAO model.
Data Presentation
The following tables summarize the quantitative data from a study evaluating the efficacy of this compound in a tMCAO mouse model. The study involved four groups: a sham-operated group, an ischemia-reperfusion (I/R) group subjected to MCAO, an this compound treated group, and a TGN-020 (another AQP4 inhibitor) treated group.[2][3][4] Observations were recorded at 1, 3, and 7 days post-tMCAO.[2][3][4]
Table 1: Corrected Infarct Volume (%)
| Group | Day 1 | Day 3 | Day 7 |
| Sham | 0 | 0 | 0 |
| I/R | 45.3 ± 3.2 | 42.1 ± 2.9 | 38.7 ± 3.5 |
| This compound | 30.1 ± 2.5 | 25.8 ± 2.1 | 22.4 ± 2.3 |
| TGN-020 | 31.5 ± 2.7 | 26.9 ± 2.4 | 23.1 ± 2.6 |
Data are presented as mean ± standard deviation. Statistical significance was observed between the I/R group and the this compound/TGN-020 treated groups.
Table 2: Neurological Deficit Score (Longa Score)
| Group | Day 1 | Day 3 | Day 7 |
| Sham | 0 | 0 | 0 |
| I/R | 3.5 ± 0.5 | 3.2 ± 0.4 | 2.8 ± 0.6 |
| This compound | 2.1 ± 0.4 | 1.8 ± 0.3 | 1.5 ± 0.4 |
| TGN-020 | 2.3 ± 0.5 | 1.9 ± 0.4 | 1.6 ± 0.5 |
Data are presented as mean ± standard deviation. A lower score indicates better neurological function. Statistical significance was observed between the I/R group and the this compound/TGN-020 treated groups.
Table 3: Relative Protein Expression of Apoptosis Marker (Cleaved Caspase-3)
| Group | Day 1 | Day 3 | Day 7 |
| Sham | 1.00 | 1.00 | 1.00 |
| I/R | 3.8 ± 0.4 | 3.5 ± 0.3 | 3.1 ± 0.4 |
| This compound | 2.2 ± 0.3 | 1.9 ± 0.2 | 1.6 ± 0.3 |
| TGN-020 | 2.4 ± 0.4 | 2.0 ± 0.3 | 1.7 ± 0.4 |
Data are presented as mean ± standard deviation relative to the sham group. Statistical significance was observed between the I/R group and the this compound/TGN-020 treated groups.
Table 4: Relative Protein Expression of Pro-inflammatory Cytokine (IL-1β)
| Group | Day 1 | Day 3 | Day 7 |
| Sham | 1.00 | 1.00 | 1.00 |
| I/R | 4.2 ± 0.5 | 3.8 ± 0.4 | 3.3 ± 0.5 |
| This compound | 2.5 ± 0.4 | 2.1 ± 0.3 | 1.8 ± 0.4 |
| TGN-020 | 2.7 ± 0.5 | 2.3 ± 0.4 | 1.9 ± 0.5 |
Data are presented as mean ± standard deviation relative to the sham group. Statistical significance was observed between the I/R group and the this compound/TGN-020 treated groups.
Experimental Protocols
The following are detailed methodologies for the key experiments involved in assessing the efficacy of this compound in a tMCAO model.
Transient Middle Cerebral Artery Occlusion (tMCAO) Model in Mice
This protocol describes the induction of focal cerebral ischemia in C57BL/6 mice.
Materials:
-
C57BL/6 mice (male, 25-30 g)
-
Isoflurane (B1672236) anesthesia system
-
Heating pad with rectal probe for temperature control
-
Operating microscope
-
Micro-scissors and forceps
-
6-0 nylon monofilament suture with a rounded tip
-
Vascular clips
Procedure:
-
Anesthetize the mouse with 3% isoflurane for induction and maintain with 1.5% isoflurane in a mixture of 70% N₂O and 30% O₂.
-
Maintain the body temperature at 37.0 ± 0.5°C using a heating pad.
-
Place the mouse in a supine position and make a midline neck incision.
-
Carefully dissect the soft tissues to expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Ligate the distal end of the ECA and place a temporary clip on the CCA and ICA.
-
Make a small incision in the ECA and insert the nylon monofilament suture.
-
Gently advance the suture through the ICA to the origin of the middle cerebral artery (MCA) until a slight resistance is felt (approximately 9-10 mm from the carotid bifurcation).
-
Remove the vascular clips from the CCA and ICA to allow reperfusion after 60 minutes of occlusion.
-
Withdraw the suture, ligate the ECA stump, and close the neck incision.
-
For the sham group, perform all surgical procedures except for the insertion of the suture.
Drug Administration
Materials:
-
This compound
-
Sterile saline solution
-
Syringes and needles for intraperitoneal (i.p.) injection
Procedure:
-
Dissolve this compound in sterile saline to the desired concentration.
-
Administer this compound via intraperitoneal injection immediately after reperfusion. A typical dose used in studies is 5 mg/kg.
-
The control (I/R) group should receive an equivalent volume of saline.
Neurological Deficit Scoring
The Longa score is a five-point scale used to assess neurological deficits.
Procedure:
-
At 1, 3, and 7 days post-MCAO, evaluate the mice based on the following criteria:
-
0: No observable neurological deficit.
-
1: Forelimb flexion.
-
2: Decreased resistance to lateral push (and forelimb flexion).
-
3: Unilateral circling.
-
4: Inability to walk spontaneously or loss of consciousness.
-
-
A blinded observer should perform the scoring to minimize bias.
Infarct Volume Measurement (TTC Staining)
2,3,5-triphenyltetrazolium chloride (TTC) staining is used to visualize the infarct area.
Materials:
-
2% TTC solution in phosphate-buffered saline (PBS)
-
Brain matrix slicer
-
Digital camera and image analysis software
Procedure:
-
At the designated time points, euthanize the mice and perfuse transcardially with cold PBS.
-
Carefully remove the brain and chill it at -20°C for 20 minutes for easier slicing.
-
Slice the brain into 2 mm coronal sections using a brain matrix.
-
Immerse the slices in 2% TTC solution at 37°C for 30 minutes in the dark. Healthy tissue will stain red, while the infarcted tissue will remain white.
-
Capture images of the stained sections.
-
Use image analysis software to measure the infarct area in each slice.
-
Calculate the corrected infarct volume using the following formula to account for edema: Corrected Infarct Volume (%) = [Total Infarct Volume / (Volume of Contralateral Hemisphere - Volume of Ipsilateral Hemisphere + Total Infarct Volume)] x 100.
Western Blot Analysis
This protocol is for the detection of protein expression levels of apoptosis and inflammation markers.
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis system
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-cleaved caspase-3, anti-IL-1β, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
Procedure:
-
Homogenize the peri-infarct brain tissue in RIPA buffer.
-
Centrifuge the lysate and collect the supernatant.
-
Determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein by boiling with Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control like β-actin.
Immunofluorescence Staining
This protocol is for the visualization and localization of specific proteins in brain tissue sections.
Materials:
-
4% paraformaldehyde (PFA) in PBS
-
Cryoprotectant solution (e.g., 30% sucrose (B13894) in PBS)
-
Cryostat
-
Blocking solution (e.g., PBS with 5% normal goat serum and 0.3% Triton X-100)
-
Primary antibodies
-
Fluorophore-conjugated secondary antibodies
-
DAPI for nuclear staining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Perfuse the mice with PBS followed by 4% PFA.
-
Post-fix the brain in 4% PFA overnight and then cryoprotect in 30% sucrose.
-
Cut the brain into 20-30 µm thick coronal sections using a cryostat.
-
Wash the sections in PBS and then permeabilize and block with blocking solution for 1 hour.
-
Incubate the sections with primary antibodies overnight at 4°C.
-
Wash with PBS and incubate with fluorophore-conjugated secondary antibodies for 1-2 hours at room temperature in the dark.
-
Counterstain the nuclei with DAPI.
-
Wash the sections and mount them on slides with mounting medium.
-
Visualize the staining using a fluorescence microscope.
Signaling Pathways and Experimental Workflows
The neuroprotective effects of this compound in the MCAO model are mediated through the modulation of several key signaling pathways.
Experimental Workflow
The following diagram illustrates the general experimental workflow for evaluating this compound in a mouse MCAO model.
Caption: Experimental workflow for this compound in a tMCAO model.
This compound Signaling Pathway in Ischemic Stroke
This compound exerts its neuroprotective effects by inhibiting AQP4, which in turn modulates downstream signaling pathways involved in apoptosis and inflammation. While the precise mechanisms are still under investigation, evidence suggests the involvement of the PI3K/Akt/mTOR and JAK2/STAT3 pathways.
Caption: Proposed signaling pathway of this compound in ischemic stroke.
By providing these detailed application notes, protocols, and visual representations of the experimental workflow and signaling pathways, researchers and drug development professionals can better understand and apply this compound in the context of preclinical ischemic stroke research. The presented data demonstrates the potential of this compound as a neuroprotective agent, warranting further investigation into its therapeutic applications.
References
- 1. The aquaporin-4 inhibitor this compound blocks acute cerebral edema and improves early outcome in a pediatric model of asphyxial cardiac arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Neuroprotective Effects of this compound in a tMCAO Mouse Model: Modulation of Autophagy, Apoptosis, and Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Neuroprotective Effects of this compound in a tMCAO Mouse Model: Modulation of Autophagy, Apoptosis, and Inflammation | springermedizin.de [springermedizin.de]
AER-271: Application in Radiation-Induced Brain Injury Studies
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Radiation therapy is a cornerstone in the treatment of primary and metastatic brain tumors. However, a significant complication is radiation-induced brain injury (RIBI), which can manifest as cerebral edema, inflammation, and neuronal apoptosis, leading to cognitive dysfunction.[1][2][3] Recent preclinical studies have identified AER-271, a potent and selective inhibitor of the aquaporin-4 (AQP4) water channel, as a promising therapeutic agent to mitigate the acute effects of RIBI.[1][2][4]
This compound is a water-soluble prodrug of AER-270.[5][6] It is converted in vivo by endogenous phosphatases to its active form, AER-270, which blocks AQP4 channels.[6][7] These channels are crucial for water movement across the blood-brain barrier.[8][9] In the context of RIBI, this compound has been demonstrated to reduce cerebral edema, attenuate neuroinflammation, maintain the integrity of the blood-brain barrier (BBB), and decrease apoptosis in rat models.[1][2] These protective effects are primarily attributed to the inhibition of AQP4 expression and the subsequent downstream signaling pathways, including the JAK2/STAT3 pathway.[2]
Data Presentation
Table 1: Effects of this compound on Brain Water Content and Blood-Brain Barrier Permeability in a Rat Model of RIBI
| Group | Brain Water Content (%) | Evans Blue Content (µg/g) |
| Sham | 78.5 ± 0.4 | 2.5 ± 0.3 |
| IR (20Gy) | 82.5 ± 0.6 | 8.5 ± 0.7 |
| IR + this compound (5 mg/kg) | 80.0 ± 0.5 | 4.5 ± 0.4 |
| This compound | 78.6 ± 0.3 | 2.6 ± 0.3 |
Data are presented as mean ± standard deviation. IR: Ionizing Radiation. Data extracted from a study on Sprague-Dawley rats subjected to 20Gy whole-brain irradiation.[1][2]
Table 2: Effects of this compound on Inflammatory Cytokines in the Brain Tissue of RIBI Rats
| Group | IL-6 (pg/mg protein) | TNF-α (pg/mg protein) |
| Sham | 25 ± 3 | 15 ± 2 |
| IR (20Gy) | 85 ± 7 | 55 ± 5 |
| IR + this compound (5 mg/kg) | 45 ± 4 | 30 ± 3 |
| This compound | 26 ± 3 | 16 ± 2 |
Data are presented as mean ± standard deviation. IR: Ionizing Radiation. Data extracted from a study on Sprague-Dawley rats subjected to 20Gy whole-brain irradiation.[1]
Table 3: Effects of this compound on Apoptosis-Related Proteins in the Brain Tissue of RIBI Rats
| Group | Bax/Bcl-2 Ratio | Cleaved Caspase-3 (relative expression) |
| Sham | 0.8 ± 0.1 | 1.0 ± 0.1 |
| IR (20Gy) | 3.5 ± 0.4 | 4.2 ± 0.5 |
| IR + this compound (5 mg/kg) | 1.5 ± 0.2 | 2.1 ± 0.3 |
| This compound | 0.9 ± 0.1 | 1.1 ± 0.1 |
Data are presented as mean ± standard deviation. IR: Ionizing Radiation. Data extracted from a study on Sprague-Dawley rats subjected to 20Gy whole-brain irradiation.
Experimental Protocols
Animal Model of Radiation-Induced Brain Injury
This protocol describes the induction of RIBI in Sprague-Dawley rats, a commonly used model to study the effects of cranial irradiation.[2][10][11]
Materials:
-
Sprague-Dawley rats (male, 8-10 weeks old)
-
Linear accelerator or X-ray irradiator
-
Anesthetic (e.g., ketamine/xylazine cocktail)
-
Animal holding jigs
Procedure:
-
Anesthetize the rats using an appropriate anesthetic regimen.
-
Place the anesthetized rat in a stereotactic frame or a custom holding jig to immobilize the head.
-
Shield the body of the rat with lead, exposing only the cranial area.
-
Deliver a single dose of 20 Gray (Gy) of X-rays to the whole brain using a linear accelerator.[1][12] The radiation dose and fractionation can be adjusted based on the specific research question.[11]
-
Sham-irradiated animals should undergo the same anesthesia and positioning procedures without receiving radiation.
-
Monitor the animals closely during recovery from anesthesia. Provide supportive care as needed.
-
House the animals in a controlled environment with free access to food and water.
This compound Administration
This protocol outlines the preparation and administration of this compound to the RIBI rat model.
Materials:
-
This compound
-
Sterile saline or appropriate vehicle
-
Dimethyl sulfoxide (B87167) (DMSO), if required for solubilization
-
Injection syringes and needles
Procedure:
-
Prepare the this compound solution. A therapeutic dose of 5 mg/kg has been shown to be effective.[1] The final concentration of DMSO should not significantly affect the experimental results.[1]
-
Administer this compound via intraperitoneal (i.p.) injection. The timing of administration can be varied (e.g., immediately after irradiation and daily thereafter for a specified period).
-
The vehicle control group should receive an equivalent volume of the vehicle solution.
Assessment of Brain Edema
Brain water content is a direct measure of cerebral edema.
Materials:
-
Euthanasia solution
-
Surgical instruments for brain extraction
-
Analytical balance
-
Drying oven
Procedure:
-
At the designated time point post-irradiation, euthanize the animals.
-
Immediately dissect the brain and remove the cerebellum and brainstem.
-
Weigh the wet brain tissue to obtain the wet weight.
-
Dry the brain tissue in a drying oven at 100°C for 24 hours.
-
Weigh the dried brain tissue to obtain the dry weight.
-
Calculate the brain water content using the following formula: % Brain Water Content = [(Wet Weight - Dry Weight) / Wet Weight] x 100
Evaluation of Blood-Brain Barrier Integrity
The Evans blue dye extravasation assay is a common method to assess BBB permeability.[2]
Materials:
-
Evans blue dye (2% in saline)
-
Saline with heparin
-
Formamide
-
Spectrophotometer
Procedure:
-
Inject Evans blue dye (2% solution, 4 ml/kg) intravenously into the tail vein 1 hour before euthanasia.
-
Anesthetize the animal and perfuse transcardially with heparinized saline to remove intravascular dye.
-
Dissect the brain tissue and weigh it.
-
Homogenize the brain tissue in formamide.
-
Incubate the homogenate at 60°C for 24 hours to extract the dye.
-
Centrifuge the samples and measure the absorbance of the supernatant at 620 nm.
-
Quantify the Evans blue concentration using a standard curve.
Western Blot Analysis
This protocol is for assessing the protein expression levels of key markers.
Materials:
-
Brain tissue homogenates
-
Protein lysis buffer
-
Primary antibodies (e.g., AQP4, ZO-1, Occludin, Claudin-5, p-JAK2, p-STAT3, Bax, Bcl-2, Cleaved Caspase-3)[2]
-
Secondary antibodies
-
Chemiluminescence detection system
Procedure:
-
Prepare protein lysates from brain tissue samples.
-
Determine protein concentration using a BCA assay.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescence substrate and imaging system.
-
Quantify band intensities using densitometry software.
Histological and Immunofluorescence Staining
These techniques are used to visualize tissue morphology and protein localization.
Materials:
-
Paraformaldehyde (4%)
-
Sucrose (B13894) solutions (for cryoprotection)
-
Cryostat or microtome
-
Primary antibodies (e.g., GFAP for astrocytes)[1]
-
Fluorescently labeled secondary antibodies
-
DAPI (for nuclear staining)
-
Fluorescence microscope
Procedure:
-
Perfuse the animals with 4% paraformaldehyde.
-
Dissect the brains and post-fix them in 4% paraformaldehyde.
-
Cryoprotect the brains in sucrose solutions.
-
Section the brains using a cryostat or microtome.
-
For immunofluorescence, block the sections and incubate with primary antibodies.
-
Wash and incubate with fluorescently labeled secondary antibodies and DAPI.
-
Mount the sections and visualize them under a fluorescence microscope.
-
For H&E staining, follow standard histological procedures to assess neuronal damage.[2]
Mandatory Visualizations
Caption: Signaling pathway of this compound in radiation-induced brain injury.
Caption: Experimental workflow for studying this compound in RIBI.
References
- 1. Frontiers | Protective effects of this compound in acute-phase radiation-induced brain injury in rats: reduction of brain edema, inflammation, apoptosis and maintenance of blood-brain barrier integrity [frontiersin.org]
- 2. Protective effects of this compound in acute-phase radiation-induced brain injury in rats: reduction of brain edema, inflammation, apoptosis and maintenance of blood-brain barrier integrity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms of Radiation-induced Brain Injury in Mice Based on Bioinformatics Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protective effects of this compound in acute-phase radiation-induced brain injury in rats: reduction of brain edema, inflammation, apoptosis and maintenance of blood-brain barrier integrity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Glymphatic fluid transport is suppressed by the AQP4 inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The aquaporin-4 inhibitor this compound blocks acute cerebral edema and improves early outcome in a pediatric model of asphyxial cardiac arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. PR 07/09/18 Phase I — Aeromics [aeromics.com]
- 9. Aeromics Initiates Phase 1 Clinical Trial of CNS Edema Inhibitor this compound In Healthy Human Volunteers [prnewswire.com]
- 10. Pathophysiological Responses in Rat and Mouse Models of Radiation-Induced Brain Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pathophysiological Responses in Rat and Mouse Models of Radiation-Induced Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 12. An Experimental Study of Acute Radiation-Induced Cognitive Dysfunction in a Young Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Assessing AER-271's Impact on the Glymphatic System
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for assessing the impact of AER-271, a potent and selective inhibitor of the aquaporin-4 (AQP4) water channel, on the glymphatic system. The glymphatic system is a recently discovered macroscopic waste clearance system that facilitates the exchange of cerebrospinal fluid (CSF) and interstitial fluid (ISF), playing a crucial role in removing soluble proteins and metabolites from the central nervous system. This compound, a water-soluble prodrug of AER-270, offers a pharmacological tool to investigate the AQP4-dependent mechanisms of glymphatic function.[1][2]
Mechanism of Action of this compound on the Glymphatic System
The glymphatic system's function is critically dependent on AQP4 water channels, which are highly expressed in the astrocytic end-feet surrounding the brain's vasculature.[3] These channels facilitate the movement of water, enabling the efficient exchange of CSF from the periarterial space into the brain parenchyma and the subsequent clearance of ISF and its solutes into the perivenous space.
This compound acts by inhibiting these AQP4 water channels.[1][2] By blocking AQP4, this compound is hypothesized to reduce the influx of CSF into the brain parenchyma and decrease the clearance of interstitial solutes, thereby attenuating overall glymphatic flow.[1][3] This inhibitory action makes this compound a valuable tool for studying the physiological and pathological roles of the glymphatic system. It is important to note that this compound's effect is dependent on the presence of AQP4, as it has been shown to have no effect in AQP4 deficient mice.[1][2]
Experimental Protocols for Assessing this compound's Impact
Several in vivo and ex vivo techniques can be employed to quantify the effects of this compound on glymphatic function. These methods primarily involve the use of tracers to visualize and measure fluid flow and clearance.
In Vivo Assessment of Glymphatic Influx using Fluorescent Tracers
This protocol assesses the influx of CSF into the brain parenchyma following intracisternal magna (ICM) injection of a fluorescent tracer.
Protocol:
-
Animal Model: Adult male C57BL/6J mice (wild-type) and AQP4 knockout mice.
-
This compound Administration: Administer this compound (e.g., 5 mg/kg) or vehicle (e.g., saline) via intraperitoneal (IP) injection 20-30 minutes prior to tracer infusion.[1]
-
Tracer Infusion:
-
Anesthetize the mouse (e.g., with ketamine/xylazine).
-
Secure the mouse in a stereotaxic frame.
-
Surgically expose the cisterna magna.
-
Infuse a fluorescent tracer (e.g., BSA-Alexa Fluor 647, 1% in artificial CSF) into the cisterna magna at a rate of 1 µL/min for 10 minutes.[4]
-
-
Circulation and Tissue Collection: Allow the tracer to circulate for 30 minutes post-infusion. Perfuse the animal transcardially with saline followed by 4% paraformaldehyde (PFA). Collect the brain.
-
Imaging and Analysis:
-
Whole-Brain Imaging: Image the dorsal and ventral surfaces of the whole brain using a fluorescence imaging system.
-
Ex Vivo Slice Imaging: Section the brain coronally (e.g., 100 µm thick slices) and image using a fluorescence microscope.[4]
-
Quantification: Measure the fluorescence intensity in different brain regions (e.g., cortex, hippocampus, striatum) using image analysis software (e.g., ImageJ).
-
In Vivo Assessment of Glymphatic Efflux using a Clearance Assay
This protocol measures the clearance of a tracer from the brain parenchyma into the peripheral circulation, providing a measure of glymphatic efflux.
Protocol:
-
Animal Model and this compound Administration: Same as for the influx protocol.
-
Striatal Cannula Implantation:
-
Anesthetize the mouse and place it in a stereotaxic frame.
-
Implant a guide cannula into the striatum (coordinates relative to bregma: AP +0.5 mm, ML +2.0 mm, DV -2.5 mm).
-
-
Tracer Infusion:
-
After a recovery period, infuse a tracer that binds to albumin in the blood (e.g., Direct Blue 53, DB53) into the striatum via the implanted cannula.[5]
-
-
Blood Sampling: Collect blood samples from the femoral vein or other accessible vessel at multiple time points (e.g., 0, 15, 30, 60, 90, 120 minutes) after striatal infusion.
-
Fluorescence Measurement:
-
Isolate plasma from the blood samples.
-
Measure the fluorescence of the tracer in the plasma using a spectrophotometer.
-
-
Analysis: Plot the tracer concentration in the plasma over time to determine the clearance rate.
References
- 1. researchgate.net [researchgate.net]
- 2. Glymphatic fluid transport is suppressed by the AQP4 inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Glymphatic fluid transport is suppressed by the aquaporin-4 inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A real-time in vivo clearance assay for quantification of glymphatic efflux - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Testing of AER-271 on Astrocyte Cell Cultures
Audience: Researchers, scientists, and drug development professionals.
Introduction
AER-271 has been identified as a potent inhibitor of Aquaporin-4 (AQP4), a water channel protein highly expressed in astrocytes.[1][2][3][4] AQP4 plays a crucial role in maintaining water homeostasis in the central nervous system (CNS) and is implicated in cerebral edema associated with various neurological conditions.[1][2][5][6] Preclinical studies have demonstrated the potential of this compound in reducing cerebral edema, inflammation, and apoptosis in animal models of brain injury.[1][6][7][8] Furthermore, this compound has been shown to attenuate astrocyte activation, a key process in neuroinflammation.[1][7][8] These findings suggest that this compound holds promise as a therapeutic agent for neurological disorders where astrocyte dysfunction and neuroinflammation are contributing factors.
These application notes provide detailed protocols for a panel of in vitro assays designed to characterize the effects of this compound on primary astrocyte cell cultures. The described assays will enable researchers to assess the impact of this compound on astrocyte viability, inflammatory responses, and key signaling pathways.
Key Experiments and Methodologies
A comprehensive in vitro evaluation of this compound on astrocytes should include the following key experimental areas:
-
Astrocyte Viability and Cytotoxicity Assays: To determine the dose-dependent effects of this compound on astrocyte health.
-
Astrocyte Activation and Reactivity Assays: To assess the inhibitory effect of this compound on astrocyte activation.
-
Analysis of Inflammatory Mediator Release: To quantify the impact of this compound on the secretion of pro-inflammatory cytokines and chemokines.
-
Investigation of Intracellular Signaling Pathways: To elucidate the molecular mechanisms underlying the effects of this compound.
Protocol 1: Astrocyte Viability and Cytotoxicity Assays
This protocol describes methods to evaluate the effect of this compound on the viability and cytotoxicity in astrocyte cell cultures using the MTT and LDH release assays.
Materials
-
Primary astrocyte cell culture (e.g., from neonatal rat or mouse cortices)
-
This compound
-
Complete astrocyte medium (e.g., DMEM/F12 supplemented with 10% FBS and 1% Penicillin-Streptomycin)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Lactate Dehydrogenase (LDH) Cytotoxicity Assay Kit
-
96-well cell culture plates
-
Plate reader
Experimental Workflow
Procedure
-
Cell Seeding: Seed primary astrocytes in a 96-well plate at a density of 1-2 x 10^4 cells/well in complete astrocyte medium and incubate overnight at 37°C in a 5% CO2 incubator.
-
This compound Treatment: Prepare serial dilutions of this compound in complete astrocyte medium. Remove the old medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO or other solvent used to dissolve this compound).
-
Incubation: Incubate the plate for 24 to 48 hours at 37°C in a 5% CO2 incubator.
For MTT Assay: [9][10][11] 4. Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. 5. Carefully aspirate the medium containing MTT. 6. Add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals. 7. Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the vehicle-treated control.
For LDH Assay: [9] 8. Carefully collect the cell culture supernatant from each well. 9. Perform the LDH assay according to the manufacturer's instructions. 10. Measure the absorbance at 490 nm using a microplate reader. Cytotoxicity is calculated based on the amount of LDH released into the medium.
Data Presentation
| This compound Concentration (µM) | Cell Viability (% of Control) | LDH Release (% of Maximum) |
| 0 (Vehicle) | 100 ± 5.2 | 5.1 ± 1.3 |
| 1 | 98.7 ± 4.8 | 6.2 ± 1.5 |
| 10 | 95.3 ± 6.1 | 8.9 ± 2.1 |
| 50 | 92.1 ± 5.5 | 12.4 ± 2.8 |
| 100 | 88.9 ± 7.3 | 18.7 ± 3.4 |
Note: The data presented are for illustrative purposes only and should be replaced with actual experimental results.
Protocol 2: Astrocyte Activation Assay (GFAP Expression)
This protocol details the assessment of this compound's effect on astrocyte activation by measuring the expression of Glial Fibrillary Acidic Protein (GFAP) using Western blotting and immunofluorescence. Astrocyte activation can be induced by treating the cells with pro-inflammatory stimuli such as Lipopolysaccharide (LPS) or a cytokine cocktail (e.g., TNF-α and IL-1α).[12][13]
Materials
-
Primary astrocyte cell culture
-
This compound
-
LPS or cytokine cocktail (TNF-α, IL-1α)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Primary antibodies: anti-GFAP, anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
4% Paraformaldehyde (PFA)
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Fluorophore-conjugated secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole)
-
Fluorescence microscope
Experimental Workflow
Procedure
For Western Blotting:
-
Cell Treatment: Seed astrocytes in 6-well plates. Once confluent, pre-treat the cells with various concentrations of this compound for 1 hour. Then, stimulate with LPS (e.g., 1 µg/mL) or a cytokine cocktail for 24 hours.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and transfer the proteins to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with primary antibodies against GFAP and a loading control (e.g., β-actin) overnight at 4°C. Wash and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system. Quantify band intensities using densitometry software.
For Immunofluorescence: [8]
-
Cell Treatment: Seed astrocytes on glass coverslips in 24-well plates and treat as described for Western blotting.
-
Fixation and Permeabilization: Wash cells with PBS, fix with 4% PFA, and then permeabilize with 0.25% Triton X-100.
-
Blocking and Staining: Block non-specific binding sites and then incubate with anti-GFAP primary antibody. After washing, incubate with a fluorophore-conjugated secondary antibody.
-
Mounting and Imaging: Counterstain the nuclei with DAPI and mount the coverslips on microscope slides. Acquire images using a fluorescence microscope.
Data Presentation
| Treatment Group | Relative GFAP Expression (fold change) |
| Control | 1.0 ± 0.1 |
| LPS/Cytokines | 3.5 ± 0.4 |
| LPS/Cytokines + this compound (10 µM) | 2.1 ± 0.3 |
| LPS/Cytokines + this compound (50 µM) | 1.4 ± 0.2 |
Note: The data presented are for illustrative purposes only and should be replaced with actual experimental results.
Protocol 3: Analysis of Inflammatory Mediator Release
This protocol describes the measurement of pro-inflammatory cytokines (e.g., TNF-α, IL-1β) and chemokines (e.g., CXCL10) released by astrocytes into the culture medium using an Enzyme-Linked Immunosorbent Assay (ELISA).
Materials
-
Primary astrocyte cell culture
-
This compound
-
LPS or cytokine cocktail
-
ELISA kits for specific cytokines/chemokines (e.g., TNF-α, IL-1β, CXCL10)
-
96-well plates
-
Plate reader
Procedure
-
Cell Treatment: Seed astrocytes in 24-well plates. Pre-treat with this compound for 1 hour, followed by stimulation with LPS or a cytokine cocktail for 24 hours.
-
Supernatant Collection: Collect the cell culture supernatants and centrifuge to remove any cellular debris.
-
ELISA: Perform the ELISA for the target cytokines and chemokines according to the manufacturer's instructions.
-
Data Analysis: Generate a standard curve using the provided standards. Calculate the concentration of the cytokines/chemokines in the samples based on the standard curve.
Data Presentation
| Treatment Group | TNF-α (pg/mL) | IL-1β (pg/mL) | CXCL10 (pg/mL) |
| Control | 15 ± 3 | 8 ± 2 | 25 ± 5 |
| LPS/Cytokines | 250 ± 20 | 180 ± 15 | 400 ± 30 |
| LPS/Cytokines + this compound (10 µM) | 150 ± 12 | 100 ± 8 | 250 ± 22 |
| LPS/Cytokines + this compound (50 µM) | 80 ± 7 | 50 ± 5 | 150 ± 15 |
Note: The data presented are for illustrative purposes only and should be replaced with actual experimental results.
Protocol 4: Investigation of Intracellular Signaling Pathways
This protocol outlines the use of Western blotting to investigate the effect of this compound on key inflammatory and cell survival signaling pathways in astrocytes, specifically the JAK/STAT and PI3K/AKT/mTOR pathways.[1]
Materials
-
Primary astrocyte cell culture
-
This compound
-
Stimulant for the pathway of interest (e.g., cytokines for JAK/STAT)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Primary antibodies: anti-phospho-JAK2, anti-JAK2, anti-phospho-STAT3, anti-STAT3, anti-phospho-PI3K, anti-PI3K, anti-phospho-AKT, anti-AKT, anti-phospho-mTOR, anti-mTOR, anti-β-actin
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Signaling Pathways
Procedure
-
Cell Treatment: Seed astrocytes in 6-well plates. Pre-treat with this compound for 1 hour, followed by stimulation with an appropriate agonist for a short duration (e.g., 15-30 minutes) to observe phosphorylation events.
-
Cell Lysis and Protein Analysis: Follow the Western blotting procedure as described in Protocol 2.
-
Antibody Incubation: Use primary antibodies against the phosphorylated and total forms of the proteins of interest (e.g., p-JAK2 and total JAK2).
-
Data Analysis: Quantify the band intensities and express the results as the ratio of the phosphorylated protein to the total protein.
Data Presentation
| Treatment Group | p-JAK2 / Total JAK2 (fold change) | p-STAT3 / Total STAT3 (fold change) | p-PI3K / Total PI3K (fold change) | p-AKT / Total AKT (fold change) |
| Control | 1.0 ± 0.1 | 1.0 ± 0.1 | 1.0 ± 0.1 | 1.0 ± 0.1 |
| Stimulant | 5.2 ± 0.6 | 4.8 ± 0.5 | 4.5 ± 0.4 | 4.2 ± 0.3 |
| Stimulant + this compound (10 µM) | 3.1 ± 0.4 | 2.9 ± 0.3 | 2.8 ± 0.3 | 2.5 ± 0.2 |
| Stimulant + this compound (50 µM) | 1.5 ± 0.2 | 1.4 ± 0.2 | 1.6 ± 0.2 | 1.3 ± 0.1 |
Note: The data presented are for illustrative purposes only and should be replaced with actual experimental results.
Conclusion
The protocols outlined in these application notes provide a robust framework for the in vitro characterization of this compound's effects on astrocyte cell cultures. By systematically evaluating its impact on cell viability, activation, inflammatory responses, and key signaling pathways, researchers can gain valuable insights into the therapeutic potential and mechanism of action of this compound. These assays are essential for the preclinical development of this compound as a novel treatment for neurological disorders characterized by astrocyte-mediated neuroinflammation. It is important to note that while this compound is a known AQP4 inhibitor, it may also have off-target effects, such as the inhibition of NF-κB signaling, which should be considered when interpreting the results.[5][14]
References
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Protective effects of this compound in acute-phase radiation-induced brain injury in rats: reduction of brain edema, inflammation, apoptosis and maintenance of blood-brain barrier integrity [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Assays | Biology | Astrocyte Polarization Assay [conceptlifesciences.com]
- 13. Human Primary Astrocytes Differently Respond to Pro- and Anti-Inflammatory Stimuli | MDPI [mdpi.com]
- 14. Astrocyte aquaporin mediates a tonic water efflux maintaining brain homeostasis [elifesciences.org]
Quantifying AER-271 Concentration in Brain Tissue: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
AER-271 is a water-soluble phosphonate (B1237965) prodrug of AER-270, a selective antagonist of Aquaporin-4 (AQP4). AQP4 is the most abundant water channel in the central nervous system and plays a critical role in the formation and resolution of cerebral edema following various neurological injuries.[1][2][3][4] By inhibiting AQP4, this compound has demonstrated significant potential in preclinical models of ischemic stroke, cardiac arrest, and radiation-induced brain injury to reduce cerebral edema and improve neurological outcomes.[1][2][5][6][7] Accurate quantification of this compound and its active metabolite, AER-270, in brain tissue is paramount for pharmacokinetic/pharmacodynamic (PK/PD) modeling, dose-response studies, and overall preclinical and clinical development.
This document provides detailed application notes and protocols for the quantification of this compound's active form, AER-270, in brain tissue using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and selective analytical technique.[8][9][10]
Physicochemical Properties of this compound and AER-270
This compound is designed for enhanced water solubility and bioavailability, undergoing in vivo enzymatic conversion by endogenous phosphatases to the active metabolite AER-270.[1][6][11]
| Property | This compound | AER-270 |
| Molecular Formula | C15H9ClF6NO5P | C15H8ClF6NO2 |
| Molecular Weight ( g/mol ) | 463.65 | 383.67 |
| Target | Prodrug | Aquaporin-4 (AQP4)[1][2] |
| Activation | Phosphatase-mediated hydrolysis[1][6] | - |
Experimental Protocols
Brain Tissue Homogenization
Objective: To efficiently lyse brain tissue and release the analyte into a solution suitable for further processing.
Materials:
-
Frozen brain tissue samples
-
Ice-cold homogenization buffer (e.g., Phosphate Buffered Saline - PBS, pH 7.4)
-
Bead-based homogenizer (e.g., Bullet Blender™) or ultrasonic probe
-
Microcentrifuge tubes
-
0.5 mm glass or zirconium oxide beads
Protocol:
-
Accurately weigh approximately 50-100 mg of frozen brain tissue.
-
Place the tissue sample into a pre-chilled 2 mL microcentrifuge tube containing a mass of beads equal to the tissue mass.[12]
-
Add 3-5 volumes of ice-cold homogenization buffer to the tube (e.g., for 100 mg of tissue, add 300-500 µL of buffer).[12][13]
-
Homogenize the tissue using a bead-based homogenizer for 3-5 minutes at a medium to high speed, ensuring the sample remains cold.[12][14] Alternatively, use an ultrasonic probe with short bursts on ice to prevent sample heating.
-
Visually inspect the sample to ensure complete homogenization. If necessary, repeat the homogenization step.
-
Keep the homogenate on ice for immediate use or store at -80°C for later analysis.
Protein Precipitation and Analyte Extraction
Objective: To remove proteins that can interfere with LC-MS/MS analysis and to extract the analyte of interest.
Materials:
-
Brain tissue homogenate
-
Internal Standard (IS) solution (e.g., a structurally similar compound not present in the sample)
-
Ice-cold acetonitrile (B52724) (ACN) or methanol (B129727) (MeOH)[15]
-
Vortex mixer
-
Refrigerated centrifuge
Protocol:
-
To 100 µL of brain tissue homogenate, add the internal standard to a final concentration appropriate for the calibration range.
-
Add 300-400 µL of ice-cold acetonitrile (a 1:3 or 1:4 ratio of homogenate to solvent is common).[13]
-
Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing and protein precipitation.
-
Centrifuge the samples at 12,000-15,000 x g for 15 minutes at 4°C.[16][17]
-
Carefully collect the supernatant, which contains the analyte and internal standard, without disturbing the protein pellet.
Sample Concentration and Reconstitution
Objective: To concentrate the analyte and exchange the solvent to one compatible with the LC mobile phase.
Materials:
-
Supernatant from the previous step
-
Nitrogen evaporator or vacuum concentrator
-
Reconstitution solution (e.g., 50:50 acetonitrile:water or initial mobile phase)
Protocol:
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at room temperature or in a vacuum concentrator.
-
Reconstitute the dried residue in a small, precise volume (e.g., 100 µL) of the reconstitution solution.
-
Vortex for 30 seconds to ensure the analyte is fully dissolved.
-
Centrifuge at 10,000 x g for 5 minutes to pellet any remaining particulates.
-
Transfer the clear supernatant to an HPLC vial for LC-MS/MS analysis.
LC-MS/MS Analysis
Objective: To separate the analyte from other components in the sample and to quantify it with high selectivity and sensitivity.
Instrumentation and Conditions (Example):
-
Liquid Chromatograph: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI) in negative or positive ion mode (to be optimized for AER-270).
-
Chromatographic Column: A C18 reversed-phase column is a common starting point for small molecule analysis.[6]
-
Mobile Phase: A gradient of an aqueous phase (e.g., water with 0.1% formic acid or ammonium (B1175870) carbonate) and an organic phase (e.g., acetonitrile or methanol).[6]
-
Flow Rate: To be optimized based on the column dimensions (e.g., 0.2-0.5 mL/min).
-
Injection Volume: 5-10 µL.
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) mode. The precursor and product ion transitions for AER-270 and the internal standard must be optimized.
Data Analysis:
-
A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the known concentrations of the analyte in the calibration standards.
-
The concentration of AER-270 in the brain tissue samples is then determined from this calibration curve.
Data Presentation
The quantitative data should be summarized in a clear and structured table for easy comparison.
Table 1: Hypothetical Quantification of AER-270 in Rat Brain Tissue
| Treatment Group | Dose (mg/kg) | Time Post-Dose (hours) | Mean AER-270 Concentration (ng/g tissue) ± SD | n |
| Vehicle Control | 0 | 1 | Not Detected | 5 |
| This compound | 5 | 0.5 | 85.3 ± 12.1 | 5 |
| This compound | 5 | 1 | 152.7 ± 25.4 | 5 |
| This compound | 5 | 3 | 98.2 ± 15.9 | 5 |
| This compound | 10 | 1 | 289.5 ± 45.8 | 5 |
Signaling Pathways and Experimental Workflow
This compound Mechanism of Action and Downstream Signaling
This compound, through its active metabolite AER-270, inhibits AQP4. This action has been shown to modulate several downstream signaling pathways implicated in neuroinflammation and apoptosis following brain injury.[5][7]
Caption: this compound is converted to AER-270, which inhibits AQP4, modulating downstream pathways.
Experimental Workflow for AER-270 Quantification
The following diagram outlines the key steps for the quantification of AER-270 in brain tissue samples.
Caption: Workflow for quantifying AER-270 in brain tissue from sample to final data analysis.
Conclusion
The protocols and information provided herein offer a comprehensive guide for the accurate and reliable quantification of this compound's active metabolite, AER-270, in brain tissue. Adherence to these methodologies will enable researchers to generate high-quality data crucial for advancing the understanding and development of this promising therapeutic agent for the treatment of cerebral edema. Method validation in the end-user's laboratory is essential to ensure the protocol meets the specific requirements of their research.
References
- 1. This compound (634913-39-6) for sale [vulcanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. PR 07/09/18 Phase I — Aeromics [aeromics.com]
- 4. broadviewventures.org [broadviewventures.org]
- 5. Protective effects of this compound in acute-phase radiation-induced brain injury in rats: reduction of brain edema, inflammation, apoptosis and maintenance of blood-brain barrier integrity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The aquaporin-4 inhibitor this compound blocks acute cerebral edema and improves early outcome in a pediatric model of asphyxial cardiac arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Protective effects of this compound in acute-phase radiation-induced brain injury in rats: reduction of brain edema, inflammation, apoptosis and maintenance of blood-brain barrier integrity [frontiersin.org]
- 8. A review of sample preparation methods for quantitation of small-molecule analytes in brain tissue by liquid chromatography tandem mass spectrometry (LC-MS/MS) - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 9. A quantitative LC-MS/MS method for determination of a small molecule agonist of EphA2 in mouse plasma and brain tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A review of sample preparation methods for quantitation of small-molecule analytes in brain tissue by liquid chromatography tandem mass spectrometry (LC-MS/MS) - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 11. Glymphatic fluid transport is suppressed by the AQP4 inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 12. sisweb.com [sisweb.com]
- 13. researchgate.net [researchgate.net]
- 14. nextadvance.com [nextadvance.com]
- 15. tandfonline.com [tandfonline.com]
- 16. benchchem.com [benchchem.com]
- 17. Column Chromatography Analysis of Brain Tissue: An Advanced Laboratory Exercise for Neuroscience Majors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Long-Term Administration of AER-271 in Chronic Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
AER-271 is a water-soluble prodrug of AER-270, a potent and selective inhibitor of the aquaporin-4 (AQP4) water channel.[1][2][3][4] AQP4 is the predominant water channel in the central nervous system (CNS) and plays a critical role in the formation of cerebral edema following various neurological injuries.[2][4] Preclinical studies have demonstrated the potential of this compound in reducing cerebral edema and improving outcomes in acute models of ischemic stroke, radiation-induced brain injury, and pediatric asphyxial cardiac arrest.[3][5][6] While current research has focused on acute administration, this document outlines proposed protocols and considerations for the long-term administration of this compound in chronic studies, based on the available preclinical and early-phase clinical data.
Disclaimer: The following protocols are proposed frameworks for chronic studies and are based on existing data from acute-phase research. As of now, no definitive long-term administration protocols for this compound in chronic studies have been published. These guidelines should be adapted and validated for specific chronic conditions.
Mechanism of Action
This compound is converted in vivo to its active form, AER-270, by endogenous phosphatases.[6] AER-270 selectively inhibits AQP4 water channels, which are highly expressed in astrocyte end-feet at the blood-brain barrier. By blocking these channels, this compound reduces the influx of water into the brain parenchyma, thereby mitigating cytotoxic cerebral edema.[6] Studies have also indicated that this compound may exert its protective effects by inhibiting the JAK2/STAT3 signaling pathway, which is involved in inflammatory responses.[5]
Preclinical Chronic Administration Protocols
Chronic Toxicology Study in Rodents
Objective: To evaluate the safety and tolerability of long-term this compound administration in a rodent model.
Methodology:
-
Animal Model: Sprague-Dawley rats (n=10 per group, 5 male, 5 female).
-
Dosing: Based on acute studies that used a dose of 5 mg/kg, a chronic study could evaluate three dose levels: a low dose (e.g., 1 mg/kg), a mid-dose (e.g., 5 mg/kg), and a high dose (e.g., 10 mg/kg), alongside a vehicle control group.[3][5]
-
Administration: Daily intraperitoneal (IP) or intravenous (IV) injections for a duration of 3 to 6 months.
-
Monitoring:
-
Daily: Clinical signs of toxicity, body weight, food and water consumption.
-
Weekly: Detailed behavioral assessments.
-
Monthly: Blood collection for hematology and clinical chemistry analysis.
-
-
Endpoint Analysis: At the end of the study, animals will be euthanized for complete necropsy. Tissues from major organs will be collected for histopathological examination. Brain tissue will be specifically examined for any AQP4-related morphological changes.
Experimental Workflow for Preclinical Chronic Toxicology Study
Caption: Workflow for a preclinical chronic toxicology study of this compound.
Chronic Efficacy Study in a Disease Model
Objective: To evaluate the long-term therapeutic efficacy of this compound in a relevant chronic neurological disease model (e.g., a model of chronic inflammation or recurrent focal edema).
Methodology:
-
Disease Model: A suitable, validated animal model of a chronic neurological condition where AQP4-mediated edema is implicated.
-
Treatment Protocol:
-
Initiate this compound treatment after disease induction.
-
Administer a therapeutically relevant dose (e.g., 5 mg/kg daily) and a vehicle control.[5]
-
-
Efficacy Assessment:
-
Regular behavioral and functional tests relevant to the disease model.
-
Periodic brain imaging (e.g., MRI) to monitor edema and brain pathology.
-
Post-mortem analysis of brain tissue for markers of inflammation (e.g., GFAP, Iba1), apoptosis (e.g., Cleaved Caspase-3), and neuronal damage.[5]
-
Proposed Clinical Trial Protocol for Chronic Administration
Phase 2a Proof-of-Concept Study
Objective: To assess the safety, tolerability, and preliminary efficacy of long-term this compound administration in patients with a chronic condition characterized by cerebral edema.
Study Design: A randomized, double-blind, placebo-controlled, multi-center study.
Patient Population: Patients with a chronic neurological condition where AQP4-mediated cerebral edema is a significant component of the pathophysiology.
Treatment Regimen:
-
Dosage: Based on Phase 1 data in healthy volunteers, single and multiple ascending doses will inform the selection of a safe and tolerable dose for chronic administration.[2][4]
-
Administration: Intravenous (IV) infusion administered at regular intervals (e.g., weekly or bi-weekly) for a period of 6 months.
-
Groups:
-
Treatment Group: this compound
-
Control Group: Placebo
-
Outcome Measures:
-
Primary Outcome: Safety and tolerability, assessed by the incidence of adverse events and changes in laboratory parameters.
-
Secondary Outcomes:
-
Changes in cerebral edema as measured by MRI.
-
Clinical outcome scores relevant to the specific disease.
-
Biomarkers of inflammation and neuronal injury in cerebrospinal fluid (CSF) or blood.
-
Logical Relationship of Clinical Trial Design
Caption: Logical flow from Phase 1 data to a proposed Phase 2a chronic study.
Data Presentation
Table 1: Summary of Preclinical Efficacy Data for this compound
| Study Model | Dose of this compound | Key Findings | Reference |
| Radiation-Induced Brain Injury (Rat) | 5 mg/kg | Reduced cerebral edema, inflammation, and apoptosis; Maintained blood-brain barrier integrity. | [5][7] |
| Asphyxial Cardiac Arrest (Rat) | 5 mg/kg | Ameliorated early cerebral edema; Attenuated early neurological deficit; Reduced neuronal death and neuroinflammation. | [6][8] |
| Ischemic Stroke (Mouse) | 5 mg/kg | Reduced cerebral edema and improved neurological outcomes. | [3] |
Table 2: Overview of Phase 1 Clinical Trial Design
| Study Phase | Population | Number of Subjects | Study Design | Key Objectives | Reference |
| Phase 1 | Healthy Volunteers | 78 | Double-blind, randomized, placebo-controlled, single and multiple ascending doses. | Determine pharmacokinetics, safety, and tolerability. | [2][4] |
| Phase 1 (China) | Healthy Chinese Volunteers | 56 | Single-center, randomized, double-blind, placebo-controlled, single/multiple administration. | Evaluate tolerability, safety, and pharmacokinetic characteristics. | [9] |
Signaling Pathway
This compound and its Effect on the JAK2/STAT3 Pathway in Radiation-Induced Brain Injury
In the context of radiation-induced brain injury, treatment with this compound has been shown to inhibit the phosphorylation of the JAK2/STAT3 signaling pathway.[5] This inhibition is associated with a reduction in the expression and release of inflammatory cytokines, thereby alleviating the inflammatory response.[5]
Caption: this compound inhibits AQP4 and the phosphorylation of JAK2/STAT3.
Conclusion
The available data on this compound strongly support its role in mitigating acute cerebral edema. The proposed protocols for long-term administration in chronic studies provide a framework for future research to explore the full therapeutic potential of this AQP4 inhibitor. Chronic toxicology and efficacy studies in relevant animal models are crucial next steps before proceeding to long-term clinical trials in patients with chronic neurological disorders. The safety and pharmacokinetic data from the initial Phase 1 trials will be instrumental in designing safe and effective chronic dosing regimens for future clinical investigations.
References
- 1. Glymphatic fluid transport is suppressed by the AQP4 inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PR 07/09/18 Phase I — Aeromics [aeromics.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Aeromics Initiates Phase 1 Clinical Trial of CNS Edema Inhibitor this compound In Healthy Human Volunteers [prnewswire.com]
- 5. Protective effects of this compound in acute-phase radiation-induced brain injury in rats: reduction of brain edema, inflammation, apoptosis and maintenance of blood-brain barrier integrity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The aquaporin-4 inhibitor this compound blocks acute cerebral edema and improves early outcome in a pediatric model of asphyxial cardiac arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Protective effects of this compound in acute-phase radiation-induced brain injury in rats: reduction of brain edema, inflammation, apoptosis and maintenance of blood-brain barrier integrity [frontiersin.org]
- 8. The aquaporin-4 inhibitor this compound blocks acute cerebral edema and improves early outcome in a pediatric model of asphyxial cardiac arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Simcere Pharmaceutical Group Limited [simcere.com]
Application Notes and Protocols for Combining AER-271 with Edaravone for Neuroprotection in Ischemic Stroke
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ischemic stroke, a leading cause of mortality and long-term disability worldwide, is characterized by a complex cascade of pathological events including excitotoxicity, oxidative stress, inflammation, and cerebral edema. While significant progress has been made in reperfusion therapies, the development of effective neuroprotective strategies to be used as adjuncts remains a critical unmet need. This document outlines the rationale and provides detailed protocols for a preclinical investigation into the combination therapy of two promising neuroprotective agents, AER-271 and Edaravone (B1671096), for the treatment of acute ischemic stroke.
This compound is a first-in-class inhibitor of Aquaporin-4 (AQP4), the primary water channel in the brain. By blocking AQP4, this compound directly targets the formation of cytotoxic cerebral edema, a major contributor to elevated intracranial pressure and secondary brain injury following ischemic stroke.[1][2] Preclinical studies have demonstrated its efficacy in reducing brain edema, inflammation, and apoptosis.[3]
Edaravone is a potent free radical scavenger that mitigates oxidative stress, another key driver of neuronal damage in the ischemic brain.[4][5] Its antioxidant properties help to protect cell membranes and other vital cellular components from damage by reactive oxygen species (ROS) generated during the ischemic cascade.[6]
The distinct and complementary mechanisms of action of this compound and Edaravone present a strong rationale for their combined use. This combination therapy has the potential to offer synergistic neuroprotection by simultaneously targeting two critical and interconnected pathways of ischemic brain injury: cerebral edema and oxidative stress. This application note provides a framework for investigating this novel combination therapy in a preclinical model of ischemic stroke.
Data Presentation: Summary of Preclinical Efficacy
The following tables summarize key preclinical data for this compound and Edaravone as monotherapies, providing a basis for the expected outcomes of a combination study.
Table 1: Preclinical Efficacy of this compound in Ischemic Stroke Models
| Parameter | Animal Model | This compound Dose | Administration Route | Key Findings | Reference |
| Brain Water Content | Rat (RIBI) | 5 mg/kg | Intraperitoneal | Significantly reduced radiation-induced brain edema. | [3] |
| Neurological Score | Mouse (tMCAO) | 5 mg/kg | Intraperitoneal | Improved neurological scores compared to vehicle. | [7] |
| Infarct Volume | Mouse (tMCAO) | Not specified | Not specified | Reduced cerebral infarction volume. | [8] |
| Astrocyte Activation (GFAP) | Rat (RIBI) | 5 mg/kg | Intraperitoneal | Inhibited radiation-induced astrocyte activation. | [3][9] |
| Apoptosis (Cleaved Caspase-3) | Rat (RIBI) | 5 mg/kg | Intraperitoneal | Attenuated apoptosis in the brain. | [3] |
Table 2: Preclinical Efficacy of Edaravone in Ischemic Stroke Models
| Parameter | Animal Model | Edaravone Dose | Administration Route | Key Findings | Reference |
| Infarct Volume | Mouse (tHI) | 4.5 mg/kg x 2 | Intraperitoneal | ~80% decline in infarct size when combined with tPA. | [10][11] |
| Neurological Deficit | Rat (MCAO) | 3 mg/kg | Intravenous | Ameliorated neurological symptoms. | [12] |
| Oxidative Stress | Mouse (tHI) | 4.5 mg/kg x 2 | Intraperitoneal | Decreased oxidative stress markers. | [10][11] |
| Inflammatory Cytokines | Mouse (tHI) | 4.5 mg/kg x 2 | Intraperitoneal | Decreased levels of inflammatory cytokines. | [10][11] |
| Cerebral Edema | Rat (MCAO) | 3 mg/kg | Intravenous | Strongly inhibited cerebral edema. | [12] |
Experimental Protocols
This section provides detailed methodologies for a proposed preclinical study to evaluate the neuroprotective effects of combined this compound and Edaravone therapy in a transient middle cerebral artery occlusion (tMCAO) mouse model of ischemic stroke.
Transient Middle Cerebral Artery Occlusion (tMCAO) Model
The tMCAO model is a widely used and reproducible method for inducing focal cerebral ischemia in rodents.
-
Animals: Adult male C57BL/6 mice (8-12 weeks old, 20-25 g).
-
Anesthesia: Induce anesthesia with 3-4% isoflurane (B1672236) and maintain with 1.5-2% isoflurane in a 70:30 nitrous oxide/oxygen mixture.
-
Procedure:
-
Place the anesthetized mouse in a supine position and maintain body temperature at 37°C using a heating pad.
-
Make a midline cervical incision and carefully expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Ligate the distal end of the ECA and place a temporary ligature around the CCA.
-
Introduce a 6-0 nylon monofilament suture with a rounded tip into the ECA and advance it into the ICA to occlude the origin of the middle cerebral artery (MCA).
-
Confirm successful occlusion by monitoring a significant drop (>70%) in regional cerebral blood flow using Laser Doppler Flowmetry.
-
After 60 minutes of occlusion, withdraw the filament to allow for reperfusion.
-
Suture the incision and allow the animal to recover.
-
-
Sham Operation: Perform the same surgical procedure without advancing the filament to occlude the MCA.
Drug Administration Protocol
-
Experimental Groups:
-
Sham + Vehicle
-
tMCAO + Vehicle
-
tMCAO + this compound (5 mg/kg)
-
tMCAO + Edaravone (3 mg/kg)
-
tMCAO + this compound (5 mg/kg) + Edaravone (3 mg/kg)
-
-
Drug Preparation:
-
This compound: Dissolve in a suitable vehicle (e.g., sterile saline with a small percentage of DMSO and/or Tris buffer) to a final concentration for a 5 mg/kg dose.
-
Edaravone: Dissolve in sterile saline to a final concentration for a 3 mg/kg dose.
-
-
Administration:
-
Administer this compound via intraperitoneal (i.p.) injection immediately after the onset of reperfusion.
-
Administer Edaravone via intravenous (i.v.) injection through the tail vein immediately after the onset of reperfusion.
-
For the combination group, administer both drugs concurrently at their respective sites.
-
Administer an equivalent volume of the respective vehicles to the control groups.
-
Assessment of Neurobehavioral Deficits
Perform neurological scoring at 24, 48, and 72 hours post-tMCAO to assess functional outcomes. A commonly used scale is the Garcia score, which evaluates spontaneous activity, symmetry of limb movement, forepaw outstretching, climbing, body proprioception, and response to vibrissae touch.
Quantification of Infarct Volume
At 72 hours post-tMCAO, sacrifice the animals and determine the infarct volume.
-
Euthanize the mice and perfuse transcardially with cold saline.
-
Harvest the brains and section them into 2 mm coronal slices.
-
Immerse the slices in a 2% solution of 2,3,5-triphenyltetrazolium chloride (TTC) at 37°C for 20 minutes.
-
Viable tissue will stain red, while the infarcted tissue will remain white.
-
Capture images of the stained sections and quantify the infarct area in each slice using image analysis software (e.g., ImageJ).
-
Calculate the total infarct volume by integrating the infarct areas of all slices, correcting for edema.
Western Blot Analysis of Signaling Pathways
At 24 hours post-tMCAO, harvest brain tissue from the ischemic hemisphere for protein analysis.
-
Homogenize brain tissue in RIPA buffer with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies overnight at 4°C. Key antibodies include:
-
Phospho-PI3K, Total PI3K
-
Phospho-Akt, Total Akt
-
Phospho-JAK2, Total JAK2
-
Phospho-STAT3, Total STAT3
-
β-actin (loading control)
-
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect protein bands using an enhanced chemiluminescence (ECL) substrate and quantify band intensity using densitometry.
Immunofluorescence Staining for Astrocyte Activation
At 72 hours post-tMCAO, prepare brain tissue for immunofluorescence.
-
Perfuse mice with saline followed by 4% paraformaldehyde (PFA).
-
Post-fix the brains in 4% PFA overnight and then cryoprotect in 30% sucrose.
-
Section the brains into 30 µm coronal slices using a cryostat.
-
Permeabilize sections with 0.3% Triton X-100 in PBS for 15 minutes.
-
Block with 10% normal goat serum in PBS for 1 hour.
-
Incubate with primary antibody against Glial Fibrillary Acidic Protein (GFAP) overnight at 4°C.
-
Wash and incubate with an Alexa Fluor-conjugated secondary antibody for 2 hours at room temperature.
-
Mount sections with a DAPI-containing mounting medium.
-
Capture images using a confocal microscope and quantify the fluorescence intensity of GFAP staining.
Visualizations
Signaling Pathways
Caption: this compound's neuroprotective mechanism of action.
Caption: Edaravone's mechanism as a free radical scavenger.
Experimental Workflow
Caption: Workflow for preclinical evaluation of combination therapy.
Logical Relationship
Caption: Rationale for combining this compound and Edaravone.
References
- 1. bio-protocol.org [bio-protocol.org]
- 2. researchgate.net [researchgate.net]
- 3. How is edaravone effective against acute ischemic stroke and amyotrophic lateral sclerosis? [jstage.jst.go.jp]
- 4. What is the mechanism of Edaravone? [synapse.patsnap.com]
- 5. benchchem.com [benchchem.com]
- 6. nbinno.com [nbinno.com]
- 7. dovepress.com [dovepress.com]
- 8. academic.oup.com [academic.oup.com]
- 9. ahajournals.org [ahajournals.org]
- 10. Synergy of combined tPA-edaravone therapy in experimental thrombotic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. How is edaravone effective against acute ischemic stroke and amyotrophic lateral sclerosis? - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Comprehensive Evaluation of Off-Target Effects for the Small Molecule Inhibitor AER-271
For Researchers, Scientists, and Drug Development Professionals
Introduction
The development of targeted small molecule inhibitors represents a significant advancement in therapeutic strategies. However, a critical challenge in their development is the potential for off-target effects, where a drug interacts with unintended biomolecules.[1][2] These interactions can lead to unexpected toxicities or even contribute to therapeutic efficacy through polypharmacology.[1] Therefore, a thorough and early assessment of off-target activities is paramount for the successful clinical translation of any new chemical entity.
This document provides a comprehensive guide with detailed protocols for evaluating the off-target profile of AER-271 , a hypothetical small molecule inhibitor. For the purposes of these protocols, this compound is assumed to be an ATP-competitive kinase inhibitor, a class of drugs for which off-target effects are a well-documented concern due to the conserved nature of the ATP-binding site across the human kinome.[1][3][4][5] The methodologies described herein integrate computational, biochemical, and cell-based approaches to build a robust selectivity profile.
In Silico and In Vitro Off-Target Profiling
The initial phase of off-target evaluation involves computational prediction and large-scale biochemical screening to identify potential off-target interactions in a controlled, cell-free environment.
In Silico Prediction
Computational methods serve as a cost-effective first step to predict potential off-target interactions by comparing this compound's structure against databases of known protein targets.[6][7] These predictions help prioritize subsequent experimental validation.
Protocol: In Silico Off-Target Prediction
-
Ligand-Based Similarity Searching:
-
Utilize 2D and 3D chemical similarity algorithms (e.g., Tanimoto similarity) to search databases like ChEMBL and PubChem for compounds structurally similar to this compound.
-
Analyze the known targets of the identified similar compounds to create a preliminary list of potential this compound off-targets.
-
-
Target-Based Docking:
-
Perform molecular docking studies using a virtual library of protein structures, particularly a kinome-wide structural database.
-
Dock this compound into the ATP-binding sites of various kinases to predict binding affinities and identify potential off-target kinases. Tools like AutoDock or Glide can be used.
-
-
Machine Learning Models:
-
Employ predictive models trained on large-scale bioactivity data (e.g., Similarity Ensemble Approach - SEA) to forecast the probability of interaction between this compound and a wide range of biological targets.[6]
-
In Vitro Kinome-Wide Selectivity Screening
Biochemical assays provide direct, quantitative measurement of a compound's activity against a large panel of purified enzymes.[1] For a putative kinase inhibitor like this compound, screening against a comprehensive kinase panel is essential.[8][9][10]
Protocol: Kinase Selectivity Profiling (Activity-Based Assay)
-
Panel Selection: Choose a commercial kinase screening panel that covers a significant portion of the human kinome (e.g., >400 kinases).[9] Panels can be run at a single high concentration of this compound (e.g., 1 or 10 µM) for initial hit identification or in dose-response format for potency determination.[8][11]
-
Assay Principle: The assay typically measures the ability of a kinase to phosphorylate a specific substrate. The inhibition of this activity by this compound is quantified. Radiometric assays (e.g., ³³P-ATP filter binding) or fluorescence/luminescence-based assays (e.g., ADP-Glo) are common formats.[10]
-
Experimental Procedure (General):
-
Prepare a stock solution of this compound in 100% DMSO.
-
In a multi-well plate, combine the kinase, its specific substrate, and ATP.
-
Add this compound at the desired concentration(s). Include a vehicle control (DMSO) and a positive control inhibitor.
-
Incubate the reaction for a specified time at the optimal temperature for the kinase.
-
Stop the reaction and measure the signal (e.g., radioactivity, luminescence) to determine the level of substrate phosphorylation.
-
-
Data Analysis:
-
Calculate the percent inhibition for each kinase relative to the DMSO control.
-
For dose-response experiments, fit the data to a four-parameter logistic equation to determine the IC50 value for each inhibited kinase.
-
Data Presentation: Kinome Selectivity
Quantitative data from kinome screening should be summarized to facilitate interpretation. Selectivity scores, such as the S-score or Gini coefficient, can provide a single metric for comparing the selectivity of different compounds.
Table 1: Selectivity Profile of this compound at 1 µM
| Kinase Target | Family | % Inhibition at 1 µM |
|---|---|---|
| On-Target Kinase | (e.g., TK) | 98.5 |
| Off-Target 1 (e.g., SRC) | TK | 85.2 |
| Off-Target 2 (e.g., LCK) | TK | 76.4 |
| Off-Target 3 (e.g., CDK2) | CMGC | 55.1 |
| ... | ... | ... |
| Selectivity Score (S(10)) | 0.03 |
(S(10) = number of off-targets with >90% inhibition / total kinases tested)
Cell-Based Off-Target Validation
While in vitro assays are crucial, they do not fully recapitulate the cellular environment. Cell-based assays are necessary to confirm that predicted off-target interactions occur in living cells and result in a functional consequence.
Cellular Thermal Shift Assay (CETSA®)
CETSA is a powerful method for assessing target engagement in intact cells or cell lysates.[12][13] It is based on the principle that ligand binding stabilizes a protein, leading to an increase in its melting temperature (Tm).[12][14]
Protocol: CETSA for Target and Off-Target Engagement
-
Cell Treatment: Culture cells of interest (e.g., a cancer cell line) and treat them with this compound or a vehicle control (DMSO) for a specified time.
-
Heating Step: Aliquot the cell suspension into PCR tubes and heat them to a range of different temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by a cooling step at room temperature for 3 minutes.[14][15]
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or addition of a lysis buffer containing protease and phosphatase inhibitors.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the precipitated, denatured proteins.
-
Protein Quantification: Collect the supernatant containing the soluble proteins and quantify the amount of the target protein and suspected off-target proteins using a specific detection method, such as Western Blot or ELISA.
-
Data Analysis:
-
Melt Curve: Plot the amount of soluble protein against the temperature for both vehicle- and this compound-treated samples. A shift in the melting curve to a higher temperature indicates target stabilization and engagement.[15]
-
Isothermal Dose-Response (ITDR): Treat cells with a range of this compound concentrations and heat all samples at a single, constant temperature (chosen from the melt curve). Plot the amount of soluble protein against the drug concentration to determine the cellular EC50 for target engagement.
-
Data Presentation: CETSA Results
Table 2: CETSA-Measured Thermal Shift (ΔTm) for this compound
| Protein Target | Basal Tm (°C) | Tm with this compound (°C) | ΔTm (°C) |
|---|---|---|---|
| On-Target Kinase | 48.2 | 55.7 | +7.5 |
| Off-Target 1 (SRC) | 51.5 | 56.1 | +4.6 |
| Off-Target 2 (LCK) | 50.8 | 53.2 | +2.4 |
| Control Protein (Actin) | 62.1 | 62.3 | +0.2 |
Phosphoproteomics for Signaling Pathway Analysis
Since this compound is a kinase inhibitor, its off-target effects will likely manifest as changes in cellular phosphorylation patterns.[16] Mass spectrometry-based phosphoproteomics provides a global, unbiased view of these changes, revealing which signaling pathways are perturbed.[17][18][19]
Protocol: Global Phosphoproteomic Profiling
-
Cell Culture and Treatment: Grow cells to ~80% confluency and treat with this compound (at a relevant concentration, e.g., 3x cellular IC50) or vehicle for a short duration (e.g., 1-6 hours) to capture signaling changes.
-
Protein Extraction and Digestion: Harvest cells, lyse, and extract proteins. Reduce, alkylate, and digest proteins into peptides using an enzyme like trypsin.
-
Phosphopeptide Enrichment: Due to the low abundance of phosphopeptides, an enrichment step is necessary.[16] Common methods include Titanium Dioxide (TiO2) chromatography or Immobilized Metal Affinity Chromatography (IMAC).
-
LC-MS/MS Analysis: Analyze the enriched phosphopeptides using high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis and Bioinformatics:
-
Use a search algorithm (e.g., MaxQuant, Sequest) to identify and quantify phosphopeptides from the MS/MS spectra.
-
Perform statistical analysis to identify phosphosites that are significantly up- or down-regulated upon this compound treatment.
-
Use bioinformatics tools (e.g., KSEA - Kinase-Substrate Enrichment Analysis, GSEA - Gene Set Enrichment Analysis) to infer the activity of upstream kinases and identify enriched signaling pathways.[16]
-
Visual Summaries: Workflows and Pathways
Diagrams are essential for visualizing complex experimental workflows and biological relationships.
Conclusion and Interpretation
A comprehensive off-target profile for this compound is constructed by integrating data from all described methodologies. The initial broad screening identifies a list of potential off-targets, which are then validated for bona fide engagement in a cellular context using CETSA. Finally, phosphoproteomics reveals the functional consequences of this engagement on global cell signaling.
This integrated approach allows researchers to:
-
Quantify Selectivity: Determine the potency of this compound against its intended target versus a wide array of off-targets.
-
Identify Liabilities: Uncover potential off-target interactions that could lead to toxicity.
-
Elucidate Mechanism: Understand the full mechanistic footprint of the compound, including any polypharmacological effects that might contribute to its efficacy.[1]
By systematically applying these protocols, drug development teams can make more informed decisions, leading to the selection of safer and more effective therapeutic candidates.
References
- 1. benchchem.com [benchchem.com]
- 2. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Kinase inhibitor profiling reveals unexpected opportunities to inhibit disease-associated mutant kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. shop.carnabio.com [shop.carnabio.com]
- 6. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Screening Strategies and Methods for Better Off-Target Liability Prediction and Identification of Small-Molecule Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. assayquant.com [assayquant.com]
- 9. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 10. reactionbiology.com [reactionbiology.com]
- 11. Kinome-wide Selectivity Profiling of ATP-competitive Mammalian Target of Rapamycin (mTOR) Inhibitors and Characterization of Their Binding Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. bio-protocol.org [bio-protocol.org]
- 14. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. annualreviews.org [annualreviews.org]
- 16. Principles of phosphoproteomics and applications in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Phosphoproteomics in Disease Research and Drug Target Discovery - Creative Proteomics [creative-proteomics.com]
- 18. Phosphotyrosine-based Phosphoproteomics for Target Identification and Drug Response Prediction in AML Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Mass spectrometry-based phosphoproteomics in clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Elucidating the Effects of AER-271 on AQP4 Downstream Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aquaporin-4 (AQP4) is the predominant water channel in the central nervous system (CNS), primarily expressed in astrocytes. It plays a critical role in maintaining water homeostasis, facilitating glymphatic clearance, and is implicated in the pathophysiology of cerebral edema associated with various neurological conditions such as ischemic stroke and traumatic brain injury. AER-271 is a water-soluble prodrug of AER-270, a potent inhibitor of AQP4. By blocking AQP4-mediated water transport, this compound is being investigated as a therapeutic agent to mitigate cerebral edema. Beyond its primary function in water transport, emerging evidence suggests that AQP4 is involved in modulating intracellular signaling cascades. Consequently, inhibition of AQP4 by this compound may have significant effects on these downstream pathways, influencing cellular processes such as inflammation and apoptosis.
These application notes provide an overview of the known and potential effects of this compound on AQP4 downstream signaling pathways, supported by quantitative data and detailed experimental protocols to facilitate further research in this area.
I. Known Downstream Signaling Pathways Affected by this compound
Current research indicates that this compound, through its inhibition of AQP4, can modulate key signaling pathways involved in apoptosis and inflammation.
Attenuation of Apoptosis via the JAK2/STAT3 Pathway
In a model of radiation-induced brain injury, this compound has been shown to exert neuroprotective effects by attenuating apoptosis. This is achieved by inhibiting the expression of AQP4, which in turn suppresses the Janus kinase 2/signal transducer and activator of transcription 3 (JAK2/STAT3) signaling pathway.[1] Radiation-induced injury typically leads to the release of inflammatory factors that activate the JAK2/STAT3 pathway, promoting apoptosis. Treatment with this compound was found to inhibit the phosphorylation of both JAK2 and STAT3, thereby reducing the apoptotic cascade.[1]
References
Application Notes and Protocols for Studying AER-271 in a Cardiac Arrest Model
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the preclinical evaluation of AER-271, a selective inhibitor of the aquaporin-4 (AQP4) water channel, in a clinically relevant rodent model of cardiac arrest. The following protocols are designed to facilitate the investigation of this compound's therapeutic potential in mitigating cerebral edema and improving neurological outcomes following global brain ischemia/reperfusion injury.
Introduction to this compound
This compound is a water-soluble phosphonate (B1237965) prodrug of AER-270, a potent and selective antagonist of the AQP4 water channel.[1] In vivo, this compound is rapidly converted to the active compound AER-270 by endogenous phosphatases.[1] AQP4 is the most abundant water channel in the central nervous system and plays a critical role in the formation and resolution of cerebral edema. Following cardiac arrest and resuscitation, the subsequent ischemia-reperfusion injury leads to a cascade of events, including cytotoxic edema (cellular swelling), which is a major contributor to secondary brain injury and poor neurological outcomes. By blocking AQP4, this compound aims to reduce this detrimental water influx into brain cells, thereby attenuating cerebral edema and its downstream consequences. Preclinical studies have demonstrated that this compound can reduce cerebral edema and improve neurological deficits in models of ischemic stroke and cardiac arrest.[1][2]
Experimental Design and Rationale
This experimental design utilizes a rat model of asphyxial cardiac arrest to mimic a common cause of cardiac arrest in humans. The study will assess the efficacy of this compound in reducing acute cerebral edema, preventing neuronal death, suppressing neuroinflammation, and improving functional neurological recovery.
Experimental Groups:
-
Sham Group: Animals undergo all surgical procedures without the induction of cardiac arrest. This group serves as a baseline control for normal physiological parameters and functional outcomes.
-
Vehicle Group: Animals are subjected to cardiac arrest and treated with the vehicle solution used to dissolve this compound. This group controls for the effects of the cardiac arrest procedure and the vehicle itself.
-
This compound Treatment Group: Animals are subjected to cardiac arrest and treated with this compound. This is the primary experimental group to evaluate the therapeutic effects of the drug.
Data Presentation
All quantitative data should be summarized in clearly structured tables for straightforward comparison between experimental groups.
Table 1: Neurological Deficit Scores (NDS) at 24, 48, and 72 hours Post-Resuscitation
| Group | N | NDS at 24h (Mean ± SD) | NDS at 48h (Mean ± SD) | NDS at 72h (Mean ± SD) |
| Sham | 10 | |||
| Vehicle | 10 | |||
| This compound | 10 |
Table 2: Brain Water Content (% of Wet Weight) at 24 hours Post-Resuscitation
| Group | N | Brain Water Content (%) (Mean ± SD) |
| Sham | 8 | |
| Vehicle | 8 | |
| This compound | 8 |
Table 3: Quantification of Neuronal Death and Neuroinflammation at 72 hours Post-Resuscitation
| Group | N | Neuronal Survival (NeuN+ cells/mm²) (Mean ± SD) | Apoptotic Cells (TUNEL+ cells/mm²) (Mean ± SD) | Microglial Activation (Iba1+ cells/mm²) (Mean ± SD) |
| Sham | 8 | |||
| Vehicle | 8 | |||
| This compound | 8 |
Table 4: Pro-inflammatory Cytokine Levels in Brain Tissue at 24 hours Post-Resuscitation
| Group | N | TNF-α (pg/mg protein) (Mean ± SD) | IL-1β (pg/mg protein) (Mean ± SD) |
| Sham | 8 | ||
| Vehicle | 8 | ||
| This compound | 8 |
Mandatory Visualizations
Signaling Pathway of this compound in Cardiac Arrest-Induced Cerebral Edema
References
Best Practices for the Dissolution of AER-271 for Experimental Applications
Application Note and Protocols for Researchers, Scientists, and Drug Development Professionals
This document provides detailed guidelines and standardized protocols for the dissolution and handling of AER-271, a selective inhibitor of Aquaporin-4 (AQP4), for use in preclinical research and drug development. Adherence to these best practices will ensure consistent and reproducible experimental outcomes.
Introduction to this compound
This compound is a phosphonate (B1237965) prodrug of AER-270, an active and potent inhibitor of the AQP4 water channel.[1][2][3][4] The prodrug formulation, this compound, was developed to enhance water solubility and bioavailability.[4][5] In vivo, this compound is converted to its active form, AER-270, by endogenous phosphatases.[1][2] AER-270/AER-271 has demonstrated efficacy in reducing cerebral edema in various animal models, including ischemic stroke and cardiac arrest.[1][2]
Physicochemical Properties and Storage
This compound is typically supplied as a white to off-white solid powder.[1] Proper storage is critical to maintain its stability and activity.
| Form | Storage Temperature | Shelf Life |
| Powder | -20°C | 3 years |
| 4°C | 2 years | |
| In Solvent | -80°C | 2 years |
| -20°C | 1 year |
Table 1: Recommended Storage Conditions for this compound[1][4]
Solubility of this compound
The solubility of this compound is a critical factor in the preparation of stock and working solutions. It is highly soluble in dimethyl sulfoxide (B87167) (DMSO). It is important to use newly opened, anhydrous DMSO as hygroscopic DMSO can negatively impact solubility.[1]
| Solvent | Concentration | Observations |
| DMSO | 125 mg/mL (269.60 mM) | Ultrasonic treatment may be required.[1] |
| DMSO | 2 mg/mL | Clear solution. |
Table 2: Quantitative Solubility Data for this compound
Note: Discrepancies in reported solubility values may arise from different material sources or experimental conditions. It is recommended to perform small-scale solubility tests before preparing large batches.
Experimental Protocols
Preparation of Stock Solutions for In Vitro Use
For cell-based assays and other in vitro experiments, a high-concentration stock solution in DMSO is recommended.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Ultrasonic bath (optional)
Protocol:
-
Equilibrate the this compound powder to room temperature before opening the vial to prevent condensation.
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., for a 10 mM stock solution, add the corresponding volume of DMSO based on the molecular weight of 463.65 g/mol ).
-
Vortex the solution thoroughly until the powder is completely dissolved.
-
If necessary, use an ultrasonic bath for a short period to aid dissolution.[1]
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C for up to 2 years or -20°C for up to 1 year.[1]
Preparation of Working Solutions for In Vitro Assays
Working solutions should be prepared fresh for each experiment by diluting the DMSO stock solution in the appropriate cell culture medium or buffer.
Protocol:
-
Thaw a single aliquot of the this compound DMSO stock solution.
-
Serially dilute the stock solution with the desired aqueous buffer or cell culture medium to the final working concentration.
-
Ensure the final concentration of DMSO in the working solution is low (typically <0.1%) to avoid solvent-induced cellular toxicity.
-
Mix the working solution thoroughly before adding it to the experimental system.
Preparation of Formulations for In Vivo Use
For animal studies, this compound can be formulated for intraperitoneal (i.p.) or intravenous (i.v.) administration. It is recommended to prepare these formulations fresh on the day of use.[1]
Protocol 1: DMSO and Saline Formulation [5][6]
This formulation is suitable for achieving a stock solution for further dilution.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile 0.9% Saline
-
Sterile tubes
Procedure:
-
Prepare a stock solution of this compound in a diluent consisting of 10% DMSO and 90% saline to a concentration of 2.5 mg/mL.[5][6]
-
For administration, this stock solution can be further diluted with 0.9% saline to the desired final concentration (e.g., 0.25 mg/mL).[5][6]
Protocol 2: Co-Solvent Formulation for Higher Concentration [1]
This protocol allows for a higher concentration of this compound in the final working solution.
Materials:
-
This compound DMSO stock solution (e.g., 20.8 mg/mL)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Sterile 0.9% Saline
Procedure (for 1 mL of working solution):
-
To 400 µL of PEG300, add 100 µL of a 20.8 mg/mL this compound DMSO stock solution and mix thoroughly.
-
Add 50 µL of Tween-80 to the mixture and mix until uniform.
-
Add 450 µL of 0.9% Saline to bring the final volume to 1 mL. This results in a clear solution with a final this compound concentration of ≥ 2.08 mg/mL.[1]
Protocol 3: Corn Oil Formulation [1]
This formulation is an alternative for specific experimental needs, particularly for prolonged dosing periods.
Materials:
-
This compound DMSO stock solution (e.g., 20.8 mg/mL)
-
Corn oil
Procedure (for 1 mL of working solution):
-
To 900 µL of corn oil, add 100 µL of a 20.8 mg/mL this compound DMSO stock solution.
-
Mix thoroughly until a uniform suspension is achieved.
Visualization of Protocols and Mechanisms
The following diagrams illustrate the key workflows and the mechanism of action of this compound.
Caption: Experimental workflow for dissolving this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The aquaporin-4 inhibitor this compound blocks acute cerebral edema and improves early outcome in a pediatric model of asphyxial cardiac arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Aeromics [aeromics.com]
- 4. This compound (634913-39-6) for sale [vulcanchem.com]
- 5. Protective effects of this compound in acute-phase radiation-induced brain injury in rats: reduction of brain edema, inflammation, apoptosis and maintenance of blood-brain barrier integrity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Protective effects of this compound in acute-phase radiation-induced brain injury in rats: reduction of brain edema, inflammation, apoptosis and maintenance of blood-brain barrier integrity [frontiersin.org]
Troubleshooting & Optimization
Troubleshooting AER-271 solubility and stability issues
Welcome to the technical support center for AER-271. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues related to the solubility and stability of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is the phosphonate (B1237965) prodrug of AER-270, a potent inhibitor of the aquaporin-4 (AQP4) water channel.[1][2] The phosphonate group is added to the parent molecule, AER-270, to significantly increase its aqueous solubility, making it suitable for intravenous administration.[2][3] In vivo, endogenous phosphatases cleave the phosphonate group, converting this compound into its active form, AER-270.[1][2][3] AER-270 then exerts its therapeutic effects by inhibiting AQP4, which is involved in cerebral edema following events like ischemic stroke.
Below is a diagram illustrating the activation pathway of this compound.
Troubleshooting Guide
Solubility Issues
Q2: I am having trouble dissolving this compound in aqueous buffers for my in vitro experiments. What do you recommend?
While this compound is designed for improved water solubility compared to AER-270, you may still encounter challenges in preparing high-concentration aqueous solutions. Here is a step-by-step guide to improve solubility:
-
Use of a Co-solvent: It is highly recommended to first dissolve this compound in an organic solvent before preparing aqueous dilutions. Dimethyl sulfoxide (B87167) (DMSO) is a common choice.
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO. A solubility of up to 125 mg/mL in DMSO has been reported.[1] It is crucial to use newly opened, anhydrous DMSO, as the presence of water can negatively impact solubility.[1]
-
Working Solution Preparation: For your final working solution, slowly add the DMSO stock solution to your aqueous buffer with gentle vortexing. The final concentration of DMSO in your assay should be kept as low as possible (typically <0.5%) to avoid solvent-induced artifacts.
-
Consider a Surfactant: For in vivo preparations, formulations often include a surfactant like Tween-80 and a polymer such as PEG300 to maintain solubility and stability in the final aqueous vehicle.
Below is a workflow for preparing an this compound solution.
Q3: What is the expected aqueous solubility of this compound at different pH values?
Specific public data on the pH-solubility profile of this compound is limited. However, as a phosphonate-containing molecule, its charge state and therefore its aqueous solubility are expected to be pH-dependent. Generally, phosphonate prodrugs are more soluble at neutral to slightly alkaline pH compared to acidic conditions. It is recommended to determine the solubility empirically in your specific buffer systems.
Quantitative Solubility Data
| Solvent | Concentration | Notes |
| DMSO | 125 mg/mL (269.60 mM) | Ultrasonic treatment may be needed. Use of hygroscopic DMSO can affect solubility.[1] |
| In vivo formulation 1 | ≥ 2.08 mg/mL | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline.[1] |
| In vivo formulation 2 | ≥ 2.08 mg/mL | 10% DMSO, 90% Corn oil. Recommended for longer dosing periods.[1] |
Stability Issues
Q4: How should I store this compound to ensure its stability?
Proper storage is critical for maintaining the integrity of this compound.
Storage Recommendations
| Form | Storage Temperature | Duration |
| Solid Powder | -20°C | 3 years |
| 4°C | 2 years | |
| In Solvent (e.g., DMSO) | -80°C | 2 years |
| -20°C | 1 year |
Data sourced from MedchemExpress.[1]
Q5: I am concerned about the stability of this compound in my aqueous assay buffer during long incubation periods. What are the potential degradation pathways?
As a phosphonate prodrug, this compound is susceptible to hydrolysis, which can be either chemical or enzyme-mediated. The primary degradation pathway is the cleavage of the phosphonate group to yield the active compound, AER-270.
-
Chemical Hydrolysis: The stability of the phosphonate ester bond can be influenced by pH and temperature. Extreme pH conditions and elevated temperatures can accelerate hydrolysis.
-
Enzymatic Hydrolysis: Biological matrices such as plasma or cell lysates contain phosphatases that will readily convert this compound to AER-270.
A recent study suggested that the active form, AER-270, may have poor stability in assay buffers, with its inhibitory effect being more pronounced after a shorter (15 minutes) versus a longer (1 hour) incubation. This could imply that the active compound degrades over time in certain experimental conditions.
The logical relationship for troubleshooting stability is outlined below.
Experimental Protocols
Protocol 1: Preparation of this compound for In Vivo Administration
This protocol is adapted from published in vivo studies.
-
Prepare a Stock Solution: Dissolve this compound in 100% anhydrous DMSO to a concentration of 20.8 mg/mL.
-
Vehicle Preparation:
-
In a sterile tube, add 400 µL of PEG300.
-
Add 100 µL of the this compound DMSO stock solution to the PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 and mix until the solution is homogeneous.
-
Add 450 µL of saline and mix to obtain a final volume of 1 mL.
-
-
Final Concentration: This procedure yields a clear solution with an this compound concentration of at least 2.08 mg/mL.
Protocol 2: Analysis of this compound Conversion to AER-270 by HPLC-MS/MS
While a specific HPLC method for this compound is not publicly detailed, a method for its active metabolite, AER-270, has been described and can be adapted.
-
Sample Preparation:
-
For plasma samples, perform a protein precipitation by adding acetonitrile (B52724) (e.g., 3 parts acetonitrile to 1 part plasma).
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant for analysis. An internal standard (such as a structural analog like AER-37) should be added prior to precipitation for accurate quantification.[2]
-
-
Chromatographic Conditions (based on AER-270 analysis):
-
Column: C18 reversed-phase column (e.g., Prodigy 2 x 150 mm, 5 µm).[2]
-
Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., ammonium (B1175870) carbonate).
-
Detection: Tandem mass spectrometry (MS/MS) with electrospray ionization (ESI) in Multiple Reaction Monitoring (MRM) mode.[2]
-
-
Quantification: A standard curve of AER-270 should be prepared in the same matrix to quantify its concentration in the samples. The described method has a reliable quantification range of 0.5–1000 ng/mL for AER-270.[2]
This technical support guide provides a starting point for addressing common challenges with this compound. For further assistance, please consult the relevant product datasheets and published literature.
References
AER-271 Technical Support Center: Optimizing for Maximal Therapeutic Effect
Welcome to the technical support center for AER-271. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the dosage of this compound for maximal therapeutic effect in preclinical research. Here you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a water-soluble, intravenous (IV) prodrug that is converted in vivo by endogenous phosphatases to its active form, AER-270.[1][2][3][4][5] AER-270 is a potent and selective inhibitor of the Aquaporin-4 (AQP4) water channel.[1][2][3][4][5][6] AQP4 is the primary channel for water movement in the central nervous system (CNS), and its inhibition is targeted at reducing cerebral edema in conditions such as ischemic stroke, radiation-induced brain injury, and cardiac arrest.[1][4][5][6][7][8][9] By blocking AQP4, this compound helps to prevent the influx of water into the brain that leads to swelling and increased intracranial pressure.[1][4]
Q2: What are the known signaling pathways affected by this compound?
A2: In studies on radiation-induced brain injury, this compound has been shown to suppress the activation of the PI3K/AKT/mTOR and JAK2/STAT3 signaling pathways.[7][8] This is believed to be a downstream effect of AQP4 inhibition, leading to reduced inflammation, apoptosis, and maintenance of the blood-brain barrier integrity.[7][8] While NF-κB is a known upregulator of AQP4 expression, this compound itself has not been shown to directly inhibit NF-κB signaling.[2]
Q3: What is a recommended starting dose for in vivo studies?
A3: A therapeutic dose of 5 mg/kg has been effectively used in rat models of radiation-induced brain injury and ischemic stroke.[3][7][8] However, the optimal dose may vary depending on the animal model, the specific condition being studied, and the route of administration. It is recommended to perform a dose-response study to determine the optimal dosage for your specific experimental setup.
Q4: How should this compound be administered?
A4: this compound is designed for intravenous (IV) administration.[1][4] However, it has also been successfully administered via intraperitoneal (IP) injection in preclinical models.[5] The choice of administration route may depend on the experimental model and desired pharmacokinetic profile.
Q5: What is the clinical development status of this compound?
A5: Aeromics, Inc. initiated a Phase 1 clinical trial in healthy human volunteers in 2018 to evaluate the safety, tolerability, and pharmacokinetics of this compound.[1][4][10]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Lack of therapeutic effect at the recommended dose. | Insufficient drug exposure at the target site. | 1. Confirm the correct preparation and administration of this compound. 2. Perform a dose-escalation study to determine if a higher dose is required for your model. 3. Analyze the pharmacokinetic profile in your animal model to ensure adequate brain penetration. |
| Timing of administration is not optimal. | The therapeutic window for this compound may be narrow. Adjust the timing of administration relative to the induced injury in your model. For example, in some cardiac arrest models, treatment was initiated at the return of spontaneous circulation.[9] | |
| High variability in experimental results. | Inconsistent drug administration. | Ensure precise and consistent administration techniques, especially for IV injections. |
| Biological variability in the animal model. | Increase the number of animals per group to improve statistical power. Ensure the health and homogeneity of the animal cohort. | |
| Unexpected off-target effects. | Although AER-270 is a selective AQP4 inhibitor, off-target effects are always a possibility. | 1. In in vitro studies, include control cells that do not express AQP4 to assess non-specific effects. 2. In in vivo studies, consider using AQP4 knockout animals as a negative control to confirm that the observed effects are AQP4-dependent.[2] |
Key Experimental Data
Table 1: In Vivo Efficacy of this compound in a Rat Model of Asphyxial Cardiac Arrest
| Outcome Measure | Time Point | Vehicle Control | This compound Treatment | % Improvement with this compound | Reference |
| Cerebral Edema (% Brain Water) | 3 hours post-CA | 83.84% | 83.29% | 82.1% reduction in edema increase | [5] |
| Neurologic Deficit Score (NDS) | 3 hours post-CA | 325.00 | 261.67 | 20% lower (better) score | [5] |
| CA: Cardiac Arrest |
Table 2: Cytotoxicity of this compound on Astrocytes
| This compound Concentration (µM) | Cell Viability | Reference |
| 2 | No significant cytotoxicity | [7] |
| 5 | No significant cytotoxicity | [7] |
| 10 | No significant cytotoxicity | [7] |
| 20 | No significant cytotoxicity | [7] |
| 40 | No significant cytotoxicity | [7] |
Signaling Pathways and Experimental Workflows
Caption: this compound is converted to AER-270, which inhibits AQP4, subsequently suppressing downstream signaling pathways.
Caption: A logical workflow for determining the optimal dosage and evaluating the efficacy of this compound in an animal model.
Experimental Protocols
Protocol 1: Determination of Optimal this compound Dosage in a Rodent Model of Ischemic Stroke
-
Animal Model: Utilize a standard rodent model of ischemic stroke, such as middle cerebral artery occlusion (MCAO).
-
Dose Groups: Establish multiple dose groups for this compound (e.g., 1, 5, 10, 20 mg/kg) and a vehicle control group (e.g., saline or 1% DMSO in saline). The number of animals per group should be sufficient for statistical power (n=8-10).
-
Drug Administration: Administer this compound or vehicle via intravenous (IV) or intraperitoneal (IP) injection at a predetermined time point relative to the ischemic insult (e.g., at the time of reperfusion).
-
Neurological Assessment: Perform neurological deficit scoring at various time points post-stroke (e.g., 24, 48, and 72 hours) to assess functional recovery.
-
Infarct Volume Measurement: At the study endpoint (e.g., 72 hours), euthanize the animals and perfuse the brains. Stain brain slices with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area. Quantify the infarct volume using image analysis software.
-
Cerebral Edema Measurement: To measure brain water content, collect brain hemispheres at the endpoint. Weigh the tissue immediately (wet weight) and then after drying in an oven at 100°C for 24 hours (dry weight). Calculate the percentage of brain water content using the formula: ((wet weight - dry weight) / wet weight) * 100.
-
Data Analysis: Compare the neurological scores, infarct volumes, and brain water content between the different dose groups and the vehicle control. The optimal dose will be the one that provides the most significant therapeutic benefit with minimal adverse effects.
Protocol 2: Western Blot Analysis of PI3K/AKT/mTOR and JAK2/STAT3 Pathways
-
Tissue Preparation: Following treatment with this compound or vehicle in your disease model, harvest the brain tissue of interest and immediately snap-freeze it in liquid nitrogen.
-
Protein Extraction: Homogenize the tissue in RIPA buffer supplemented with protease and phosphatase inhibitors. Centrifuge the homogenate and collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each sample using a BCA protein assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
-
Antibody Incubation:
-
Incubate the membrane with primary antibodies against total and phosphorylated forms of PI3K, AKT, mTOR, JAK2, and STAT3 overnight at 4°C. Use a loading control antibody (e.g., β-actin or GAPDH) to normalize protein loading.
-
Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Wash the membrane again with TBST.
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities using densitometry software. Normalize the levels of phosphorylated proteins to their respective total protein levels. Compare the relative protein expression between treatment groups.
-
References
- 1. PR 07/09/18 Phase I — Aeromics [aeromics.com]
- 2. Glymphatic fluid transport is suppressed by the AQP4 inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Aeromics Initiates Phase 1 Clinical Trial of CNS Edema Inhibitor this compound In Healthy Human Volunteers [prnewswire.com]
- 5. The aquaporin-4 inhibitor this compound blocks acute cerebral edema and improves early outcome in a pediatric model of asphyxial cardiac arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 6. broadviewventures.org [broadviewventures.org]
- 7. Protective effects of this compound in acute-phase radiation-induced brain injury in rats: reduction of brain edema, inflammation, apoptosis and maintenance of blood-brain barrier integrity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Protective effects of this compound in acute-phase radiation-induced brain injury in rats: reduction of brain edema, inflammation, apoptosis and maintenance of blood-brain barrier integrity [frontiersin.org]
- 9. The aquaporin-4 inhibitor this compound blocks acute cerebral edema and improves early outcome in a pediatric model of asphyxial cardiac arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ichgcp.net [ichgcp.net]
Addressing variability in AER-271 experimental results
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address potential variability in experimental results when working with AER-271. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a water-soluble prodrug of AER-270.[1][2][3] In vivo, this compound is converted to its active form, AER-270, by endogenous phosphatases. AER-270 is described as an inhibitor of Aquaporin-4 (AQP4), a water channel protein predominantly expressed in astrocytes in the central nervous system.[1][2][3] By inhibiting AQP4, AER-270 is thought to reduce the influx of water into the brain parenchyma, thereby mitigating cerebral edema in conditions such as ischemic stroke.[1][2][3]
Q2: What are the potential sources of experimental variability when using this compound?
Variability in this compound experiments can arise from several factors:
-
Incomplete Prodrug Conversion: The conversion of this compound to the active AER-270 can vary depending on the experimental system and the activity of endogenous phosphatases.
-
Compound Stability and Solubility: AER-270, the active compound, has lower solubility than this compound, which could lead to precipitation and inconsistent effective concentrations.
-
Off-Target Effects: As with many inhibitors, there is a potential for off-target effects that can lead to unexpected biological responses. Some recent studies have questioned the direct inhibitory effect of AER-270 on AQP4, suggesting its observed effects may be due to other mechanisms.
-
General Experimental Variability: Factors such as cell line stability, passage number, animal model differences, and variations in experimental procedures can all contribute to inconsistent results.[4][5]
Q3: How should I prepare and store this compound?
For in vivo studies, this compound can be dissolved in a vehicle such as 10% DMSO and 90% saline to create a stock solution. This stock solution should be stored at -80°C. Before use, the stock solution should be diluted to the final working concentration with saline. It is recommended to prepare fresh working solutions for each experiment.
Q4: What are the reported effective concentrations or dosages of this compound?
The effective dosage of this compound can vary depending on the animal model and the specific experimental conditions. A commonly cited effective dose in rodent models of cerebral edema is 5 mg/kg administered intraperitoneally.
Troubleshooting Guides
Inconsistent In Vivo Results
| Observed Problem | Potential Cause | Troubleshooting Steps |
| High variability in cerebral edema reduction between animals. | Inconsistent prodrug conversion of this compound to AER-270. | - Ensure consistent administration route and technique. - Verify the health and metabolic status of the animals, as this can affect enzyme activity. - Consider measuring plasma levels of AER-270 to confirm conversion. |
| Uneven distribution of the compound to the brain tissue. | - Check for proper vehicle formulation and complete dissolution of this compound. - Evaluate different administration routes (e.g., intravenous vs. intraperitoneal) for more consistent delivery. | |
| Lack of expected therapeutic effect. | Insufficient dose or bioavailability of the active compound AER-270. | - Perform a dose-response study to determine the optimal concentration for your model. - Confirm the stability of this compound in your vehicle and storage conditions. |
| The experimental model may not be primarily driven by AQP4-mediated edema. | - Characterize the type of cerebral edema in your model (cytotoxic vs. vasogenic). AQP4 inhibition may be more effective for cytotoxic edema.[6] | |
| Unexpected side effects or toxicity. | Potential off-target effects of AER-270 or the prodrug itself. | - Carefully monitor animals for any adverse effects. - Include control groups treated with vehicle only to distinguish compound-specific effects. - Consult recent literature for any newly identified off-target interactions of AQP4 inhibitors. |
Inconsistent In Vitro / Cell-Based Assay Results
| Observed Problem | Potential Cause | Troubleshooting Steps |
| High variability in results between wells or plates. | Inconsistent conversion of this compound to AER-270 in cell culture. | - Ensure a consistent cell density and metabolic state across all wells, as phosphatase activity can vary. - Consider using the active compound, AER-270, directly if available and solubility is not an issue. |
| Poor cell health or inconsistent cell seeding. | - Regularly check cell morphology and viability. - Use a consistent cell passage number and avoid using cells that have been in culture for extended periods.[4][5] - Ensure even cell distribution when seeding plates. | |
| Lack of a clear dose-response relationship. | Degradation or precipitation of AER-270 in the culture medium. | - Prepare fresh solutions of this compound for each experiment. - Visually inspect the medium for any signs of precipitation. - Test the stability of the compound in your specific culture medium over the time course of the experiment. |
| Low or absent AQP4 expression in the cell line. | - Verify the expression of AQP4 in your chosen cell line using techniques like Western blot or qPCR. - Consider using a cell line known to express high levels of AQP4 or an overexpression system. | |
| Results are not reproducible in different cell lines. | Cell line-specific differences in signaling pathways or off-target protein expression. | - Be cautious when extrapolating results between different cell types. - If off-target effects are suspected, investigate potential alternative pathways that might be affected by the compound. |
Experimental Protocols
In Vivo Model of Ischemic Stroke (Middle Cerebral Artery Occlusion - MCAO)
-
Animal Model: Adult male Sprague-Dawley rats (250-300g).
-
Anesthesia: Induce anesthesia with isoflurane (B1672236) (4% for induction, 1.5-2% for maintenance) in a mixture of 70% N₂O and 30% O₂.
-
MCAO Procedure:
-
Perform a midline neck incision and expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Ligate the distal ECA and the proximal CCA.
-
Introduce a 4-0 monofilament nylon suture with a rounded tip into the ICA via the ECA stump and advance it approximately 18-20 mm until a slight resistance is felt, indicating the occlusion of the middle cerebral artery (MCA).
-
After 60-90 minutes of occlusion, withdraw the filament to allow for reperfusion.
-
-
This compound Administration:
-
Prepare a fresh solution of this compound in 10% DMSO and 90% saline.
-
Administer this compound (e.g., 5 mg/kg) or vehicle via intraperitoneal (IP) injection at the time of reperfusion.
-
-
Outcome Measures:
-
Neurological Deficit Score: Assess neurological function at 24 and 48 hours post-MCAO using a standardized scoring system.
-
Infarct Volume Measurement: At 48 hours, euthanize the animals, remove the brains, and slice them into 2 mm coronal sections. Stain the sections with 2% 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area.
-
Brain Water Content: Measure the wet and dry weight of the ischemic and non-ischemic hemispheres to determine the percentage of water content.
-
Cell-Based Assay for AQP4 Inhibition (Osmotic Swelling Assay)
-
Cell Culture: Culture AQP4-expressing cells (e.g., primary astrocytes or a stable cell line) in appropriate medium in a 96-well plate until they reach 80-90% confluency.
-
Compound Treatment:
-
Prepare serial dilutions of this compound in the assay buffer.
-
Wash the cells with isotonic buffer.
-
Pre-incubate the cells with different concentrations of this compound or vehicle for 30-60 minutes.
-
-
Induction of Osmotic Stress:
-
Rapidly replace the incubation buffer with a hypotonic buffer to induce cell swelling.
-
-
Measurement of Cell Swelling:
-
Monitor the change in cell volume over time using a plate reader that can measure light scattering (e.g., at 520 nm) or a fluorescent indicator sensitive to cell volume changes.
-
-
Data Analysis:
-
Calculate the initial rate of cell swelling for each concentration of this compound.
-
Plot the swelling rate against the compound concentration and fit the data to a dose-response curve to determine the IC₅₀.
-
Quantitative Data Summary
Table 1: In Vivo Efficacy of this compound in a Rat MCAO Model
| Treatment Group | Neurological Deficit Score (at 24h) | Infarct Volume (mm³) | Brain Water Content (%) |
| Vehicle Control | 3.8 ± 0.5 | 250 ± 30 | 82.5 ± 0.8 |
| This compound (5 mg/kg) | 2.1 ± 0.4 | 150 ± 25 | 80.1 ± 0.6 |
| Data are presented as mean ± SEM and are hypothetical examples for illustrative purposes. |
Table 2: In Vitro Potency of this compound in an AQP4-Expressing Cell Line
| Compound | Assay Type | IC₅₀ (µM) |
| AER-270 | Osmotic Swelling Assay | 0.5 - 2.0 |
| This compound | Osmotic Swelling Assay | 5.0 - 15.0 |
| Data are hypothetical and represent a plausible range of values. |
Visualizations
References
- 1. PR 07/09/18 Phase I — Aeromics [aeromics.com]
- 2. | BioWorld [bioworld.com]
- 3. Aeromics Initiates Phase 1 Clinical Trial of CNS Edema Inhibitor this compound In Healthy Human Volunteers [prnewswire.com]
- 4. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.com]
- 5. m.youtube.com [m.youtube.com]
- 6. The aquaporin-4 water channel as a potential drug target in neurological disorders - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Investigating Potential Off-Target Effects of AER-271 in Neurological Research
This technical support center is designed for researchers, scientists, and drug development professionals utilizing AER-271. It provides troubleshooting guidance and answers to frequently asked questions regarding potential off-target effects that may be encountered during neurological research experiments.
Troubleshooting Guides & FAQs
This section addresses specific issues that may arise during your experiments with this compound, with a focus on differentiating on-target AQP4 inhibition from potential off-target effects.
Question 1: My experimental results are inconsistent with the known function of Aquaporin-4 (AQP4) inhibition. How can I determine if this is an off-target effect?
Answer:
It is crucial to systematically investigate unexpected results. Here is a step-by-step guide to troubleshoot this issue:
-
Confirm On-Target Engagement: First, verify that this compound is engaging its intended target, AQP4, in your experimental model. A functional cell swelling assay is a common method for this. A lack of AQP4 inhibition might suggest issues with compound stability, dosage, or cell model suitability.
-
Dose-Response Analysis: Conduct a dose-response study and compare the effective concentration of this compound that produces the unexpected phenotype with the reported concentrations for AQP4 inhibition. A significant discrepancy may point towards an off-target effect.
-
Use a Structurally Unrelated AQP4 Inhibitor: If available, use a different AQP4 inhibitor with a distinct chemical structure. If this second inhibitor does not replicate the unexpected phenotype, it strengthens the hypothesis that the effect of this compound is off-target.
-
Investigate Known Off-Targets: Recent evidence suggests that the active form of this compound, AER-270, is identical to IMD-0354, a known inhibitor of IκB kinase β (IKKβ).[1] Consider if the observed phenotype could be explained by the inhibition of the NF-κB signaling pathway.
-
Perform a Rescue Experiment: If feasible, a rescue experiment can provide strong evidence. For example, in a cell line, you could overexpress a constitutively active form of a downstream effector of a suspected off-target pathway to see if it reverses the phenotype induced by this compound.
Question 2: I am observing significant anti-inflammatory effects with this compound treatment that seem more potent than expected from AQP4 inhibition alone. What could be the underlying mechanism?
Answer:
While AQP4 modulation can influence neuroinflammation, potent anti-inflammatory effects may indeed suggest off-target activity. The active metabolite of this compound, AER-270 (IMD-0354), is a known inhibitor of IKKβ, a key kinase in the pro-inflammatory NF-κB signaling pathway.[1][2][3][4][5] Inhibition of IKKβ would directly block the activation of NF-κB, leading to a robust anti-inflammatory response.
To investigate this, you can:
-
Measure NF-κB Activation: Assess the phosphorylation of IκBα and the nuclear translocation of NF-κB subunits (e.g., p65) in your experimental model with and without this compound treatment.
-
Use a Selective IKKβ Inhibitor: Compare the effects of this compound to a highly selective IKKβ inhibitor. Similar outcomes would support the hypothesis of off-target IKKβ inhibition by this compound.
Question 3: My cell viability assays show unexpected cytotoxicity at concentrations where I expect to see AQP4 inhibition. What are the potential off-target liabilities?
Answer:
Cytotoxicity can arise from various off-target interactions. For AER-270 (the active form of this compound), several potential mechanisms beyond AQP4 inhibition have been suggested:
-
Inhibition of IKKβ/NF-κB Pathway: The NF-κB pathway is crucial for the survival of many cell types, and its inhibition can induce apoptosis.[2]
-
Modulation of mTOR Signaling: There is evidence that AER-270 can suppress mTOR signaling, a critical pathway for cell growth and proliferation.[6]
-
Inhibition of Carbonic Anhydrase: AER-270 has been shown to inhibit Carbonic Anhydrase 1 (CA1) with an IC50 in the low micromolar range.[1][7]
-
Antagonism of P2X Receptors: IMD-0354 (AER-270) is a potent antagonist of P2X1, P2X4, and P2X7 receptors, which are involved in various cellular processes, including apoptosis.[2]
To dissect the cause of cytotoxicity, consider performing assays to evaluate the activity of these specific off-target pathways at the cytotoxic concentrations of this compound.
Quantitative Data on Potential Off-Target Interactions of AER-270/IMD-0354
The following table summarizes publicly available quantitative data on the binding and inhibitory activities of AER-270 (also known as IMD-0354) against its intended target (AQP4) and potential off-targets.
| Target Family | Specific Target | Compound | Assay Type | Value | Units | Reference |
| Aquaporin | Human AQP4 | AER-270 | Tryptophan Fluorescence Quenching | 17.0 ± 3.1 | µM (Kd) | [1] |
| Kinase | IKKβ | IMD-0354 | Kinase Assay | 250 | nM (IC50) | |
| Kinase | IKKβ | IMD-0354 | TNF-α induced NF-κB transcription | 1.2 | µM (IC50) | [4][5] |
| Enzyme | Carbonic Anhydrase 1 (CA1) | AER-270 | Enzyme Activity Assay | 3.3 | µM (IC50) | [1][7] |
| Ion Channel | P2X1 Receptor | IMD-0354 | Receptor Antagonism Assay | 19 | nM (IC50) | [2] |
| Ion Channel | P2X4 Receptor | IMD-0354 | Receptor Antagonism Assay | 156 | nM (IC50) | [2] |
| Ion Channel | P2X7 Receptor | IMD-0354 | Receptor Antagonism Assay | 175 | nM (IC50) | [2] |
Key Experimental Protocols
This section provides detailed methodologies for key experiments to investigate the on-target and potential off-target effects of this compound.
Protocol 1: AQP4 Functional Assay (Cell Swelling Assay)
This protocol is used to confirm the on-target engagement of this compound by measuring its ability to inhibit AQP4-mediated water transport.
Principle: Cells expressing AQP4 will swell rapidly when exposed to a hypoosmotic buffer. An AQP4 inhibitor will reduce the rate of swelling.
Materials:
-
Cells expressing AQP4 (e.g., primary astrocytes or AQP4-transfected cell line)
-
Isosmotic buffer (e.g., Hank's Balanced Salt Solution)
-
Hypoosmotic buffer (e.g., 50% Isosmotic buffer diluted with distilled water)
-
Calcein-AM (fluorescent dye)
-
This compound
-
96-well black, clear-bottom plates
-
Fluorescence plate reader with kinetic reading capabilities
Procedure:
-
Seed cells in a 96-well plate and grow to confluency.
-
Load cells with Calcein-AM according to the manufacturer's instructions. This dye is quenched at high concentrations inside the cell.
-
Wash the cells with isosmotic buffer.
-
Pre-incubate the cells with various concentrations of this compound or vehicle control for the desired time.
-
Place the plate in the fluorescence plate reader.
-
Initiate the assay by rapidly adding the hypoosmotic buffer.
-
Immediately start kinetic fluorescence reading. As the cells swell, the intracellular calcein (B42510) concentration decreases, leading to an increase in fluorescence.
-
The rate of fluorescence increase is proportional to the rate of cell swelling.
Data Analysis:
-
Calculate the initial rate of fluorescence increase for each condition.
-
Plot the rate of swelling against the concentration of this compound to determine the IC50 value for AQP4 inhibition.
Protocol 2: In Vitro Kinase Assay for IKKβ Inhibition
This protocol determines the direct inhibitory effect of AER-270 (the active form of this compound) on IKKβ activity.
Principle: A kinase reaction is performed with purified IKKβ, a specific substrate, and ATP. The amount of phosphorylated substrate is measured, and the inhibitory effect of the compound is quantified.
Materials:
-
Recombinant human IKKβ enzyme
-
IKKβ substrate (e.g., a peptide containing the IκBα phosphorylation site)
-
ATP (radiolabeled [γ-³²P]ATP or non-radiolabeled for luminescence-based assays)
-
AER-270
-
Kinase reaction buffer
-
Method for detecting phosphorylation (e.g., phosphocellulose paper and scintillation counting for radiometric assay, or specific antibodies for ELISA or luminescence-based assays like ADP-Glo™)
Procedure (Radiometric Assay Example):
-
Prepare a reaction mixture containing kinase buffer, IKKβ enzyme, and the substrate peptide.
-
Add serially diluted AER-270 or vehicle control to the reaction mixture.
-
Pre-incubate for a short period at room temperature.
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate the reaction at 30°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by spotting the mixture onto phosphocellulose paper.
-
Wash the paper to remove unincorporated [γ-³²P]ATP.
-
Quantify the incorporated radioactivity using a scintillation counter.
Data Analysis:
-
Calculate the percentage of IKKβ inhibition for each AER-270 concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the AER-270 concentration and fit the data to a dose-response curve to determine the IC50 value.
Protocol 3: Cellular Thermal Shift Assay (CETSA)
This protocol verifies the direct binding of AER-270 to a target protein (e.g., IKKβ) in a cellular context.
Principle: Ligand binding stabilizes a protein, increasing its resistance to thermal denaturation. This shift in the melting temperature of the protein can be detected.
Materials:
-
Cells expressing the target protein
-
AER-270
-
Phosphate-buffered saline (PBS) with protease inhibitors
-
Lysis buffer
-
Equipment for heating cells (e.g., PCR thermocycler)
-
Method for protein detection (e.g., Western blotting)
Procedure:
-
Treat cultured cells with AER-270 or vehicle control.
-
Harvest the cells and resuspend them in PBS with protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots to a range of temperatures for a short period (e.g., 3 minutes).
-
Lyse the cells (e.g., by freeze-thaw cycles).
-
Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.
-
Analyze the amount of the soluble target protein in the supernatant by Western blotting.
Data Analysis:
-
Quantify the band intensity of the target protein at each temperature for both treated and untreated samples.
-
Plot the percentage of soluble protein against the temperature to generate "melting curves."
-
A shift in the melting curve to a higher temperature in the AER-270-treated samples indicates target engagement.
Visualizations
The following diagrams illustrate key signaling pathways and experimental workflows discussed in this technical support center.
References
Limitations of using AER-271 in chronic neurological models
Technical Support Center: AER-271
Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address specific issues you may encounter when using this compound, particularly when transitioning from acute to chronic neurological models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is an intravenously administered, water-soluble phosphonate (B1237965) prodrug.[1][2] In vivo, it is rapidly converted by endogenous phosphatases to its active form, AER-270.[2] AER-270 is a potent and selective inhibitor of the aquaporin-4 (AQP4) water channel.[3][4] AQP4 channels are highly expressed in astrocyte foot processes at the blood-brain barrier and are the primary route for water movement into the central nervous system (CNS) during ischemic events.[3][4] By inhibiting AQP4, this compound is designed to reduce the cytotoxic cerebral edema that occurs following injuries like ischemic stroke.[1][3]
Q2: Why is this compound primarily studied in acute injury models?
A2: The mechanism of this compound is targeted at mitigating acute cerebral edema, a key pathological event that occurs in the immediate aftermath of CNS injuries such as ischemic stroke, cardiac arrest, and traumatic brain injury.[1][2] The therapeutic goal in these models is to prevent the rapid, damaging influx of water into the brain parenchyma.[3] Chronic neurological models, which focus on long-term processes like neurodegeneration or persistent inflammation, may not have acute edema as a primary pathological driver, making the therapeutic rationale for AQP4 inhibition less direct.
Q3: What are the theoretical limitations of using this compound in chronic neurological models?
A3: While not extensively studied, several theoretical limitations should be considered:
-
Impairment of Glymphatic Clearance: AQP4 is a crucial component of the glymphatic system, which is responsible for clearing metabolic waste and solutes (like amyloid-β) from the brain, particularly during sleep.[5][6] Chronic inhibition of AQP4 by this compound could potentially impair this clearance system, leading to the accumulation of toxic proteins and exacerbating neurodegenerative processes.[5][7]
-
Irrelevance of Target Mechanism: In many chronic neurodegenerative diseases, the primary pathology is not driven by acute cytotoxic edema. Therefore, inhibiting AQP4 may not address the core mechanisms of disease progression, such as protein aggregation, chronic inflammation, or synaptic loss.
-
Astrocyte Function: AQP4 channels are involved in various aspects of astrocyte physiology, including glial scar formation and ion homeostasis. Long-term inhibition could have unforeseen consequences on astrocyte function and overall CNS health.[8]
-
Compensatory Mechanisms: The CNS may adapt to chronic AQP4 blockade by altering the expression of AQP4 or other compensatory channels, potentially leading to a loss of efficacy over time.
Q4: Are there known off-target effects or long-term consequences of AQP4 inhibition?
A4: Studies on the long-term consequences of AQP4 inhibition are limited. However, research using AQP4 knockout mice provides some insights. While AQP4 deficiency can be protective in acute edema, it can also be detrimental in other contexts.[9][10] For example, AQP4 knockout mice show exacerbated brain impairments in models of chronic sleep disruption, including increased accumulation of amyloid-β and tau proteins, neuroinflammation, and memory deficits.[5][6] This suggests that long-term pharmacological inhibition with this compound could carry similar risks. It is crucial to monitor for potential side effects related to impaired waste clearance and astrocyte function in any chronic study.[8]
Troubleshooting Guides
Problem 1: Decreased or No Efficacy in a Chronic Model
You have transitioned from a successful acute stroke model to a chronic model of neurodegeneration (e.g., a 4-week study in an APP/PS1 mouse model) and observe no therapeutic benefit with this compound.
-
Mismatch of Pathology and Mechanism: The primary driver of your chronic model may be unrelated to AQP4-mediated water flux.
-
Action: Re-evaluate the role of edema and AQP4 in the specific pathology of your chronic model. Consider using immunohistochemistry to confirm AQP4 expression and localization at the time points of interest.
-
-
Compound Stability and Conversion: In long-term in vitro or in vivo paradigms, the prodrug (this compound) may not be efficiently converted to the active drug (AER-270), or the active drug may be unstable.
-
Action: Perform pharmacokinetic analysis. Measure the half-life of both this compound and AER-270 in your specific experimental system (e.g., cell culture media, plasma, brain tissue) over the relevant time course. See Experimental Protocol 1 for a general approach.
-
-
Compensatory Upregulation: Chronic blockade of AQP4 may lead to a compensatory increase in AQP4 expression, overcoming the inhibitory effect of the drug.
-
Action: Analyze AQP4 protein levels via Western blot or IHC in brain tissue from chronically treated and vehicle control animals. An increase in the treated group would suggest a compensatory response. See Experimental Protocol 2.
-
graph TD { A[Start: No Efficacy in Chronic Model] --> B{Is AQP4 a valid target in this model's chronic phase?}; B -->|No| C[Conclusion: Target is not relevant. Consider alternative therapeutic strategy.]; B -->|Yes / Unsure| D{Is the active compound (AER-270) present at sufficient levels?}; D -->|No| E[Troubleshoot PK/PD: Check prodrug conversion and stability. Adjust dosing regimen. See Protocol 1.]; D -->|Yes| F{Has AQP4 expression changed with chronic treatment?}; F -->|Yes| G[Hypothesis: Compensatory upregulation is reducing efficacy. See Protocol 2.]; F -->|No| H[Hypothesis: Downstream signaling is altered or AQP4 inhibition is insufficient. Re-evaluate dose-response.];
}
Caption: Mechanism of Action for this compound.
Caption: Experimental workflow for chronic studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The aquaporin-4 inhibitor this compound blocks acute cerebral edema and improves early outcome in a pediatric model of asphyxial cardiac arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PR 07/09/18 Phase I — Aeromics [aeromics.com]
- 4. Aeromics Initiates Phase 1 Clinical Trial of CNS Edema Inhibitor this compound In Healthy Human Volunteers [prnewswire.com]
- 5. Aquaporin 4 deletion exacerbates brain impairments in a mouse model of chronic sleep disruption - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Aquaporin 4 deletion exacerbates brain impairments in a mouse model of chronic sleep disruption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Aquaporin-4 Inhibitor, N-(1,3,4-thiadiazol-2-yl)-3-pyridinecarboxamide, Inhibits the Glymphatic System: A Laboratory Study [xiahepublishing.com]
- 8. The aquaporin-4 water channel as a potential drug target in neurological disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protective Effects of Aquaporin-4 Deficiency on Longer-term Neurological Outcomes in a Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Protective Effects of Aquaporin-4 Deficiency on Longer-term Neurological Outcomes in a Mouse Model | Semantic Scholar [semanticscholar.org]
Overcoming challenges in AER-271 delivery across the blood-brain barrier
<
Disclaimer: AER-271 is a hypothetical compound. The following information is based on established principles and common challenges encountered in the delivery of small molecule drugs across the blood-brain barrier for research and therapeutic purposes.Welcome to the technical support center for this compound. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges related to the delivery of this compound across the blood-brain barrier (BBB).
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments with this compound in a question-and-answer format.
Issue 1: Low Brain Penetration of this compound
Q: My in vivo experiments show a low brain-to-plasma concentration ratio (Kp) for this compound. What are the potential causes and how can I troubleshoot this?
A: A low Kp value indicates that this compound is not effectively crossing the blood-brain barrier or is being rapidly removed from the brain. Several factors could be contributing to this:
-
High Efflux Transporter Activity: this compound may be a substrate for efflux transporters at the BBB, such as P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP).[1][2][3] These transporters actively pump substances out of the brain endothelial cells and back into the bloodstream.[1][2][4]
-
Troubleshooting:
-
In Vitro Efflux Assay: Perform an in vitro efflux assay using cell lines that overexpress these transporters (e.g., MDCK-MDR1). An efflux ratio (Papp B-A / Papp A-B) significantly greater than 2 suggests that this compound is a substrate for efflux pumps.
-
Co-administration with Inhibitors: In your in vivo studies, co-administer this compound with known inhibitors of P-gp (e.g., verapamil, cyclosporine A) or BCRP (e.g., KO143).[5] A significant increase in the Kp value in the presence of an inhibitor would confirm the involvement of that specific transporter.
-
-
-
High Plasma Protein Binding: A large fraction of this compound may be binding to plasma proteins like albumin.[6][7] Only the unbound fraction of a drug is available to cross the BBB.[7]
-
Troubleshooting:
-
Equilibrium Dialysis: Determine the unbound fraction of this compound in plasma (fu,plasma) using equilibrium dialysis.[8] If fu,plasma is very low, this could be the primary reason for poor brain penetration.
-
Structure-Activity Relationship (SAR) Studies: If chemically modifying this compound is an option, explore modifications that reduce plasma protein binding while maintaining target affinity.
-
-
-
Suboptimal Physicochemical Properties: The ability of a small molecule to cross the BBB is influenced by its lipophilicity, molecular weight, and polar surface area.[9]
-
Troubleshooting:
-
Assess Physicochemical Properties: Ensure the properties of this compound are within the optimal range for BBB penetration (e.g., LogP between 1 and 3, molecular weight < 400 Da, TPSA < 90 Ų). While lipophilicity is a good predictor of penetration for many molecules, a parabolic relationship often exists where highly lipophilic compounds can have reduced brain extraction due to increased plasma protein binding.[10][11]
-
Formulation Strategies: Explore formulation strategies such as encapsulation in nanoparticles or liposomes to improve the pharmacokinetic profile of this compound.[5][12][13]
-
-
Issue 2: High Variability in Experimental Results
Q: I am observing significant variability in the brain penetration of this compound between individual animals in my studies. What could be causing this?
A: Inter-animal variability is a common challenge in CNS drug delivery studies. Potential sources of variability include:
-
Differences in Efflux Transporter Expression and Function: The expression and activity of efflux transporters like P-gp can vary between animals due to genetic factors, age, and sex.[2]
-
Variations in Plasma Protein Binding: The concentration and binding affinity of plasma proteins can differ between animals.
-
Procedural Inconsistencies: Minor variations in surgical procedures, dosing, and sample collection can introduce variability.
-
Troubleshooting:
-
Increase Sample Size: A larger number of animals per group can help to account for biological variability.
-
Standardize Procedures: Ensure all experimental procedures are highly standardized.
-
Monitor Animal Health: The health status of the animals can impact BBB integrity and drug metabolism.
-
-
Issue 3: Potential for Neurotoxicity
Q: I am concerned about the potential for this compound to cause neurotoxicity. How can I assess and mitigate this risk?
A: Assessing neurotoxicity is a critical step in the development of any CNS-active compound.
-
In Vitro Cytotoxicity Assays:
-
Cell Viability Assays: Use neuronal and glial cell lines to assess the direct cytotoxic effects of this compound.
-
-
In Vivo Behavioral and Histological Analysis:
-
Behavioral Tests: Monitor animals for any changes in behavior, motor function, or cognition after administration of this compound.
-
Histopathology: Perform histological analysis of brain tissue to look for signs of neuronal damage, inflammation, or other pathological changes.
-
-
Formulation Considerations: For some compounds, particularly oligonucleotides, the formulation can impact neurotoxicity. For instance, the addition of calcium and magnesium to the formulation of some CNS-administered oligonucleotides has been shown to reduce acute neurotoxicity.[14][15][16]
-
Troubleshooting:
-
Dose-Response Studies: Determine the maximum tolerated dose (MTD) of this compound.
-
Optimize Formulation: If neurotoxicity is observed, consider if changes to the formulation could mitigate these effects.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the ideal lipophilicity (LogP) for a CNS drug candidate like this compound?
A1: Generally, a LogP value between 1 and 3 is considered optimal for passive diffusion across the blood-brain barrier.[17] However, a parabolic relationship often exists, where compounds that are too lipophilic may exhibit increased binding to plasma proteins, which can limit their brain penetration.[11][18]
Q2: How does plasma protein binding affect the brain penetration of this compound?
A2: Only the unbound fraction of a drug in the plasma is free to cross the blood-brain barrier.[7] Therefore, high plasma protein binding can significantly reduce the amount of this compound available to enter the brain.[6][19] The unbound brain-to-unbound plasma concentration ratio (Kp,uu) is a more accurate predictor of target engagement in the CNS than the total brain-to-plasma ratio (Kp).[20]
Q3: What are the most common in vitro models for assessing the BBB permeability of this compound?
A3: Several in vitro models are used to predict BBB permeability:[21]
-
PAMPA (Parallel Artificial Membrane Permeability Assay): This is a high-throughput screening method that assesses a compound's ability to diffuse across an artificial lipid membrane.
-
Cell-based models: These models use monolayers of brain endothelial cells, either as primary cells or immortalized cell lines, grown on permeable supports.[22] Co-culture models that include astrocytes and pericytes can provide a more physiologically relevant representation of the BBB.[22][23]
Q4: What are the key in vivo techniques to measure the brain penetration of this compound?
A4: The primary in vivo methods for quantifying BBB penetration include:
-
Brain Homogenate Analysis: This method measures the total concentration of the drug in the brain.[20]
-
In Vivo Microdialysis: This technique allows for the sampling of the unbound drug concentration in the brain's interstitial fluid, providing a more accurate measure of the pharmacologically active concentration at the target site.[20]
Data Presentation
Table 1: Hypothetical Physicochemical Properties of this compound and Analogs
| Compound | Molecular Weight (Da) | LogP | TPSA (Ų) | fu,plasma (%) |
| This compound | 380 | 2.5 | 75 | 15 |
| Analog A | 420 | 3.8 | 80 | 5 |
| Analog B | 350 | 1.8 | 60 | 40 |
Table 2: Hypothetical In Vitro Permeability and Efflux Data for this compound
| Assay | Papp A-B (cm/s) | Papp B-A (cm/s) | Efflux Ratio |
| MDCK-wt | 5.2 x 10⁻⁶ | 5.5 x 10⁻⁶ | 1.1 |
| MDCK-MDR1 | 2.1 x 10⁻⁶ | 12.6 x 10⁻⁶ | 6.0 |
Table 3: Hypothetical In Vivo Brain Penetration of this compound in Rodents
| Study | Kp | Kp,uu |
| This compound alone | 0.3 | 0.1 |
| This compound + Verapamil | 1.2 | 0.4 |
Experimental Protocols
Protocol 1: In Vitro Blood-Brain Barrier Permeability Assay using a Co-culture Model
-
Cell Culture:
-
Culture primary rat brain endothelial cells on the apical side of a Transwell® insert.
-
Culture primary rat astrocytes on the basolateral side of the well.
-
Maintain the co-culture for 5-7 days to allow for the formation of a tight monolayer.
-
-
Transendothelial Electrical Resistance (TEER) Measurement:
-
Measure the TEER of the endothelial monolayer to confirm its integrity. Values above 200 Ω·cm² are generally considered acceptable.[23]
-
-
Permeability Assay:
-
Add this compound to the apical (donor) chamber.
-
At specified time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral (receiver) chamber.
-
Analyze the concentration of this compound in the samples using LC-MS/MS.
-
-
Calculation of Apparent Permeability (Papp):
-
Calculate the Papp value using the following equation: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C0 is the initial drug concentration in the donor chamber.
-
Protocol 2: In Vivo Brain-to-Plasma Concentration Ratio (Kp) Determination in Mice
-
Animal Dosing:
-
Administer this compound to mice via the desired route (e.g., intravenous, oral).
-
-
Sample Collection:
-
At a predetermined time point (e.g., 1 hour post-dose), collect a blood sample via cardiac puncture and immediately euthanize the animal.
-
Perfuse the brain with saline to remove any remaining blood.
-
Harvest the brain.
-
-
Sample Processing:
-
Centrifuge the blood sample to obtain plasma.
-
Homogenize the brain tissue.
-
-
Bioanalysis:
-
Determine the concentration of this compound in the plasma and brain homogenate using a validated LC-MS/MS method.
-
-
Kp Calculation:
-
Calculate the Kp value by dividing the concentration of this compound in the brain by the concentration in the plasma.
-
Visualizations
Caption: Hypothetical signaling pathway of this compound in a target neuron.
Caption: Experimental workflow for assessing this compound BBB penetration.
Caption: Troubleshooting flowchart for low brain penetration of this compound.
References
- 1. Drug transport to the brain: key roles for the efflux pump P-glycoprotein in the blood-brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. P-Glycoprotein Function at the Blood–Brain Barrier: Effects of Age and Gender - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Imaging P‐Glycoprotein Function at the Blood–Brain Barrier as a Determinant of the Variability in Response to Central Nervous System Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Role of plasma protein binding in brain drug delivery - Quentin Smith [grantome.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Peptides and the blood-brain barrier: lipophilicity as a predictor of permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Determination of lipophilicity and its use as a predictor of blood-brain barrier penetration of molecular imaging agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Preventing acute neurotoxicity of CNS therapeutic oligonucleotides with the addition of Ca2+ and Mg2+ in the formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. biorxiv.org [biorxiv.org]
- 17. researchgate.net [researchgate.net]
- 18. The penetration of therapeutics across the blood-brain barrier: Classic case studies and clinical implications - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Effect of plasma protein binding on in vivo activity and brain penetration of glycine/NMDA receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. dovepress.com [dovepress.com]
- 22. In vitro models of the blood–brain barrier: An overview of commonly used brain endothelial cell culture models and guidelines for their use - PMC [pmc.ncbi.nlm.nih.gov]
- 23. ane.pl [ane.pl]
Interpreting conflicting data on AER-271's mechanism of action
This technical support center provides researchers, scientists, and drug development professionals with comprehensive information and troubleshooting guidance for experiments involving AER-271. The following sections address potential discrepancies in experimental data and provide detailed protocols and FAQs to support your research.
Interpreting Conflicting Data on this compound's Mechanism of Action
Recent studies have presented conflicting evidence regarding the precise mechanism of action of this compound. While initially characterized as a potent inhibitor of Aquaporin-4 (AQP4), new findings suggest potential off-target effects that may contribute to its observed efficacy. This section aims to clarify these discrepancies and provide a framework for interpreting your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the established primary mechanism of action for this compound?
A1: this compound is a prodrug that is converted in vivo to its active form, AER-270.[1][2] AER-270 has been widely reported as a potent inhibitor of the Aquaporin-4 (AQP4) water channel.[1][3][4] AQP4 is the primary channel for water movement into the central nervous system, particularly during ischemic events that lead to cerebral edema.[2] The therapeutic rationale for this compound is to block this water influx, thereby reducing brain swelling.[4][5]
Q2: What is the conflicting evidence regarding this compound's mechanism of action?
A2: A recent study has challenged the direct AQP4 inhibitory action of AER-270 (the active form of this compound) in mammalian cell lines and with purified human AQP4.[6] This research suggests that the protective effects observed with this compound might be attributable to off-target mechanisms.[6] Another potential mechanism that has been proposed is the inhibition of the nuclear factor-κB (NF-κB) signaling pathway, which could reduce central nervous system water content independently of AQP4.[7]
Q3: What are the potential off-target effects of this compound?
A3: The conflicting research suggests that AER-270 may modulate several cellular pathways, including RNA metabolism, the unfolded protein response, and the mTOR signaling pathway.[6] It is important to consider these potential alternative mechanisms when designing experiments and interpreting data.
Q4: How should I interpret my results if they don't align with the expected outcomes of AQP4 inhibition?
A4: If your experimental results are inconsistent with direct AQP4 inhibition, consider the following:
-
Investigate Off-Target Pathways: Analyze markers related to the NF-κB, mTOR, and unfolded protein response pathways.
-
Control Experiments: Utilize AQP4 knockout models to determine if the effects of this compound are AQP4-dependent.[8] If the compound still produces an effect in the absence of AQP4, it strongly suggests an off-target mechanism.
-
Dose-Response Analysis: Conduct thorough dose-response studies to characterize the potency of this compound in your specific experimental system.
Troubleshooting Experimental Inconsistencies
This section provides guidance on troubleshooting common issues encountered during in vitro and in vivo experiments with this compound.
Issue 1: Lack of Efficacy in Reducing Cell Swelling in AQP4-Expressing Cell Lines.
-
Possible Cause: As suggested by recent conflicting data, AER-270 may not directly block AQP4-mediated water transport in all mammalian cell systems.[6]
-
Troubleshooting Steps:
-
Confirm AQP4 Expression and Localization: Verify AQP4 expression levels and its localization to the plasma membrane in your cell line using Western blot and immunofluorescence, respectively.
-
Positive Controls: Use established methods to induce cell swelling (e.g., hypotonic buffer) and include a positive control for AQP4 inhibition if available.
-
Alternative Assays: Consider evaluating downstream signaling pathways potentially modulated by this compound, such as NF-κB or mTOR activation.[6][7]
-
Issue 2: Variable In Vivo Efficacy in Reducing Cerebral Edema.
-
Possible Cause: Differences in animal models, timing of drug administration, and the specific injury model can all contribute to variability.
-
Troubleshooting Steps:
-
Pharmacokinetics: Ensure adequate drug delivery and conversion of this compound to AER-270 in your model. The active component, AER-270, has been shown to peak in the brain about 30 minutes after intraperitoneal injection of this compound.[8]
-
Timing of Administration: The therapeutic window for reducing edema is critical. In a pediatric model of asphyxial cardiac arrest, this compound was administered at the return of spontaneous circulation.[9]
-
Model-Specific Effects: The contribution of AQP4 to edema can vary between different injury models (e.g., ischemic stroke vs. traumatic brain injury).
-
Quantitative Data Summary
The following tables summarize key quantitative findings from various studies on this compound.
Table 1: In Vivo Efficacy of this compound in Rodent Models
| Model | Species | Dosage | Key Finding | Reference |
| Ischemic Stroke | Mouse | 5 mg/kg (i.p.) | Improved neurological score (0.89 ± 0.31 vs. 2.50 ± 0.62 in vehicle) and reduced cerebral edema. | [1] |
| Asphyxial Cardiac Arrest | Rat (pediatric) | Not specified | Prevented the acute increase in percent brain water content at 3 hours post-cardiac arrest. | [10] |
| Radiation-Induced Brain Injury | Rat | Not specified | Inhibited the radiation-induced expression of AQP4 and GFAP, and attenuated cerebral edema. | [11][12] |
| tMCAO | Mouse | Not specified | Significant improvements in post-stroke weight recovery, neurological scores, and a reduction in cerebral infarction volume. | [13][14] |
Experimental Protocols & Methodologies
This section provides an overview of the methodologies used in key studies investigating this compound.
Transient Middle Cerebral Artery Occlusion (tMCAO) Mouse Model
-
Objective: To induce ischemic stroke to evaluate the neuroprotective effects of this compound.
-
Procedure:
-
C57BL/6 mice are anesthetized.
-
A filament is inserted into the external carotid artery and advanced to occlude the middle cerebral artery.
-
After a defined period of occlusion (e.g., 1 hour), the filament is withdrawn to allow for reperfusion.
-
This compound or vehicle is administered at a specified time point relative to the ischemic insult.
-
Neurological deficits, infarct volume, and molecular markers are assessed at various time points post-tMCAO (e.g., 1, 3, and 7 days).[14]
-
-
Key Readouts: Neurological scoring, histological analysis of infarct volume (e.g., HE staining), Western blot for protein expression (e.g., autophagy and apoptosis markers), and immunofluorescence for cellular markers.[13][14]
Asphyxial Cardiac Arrest Pediatric Rat Model
-
Objective: To assess the effect of this compound on cerebral edema and neurological outcome following cardiac arrest.
-
Procedure:
-
Postnatal day 16-18 Sprague-Dawley rats are used.
-
Asphyxia is induced, leading to cardiac arrest for a defined duration (e.g., 9 minutes).
-
Cardiopulmonary resuscitation is performed.
-
This compound or vehicle is administered upon return of spontaneous circulation.
-
-
Key Readouts:
Visualizing this compound's Proposed Mechanisms of Action
The following diagrams illustrate the proposed signaling pathways and experimental workflows related to this compound research.
Caption: Proposed mechanisms of action for this compound.
Caption: Experimental workflow for tMCAO studies.
Caption: Troubleshooting logic for inconsistent results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. PR 07/09/18 Phase I — Aeromics [aeromics.com]
- 3. | BioWorld [bioworld.com]
- 4. Aeromics [aeromics.com]
- 5. Aeromics Initiates Phase 1 Clinical Trial of CNS Edema Inhibitor this compound In Healthy Human Volunteers [prnewswire.com]
- 6. biorxiv.org [biorxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. Glymphatic fluid transport is suppressed by the AQP4 inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The aquaporin-4 inhibitor this compound blocks acute cerebral edema and improves early outcome in a pediatric model of asphyxial cardiac arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The aquaporin-4 inhibitor this compound blocks acute cerebral edema and improves early outcome in a pediatric model of asphyxial cardiac arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protective effects of this compound in acute-phase radiation-induced brain injury in rats: reduction of brain edema, inflammation, apoptosis and maintenance of blood-brain barrier integrity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Protective effects of this compound in acute-phase radiation-induced brain injury in rats: reduction of brain edema, inflammation, apoptosis and maintenance of blood-brain barrier integrity [frontiersin.org]
- 13. Neuroprotective Effects of this compound in a tMCAO Mouse Model: Modulation of Autophagy, Apoptosis, and Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Managing potential toxicity of AER-271 at high concentrations
Technical Support Center: AER-271
This compound Overview: this compound is a selective, cell-permeable inhibitor of Aquaporin-4 (AQP4), a water channel protein predominantly expressed in astrocytes in the central nervous system. It is a phosphonate (B1237965) prodrug of AER-270, offering increased water solubility.[1][2] this compound is under investigation for its therapeutic potential in reducing cerebral edema following ischemic stroke and other brain injuries.[1][3][4][5] By inhibiting AQP4, this compound has been shown to reduce brain edema, inflammation, and apoptosis in preclinical models.[3][4][6]
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a prodrug that is converted in vivo to its active form, AER-270, by endogenous phosphatases.[1] AER-270 is a selective antagonist of the AQP4 water channel. By blocking AQP4, this compound inhibits the movement of water across cell membranes, particularly in astrocytes, thereby reducing cytotoxic cerebral edema.[1] Studies have also shown that this compound can attenuate apoptosis, potentially through the regulation of the PI3K/AKT/mTOR signaling pathway.[4]
Q2: What are the potential sources of toxicity at high concentrations of this compound?
A2: While this compound has shown a promising safety profile in preclinical studies, high concentrations may lead to off-target effects or exaggerated pharmacological effects. All compounds can be toxic at high doses.[7] Potential toxicities could include:
-
Cellular Stress: High concentrations of any small molecule can induce cellular stress, leading to apoptosis or necrosis.
-
Off-Target Kinase Inhibition: Although selective, very high concentrations might lead to the inhibition of other kinases or cellular proteins, resulting in unforeseen biological consequences.
-
Solvent Toxicity: Ensure the final concentration of the solvent (e.g., DMSO) used to dissolve this compound is non-toxic to your specific cell line.[8]
Q3: How should I determine the optimal working concentration for this compound in my experiments?
A3: It is crucial to perform a dose-response and time-course experiment to determine the optimal, non-toxic concentration range for your specific cell line and experimental conditions.[9] A good starting point, based on published in vitro studies, is to test a range of concentrations from 2 µM to 40 µM.[3][4] Always include a vehicle control (the solvent used to dissolve this compound) to account for any effects of the solvent itself.[8]
Troubleshooting Guide
| Observed Problem | Potential Cause | Recommended Solution |
| High cytotoxicity observed even at low concentrations of this compound. | 1. Compound Purity: Contaminants in the compound stock can induce toxicity.[8] 2. Solvent Concentration: The final concentration of the solvent (e.g., DMSO) may be too high for the cell line.[8] 3. Cell Health: Cells may be unhealthy, stressed, or at a high passage number, making them more susceptible to toxic insults.[9] | 1. Verify the purity of your this compound stock using analytical methods if possible. 2. Perform a vehicle control experiment to determine the maximum tolerated solvent concentration for your cells.[8] 3. Ensure cells are healthy, in the logarithmic growth phase, and use low-passage number cells.[9] Check for mycoplasma contamination.[9] |
| Inconsistent results between experiments. | 1. Compound Stability: Repeated freeze-thaw cycles of the stock solution may lead to degradation. 2. Cell Seeding Density: Variations in initial cell seeding density can affect cellular responses to the compound.[8] 3. Assay Variability: Pipetting errors or variations in incubation times can lead to inconsistent results. | 1. Aliquot the this compound stock solution to avoid multiple freeze-thaw cycles. Store as recommended by the manufacturer. 2. Standardize the cell seeding density for all experiments. 3. Follow a standardized protocol for all steps of the experiment. Use positive and negative controls to assess assay performance. |
| Unexpected biological effects not related to AQP4 inhibition. | 1. Off-Target Effects: At high concentrations, this compound may interact with other cellular targets. 2. Experimental Artifacts: The observed effect may be an artifact of the experimental system or assay used. | 1. Lower the concentration of this compound to a range where it is more selective for AQP4. 2. Use multiple, mechanistically distinct assays to confirm the biological effect. Consider using a structurally unrelated AQP4 inhibitor as a control. |
Experimental Protocols
Protocol 1: Assessing the Cytotoxicity of this compound using a CCK-8 Assay
This protocol is adapted from studies evaluating the in vitro toxicity of this compound.[3][4]
Objective: To determine the concentration-dependent effect of this compound on the viability of a specific cell line.
Materials:
-
This compound
-
Cell Counting Kit-8 (CCK-8)
-
96-well plates
-
Cell culture medium appropriate for the cell line
-
Vehicle (e.g., sterile DMSO)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding:
-
Harvest cells in the logarithmic growth phase.
-
Seed cells in a 96-well plate at a density of 1 x 10^5 cells/100 µl per well.
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in the appropriate vehicle.
-
Dilute the this compound stock solution with serum-free medium to achieve final concentrations of 2, 5, 10, 20, and 40 µM. Also, prepare a vehicle control with the same final concentration of the vehicle as the highest this compound concentration.
-
Remove the old medium from the wells and add 100 µl of the prepared this compound dilutions or vehicle control to the respective wells.
-
Incubate the plate for 24 hours at 37°C.
-
-
CCK-8 Assay:
-
Add 10 µl of CCK-8 solution to each well.
-
Incubate the plate for 2 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the cell viability as a percentage of the vehicle control.
-
Visualizations
Caption: Proposed signaling pathway of this compound.
Caption: Troubleshooting workflow for high cytotoxicity.
Caption: Experimental workflow for cytotoxicity assessment.
References
- 1. The aquaporin-4 inhibitor this compound blocks acute cerebral edema and improves early outcome in a pediatric model of asphyxial cardiac arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | In Vitro ADMET Laboratories [invitroadmet.com]
- 3. Protective effects of this compound in acute-phase radiation-induced brain injury in rats: reduction of brain edema, inflammation, apoptosis and maintenance of blood-brain barrier integrity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Protective effects of this compound in acute-phase radiation-induced brain injury in rats: reduction of brain edema, inflammation, apoptosis and maintenance of blood-brain barrier integrity [frontiersin.org]
- 5. The aquaporin-4 inhibitor this compound blocks acute cerebral edema and improves early outcome in a pediatric model of asphyxial cardiac arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Neuroprotective Effects of this compound in a tMCAO Mouse Model: Modulation of Autophagy, Apoptosis, and Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mechanisms of Drug Toxicity and Relevance to Pharmaceutical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Ensuring Reproducibility in Experiments Involving AER-271
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in ensuring the reproducibility of experiments involving AER-271.
Introduction to this compound
This compound is a phosphonate (B1237965) prodrug of AER-270, which has been investigated for its potential to reduce cerebral edema. It is purported to act as an inhibitor of Aquaporin-4 (AQP4), a water channel protein highly expressed in the central nervous system. By inhibiting AQP4, this compound is suggested to mitigate the influx of water into brain tissue, thereby reducing swelling, inflammation, and neuronal damage in conditions such as ischemic stroke and radiation-induced brain injury.
Important Note on Mechanism of Action: Recent studies have presented conflicting evidence regarding the direct inhibitory effect of AER-270 (the active form of this compound) on AQP4 in mammalian cell systems. While an inhibitory effect has been observed in Xenopus laevis oocyte assays, some research suggests a lack of direct inhibition in mammalian cells and points towards potential off-target effects, including modulation of the NF-κB signaling pathway. This guide will address troubleshooting for both the proposed AQP4-dependent and potential AQP4-independent effects of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the proposed primary mechanism of action for this compound?
A1: this compound is a prodrug that is converted in vivo to its active form, AER-270. The primary proposed mechanism of action of AER-270 is the inhibition of the aquaporin-4 (AQP4) water channel.[1][2] This channel is crucial for water homeostasis in the brain, and its inhibition is thought to reduce cerebral edema.[3]
Q2: Why am I not observing AQP4 inhibition in my mammalian cell-based assay?
A2: This is a critical and emerging question. Recent preclinical data suggests that AER-270, the active metabolite of this compound, may not directly inhibit AQP4 in mammalian cell-based assays or with reconstituted AQP4 protein.[4][5] An apparent inhibitory effect has been primarily observed in the Xenopus laevis oocyte expression system. Therefore, a lack of direct AQP4 inhibition in your mammalian cell line may not be due to experimental error but could reflect the compound's complex mechanism of action. Consider the possibility of off-target effects or different mechanisms at play in your experimental system.
Q3: What are the potential off-target effects of this compound?
A3: Some research suggests that the effects of AER-270 may be due to mechanisms other than direct AQP4 inhibition. One study has proposed that AER-270 may have an inhibitory effect on the NF-κB signaling pathway, which is a key regulator of inflammation.[6][7][8][9] It is also suggested that it may have effects on carbonic anhydrase. When interpreting your results, it is important to consider these potential alternative mechanisms.
Q4: How should I prepare and handle this compound for my experiments?
A4: this compound is a phosphonate prodrug and its stability in solution should be considered. For in vivo studies, one protocol describes dissolving this compound in a vehicle of 10% DMSO and 90% saline to create a stock solution, which is then further diluted in saline for administration.[10][11] For in vitro experiments, it is crucial to use a freshly prepared solution and to be aware of the potential for hydrolysis of the prodrug to its active form, AER-270. The rate of this conversion can be influenced by pH and the presence of phosphatases in the cell culture media.
Q5: What are the key considerations for ensuring reproducibility when working with this compound?
A5: To ensure reproducibility, it is critical to:
-
Thoroughly document your experimental conditions: This includes the specific cell line or animal model used, passage number of cells, concentration of this compound, preparation of the dosing solution, incubation times, and the specific assays performed.
-
Use appropriate controls: This includes vehicle controls, positive controls for AQP4 inhibition (if available and validated in your system), and negative controls.
-
Be mindful of the prodrug nature of this compound: The conversion to AER-270 is a critical step for its activity. Factors influencing this conversion should be controlled.
-
Consider the conflicting reports on the mechanism of action: Design experiments that can probe both AQP4-dependent and potential off-target effects.
Troubleshooting Guide
This guide is designed to help you troubleshoot common issues you may encounter during your experiments with this compound.
Issue 1: No observable effect of this compound in an in vitro AQP4 inhibition assay (e.g., cell swelling assay).
| Potential Cause | Troubleshooting Step |
| Compound's Mechanism of Action | As noted in the FAQs, recent evidence suggests AER-270 may not directly inhibit AQP4 in mammalian cells. Consider that the lack of effect may be a true negative result for direct AQP4 inhibition in your specific assay. |
| Insufficient Conversion of Prodrug | Ensure that your cell culture medium contains sufficient phosphatases to convert this compound to AER-270. You can test this by pre-incubating this compound in conditioned media and then applying it to your cells. |
| Incorrect Assay Conditions | Optimize your cell swelling assay. Ensure the osmotic gradient is sufficient to induce a measurable change in cell volume. Validate the assay with a known method of altering water permeability (e.g., using a known AQP4 inhibitor if one is established for your cell type, or by comparing with AQP4-knockout cells). |
| Cell Line Does Not Express Sufficient AQP4 | Confirm AQP4 expression in your chosen cell line at the protein level using Western blot or immunofluorescence. |
| Compound Degradation | Prepare fresh solutions of this compound for each experiment. Avoid repeated freeze-thaw cycles. |
Issue 2: Inconsistent or variable results between experimental replicates.
| Potential Cause | Troubleshooting Step |
| Cell Culture Variability | Standardize your cell culture practices. Use cells within a consistent passage number range. Ensure consistent cell seeding density and confluency at the time of the experiment. |
| Pipetting Inaccuracy | Use calibrated pipettes and ensure proper pipetting technique, especially for small volumes. |
| Inconsistent Incubation Times | Use a timer to ensure consistent incubation periods for all experimental conditions. |
| Plate Edge Effects | Avoid using the outer wells of microplates for critical measurements, as these are more prone to evaporation and temperature fluctuations. |
| Prodrug Conversion Variability | Differences in serum batches in the cell culture media could lead to variable phosphatase activity and thus inconsistent conversion of this compound. Consider using a single batch of serum for a set of experiments. |
Issue 3: Unexpected or off-target effects observed.
| Potential Cause | Troubleshooting Step |
| Alternative Mechanism of Action | The observed effect may be due to the inhibition of the NF-κB pathway or other off-target interactions. Design experiments to investigate these possibilities, such as measuring the levels of key NF-κB pathway proteins or using a reporter assay. |
| Cytotoxicity | Determine the cytotoxic concentration of this compound in your cell line using a cell viability assay (e.g., MTT or LDH assay). Ensure that the concentrations used in your experiments are non-toxic. |
| Vehicle Effects | The vehicle used to dissolve this compound (e.g., DMSO) can have its own biological effects. Ensure you have a vehicle-only control group and that the final concentration of the vehicle is consistent across all experimental conditions and is at a non-toxic level. |
Data Presentation
Table 1: Summary of Reported In Vivo Efficacy of this compound
| Animal Model | Condition | Dosage | Observed Effects | Reference |
| Rat | Radiation-Induced Brain Injury | 5 mg/kg | Reduced cerebral edema, inflammation, and apoptosis; maintained blood-brain barrier integrity. | [3] |
| Rat | Asphyxial Cardiac Arrest | 5 mg/kg | Reduced acute cerebral edema and improved early neurological outcome. | [12] |
| Mouse | Ischemic Stroke | 5 mg/kg (i.p.) | Improved neurological outcomes and reduced cerebral edema. | [13] |
Experimental Protocols
Protocol 1: In Vitro Cell Swelling Assay for AQP4 Activity
This protocol is a general guideline for assessing AQP4-mediated water transport in cultured cells.
Materials:
-
Cells expressing AQP4 (e.g., primary astrocytes, AQP4-transfected cell line)
-
Isotonic buffer (e.g., Hanks' Balanced Salt Solution - HBSS)
-
Hypotonic buffer (e.g., 50% HBSS diluted with distilled water)
-
Calcein-AM (fluorescent dye)
-
This compound
-
Vehicle (e.g., DMSO)
-
96-well black, clear-bottom plates
-
Fluorescence plate reader with kinetic reading capabilities
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the experiment.
-
Dye Loading: On the day of the experiment, wash the cells with isotonic buffer and then incubate with Calcein-AM in isotonic buffer according to the manufacturer's instructions (typically 1-5 µM for 30-60 minutes at 37°C).
-
Compound Incubation: Wash the cells to remove excess dye and then incubate with this compound at the desired concentrations (or vehicle control) in isotonic buffer for a predetermined time (e.g., 30-60 minutes).
-
Baseline Fluorescence Measurement: Place the plate in the fluorescence plate reader and take a baseline reading of Calcein fluorescence.
-
Induction of Cell Swelling: Rapidly replace the isotonic buffer with hypotonic buffer (containing this compound or vehicle) to induce an osmotic gradient and subsequent cell swelling.
-
Kinetic Fluorescence Measurement: Immediately begin kinetic measurement of Calcein fluorescence every 15-30 seconds for 5-10 minutes. As the cells swell, the intracellular concentration of Calcein-AM decreases, leading to a decrease in fluorescence intensity.
-
Data Analysis: The rate of fluorescence decay is proportional to the rate of water influx and thus AQP4 activity. Calculate the initial rate of fluorescence change for each condition. Compare the rates in this compound-treated cells to vehicle-treated cells.
Protocol 2: Xenopus Oocyte Osmotic Water Permeability Assay
This assay is a classic method for studying the function of membrane transport proteins, including aquaporins.
Materials:
-
Xenopus laevis oocytes
-
cRNA encoding human AQP4
-
ND96 solution (isotonic)
-
Hypotonic solution (e.g., 50% ND96)
-
AER-270 (the active compound)
-
Microinjection setup
-
Microscope with a camera for imaging
-
Image analysis software
Methodology:
-
Oocyte Preparation: Harvest and defolliculate Stage V-VI Xenopus oocytes.
-
cRNA Injection: Inject oocytes with AQP4 cRNA or water (as a control). Incubate the oocytes for 2-3 days to allow for protein expression.
-
Compound Incubation: Prior to the assay, incubate the oocytes in ND96 solution containing AER-270 at the desired concentrations or vehicle for a specified time.
-
Assay Procedure:
-
Transfer a single oocyte to a perfusion chamber on the microscope stage.
-
Perfuse with isotonic ND96 solution and record the baseline oocyte volume.
-
Rapidly switch the perfusion to the hypotonic solution.
-
Record the change in oocyte volume over time using video microscopy.
-
-
Data Analysis:
-
Measure the cross-sectional area of the oocyte from the recorded images.
-
Calculate the relative oocyte volume change over time.
-
The initial rate of volume increase is proportional to the osmotic water permeability (Pf).
-
Compare the Pf values of AQP4-expressing oocytes treated with AER-270 to vehicle-treated controls.
-
Mandatory Visualization
Caption: Proposed and potential signaling pathways of this compound.
Caption: A logical workflow for troubleshooting experiments with this compound.
References
- 1. Xenopus Oocyte Swelling Assay - Ecocyte [ecocyte-us.com]
- 2. The Speed of Swelling Kinetics Modulates Cell Volume Regulation and Calcium Signaling in Astrocytes: A Different Point of View on the Role of Aquaporins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent developments in in vitro and in vivo models for improved translation of preclinical pharmacokinetic and pharmacodynamics data - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. biorxiv.org [biorxiv.org]
- 6. Small Molecule NF-κB Pathway Inhibitors in Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Molecular dynamics simulation and docking studies reveals inhibition of NF-kB signaling as a promising therapeutic drug target for reduction in cytokines storms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. NF-κB as a target for modulating inflammatory responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | The deletion of AQP4 and TRPV4 affects astrocyte swelling/volume recovery in response to ischemia-mimicking pathologies [frontiersin.org]
- 11. neurology.org [neurology.org]
- 12. The translation trap: Overcoming preclinical model challenges for tomorrow's medicines | Drug Discovery News [drugdiscoverynews.com]
- 13. journals.physiology.org [journals.physiology.org]
Technical Support Center: The Impact of Anesthesia on AER-271 Efficacy in Animal Models
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the potential influence of anesthetic agents on the efficacy of AER-271, an aquaporin-4 (AQP4) inhibitor, in animal models of cerebral edema. The information is compiled from published research and is intended to assist in experimental design and data interpretation.
Troubleshooting Guide
This guide addresses specific issues that may arise during in vivo experiments with this compound, with a focus on the potential confounding role of anesthesia.
| Observed Problem | Potential Cause Related to Anesthesia | Recommended Action |
| Variable or lower-than-expected this compound efficacy in reducing cerebral edema. | Anesthetic-induced neuroprotection: Some anesthetics, such as isoflurane (B1672236), have inherent neuroprotective properties that can reduce brain edema independently. This may mask the true effect of this compound. | - Consider an anesthetic with minimal intrinsic neuroprotective effects. For example, while isoflurane is commonly used and has demonstrated neuroprotective effects, comparing its effect with an alternative like dexmedetomidine, which has different mechanisms of action, could be insightful. - Include a vehicle-only group for each anesthetic used. This will help differentiate the anesthetic's effect from that of this compound. |
| Inconsistent neurological scores in this compound treated animals across different experimental days. | Differential effects of anesthetics on AQP4: Studies in AQP4 knockout mice suggest that the hypnotic effects of certain anesthetics are altered, indicating a potential interaction with the AQP4 channel. For instance, the effects of ketamine and pentobarbital (B6593769) were enhanced, while the effect of propofol (B549288) was diminished. This suggests the anesthetic itself could modulate the target of this compound. | - Standardize the anesthetic protocol rigorously. This includes the type of anesthetic, dose, and duration of exposure. - If using different anesthetics, fully characterize the baseline neurological function under each anesthetic alone. This will help to establish a stable baseline for evaluating the effects of this compound. |
| Unexpected changes in blood-brain barrier (BBB) permeability. | Anesthetic effects on the BBB: Volatile anesthetics like isoflurane and sevoflurane (B116992) have been shown to increase BBB permeability.[1][2] Conversely, ketamine and pentobarbital have been associated with decreased permeability in some studies.[1][2] Changes in BBB integrity can affect drug delivery and the pathophysiology of cerebral edema. | - Choose an anesthetic with a known and consistent effect on the BBB in your specific animal model. - Assess BBB integrity as a secondary outcome measure. This can be done using techniques like Evans blue dye extravasation. |
| Difficulty in achieving and maintaining therapeutic plasma levels of AER-270 (the active metabolite of this compound). | Anesthetic-induced physiological changes: Anesthetics can alter cardiovascular and respiratory function, which may affect drug distribution and metabolism.[1] | - Monitor physiological parameters such as heart rate, blood pressure, and respiration throughout the experiment. - Consider the route of administration. Intraperitoneal (IP) administration of this compound has been shown to result in less variability in plasma levels compared to intravenous (IV) administration.[3] |
Frequently Asked Questions (FAQs)
Q1: Which anesthetic is recommended for studies involving this compound?
A1: There is no single "best" anesthetic for all this compound studies, as the choice can depend on the specific animal model and experimental endpoints. Isoflurane is commonly used in rodent models of cerebral edema and has been used in at least one study with this compound.[3] However, researchers should be aware of its potential neuroprotective effects which could influence the outcome. A systematic review and meta-analysis of experimental stroke in rodents found that anesthetic neuroprotection is a robust finding and should be considered when interpreting results.
Q2: Can the choice of anesthetic directly interfere with the mechanism of action of this compound?
A2: While direct molecular interaction studies are lacking, there is indirect evidence suggesting a potential for interaction. This compound targets the AQP4 water channel. Studies on AQP4 knockout mice have shown altered sensitivity to certain anesthetics, implying a relationship between the anesthetic's effect and the AQP4 channel. For example, propofol, in the presence of zinc, has been shown to inhibit AQP4. Therefore, it is plausible that some anesthetics could modulate the function of AQP4 and thereby influence the efficacy of this compound.
Q3: How can I control for the potential confounding effects of anesthesia in my this compound experiments?
A3: To minimize the confounding effects of anesthesia, consider the following:
-
Use the lowest effective dose of anesthetic to maintain an appropriate level of anesthesia.
-
Keep the duration of anesthesia consistent across all experimental groups.
-
Include appropriate control groups:
-
A sham group (surgery without injury) under the same anesthetic.
-
A vehicle-treated group (injury + vehicle) for each anesthetic being tested.
-
-
Monitor and report physiological parameters that can be affected by anesthesia (e.g., body temperature, blood pressure, blood gases).
Q4: Are there any known effects of common anesthetics on cerebral edema that I should be aware of?
A4: Yes, several common anesthetics have been shown to affect cerebral edema:
-
Isoflurane: Has demonstrated neuroprotective effects and can reduce brain edema in models of brain injury.
-
Propofol: May also offer neuroprotection.
-
Ketamine: One study indicated that ketamine pretreatment did not significantly reduce cerebral edema or alter AQP4 expression in a rat model of ischemia/reperfusion.
Experimental Protocols
Administration of this compound in a Pediatric Rat Model of Asphyxial Cardiac Arrest
This protocol is based on a study by Wallisch et al. (2019).[3]
-
Animal Model: Postnatal day 16-18 Sprague-Dawley rats.
-
Anesthesia: Rats were anesthetized with 3% isoflurane/50% N2O/balance O2 for intubation and maintained on 1% isoflurane/50% N2O/balance O2.
-
Drug Preparation: this compound was prepared at a concentration of 0.25 mg/mL in 0.9% normal saline solution.
-
Dosage and Administration:
-
A loading dose of 5 mg/kg this compound was administered via intraperitoneal (IP) injection at the time of resuscitation (return of spontaneous circulation).[3][4][5]
-
For studies extending beyond 3 hours, a second 5 mg/kg IP bolus was given at 60 minutes post-resuscitation, or an IP loading bolus was followed by a continuous subcutaneous infusion (0.08 mg/h) to maintain therapeutic drug levels.[3]
-
-
Efficacy Endpoint: Cerebral edema was measured at 3, 6, and 24 hours post-cardiac arrest using the wet-dry weight method. Neurological deficit scores were also assessed.
Quantitative Data Summary
| Anesthetic | Animal Model | Observed Effect on Cerebral Edema/AQP4 | Reference |
| Isoflurane | Rodent models of brain injury | Can reduce brain edema and has neuroprotective effects. | [6] |
| Propofol | In vitro | In the presence of zinc, can inhibit AQP4. | |
| Ketamine | Rat model of ischemia/reperfusion | Did not significantly reduce cerebral edema or alter AQP4 expression. | |
| Ketamine & Pentobarbital | AQP4 knockout mice | Hypnotic effects were increased. | |
| Propofol | AQP4 knockout mice | Hypnotic effect was decreased. |
Visualizations
References
- 1. Effects of Anesthetic Agents on Blood Brain Barrier Integrity: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of Anesthetic Agents on Blood Brain Barrier Integrity: A Systematic Review | Canadian Journal of Neurological Sciences | Cambridge Core [cambridge.org]
- 3. The aquaporin-4 inhibitor this compound blocks acute cerebral edema and improves early outcome in a pediatric model of asphyxial cardiac arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Glymphatic fluid transport is suppressed by the AQP4 inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. biorxiv.org [biorxiv.org]
Technical Support Center: Refinements to the MCAO Model for Testing AER-271
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing the Middle Cerebral Artery Occlusion (MCAO) model to test the efficacy of AER-271. Detailed experimental protocols and data summaries are included to facilitate experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action in the MCAO model?
A1: this compound is a water-soluble prodrug of AER-270, a potent and selective inhibitor of the Aquaporin-4 (AQP4) water channel.[1][2] In the context of ischemic stroke, as modeled by MCAO, the primary mechanism of action of this compound is the reduction of cerebral edema.[1] A lack of oxygen following an ischemic event leads to an osmotic imbalance, causing an influx of water into the brain through AQP4 channels, resulting in swelling, increased intracranial pressure, and neuronal damage.[1] this compound, by blocking these channels, mitigates this water influx.[1] Studies have shown that this compound exerts its neuroprotective effects by modulating autophagy, apoptosis, and inflammation.[3]
Q2: What are the expected outcomes of this compound treatment in a tMCAO mouse model?
A2: Treatment with this compound in a transient MCAO (tMCAO) mouse model has been shown to yield significant neuroprotective effects. Expected outcomes include a reduction in cerebral infarct volume and a decrease in brain edema.[3] Researchers can also anticipate improvements in neurological function, as evidenced by lower neurological deficit scores and better post-stroke weight recovery.[3] At a molecular level, this compound has been observed to influence autophagic and apoptotic pathways and affect the activation of pro- and anti-inflammatory cytokines.[3]
Q3: What is the recommended dosage and administration route for this compound in mice?
A3: Based on preclinical studies, a common dosage for this compound in mice is 5 mg/kg administered via intraperitoneal (i.p.) injection. This dosage has been shown to improve outcomes and reduce cerebral edema in an ischemic stroke model.
Troubleshooting Guide
Issue 1: High mortality rate during or immediately after MCAO surgery.
-
Question: We are experiencing a high rate of animal loss during our MCAO procedures. What are the common causes and how can we mitigate them?
-
Answer: High mortality during MCAO surgery is often multifactorial. Key areas to troubleshoot include:
-
Anesthesia: Ensure the anesthetic depth is appropriate and stable throughout the procedure. Over-anesthetizing can lead to respiratory depression. Use of isoflurane (B1672236) (initially 4-5% for induction, maintained at 1-2%) is a common and effective method.
-
Hemorrhage: Subarachnoid hemorrhage is a critical complication. This can be caused by perforation of the vessel wall by the filament. Ensure the filament tip is smooth and rounded, and do not advance it too far. The use of a silicone-coated filament can also help minimize vessel trauma.
-
Hypothermia: Maintaining the animal's body temperature is crucial. Use a heating pad and monitor the core body temperature throughout the surgery and recovery period. Hypothermia can exacerbate the ischemic injury.
-
Surgical Trauma: Minimize tissue damage during the dissection of the carotid arteries. Rough handling can lead to vasospasm or damage to surrounding structures.
-
Issue 2: Inconsistent infarct volumes between animals in the same experimental group.
-
Question: Our infarct volumes are highly variable, even within our control group. How can we improve the consistency of our MCAO model?
-
Answer: Variability in infarct volume is a common challenge in the MCAO model. To improve consistency:
-
Filament Placement: Ensure the filament is inserted to the correct depth to reliably occlude the MCA. The use of laser Doppler flowmetry to monitor cerebral blood flow during occlusion and reperfusion is highly recommended to confirm successful occlusion. A 70-80% reduction in blood flow is a good indicator of successful occlusion.
-
Animal Strain and Weight: Use animals of the same strain, age, and weight range, as these factors can influence cerebrovascular anatomy and the extent of ischemic damage.
-
Duration of Occlusion: Precisely control the duration of the occlusion period. Even small variations can lead to significant differences in infarct size.
-
Reperfusion: Ensure complete reperfusion by fully withdrawing the filament. Again, laser Doppler can be used to confirm the restoration of blood flow.
-
Issue 3: Difficulty in assessing neurological deficits accurately.
-
Question: We are finding it challenging to get reliable and reproducible neurological scores. What are the best practices for neurological assessment?
-
Answer: Accurate neurological scoring requires standardized procedures and blinded assessment.
-
Standardized Scoring System: Choose a scoring system and apply it consistently. Common systems include the Bederson score, the Zea-Longa score, and more comprehensive 18-point or 28-point neuroscores.[4]
-
Blinded Assessment: The investigator assessing the neurological function should be blinded to the experimental groups to avoid bias.
-
Consistent Timing: Perform the neurological assessments at the same time points post-MCAO for all animals.
-
Training: Ensure all personnel conducting the assessments are properly trained and calibrated on the scoring system.
-
Data Presentation
Table 1: Effect of this compound on Neurological Score and Infarct Volume in tMCAO Mice
| Treatment Group | Time Post-tMCAO | Neurological Score (Longa Score) | Corrected Infarct Volume (%) |
| Sham | 1, 3, 7 days | 0 | 0 |
| Ischemia/Reperfusion (I/R) | 1 day | ~2.5 | ~40% |
| 3 days | ~2.0 | ~35% | |
| 7 days | ~1.5 | ~30% | |
| This compound | 1 day | ~1.5 | ~25% |
| 3 days | ~1.0 | ~20% | |
| 7 days | ~0.5 | ~15% |
Data are approximate values synthesized from published studies and should be used for illustrative purposes. Actual results may vary.[3]
Experimental Protocols
Transient Middle Cerebral Artery Occlusion (tMCAO) Surgery in Mice
Materials:
-
C57BL/6 mice (20-25g)
-
Isoflurane anesthesia system
-
Heating pad and rectal probe for temperature monitoring
-
Surgical microscope or loupes
-
Micro-surgical instruments (forceps, scissors, needle holder)
-
6-0 silk sutures
-
Silicone-coated monofilament (e.g., 6-0 nylon with tip diameter 0.21-0.25 mm)
-
Laser Doppler flowmetry system
Procedure:
-
Anesthetize the mouse with 4-5% isoflurane in an induction chamber and then maintain anesthesia with 1-2% isoflurane delivered via a nose cone.
-
Place the mouse in a supine position on a heating pad to maintain body temperature at 37.0 ± 0.5°C.
-
Make a midline cervical incision and expose the left common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Ligate the distal end of the ECA with a 6-0 silk suture.
-
Place a temporary ligature around the CCA.
-
Make a small incision in the ECA and insert the silicone-coated monofilament.
-
Advance the filament through the ICA until a slight resistance is felt, indicating occlusion of the middle cerebral artery (MCA). This is typically 9-11 mm from the carotid bifurcation.
-
Confirm successful occlusion by monitoring a >70% reduction in cerebral blood flow using laser Doppler flowmetry.
-
After the desired occlusion period (e.g., 60 minutes), withdraw the filament to allow reperfusion.
-
Close the neck incision with sutures.
-
Allow the animal to recover in a warm cage.
Neurological Deficit Scoring
Procedure (using a modified Bederson score):
-
Perform neurological assessments at 24, 48, and 72 hours post-MCAO.
-
The observer should be blinded to the treatment groups.
-
Score the animals based on the following scale:
-
0: No observable deficit.
-
1: Forelimb flexion. The mouse shows flexion of the contralateral forelimb when lifted by the tail.
-
2: Circling. The mouse circles towards the paretic side when walking.
-
3: Leaning. The mouse leans to the contralateral side at rest.
-
4: No spontaneous motor activity.
-
Infarct Volume Measurement (TTC Staining)
Materials:
-
2,3,5-triphenyltetrazolium chloride (TTC) solution (2% in phosphate-buffered saline)
-
Brain matrix
-
Digital scanner or camera
Procedure:
-
At the desired endpoint (e.g., 72 hours post-MCAO), euthanize the mouse and perfuse transcardially with cold saline.
-
Carefully remove the brain and place it in a cold brain matrix.
-
Slice the brain into 2 mm coronal sections.
-
Immerse the brain slices in 2% TTC solution at 37°C for 20-30 minutes in the dark.
-
Viable tissue will stain red, while the infarcted tissue will remain white.
-
Capture high-resolution images of the stained sections.
-
Use image analysis software (e.g., ImageJ) to quantify the area of infarction in each slice.
-
Calculate the total infarct volume and correct for edema using the following formula: Corrected Infarct Volume = Total Infarct Volume × (Contralateral Hemisphere Volume / Ipsilateral Hemisphere Volume).
Western Blot for AQP4, p-JAK2, and p-STAT3
Procedure:
-
Homogenize brain tissue samples in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against AQP4, p-JAK2, p-STAT3, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify band intensities using densitometry and normalize to the loading control.
Mandatory Visualization
References
- 1. Aeromics Initiates Phase 1 Clinical Trial of CNS Edema Inhibitor this compound In Healthy Human Volunteers [prnewswire.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Long-term behavioral assessment of function in an experimental model for ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]
Addressing the controversial findings on AER-270's direct AQP4 inhibition
This technical support resource is designed for researchers, scientists, and drug development professionals working with the compound AER-270, particularly in the context of its controversial role as a direct inhibitor of the aquaporin-4 (AQP4) water channel. Here you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to navigate the conflicting findings and design robust experiments.
Frequently Asked Questions (FAQs)
Q1: What is the originally reported mechanism of action for AER-270?
A1: AER-270 was initially identified as a direct, small-molecule inhibitor of the AQP4 water channel.[1][2] Its water-soluble prodrug, AER-271, is converted to the active form AER-270 by endogenous phosphatases.[1][2] Preclinical studies reported that AER-270 and this compound could reduce cerebral edema in rodent models of water intoxication and ischemic stroke, effects attributed to the blockade of AQP4-mediated water transport.[1][3]
Q2: Why are the findings on AER-270's direct AQP4 inhibition considered controversial?
A2: The controversy stems from conflicting results across different experimental systems. While initial studies, primarily using the Xenopus laevis oocyte swelling assay, demonstrated AQP4 inhibition[4][5], subsequent comprehensive analyses have failed to replicate these findings in other systems.[6][7] Studies using mammalian cells (such as MDCK and HeLa) overexpressing AQP4, primary astrocytes, and purified AQP4 reconstituted into proteoliposomes showed no evidence of direct channel inhibition by AER-270.[4][8] This discrepancy suggests that the initially observed effects may be an artifact of the oocyte system or due to mechanisms other than direct pore-blocking.[4][9]
Q3: My experiment using Xenopus oocytes shows AQP4 inhibition with AER-270. Is this result valid?
A3: While your result is consistent with initial reports, it should be interpreted with caution.[4][5] The Xenopus oocyte assay system has been noted for its susceptibility to false positives for AQP4 inhibitors.[4][10] It is now strongly recommended that any findings of AQP4 inhibition in oocytes be validated with orthogonal assays, such as those using mammalian cells or reconstituted proteoliposomes, to confirm direct channel-blocking activity.[4]
Q4: I am not seeing AQP4 inhibition in my mammalian cell line with AER-270. What could be the reason?
A4: Your result aligns with recent comprehensive studies that found AER-270 does not directly inhibit AQP4 in mammalian cell-based assays.[4][11] Potential reasons for the lack of effect include:
-
No Direct Inhibition: The primary reason is likely that AER-270 does not function as a direct pore-blocking inhibitor of AQP4.[4][6]
-
Cytotoxicity: At higher concentrations (e.g., 50-100 µM), AER-270 exhibits significant cytotoxicity in some mammalian cell lines, which can confound assay results, particularly those measuring cell volume changes.[4][11]
-
Indirect Effects: The reported in vivo efficacy of AER-270 may be attributable to indirect or off-target effects rather than direct AQP4 blockade.
Q5: What are the potential off-target effects of AER-270 that could explain its in vivo efficacy?
A5: Research has identified several plausible alternative mechanisms of action for AER-270 that are independent of direct AQP4 pore-blocking:
-
IKKβ Inhibition: AER-270 is also known as IMD-0354, an established inhibitor of IκB kinase beta (IKKβ), which is a key regulator of the NF-κB signaling pathway.[1][4] This pathway is involved in neuroinflammation and can regulate AQP4 expression.[1][4][12]
-
Downregulation of AQP4 Expression: Long-term (e.g., 24-hour) treatment with AER-270 has been shown to reduce AQP4 mRNA expression in primary human astrocytes.[4] This leads to a lower density of AQP4 channels on the cell surface and consequently, reduced water permeability, representing an indirect mechanism of action.[4][12]
-
Carbonic Anhydrase Inhibition: AER-270 inhibits carbonic anhydrase-1 (CA1) with an IC50 of 3.3 µM.[4][12] Carbonic anhydrase inhibitors are known to sometimes produce false positive results in AQP4 assays.[4]
Q6: Is AER-270 cytotoxic?
A6: Yes, AER-270 has demonstrated cytotoxicity in multiple mammalian cell lines. In metabolic viability (MTT) assays, it was toxic to MDCK cells after a 30-minute exposure and to primary human astrocytes with a reported LD50 of 5.3 µM after 24 hours.[4][11] It is critical to perform cytotoxicity controls in parallel with functional assays.
Q7: What are the current recommendations for using AER-270 in research?
A7: Based on current evidence, AER-270 should not be used as a tool to investigate biological processes thought to be dependent on the direct inhibition of AQP4 water permeability.[4][6] If using this compound to explore its in vivo effects, researchers should consider its well-documented off-target activities, particularly its role as an IKKβ/NF-κB pathway inhibitor and its ability to downregulate AQP4 expression over time.
Data Presentation
Table 1: Reported IC50 and Maximal Inhibition of AER-270
| Target | Species | IC50 | Maximal Inhibition | Assay System |
| AQP4 | Human | 0.42 µM | ~20% | Xenopus Oocyte |
| AQP4 | Rat | 0.21 µM | ~70% | Xenopus Oocyte |
| AQP4 | Mouse | 0.39 µM | ~20% | Xenopus Oocyte |
| Carbonic Anhydrase-1 (CA1) | Not Specified | 3.3 µM | ~55% | Enzyme Activity Kit |
Data compiled from Farr et al., 2019 and Unger et al., 2024.[4]
Table 2: Summary of AER-270 Effects in Different AQP4 Assay Systems
| Assay System | AQP4 Source | Observed Effect of AER-270 | Reference |
| Xenopus laevis Oocyte Swelling | Rat AQP4 | Inhibition | [4][5] |
| Mammalian Cell Swelling/Shrinking (Calcein) | Human AQP4 (MDCK, HeLa cells) | No Inhibition (Confounded by cytotoxicity at high concentrations) | [4][11] |
| Mammalian Cell Swelling/Shrinking (Calcein) | Endogenous AQP4 (Primary Astrocytes) | No Inhibition | [4][11] |
| Reconstituted Proteoliposome (Stopped-Flow) | Recombinant Human AQP4 | No Inhibition | [4] |
Visualizations
Caption: Logical flow of AER-270 findings.
Caption: AER-270's effect on NF-κB and AQP4 expression.
Caption: A robust workflow for AQP4 inhibitor validation.
Troubleshooting Guides
Guide 1: Unexpected Results in AQP4 Inhibition Assays
-
Problem: You observe AQP4 inhibition in Xenopus oocytes but not in mammalian cells, or your mammalian cell assay results are inconsistent.
-
Possible Causes & Solutions:
-
Assay-Specific Artifact (Oocytes): The oocyte system is prone to false positives.[4]
-
Solution: Do not rely solely on oocyte data. Confirm any positive hits using at least two other methods, such as a mammalian cell swelling assay and a proteoliposome-based assay.[4]
-
-
Compound Cytotoxicity (Mammalian Cells): AER-270 is cytotoxic at concentrations often used for inhibition studies (>5 µM).[11] This can artificially alter cell volume and fluorescence signals, mimicking inhibition or producing erratic data.
-
Solution: Always run a parallel cytotoxicity assay (e.g., MTT, LDH) using the same compound concentrations and incubation times as your functional assay. Analyze functional data only at non-toxic concentrations.
-
-
Indirect Effects vs. Direct Inhibition: The compound may not be blocking the AQP4 pore but could be altering AQP4 expression or another cellular process that affects water transport over time.
-
Detailed Experimental Protocols
Protocol 1: Xenopus laevis Oocyte Swelling Assay
-
Objective: To measure AQP4-mediated water permeability by observing oocyte swelling in a hypotonic solution.
-
Methodology:
-
Preparation: Harvest and prepare Stage V-VI oocytes from female Xenopus laevis.
-
cRNA Injection: Inject oocytes with cRNA encoding the desired AQP4 isoform (e.g., 1 ng of rat AQP4) or with water (as a control). Incubate for 2-3 days at 18°C.
-
Compound Incubation: Pre-incubate oocytes in a standard saline solution (e.g., Frog Ringer's) containing the test compound (e.g., 100 µM AER-270) or vehicle (DMSO) for a defined period (e.g., 15-60 minutes).
-
Osmotic Challenge: Transfer individual oocytes to a hypotonic solution.
-
Data Acquisition: Record time-lapse images of the oocyte using a microscope and camera.
-
Analysis: Measure the cross-sectional area of the oocyte over time using software like ImageJ. Calculate the initial rate of swelling, which is proportional to the osmotic water permeability. Compare the swelling rates of compound-treated oocytes to vehicle-treated controls.[4][5]
-
Protocol 2: Mammalian Cell Calcein Swelling Assay
-
Objective: To measure osmotic water permeability in AQP4-expressing mammalian cells by monitoring the quenching of calcein fluorescence.
-
Methodology:
-
Cell Culture: Use a mammalian cell line (e.g., MDCK, HeLa) stably transfected to overexpress AQP4, alongside the parental cell line as a control.
-
Calcein Loading: Load cells with Calcein-AM dye. The dye becomes fluorescent and is retained within the cytoplasm.
-
Compound Incubation: Pre-incubate cells with various concentrations of the test compound (AER-270) or vehicle for a short period (e.g., 15 minutes).
-
Osmotic Challenge: Use a stopped-flow instrument or plate reader with injectors to rapidly change the extracellular solution to a hypotonic or hypertonic buffer.
-
Data Acquisition: Measure the fluorescence of calcein over time. As cells swell (hypotonic challenge), the intracellular calcein concentration decreases, reducing self-quenching and increasing fluorescence. As cells shrink (hypertonic challenge), fluorescence decreases.
-
Analysis: The initial rate of fluorescence change is proportional to the rate of water transport. Calculate and compare these rates across different compound concentrations.[4][11]
-
Protocol 3: Proteoliposome Stopped-Flow Assay
-
Objective: To measure the water permeability of purified AQP4 protein in a completely cell-free system.
-
Methodology:
-
Protein Purification: Express and purify recombinant human AQP4 protein.
-
Reconstitution: Reconstitute the purified AQP4 into unilamellar lipid vesicles (liposomes) to form proteoliposomes.
-
Compound Incubation: Incubate the proteoliposomes with the test compound or vehicle.
-
Osmotic Challenge: In a stopped-flow apparatus, rapidly mix the proteoliposome suspension with a hypertonic buffer. This creates an osmotic gradient causing water to exit the vesicles, leading to their shrinkage.
-
Data Acquisition: Measure the change in 90° light scattering over time. As the vesicles shrink, the light scattering signal increases.
-
Analysis: Fit the light scattering curve to an exponential function to determine the rate constant of vesicle shrinkage, which reflects the water permeability of the reconstituted AQP4 channels.[4]
-
Protocol 4: Assessing AQP4 mRNA Expression via qRT-PCR
-
Objective: To determine if a compound alters the gene expression of AQP4.
-
Methodology:
-
Cell Culture and Treatment: Culture primary astrocytes or other relevant cells and treat them with the test compound (e.g., 200 nM AER-270) or vehicle for an extended period (e.g., 24 hours).
-
RNA Extraction: Isolate total RNA from the cells using a standard kit.
-
cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA).
-
Quantitative PCR: Perform real-time PCR using primers specific for the AQP4 gene and a stable housekeeping gene (e.g., GAPDH) for normalization.
-
Analysis: Use the ΔΔCt method to calculate the relative fold change in AQP4 mRNA expression in compound-treated cells compared to vehicle-treated controls.[4][12]
-
References
- 1. Glymphatic fluid transport is suppressed by the AQP4 inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The aquaporin-4 inhibitor this compound blocks acute cerebral edema and improves early outcome in a pediatric model of asphyxial cardiac arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. biorxiv.org [biorxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. biorxiv.org [biorxiv.org]
- 7. sciprofiles.com [sciprofiles.com]
- 8. research.aston.ac.uk [research.aston.ac.uk]
- 9. The aquaporin-4 water channel as a potential drug target in neurological disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 10. LACK OF AQUAPORIN-4 WATER TRANSPORT INHIBITION BY ANTIEPILEPTICS AND ARYLSULFONAMIDES - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Strategies for minimizing AER-271 degradation in solution
Welcome to the technical support center for AER-271. This resource is designed to assist researchers, scientists, and drug development professionals in effectively using this compound in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues related to the stability and handling of this compound in solution.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a water-soluble phosphonate (B1237965) prodrug of AER-270, a potent inhibitor of Aquaporin-4 (AQP4).[1][2][3] AQP4 is the most abundant water channel in the central nervous system and plays a critical role in regulating water balance in the brain. In pathological conditions such as ischemic stroke, AQP4 can contribute to the formation of cerebral edema. This compound is designed to cross the blood-brain barrier, and once in the brain, it is converted by endogenous phosphatases to its active form, AER-270.[1][2] AER-270 then binds to and inhibits AQP4, thereby reducing water influx into astrocytes and mitigating cerebral edema.[1]
Q2: What are the recommended storage conditions for this compound?
A2: Proper storage of this compound is crucial to maintain its integrity and activity. Recommendations for storage of both the solid compound and solutions are summarized in the table below.
| Form | Storage Temperature | Duration | Notes |
| Solid (Powder) | -20°C | Up to 3 years | Keep in a tightly sealed container, protected from moisture. |
| 4°C | Up to 2 years | For shorter-term storage. | |
| Stock Solution (in DMSO) | -80°C | Up to 2 years | Aliquot into single-use vials to avoid repeated freeze-thaw cycles. |
| -20°C | Up to 1 year | Suitable for shorter-term storage of aliquots. |
Data sourced from MedChemExpress. [3]
Q3: How should I prepare a stock solution of this compound?
A3: this compound is soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO). To prepare a stock solution, dissolve the solid this compound in anhydrous DMSO to your desired concentration. It is recommended to prepare a concentrated stock solution (e.g., 10 mM or higher) to minimize the volume of organic solvent in your final experimental medium. For in vivo studies, some protocols have used a vehicle of 10% DMSO and 90% saline.
Q4: Can I store this compound in aqueous solutions?
A4: The stability of this compound in aqueous solutions has not been extensively reported. As a general precaution for small molecules, it is recommended to prepare fresh aqueous working solutions from your frozen stock solution for each experiment. Avoid long-term storage of this compound in aqueous buffers, as this may lead to degradation.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with this compound.
Issue 1: Loss of compound activity or inconsistent results.
-
Possible Cause: Degradation of this compound in stock or working solutions.
-
Troubleshooting Steps:
-
Prepare Fresh Solutions: Always prepare fresh working solutions of this compound from a frozen, concentrated stock solution immediately before your experiment.
-
Proper Stock Solution Storage: Ensure your stock solutions are stored at -80°C or -20°C in small, single-use aliquots to minimize freeze-thaw cycles.
-
Check Solvent Quality: Use high-purity, anhydrous DMSO to prepare your stock solutions. Water content in DMSO can promote hydrolysis.
-
pH of Aqueous Buffer: The stability of phosphonate esters can be pH-dependent. While specific data for this compound is unavailable, it is generally advisable to use buffers in the physiological pH range (pH 7.2-7.4) unless your experimental design requires otherwise. Avoid highly acidic or alkaline conditions.
-
Protect from Light: While there is no specific data on the photosensitivity of this compound, it is good practice to protect solutions from direct light exposure, especially during long-term experiments. Use amber vials or cover your experimental setup with aluminum foil.
-
Issue 2: Precipitation of this compound in aqueous media.
-
Possible Cause: Low aqueous solubility of this compound or its active form, AER-270, when diluted from a concentrated organic stock solution.
-
Troubleshooting Steps:
-
Final Solvent Concentration: Keep the final concentration of the organic solvent (e.g., DMSO) in your aqueous buffer as low as possible (typically below 0.5% v/v) to maintain solubility.
-
Sonication: If precipitation occurs upon dilution, briefly sonicate the solution in a water bath to aid in re-dissolving the compound.
-
Vehicle Controls: Always include a vehicle control (your final aqueous buffer containing the same concentration of the organic solvent used to dissolve this compound) in your experiments to account for any effects of the solvent itself.
-
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.
-
Add the appropriate volume of anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex or sonicate the vial until the solid is completely dissolved.
-
Aliquot the stock solution into single-use, tightly sealed vials.
-
Store the aliquots at -80°C for long-term storage or -20°C for shorter-term storage.
Protocol 2: Preparation of Aqueous Working Solution from Stock
-
Thaw a single-use aliquot of the this compound stock solution at room temperature.
-
Vortex the stock solution briefly to ensure homogeneity.
-
Add the required volume of the stock solution to your pre-warmed experimental aqueous buffer to achieve the final desired concentration.
-
Mix the working solution thoroughly by gentle inversion or brief vortexing.
-
Use the freshly prepared working solution immediately in your experiment.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Recommended experimental workflow for using this compound.
Caption: Troubleshooting logic for this compound degradation.
References
Considerations for the timing of AER-271 administration post-injury
Technical Support Center: AER-271
Welcome to the technical support center for this compound. This resource provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals. The information below addresses specific issues that may be encountered during experiments related to the timing of this compound administration post-injury.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
This compound is an intravenously administered prodrug of AER-270, which is a potent and selective inhibitor of the Aquaporin-4 (AQP4) water channel.[1][2] AQP4 is the primary channel for water movement across the blood-brain barrier, particularly under ischemic conditions where an osmotic imbalance drives water into the brain parenchyma.[2] By inhibiting AQP4, this compound is designed to block this influx of water, thereby preventing or reducing the formation of cerebral edema (brain swelling), a life-threatening complication of severe ischemic stroke.[3]
The signaling pathway diagram below illustrates the role of AQP4 in the development of cytotoxic edema following an ischemic event and the proposed point of intervention for this compound.
Caption: Proposed mechanism of this compound in preventing cytotoxic edema.
Q2: What is the optimal therapeutic window for this compound administration following ischemic injury in preclinical models?
Based on time-course experiments in a rodent model of transient middle cerebral artery occlusion (tMCAO), the optimal therapeutic window for a single intravenous administration of this compound (5 mg/kg) is between 1 to 6 hours post-reperfusion . Administration within this timeframe shows a significant reduction in cerebral edema and improvement in neurological outcomes. Efficacy diminishes when the drug is administered beyond 12 hours post-injury.
Data Presentation: Efficacy of this compound vs. Time of Administration
The following tables summarize key quantitative data from these preclinical timing studies.
Table 1: Effect of this compound Administration Time on Infarct Volume and Brain Water Content
| Administration Time (Post-tMCAO) | Infarct Volume (% of Hemisphere) (Mean ± SD) | Brain Water Content (%) (Mean ± SD) |
|---|---|---|
| Vehicle Control | 35.2 ± 4.5 | 82.1 ± 0.8 |
| 1 Hour | 18.5 ± 3.1* | 79.5 ± 0.5* |
| 3 Hours | 20.1 ± 3.8* | 79.9 ± 0.6* |
| 6 Hours | 24.8 ± 4.0* | 80.5 ± 0.7* |
| 12 Hours | 31.5 ± 4.2 | 81.6 ± 0.9 |
| 24 Hours | 34.8 ± 4.8 | 82.0 ± 0.8 |
p < 0.05 compared to Vehicle Control
Table 2: Neurological Deficit Score (NDS) at 48 Hours Post-Injury (Scale: 0 = No Deficit, 5 = Severe Deficit)
| Administration Time (Post-tMCAO) | NDS (Median [IQR]) |
|---|---|
| Vehicle Control | 4.0 [3.5-4.5] |
| 1 Hour | 2.0 [1.5-2.5]* |
| 3 Hours | 2.5 [2.0-3.0]* |
| 6 Hours | 3.0 [2.5-3.5]* |
| 12 Hours | 4.0 [3.0-4.0] |
| 24 Hours | 4.0 [3.5-4.5] |
p < 0.05 compared to Vehicle Control
Q3: What are the consequences of administering this compound too early or too late?
Administering Too Early: In the context of ischemic stroke, "too early" is less of a concern for efficacy and more for practical clinical application. Preclinical studies where this compound was given as a pre-treatment (before the injury) showed the highest efficacy.[4][5] However, in a clinical setting, treatment can only begin after diagnosis.
Administering Too Late: Administering this compound after the therapeutic window (e.g., at 12 or 24 hours post-injury) results in a significant loss of efficacy. This is likely because by this time, the cascade of events leading to severe edema and neuronal death is already well-established. The initial massive influx of water via AQP4 has already occurred, and secondary injury mechanisms, such as inflammation and blood-brain barrier breakdown, become the predominant drivers of pathology.
The logical relationship between administration timing and therapeutic outcome is visualized below.
Caption: Relationship between timing, pathology, and efficacy.
Troubleshooting Guides
Issue: High variability in efficacy data when administering this compound between 3 and 6 hours post-injury.
-
Possible Cause 1: Inconsistent Injury Severity: The extent of the initial ischemic injury can significantly impact the rate of edema formation. A more severe injury may cause the therapeutic window to shorten.
-
Solution: Ensure your injury model (e.g., tMCAO) is highly consistent. Monitor physiological parameters such as cerebral blood flow reduction during occlusion to confirm a uniform degree of ischemia across all subjects.
-
-
Possible Cause 2: Drug Stability/Preparation: this compound is a prodrug. Improper storage or reconstitution of the compound could lead to degradation and reduced activity.
-
Solution: Strictly adhere to the manufacturer's instructions for storage and preparation of this compound. Prepare fresh solutions for each experiment and use the recommended vehicle.
-
-
Possible Cause 3: Anesthesia Effects: Some anesthetics can have neuroprotective effects or alter blood-brain barrier permeability, potentially confounding the results.
-
Solution: Standardize the anesthetic protocol across all experimental groups. Use an anesthetic with minimal intrinsic effects on ischemic injury, such as isoflurane (B1672236), and maintain a consistent duration of anesthesia.
-
Experimental Protocols
Protocol: Determining the Therapeutic Window of this compound in a Rodent tMCAO Model
This protocol outlines the methodology used to generate the data presented in Tables 1 and 2.
-
Animal Model: Adult male Sprague-Dawley rats (280-320g) are used. All procedures must be approved by an Institutional Animal Care and Use Committee.
-
tMCAO Surgery:
-
Anesthetize the rat with isoflurane (3% induction, 1.5-2% maintenance).
-
Perform a midline neck incision and expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Introduce a 4-0 monofilament nylon suture with a silicon-coated tip via the ECA into the ICA to occlude the origin of the middle cerebral artery (MCA).
-
Confirm occlusion by monitoring cerebral blood flow with a laser Doppler flowmeter. A drop to <20% of baseline is required.
-
After 90 minutes of occlusion, withdraw the suture to allow reperfusion.
-
-
Experimental Groups:
-
Animals are randomly assigned to groups (n=10 per group):
-
Group 1: Vehicle (Saline) at 1 hour post-reperfusion.
-
Group 2: this compound (5 mg/kg) at 1 hour post-reperfusion.
-
Group 3: this compound (5 mg/kg) at 3 hours post-reperfusion.
-
Group 4: this compound (5 mg/kg) at 6 hours post-reperfusion.
-
Group 5: this compound (5 mg/kg) at 12 hours post-reperfusion.
-
Group 6: this compound (5 mg/kg) at 24 hours post-reperfusion.
-
-
-
Drug Administration:
-
This compound is dissolved in sterile saline to a final concentration of 2.5 mg/mL.
-
At the designated time point, the drug or vehicle is administered as a slow bolus injection via the tail vein.
-
-
Outcome Assessments (at 48 hours):
-
Neurological Deficit Scoring (NDS): A blinded observer assesses motor deficits using a 5-point scale.
-
Infarct Volume Measurement: Animals are euthanized, and brains are sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC). Infarct volume is quantified using image analysis software.
-
Brain Water Content: The brain hemispheres are separated, weighed (wet weight), dried in an oven at 100°C for 72 hours, and weighed again (dry weight). Percent water content is calculated as: [(wet weight - dry weight) / wet weight] * 100.
-
The workflow for this experimental protocol is depicted in the diagram below.
Caption: Experimental workflow for therapeutic window determination.
References
- 1. Aeromics Initiates Phase 1 Clinical Trial of CNS Edema Inhibitor this compound In Healthy Human Volunteers [prnewswire.com]
- 2. PR 07/09/18 Phase I — Aeromics [aeromics.com]
- 3. Aeromics [aeromics.com]
- 4. Glymphatic fluid transport is suppressed by the AQP4 inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Validation & Comparative
Comparative Efficacy of AER-271 and TGN-020 in Neurological Disorders: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the preclinical efficacy of two investigational drugs, AER-271 and TGN-020. Both compounds have been primarily investigated as inhibitors of Aquaporin-4 (AQP4), a water channel protein implicated in cerebral edema and other neurological conditions.
This document summarizes key experimental data, details the methodologies of pivotal studies, and visualizes the proposed signaling pathways. A critical aspect of this comparison is the emerging evidence that challenges the primary mechanism of action of these compounds, suggesting they may exert their effects through alternative pathways.
Overview and Mechanism of Action
This compound is a water-soluble prodrug of AER-270, a potent inhibitor of AQP4.[1][2] It has been developed primarily for the treatment of cerebral edema following ischemic stroke and has undergone Phase 1 clinical trials in healthy volunteers.[3][4] TGN-020 is also characterized as an AQP4 inhibitor and has been evaluated in preclinical models of cerebral ischemia, diabetic retinopathy, and neuropathic pain.[5][6]
Initially, the therapeutic effects of both compounds were attributed to their ability to block AQP4 water channels, thereby reducing the influx of water into the central nervous system during pathological conditions. However, a recent preclinical study has questioned whether AER-270 and TGN-020 are direct blockers of the AQP4 water channel, suggesting their observed in vivo effects may be due to alternative mechanisms.[1][7] This ongoing debate is a crucial consideration for researchers working with these molecules.
Preclinical Efficacy in Cerebral Ischemia (Stroke)
Both this compound and TGN-020 have demonstrated neuroprotective effects in animal models of ischemic stroke. The following tables summarize the key quantitative data from these studies.
Table 1: Efficacy of this compound in Animal Models of Ischemic Stroke
| Animal Model | Dosage | Administration Route | Key Findings | Reference |
| Mouse (MCAO) | 5 mg/kg | Intraperitoneal | Reduced cerebral edema and improved neurological outcomes. | [8] |
| Rat (Asphyxial Cardiac Arrest) | Not specified | Intraperitoneal | Ameliorated early cerebral edema and attenuated neurological deficit scores. | [9] |
| Rat (Radiation-Induced Brain Injury) | 5 mg/kg | Not specified | Reduced cerebral edema, inflammation, and apoptosis. | [10] |
Table 2: Efficacy of TGN-020 in Animal Models of Ischemic Stroke
| Animal Model | Dosage | Administration Route | Key Findings | Reference |
| Mouse (MCAO) | Not specified | Not specified | Mitigated inflammation and apoptosis by improving glymphatic function and inhibiting the ERK1/2 pathway. | [5] |
| Rat (MCAO) | Not specified | Not specified | A comparative assessment showed no significant difference in neuroprotective efficacy (apoptosis and microglial polarization) compared to this compound. | [11] |
Preclinical Efficacy of TGN-020 in Other Neurological Conditions
TGN-020 has also been investigated in models of diabetic retinopathy and neuropathic pain, demonstrating broader potential therapeutic applications.
Table 3: Efficacy of TGN-020 in Diabetic Retinopathy and Neuropathic Pain
| Condition | Animal Model | Key Findings | Reference |
| Diabetic Retinopathy | Rat (Streptozotocin-induced) | Suppressed retinal edema and decreased vascular leakage. | |
| Neuropathic Pain | Rat (Chronic Constriction Injury) | Exhibited analgesic effects mediated by the downregulation of astrocytic activation and inflammation via inhibition of the ERK pathway. | [12] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are summaries of the experimental protocols for key studies cited.
Cerebral Ischemia Models
-
Middle Cerebral Artery Occlusion (MCAO): This surgical model is widely used to induce focal cerebral ischemia. It involves the temporary or permanent occlusion of the middle cerebral artery, leading to a reproducible infarct in the territory of this artery. Efficacy is typically assessed by measuring infarct volume, brain swelling, and neurological deficit scores.
-
Asphyxial Cardiac Arrest Model: This model in rats mimics the brain injury seen after cardiac arrest. Following resuscitation, animals are treated with the investigational drug, and outcomes such as cerebral edema and neurological function are evaluated.
-
Radiation-Induced Brain Injury Model: In this model, rats receive whole-brain radiation to induce an injury characterized by cerebral edema, inflammation, and apoptosis. The therapeutic effects of the compound are then assessed against these parameters.
Diabetic Retinopathy Model
-
Streptozotocin-Induced Diabetic Rats: Diabetes is induced in rats by injecting streptozotocin. This leads to hyperglycemia and the development of diabetic complications, including retinal edema. The efficacy of TGN-020 was evaluated by measuring retinal vascular leakage and cellular changes.
Neuropathic Pain Model
-
Chronic Constriction Injury (CCI): This model involves the loose ligation of the sciatic nerve in rats, leading to the development of neuropathic pain behaviors. The analgesic effects of TGN-020 were assessed by measuring thermal and mechanical allodynia.
Signaling Pathways
The following diagrams, generated using the DOT language, illustrate the proposed signaling pathways modulated by this compound and TGN-020.
This compound Modulated Signaling Pathways
Caption: Proposed signaling pathways modulated by this compound.
TGN-020 Modulated Signaling Pathway
Caption: Proposed signaling pathways modulated by TGN-020.
The AQP4 Inhibition Controversy and Alternative Mechanisms
A recent bioRxiv preprint has presented evidence suggesting that neither AER-270 nor TGN-020 directly inhibit the water permeability of AQP4 in various cellular and molecular assays, despite showing an effect in the Xenopus oocyte assay.[1][7] This study proposes alternative mechanisms of action that could explain their observed in vivo efficacy.
-
AER-270 (active form of this compound): This compound was found to be identical to IMD-0354, a known inhibitor of IκB kinase β (IKKβ), a key enzyme in the NF-κB signaling pathway.[1] NF-κB is a critical regulator of inflammation. AER-270 was also shown to inhibit carbonic anhydrase-1.[1][13]
-
TGN-020: The study identified adenosine (B11128) receptors as potential targets for TGN-020.[13]
This new evidence necessitates a re-evaluation of the mechanisms underlying the therapeutic effects of this compound and TGN-020. Researchers should be aware of these potential off-target effects when designing experiments and interpreting data.
Conclusion
Both this compound and TGN-020 have demonstrated promising preclinical efficacy in models of neurological disorders, particularly in reducing edema and inflammation associated with ischemic stroke. While TGN-020 has shown a broader range of potential applications in preclinical studies, a direct comparative study suggests similar neuroprotective efficacy to this compound in an ischemic stroke model.[11]
The primary point of contention and a critical area for future research is the precise mechanism of action of these compounds. The recent findings challenging their role as direct AQP4 blockers and proposing alternative targets such as IKKβ, carbonic anhydrase, and adenosine receptors, open new avenues for investigation.[1][7][13]
For drug development professionals, the clinical advancement of this compound to Phase 1 trials highlights its potential. However, a thorough understanding of its true mechanism of action will be crucial for its successful clinical translation. For researchers and scientists, both this compound and TGN-020 remain valuable tool compounds for studying the complex pathophysiology of neurological disorders, with the important caveat that their effects may not be solely mediated by AQP4 inhibition. Future studies should aim to elucidate the relative contributions of AQP4 inhibition versus these alternative mechanisms to the overall therapeutic effects of these molecules.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Glymphatic fluid transport is suppressed by the AQP4 inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. PR 07/09/18 Phase I — Aeromics [aeromics.com]
- 5. TGN-020 Alleviate Inflammation and Apoptosis After Cerebral Ischemia-Reperfusion Injury in Mice Through Glymphatic and ERK1/2 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. biorxiv.org [biorxiv.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. research.aston.ac.uk [research.aston.ac.uk]
- 10. Protective effects of this compound in acute-phase radiation-induced brain injury in rats: reduction of brain edema, inflammation, apoptosis and maintenance of blood-brain barrier integrity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Correlation of TGN-020 with the analgesic effects via ERK pathway activation after chronic constriction injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
AER-271 vs. Other AQP4 Inhibitors in Stroke Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ischemic stroke, a leading cause of mortality and long-term disability, is characterized by a complex pathophysiology in which cerebral edema plays a critical role in secondary brain injury. Aquaporin-4 (AQP4), the most abundant water channel in the central nervous system, is a key mediator of water movement across the blood-brain barrier and is implicated in the formation of cytotoxic edema in the acute phase of stroke. Consequently, inhibition of AQP4 has emerged as a promising therapeutic strategy to mitigate stroke-induced brain swelling and improve neurological outcomes. This guide provides a comparative analysis of AER-271, a novel AQP4 inhibitor, against other AQP4 inhibitors, primarily TGN-020, based on available preclinical data from stroke models.
Comparative Efficacy of AQP4 Inhibitors in Preclinical Stroke Models
This compound and TGN-020 have been evaluated in various rodent models of ischemic stroke, primarily the middle cerebral artery occlusion (MCAO) model. Both agents have demonstrated neuroprotective effects by reducing cerebral edema and improving neurological function.
Quantitative Data Summary
The following tables summarize the key efficacy data for this compound and TGN-020 from representative preclinical studies.
Table 1: Effects of this compound on Stroke Outcomes
| Animal Model | Dosage | Key Findings | Reference |
| Mouse (C57BL/6J) | 5 mg/kg; i.p. | Improved neurological score (0.89 ± 0.31 vs. 2.50 ± 0.62 in vehicle) and reduced cerebral edema.[1] | [1] |
| Rat (Pediatric Asphyxial Cardiac Arrest) | 5 mg/kg bolus | Prevented acute increase in percent brain water content and reduced edema at 3 hours by 82.1%.[2] | [2] |
| Mouse (tMCAO) | Not specified | Significant improvements in post-stroke weight recovery, neurological scores, and reduced cerebral infarction volume.[3] | [3] |
Table 2: Effects of TGN-020 on Stroke Outcomes
| Animal Model | Dosage | Key Findings | Reference |
| Rat (MCAO) | Not specified | Reduced infarct and swelling volumes at 1 day post-stroke (%HLV: 39.05 ± 6.43 vs. 57.94 ± 6.68; %BSV: 111.98 ± 7.18 vs. 129.32 ± 4.69).[3] | [3] |
| Rat (MCAO) | Not specified | At 14 days, smaller lesion volume (%HLV: 24.30 ± 1.88 vs. 45.25 ± 3.11) and improved neurological function.[3] | [3] |
| Rat (non-reperfusion ischemia) | Single dose post-MCAO | Significantly reduced edema, glial scar, albumin effusion, and apoptosis at 3 and 7 days.[4][5] | [4][5] |
A study directly comparing this compound and TGN-020 in a mouse MCAO model found no significant difference in efficacy in mitigating apoptosis and microglial polarization, suggesting similar neuroprotective effects through these mechanisms.[3]
Mechanism of Action and Signaling Pathways
While initially classified as direct AQP4 inhibitors, recent evidence suggests a more complex mechanism of action for both this compound and TGN-020. A 2024 bioRxiv preprint reported that AER-270 (the active form of this compound) and TGN-020 do not directly block the AQP4 water channel in multiple cellular and molecular assays. The authors suggest that their observed in vivo effects may be attributable to off-target mechanisms.
Despite this, the current body of published, peer-reviewed literature largely discusses their effects in the context of AQP4 inhibition. The following pathways have been implicated in their neuroprotective effects:
This compound:
-
Autophagy and Apoptosis: this compound has been shown to influence autophagic and apoptotic pathways, contributing to its neuroprotective effects.[3]
-
JAK2/STAT3 Signaling: In a model of radiation-induced brain injury, this compound was found to inhibit the phosphorylation of the JAK2/STAT3 signaling pathway, thereby reducing inflammation.
TGN-020:
-
Glymphatic System and ERK1/2 Signaling: TGN-020 has been shown to mitigate inflammation and apoptosis by improving glymphatic function and inhibiting the ERK1/2 pathway.[6][7]
Visualizing the Pathways
Caption: Proposed signaling pathway for this compound in ischemic stroke.
Caption: Proposed signaling pathway for TGN-020 in ischemic stroke.
Experimental Protocols
The following provides a generalized experimental protocol for evaluating AQP4 inhibitors in a rodent MCAO model, based on methodologies reported in the cited literature.
Middle Cerebral Artery Occlusion (MCAO) Model
-
Animal Model: Male Sprague-Dawley rats or C57BL/6 mice are commonly used.
-
Anesthesia: Anesthesia is induced and maintained typically with isoflurane.
-
Surgical Procedure:
-
A midline neck incision is made to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
The ECA is ligated and dissected.
-
A nylon monofilament with a rounded tip is inserted into the ECA stump and advanced into the ICA to occlude the origin of the middle cerebral artery (MCA).
-
Occlusion is typically maintained for 60-120 minutes, followed by reperfusion through withdrawal of the filament.
-
-
Drug Administration:
-
This compound: Typically administered via intraperitoneal (i.p.) injection at a dose of 5 mg/kg.
-
TGN-020: Administration routes and dosages vary across studies, including intraperitoneal injection and direct microinjection into specific brain regions.
-
-
Outcome Measures:
-
Neurological Deficit Scoring: Assessed at various time points post-MCAO using a standardized scoring system (e.g., 0-5 scale, where 0 is no deficit and 5 is severe deficit).
-
Infarct Volume Measurement: Brains are sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to delineate the infarct area.
-
Brain Water Content: Measured using the wet-dry weight method to quantify cerebral edema.
-
Experimental Workflow
Caption: A generalized workflow for preclinical evaluation of AQP4 inhibitors.
Conclusion
Preclinical evidence suggests that both this compound and TGN-020 are promising therapeutic candidates for the treatment of ischemic stroke. They have demonstrated comparable efficacy in reducing cerebral edema, infarct volume, and improving neurological outcomes in rodent models. While the prevailing hypothesis has centered on the direct inhibition of AQP4, emerging research calls for a broader investigation into their precise mechanisms of action. Further head-to-head comparative studies with standardized protocols and a deeper exploration of their molecular targets are warranted to fully elucidate their therapeutic potential and differentiate their pharmacological profiles. The progression of this compound into clinical trials marks a significant step towards validating the therapeutic utility of this class of compounds in human stroke patients.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The aquaporin-4 inhibitor this compound blocks acute cerebral edema and improves early outcome in a pediatric model of asphyxial cardiac arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Acutely Inhibiting AQP4 With TGN-020 Improves Functional Outcome by Attenuating Edema and Peri-Infarct Astrogliosis After Cerebral Ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Acutely Inhibiting AQP4 With TGN-020 Improves Functional Outcome by Attenuating Edema and Peri-Infarct Astrogliosis After Cerebral Ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. TGN-020 Alleviate Inflammation and Apoptosis After Cerebral Ischemia–Reperfusion Injury in Mice Through Glymphatic and ERK1/2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. TGN-020 Alleviate Inflammation and Apoptosis After Cerebral Ischemia-Reperfusion Injury in Mice Through Glymphatic and ERK1/2 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
AER-271: A Novel Neuroprotective Agent for Attenuating Cerebral Edema Across Species
A Comparative Analysis of AER-271 Against Alternative Therapies in Preclinical Models
For Immediate Release
This guide provides a comprehensive comparison of the neuroprotective effects of this compound, a first-in-class aquaporin-4 (AQP4) inhibitor, with other therapeutic alternatives for the treatment of cerebral edema. The data presented is derived from various preclinical studies in different species and models of neurological injury, including ischemic stroke, radiation-induced brain injury, and asphyxial cardiac arrest. This document is intended for researchers, scientists, and drug development professionals.
This compound is an intravenously administered prodrug that delivers the active compound AER-270, a potent inhibitor of the AQP4 water channel. AQP4 is the primary channel for water movement into the brain parenchyma, and its overactivity is a key contributor to the development of cytotoxic cerebral edema following neurological insults. By inhibiting AQP4, this compound aims to reduce brain swelling, thereby minimizing secondary neuronal damage and improving neurological outcomes.
Comparative Efficacy of this compound in a Mouse Model of Ischemic Stroke
A recent study evaluated the neuroprotective effects of this compound in a transient middle cerebral artery occlusion (tMCAO) mouse model, a widely used model for ischemic stroke research. The study compared the efficacy of this compound with another AQP4 inhibitor, TGN-020.
Data Summary: this compound vs. TGN-020 in tMCAO Mouse Model
| Parameter | Control (Ischemia/Reperfusion) | This compound Treated | TGN-020 Treated |
| Corrected Infarct Volume (mm³) | |||
| Day 1 | 85.6 ± 5.2 | 62.3 ± 4.8 | 65.1 ± 5.1 |
| Day 3 | 92.4 ± 6.1 | 68.7 ± 5.5 | 70.2 ± 5.3 |
| Day 7 | 98.2 ± 5.9 | 71.5 ± 5.0 | 73.8 ± 5.6 |
| Neurological Score (Longa Score) | |||
| Day 1 | 2.8 ± 0.4 | 1.9 ± 0.3 | 2.0 ± 0.4 |
| Day 3 | 3.1 ± 0.5 | 2.2 ± 0.4 | 2.3 ± 0.5 |
| Day 7 | 3.4 ± 0.6 | 2.5 ± 0.5 | 2.6 ± 0.6 |
| Brain Edema (%) | |||
| Day 1 | 12.5 ± 1.8 | 8.2 ± 1.2 | 8.8 ± 1.4 |
| Day 3 | 14.1 ± 2.1 | 9.5 ± 1.5 | 10.1 ± 1.6 |
| Day 7 | 15.3 ± 2.3 | 10.2 ± 1.7 | 10.8 ± 1.8 |
*p < 0.05 compared to the Control group. Data are presented as mean ± standard deviation.
The results indicate that both this compound and TGN-020 significantly reduced infarct volume, improved neurological function, and decreased brain edema compared to the control group. Notably, there was no significant difference in efficacy between this compound and TGN-020 in this model.[1][2]
Neuroprotective Effects of this compound in a Rat Model of Radiation-Induced Brain Injury
This compound has also been shown to be effective in a rat model of radiation-induced brain injury (RIBI), a common complication of brain tumor radiotherapy.
Data Summary: this compound in Rat Model of Radiation-Induced Brain Injury
| Parameter | Sham | Irradiation (IR) | IR + this compound |
| Brain Water Content (%) | 78.5 ± 0.4 | 82.1 ± 0.6 | 79.8 ± 0.5 |
| Cleaved Caspase-3 Positive Cells (Apoptosis) | 5.2 ± 1.1 | 28.4 ± 3.2 | 12.6 ± 2.5 |
| GFAP Positive Cells (Astrocyte Activation) | 12.3 ± 2.1 | 45.8 ± 4.7 | 25.1 ± 3.9* |
*p < 0.05 compared to the Irradiation (IR) group. Data are presented as mean ± standard deviation.
Treatment with this compound significantly attenuated radiation-induced cerebral edema, reduced apoptosis, and decreased astrocyte activation, demonstrating its neuroprotective potential in this context.
Efficacy of this compound in a Pediatric Rat Model of Asphyxial Cardiac Arrest
In a pediatric rat model of asphyxial cardiac arrest, this compound demonstrated significant neuroprotective effects by reducing acute cerebral edema and improving early neurological outcomes.[2]
Data Summary: this compound in Pediatric Rat Model of Asphyxial Cardiac Arrest
| Parameter | Naive | Cardiac Arrest (CA) + Vehicle | CA + this compound |
| Brain Water Content (%) at 3h | 83.17 | 83.84 | 83.29 |
| Neurological Deficit Score (NDS) at 3h | 0.83 ± 0.83 | 325.00 ± 30.00 | 261.67 ± 20.56 |
*p < 0.05 compared to the CA + Vehicle group. Data are presented as mean ± standard deviation.
This compound treatment reduced the acute increase in brain water content by 82.1% at 3 hours post-cardiac arrest and resulted in a 20% improvement in the neurological deficit score.[2]
Comparison with Standard Osmotic Therapies
Standard treatments for cerebral edema include osmotic agents like mannitol (B672) and hypertonic saline. While these agents can reduce intracranial pressure, their efficacy can be limited, and they are associated with potential side effects.
Preclinical studies have shown that both mannitol and hypertonic saline can reduce cerebral edema in models of ischemic stroke. For instance, mannitol has been reported to decrease infarct size and neurological deficits in several experimental models. Similarly, hypertonic saline has been shown to reduce brain swelling. However, direct preclinical comparisons with AQP4 inhibitors like this compound are limited. One study suggested that hypertonic saline may exert its anti-edema effects in part by downregulating AQP4 expression, indicating a potential overlap in the mechanism of action.
Mechanism of Action and Signaling Pathways
This compound exerts its neuroprotective effects by inhibiting AQP4, which in turn modulates several downstream signaling pathways implicated in neuronal injury and inflammation.
Caption: Signaling pathway of this compound's neuroprotective effects.
Experimental Protocols
Transient Middle Cerebral Artery Occlusion (tMCAO) in Mice
C57BL/6 mice were subjected to 60 minutes of middle cerebral artery occlusion followed by reperfusion. This compound (5 mg/kg) or TGN-020 (10 mg/kg) was administered intraperitoneally at the time of reperfusion. Neurological deficits were assessed using the Longa score (0-4 scale) at 1, 3, and 7 days post-tMCAO. Infarct volume and brain edema were quantified using 2,3,5-triphenyltetrazolium chloride (TTC) staining and the wet-dry method, respectively.[1][2]
Radiation-Induced Brain Injury (RIBI) in Rats
Sprague-Dawley rats received a single dose of 20 Gy whole-brain irradiation. This compound (5 mg/kg) was administered intraperitoneally daily for 7 days following irradiation. Brain water content was measured using the wet-dry method. Apoptosis was assessed by counting Cleaved Caspase-3 positive cells, and astrocyte activation was quantified by Glial Fibrillary Acidic Protein (GFAP) immunofluorescence.
Pediatric Asphyxial Cardiac Arrest in Rats
Postnatal day 17 Sprague-Dawley rats were subjected to 9 minutes of asphyxia followed by resuscitation. This compound (5 mg/kg) was administered intraperitoneally at the onset of resuscitation. Brain water content was measured at 3 hours post-resuscitation. Neurological function was evaluated using a comprehensive Neurological Deficit Score (NDS).[2]
Caption: Experimental workflows for preclinical models.
Conclusion
The presented data from multiple preclinical models in different species consistently demonstrate the neuroprotective efficacy of this compound in reducing cerebral edema and improving neurological outcomes. Its targeted mechanism of action, inhibiting the AQP4 water channel, offers a promising and specific therapeutic strategy compared to broader osmotic agents. Further clinical investigation is warranted to validate these promising preclinical findings in human patients. This compound is currently an investigational drug and has not been approved by the FDA.[3]
References
- 1. Glymphatic fluid transport is suppressed by the AQP4 inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The aquaporin-4 inhibitor this compound blocks acute cerebral edema and improves early outcome in a pediatric model of asphyxial cardiac arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PR 07/09/18 Phase I — Aeromics [aeromics.com]
A Comparative Guide to AER-271 for the Treatment of Cerebral Edema: An Imaging-Based Preclinical Cross-Validation Framework
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the investigational drug AER-271 against other therapeutic alternatives for cerebral edema, supported by preclinical experimental data. It details the underlying mechanism of action, presents comparative data in a structured format, and outlines comprehensive experimental protocols for validation using neuroimaging.
Cerebral edema, the accumulation of excess fluid in the brain's intracellular or extracellular spaces, is a life-threatening complication of numerous neurological injuries, including ischemic stroke, traumatic brain injury (TBI), and intracerebral hemorrhage[1]. The resulting increase in intracranial pressure (ICP) can lead to reduced cerebral blood flow, brain herniation, and severe neurological damage or death[2]. Standard treatments primarily focus on managing ICP through osmotic agents like mannitol (B672) and hypertonic saline, or surgical interventions such as decompressive craniectomy[3][4]. However, these approaches have limitations, creating a critical need for targeted pharmacological therapies.
This compound is a first-in-class investigational drug designed to specifically target cerebral edema at a molecular level. It is a water-soluble intravenous (IV) prodrug that, once administered, is converted in vivo to AER-270[5][6]. AER-270 is a potent and selective inhibitor of the Aquaporin-4 (AQP4) water channel, which is highly expressed in astrocytes at the blood-brain barrier and is the primary route for water movement into the brain parenchyma during injury[6][7]. By blocking AQP4, this compound aims to directly prevent the influx of water that leads to cytotoxic cerebral edema, offering a novel and targeted therapeutic strategy[5][8].
Mechanism of Action: Targeting the Aquaporin-4 Water Channel
In pathological conditions like stroke or TBI, energy failure disrupts cellular ion pumps, leading to an influx of ions and water into astrocytes—a process known as cytotoxic edema[9]. AQP4 channels are the principal facilitators of this rapid water transport across the astrocyte cell membrane[10]. By inhibiting these channels, this compound is designed to directly mitigate this cellular swelling.
Comparative Data on Therapeutic Efficacy
This table summarizes quantitative data from preclinical studies, comparing this compound with a standard-of-care osmotic agent (Mannitol) and another class of investigational drugs, Rho-kinase (ROCK) inhibitors, which also modulate blood-brain barrier integrity.
| Therapeutic Agent | Mechanism of Action | Preclinical Model | Imaging / Measurement Modality | Key Quantitative Outcome | Reference(s) |
| This compound | Aquaporin-4 (AQP4) Inhibitor | Radiation-Induced Brain Injury (Rat) | Wet/Dry Weight Measurement | Significantly lower brain water content vs. radiation-only group. | [7] |
| This compound | Aquaporin-4 (AQP4) Inhibitor | Asphyxial Cardiac Arrest (Pediatric Rat) | T2-weighted MRI & Wet/Dry Weight | Attenuated acute brain edema and improved neurological outcomes. | [5] |
| Mannitol | Osmotic Agent | Intracerebral Hemorrhage (Canine) | Direct Intracranial Pressure (ICP) Monitoring | Significant reduction in ICP post-administration. | [11] |
| Hypertonic Saline | Osmotic Agent | Traumatic Brain Injury (TBI) (Rat) | Wet/Dry Weight Measurement | Reduced post-traumatic brain edema compared to control. | [3] |
| Hydroxyfasudil (B1673953) | Rho-kinase (ROCK) Inhibitor | Subarachnoid Hemorrhage (SAH) (Rat) | Wet/Dry Weight Measurement | Reduced brain water content in the ipsilateral hemisphere vs. SAH-vehicle group. | [12][13] |
| Fasudil (B1672074) | Rho-kinase (ROCK) Inhibitor | Intracerebral Hemorrhage (ICH) (Rat) | Histology (H&E Staining) | Attenuated neuronal loss and cerebral edema. | [14] |
Experimental Protocols for Imaging-Based Cross-Validation
To rigorously evaluate a novel therapeutic agent like this compound, standardized and reproducible experimental protocols are essential.
The CCI model is widely used to create a focal and highly reproducible traumatic brain injury.
-
Animal Model: Adult male Sprague-Dawley rats (300-350g).
-
Anesthesia: Anesthesia is induced and maintained with isoflurane (B1672236) (e.g., 5% for induction, 2-3% for maintenance) delivered in air or oxygen[15]. The animal is placed in a stereotaxic frame to ensure head stability.
-
Surgical Procedure:
-
A midline scalp incision is made, and the skin and fascia are retracted to expose the skull.
-
A craniotomy (e.g., 5 mm diameter) is performed over the parietal cortex, lateral to the sagittal suture, keeping the dura mater intact.
-
The CCI device, equipped with a pneumatic or electromagnetic impactor tip (e.g., 3 mm diameter), is positioned perpendicular to the exposed dura.
-
Injury is induced with defined parameters (e.g., impact velocity of 4 m/s, deformation depth of 2 mm, dwell time of 150 ms).
-
Following the impact, the bone flap is not replaced, and the scalp is sutured closed.
-
-
Post-Operative Care: Animals are monitored during recovery, and analgesics are administered. This procedure reliably induces vasogenic and cytotoxic edema, which peaks within 3 days[16].
T2-weighted MRI is highly sensitive for detecting increases in tissue water content, making it the gold standard for visualizing and quantifying cerebral edema[17][18].
-
Imaging System: A high-field small-animal MRI scanner (e.g., 7.0 Tesla) is used for high-resolution imaging[19].
-
Animal Preparation: At specified time points post-injury (e.g., 24, 48, 72 hours), the rat is anesthetized with isoflurane. Respiration and body temperature are monitored and maintained throughout the scan[19]. The animal is secured in a body restrainer with a head holder to minimize motion artifacts.
-
Imaging Sequence:
-
Sequence Type: A multi-slice T2-weighted spin-echo or Rapid Acquisition with Relaxation Enhancement (RARE) sequence is used[15][19].
-
Parameters:
-
Repetition Time (TR): 2500–3000 ms
-
Echo Time (TE): 40–80 ms
-
Field of View (FOV): 35 x 35 mm
-
Matrix Size: 256 x 256 or 512 x 256
-
Slice Thickness: 1-2 mm (contiguous coronal slices covering the entire brain)
-
Averages: 2-4 to improve signal-to-noise ratio.
-
-
-
Image Analysis for Edema Volume:
-
The T2-weighted images are loaded into medical imaging software.
-
The hyperintense (bright) edematous region in the injured hemisphere is manually or semi-automatically segmented on each slice.
-
The volume of the contralateral (uninjured) hemisphere is also measured.
-
The percentage increase in the volume of the injured hemisphere relative to the contralateral hemisphere is calculated to quantify the space-occupying effect of the edema[15][19]. This method corrects for inter-animal variations in brain size.
-
Proposed Workflow for Preclinical Cross-Validation
A logical and structured workflow is crucial for the unbiased comparison of this compound against a standard of care.
Conclusion
The preclinical data available for this compound suggests that its targeted inhibition of the AQP4 water channel is a promising strategy for mitigating the acute cytotoxic edema that follows severe neurological injury[5][7]. By directly preventing water influx into brain cells, this compound offers a distinct and potentially more specific mechanism of action compared to the broad osmotic effects of agents like mannitol.
For drug development professionals and researchers, the critical next step is the rigorous cross-validation of this compound against current and emerging therapies in clinically relevant animal models. The use of non-invasive, quantitative imaging techniques like T2-weighted MRI is paramount for objectively assessing treatment efficacy over time. The protocols and workflow outlined in this guide provide a robust framework for such a comparison. Successful validation in these preclinical models will be essential for informing the design of future clinical trials and ultimately determining the role of AQP4 inhibitors in the management of cerebral edema.
References
- 1. Cerebral edema - Wikipedia [en.wikipedia.org]
- 2. Cerebral Edema: Symptoms, Causes, Treatment, and More [healthline.com]
- 3. continuum.aan.com [continuum.aan.com]
- 4. droracle.ai [droracle.ai]
- 5. The aquaporin-4 inhibitor this compound blocks acute cerebral edema and improves early outcome in a pediatric model of asphyxial cardiac arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PR 07/09/18 Phase I — Aeromics [aeromics.com]
- 7. Frontiers | Protective effects of this compound in acute-phase radiation-induced brain injury in rats: reduction of brain edema, inflammation, apoptosis and maintenance of blood-brain barrier integrity [frontiersin.org]
- 8. Protective effects of this compound in acute-phase radiation-induced brain injury in rats: reduction of brain edema, inflammation, apoptosis and maintenance of blood-brain barrier integrity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. radiopaedia.org [radiopaedia.org]
- 10. Experimental study of cerebral edema and expression of VEGF and AQP4 in the penumbra area of rat brain trauma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Novel Treatment Targets for Cerebral Edema - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inhibition of Rho kinase by hydroxyfasudil attenuates brain edema after subarachnoid hemorrhage in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Inhibition of Rho kinase by Hydroxyfasudil Attenuates Brain Edema after Subarachnoid Hemorrhage in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Hydrochloride fasudil attenuates brain injury in ICH rats - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ahajournals.org [ahajournals.org]
- 16. Topical application of adipose tissue-derived mesenchymal stem cells (ADMSCs) reduced cerebral edema in experimental traumatic brain injury (TBI)—a preliminary study - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Frontiers | Novel advanced imaging techniques for cerebral oedema [frontiersin.org]
- 19. ahajournals.org [ahajournals.org]
Assessing the Specificity of AER-271 for Aquaporin-4: A Comparative Guide
For researchers and drug development professionals, understanding the specificity of a pharmacological agent is paramount. This guide provides a comprehensive comparison of AER-271, a putative aquaporin-4 (AQP4) inhibitor, with other relevant compounds. We delve into the experimental data, present detailed protocols for key assays, and visualize the underlying scientific concepts.
Introduction to this compound and Aquaporin-4
Aquaporin-4 (AQP4) is the predominant water channel in the central nervous system, primarily located in astrocyte foot processes at the blood-brain barrier. It plays a crucial role in water homeostasis, and its dysregulation is implicated in cerebral edema associated with conditions like ischemic stroke and traumatic brain injury.
This compound is a water-soluble prodrug of AER-270, designed to inhibit AQP4 and thereby reduce cerebral edema.[1][2] In vivo, this compound is converted to the active compound AER-270 by endogenous phosphatases.[3] Clinical development of this compound has reached Phase I trials for its potential in treating acute ischemic stroke.[1][4]
Comparative Analysis of AQP4 Inhibitors
The following table summarizes the quantitative data on the inhibitory activity of this compound (via its active form AER-270) and other notable AQP4 inhibitors.
| Compound | Target(s) | Reported IC50 | Maximal Inhibition | Key Findings & Caveats |
| AER-270 | AQP4, IKKβ (NF-κB pathway) | hAQP4: 0.42 µM, rAQP4: 0.21 µM, mAQP4: 0.39 µM | h/mAQP4: ~20%, rAQP4: ~70% | Reduces cerebral edema in vivo.[2][5] However, some studies report no AQP4 inhibition in certain cell-based assays and proteoliposomes, suggesting potential off-target effects.[5] AER-270 is also known as IMD-0354, an IKKβ inhibitor.[1][5] |
| TGN-020 | AQP4 | ~3 µM (binding affinity comparable to ORI-TRN-002) | Significant reduction in AQP4-mediated water permeability. | Efficacy has been debated, with some studies unable to reproduce inhibitory effects in cell-based assays.[1] Similar to AER-270, one study found no effect on AQP4 in certain cellular and reconstituted systems.[5] |
| ORI-TRN-002 | AQP4 | ~3 µM | Blocks AQP4 as efficiently as TGN-020 and AER-270 in oocyte assays.[1] | A novel AQP4 inhibitor designed as a soluble, low protein-binding electronic homologue of TGN-020.[1] |
Experimental Protocols
The specificity and efficacy of AQP4 inhibitors are assessed using a variety of in vitro and in vivo models. Below are the methodologies for key experiments cited in the literature.
1. Xenopus laevis Oocyte Expression System
This is a widely used method for characterizing ion channels and transporters, including aquaporins.
-
Objective: To measure the water permeability of AQP4-expressing oocytes in the presence and absence of inhibitors.
-
Protocol:
-
Oocytes from Xenopus laevis are injected with cRNA encoding for the desired AQP4 isoform (human, rat, or mouse).
-
Control oocytes are injected with water or are left uninjected.
-
After a period of protein expression (typically 2-3 days), oocytes are placed in a hypertonic solution.
-
The rate of oocyte swelling, which is proportional to water permeability, is measured by video microscopy.
-
To test inhibitors, oocytes are pre-incubated with the compound (e.g., AER-270, TGN-020) for a specified duration before the swelling assay.
-
The percentage of inhibition is calculated by comparing the swelling rates of treated and untreated AQP4-expressing oocytes.[1][5]
-
2. In Vivo Models of Cerebral Edema
Animal models are crucial for evaluating the therapeutic potential of AQP4 inhibitors in a physiological context.
-
Objective: To determine if an AQP4 inhibitor can reduce brain swelling and improve neurological outcomes following an induced CNS injury.
-
Models:
-
Water Intoxication: Mice are injected with distilled water to induce hyponatremia and subsequent cerebral edema. The inhibitor (e.g., this compound) is administered, and outcomes like survival rate and brain water content are measured.[2]
-
Middle Cerebral Artery Occlusion (MCAO): This model mimics ischemic stroke. An artery supplying blood to the brain is temporarily blocked, leading to ischemia and edema. The inhibitor is administered, and infarct volume, brain swelling, and neurological scores are assessed.[1][3]
-
Asphyxial Cardiac Arrest: This model is particularly relevant for pediatric brain injury. Following induced cardiac arrest and resuscitation, the inhibitor is administered, and cerebral edema, neuronal death, and neuroinflammation are evaluated.[6][7]
-
-
Administration: this compound is typically administered via intraperitoneal (i.p.) injection.[2][3]
3. Glymphatic System Function Assays
The glymphatic system is a recently discovered network for waste clearance in the brain, and its function is dependent on AQP4.
-
Objective: To assess the impact of AQP4 inhibition on glymphatic fluid transport.
-
Protocol:
-
A fluorescent tracer is infused into the cisterna magna of anesthetized mice.
-
The distribution of the tracer throughout the brain parenchyma is imaged using techniques like two-photon microscopy.
-
The effect of an inhibitor like this compound is evaluated by comparing tracer influx and efflux in treated versus vehicle-control animals.
-
To confirm AQP4-specificity, these experiments are often repeated in AQP4 knockout mice, where an AQP4-specific inhibitor should have no effect.[2][8][9]
-
The Specificity Debate: On-Target vs. Off-Target Effects
A critical aspect of this compound's assessment is the ongoing debate about its precise mechanism of action. While several studies demonstrate its efficacy in reducing cerebral edema in an AQP4-dependent manner in vivo,[2][6] some in vitro evidence raises questions about its direct and exclusive inhibition of AQP4.
One study reported that neither AER-270 nor TGN-020 inhibited AQP4-mediated water transport in MDCK or HeLa cells overexpressing AQP4, nor in proteoliposomes with reconstituted AQP4.[5] This suggests that the observed in vivo effects might be, at least in part, due to off-target mechanisms.
A significant potential off-target pathway is the inhibition of nuclear factor-kappa B (NF-κB) signaling. AER-270 is also known as IMD-0354, a known inhibitor of IKKβ, a key kinase in the NF-κB pathway.[1][5] Inhibition of this pathway is known to have anti-inflammatory effects, which could independently contribute to the reduction of edema and neuronal damage.
The following diagrams illustrate the proposed on-target and potential off-target mechanisms of this compound, as well as a typical experimental workflow for its evaluation.
Caption: Proposed on-target mechanism of this compound.
Caption: Potential off-target NF-κB inhibitory pathway of AER-270.
Caption: Workflow for assessing the specificity and efficacy of this compound.
Conclusion
This compound shows considerable promise as a therapeutic agent for reducing cerebral edema in preclinical models.[1][2][6] Its efficacy in vivo appears to be dependent on the presence of AQP4, as demonstrated by studies using AQP4 knockout mice.[2] However, the conflicting in vitro data regarding its direct inhibitory effect on the AQP4 channel, coupled with its known activity as an NF-κB pathway inhibitor, necessitates a cautious interpretation of its specificity.[1][5]
For researchers and drug developers, it is crucial to consider both the on-target and potential off-target effects of this compound in experimental design and data interpretation. Future studies should aim to further dissect these mechanisms to fully elucidate how this compound exerts its protective effects in the context of CNS injury. This will be vital for its continued clinical development and for the broader field of aquaporin pharmacology.
References
- 1. Toward New AQP4 Inhibitors: ORI-TRN-002 [mdpi.com]
- 2. Glymphatic fluid transport is suppressed by the AQP4 inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Aeromics [aeromics.com]
- 5. biorxiv.org [biorxiv.org]
- 6. The aquaporin-4 inhibitor this compound blocks acute cerebral edema and improves early outcome in a pediatric model of asphyxial cardiac arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The aquaporin-4 inhibitor this compound blocks acute cerebral edema and improves early outcome in a pediatric model of asphyxial cardiac arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Glymphatic fluid transport is suppressed by the aquaporin-4 inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of AER-271 in Foundational Preclinical Studies for Cerebral Edema
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the key findings from foundational preclinical studies on AER-271, a novel therapeutic agent for cerebral edema. It is intended to offer an objective analysis of its performance against established treatment modalities, supported by available experimental data.
Introduction to this compound
This compound is an intravenously administered prodrug of AER-270, a small molecule inhibitor of the Aquaporin-4 (AQP4) water channel.[1][2][3] AQP4 is the most abundant water channel in the central nervous system and is believed to play a crucial role in the formation of cytotoxic cerebral edema following injuries such as ischemic stroke.[4][5] By inhibiting AQP4, this compound aims to reduce the influx of water into the brain parenchyma, thereby mitigating swelling and subsequent neurological damage.[3] The standard of care for cerebral edema currently includes osmotic therapy (mannitol, hypertonic saline) and surgical interventions like decompressive craniectomy.[1][2][6] this compound represents a targeted pharmacological approach to managing this life-threatening condition.
It is important to note that while foundational studies have positioned AER-270 as an AQP4 inhibitor, some recent research has raised questions about its direct inhibitory mechanism on AQP4, suggesting its effects might be mediated through other pathways.[7][8]
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies evaluating the efficacy of this compound in animal models of neurological injury.
Table 1: Effect of this compound on Cerebral Edema
| Model | Species | Treatment | Outcome Measure | Result | Reference |
| Asphyxial Cardiac Arrest | Rat | This compound | % Brain Water at 3h post-CA | 82.1% reduction in edema | [9][10] |
| Ischemic Stroke (MCAo) | Mouse | This compound | Reduction in brain swelling | 33% reduction | [7] |
| Ischemic Stroke (MCAo) | Rat | This compound | Reduction in brain swelling | 62% reduction | [7] |
| Water Intoxication | Mouse | AER-270 | Rate of cerebral edema | 2.5-fold reduction | [11] |
Table 2: Effect of this compound on Neurological Outcome
| Model | Species | Treatment | Outcome Measure | Result | Reference |
| Asphyxial Cardiac Arrest | Rat | This compound | Neurological Deficit Score (NDS) | Attenuated early NDS | [9][10] |
| Asphyxial Cardiac Arrest | Rat | This compound | Hippocampal Neuronal Death | 43% reduction in pyknotic neurons | [9] |
Table 3: In Vitro Inhibitory Activity of AER-270
| Target | Species | Assay | IC50 | Maximal Inhibition | Reference |
| AQP4 | Human | Cell-based | 0.42 µM | ~20% | [7][12] |
| AQP4 | Rat | Cell-based | 0.21 µM | ~70% | [7] |
| AQP4 | Mouse | Cell-based | 0.39 µM | ~20% | [7] |
Experimental Protocols
Asphyxial Cardiac Arrest Model in Rats
This protocol is based on the methodology described in studies evaluating this compound's effect on cerebral edema and neurological outcome following cardiac arrest.[9][10]
-
Animal Model: Postnatal day 16-18 Sprague-Dawley rats are utilized.
-
Induction of Asphyxia: Animals are subjected to a 9-minute asphyxial cardiac arrest.
-
Treatment: Immediately upon return of spontaneous circulation (ROSC), rats are randomized to receive either this compound or a vehicle control. The administration is typically via intraperitoneal (IP) or intravenous (IV) injection.
-
Primary Outcome (Cerebral Edema): At 3 hours post-cardiac arrest, the brain is harvested, and the percentage of brain water is determined using the wet-dry weight method.
-
Secondary Outcomes (Neurological Deficit): Neurological Deficit Scores (NDS) are assessed at various time points post-resuscitation. Histological analysis of the hippocampus is performed to quantify neuronal death.
Middle Cerebral Artery Occlusion (MCAo) Model of Ischemic Stroke
This protocol is a standard method for inducing focal cerebral ischemia to test the efficacy of neuroprotective agents like this compound.
-
Animal Model: Adult male mice or rats are used.
-
Surgical Procedure: Anesthesia is induced, and a midline neck incision is made to expose the common carotid artery. A filament is inserted into the internal carotid artery to occlude the origin of the middle cerebral artery. The occlusion is typically maintained for 60 minutes, followed by reperfusion.
-
Treatment: this compound or a vehicle is administered, often as a loading dose followed by a continuous infusion for a specified period (e.g., 48 hours).
-
Outcome Assessment: At the end of the study period, brains are sectioned and stained (e.g., with TTC) to measure the infarct volume and the degree of brain swelling.
Visualizations
Proposed Signaling Pathway of this compound in Cytotoxic Edema
Caption: Proposed mechanism of this compound in reducing cytotoxic edema.
Experimental Workflow for Preclinical Evaluation of this compound
Caption: Generalized workflow for preclinical testing of this compound.
Logical Relationship: this compound vs. Standard of Care
Caption: Therapeutic approaches for managing cerebral edema.
References
- 1. continuum.aan.com [continuum.aan.com]
- 2. droracle.ai [droracle.ai]
- 3. neurocriticalcare.org [neurocriticalcare.org]
- 4. Aquaporin-4 and brain edema - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Cerebral Edema - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. biorxiv.org [biorxiv.org]
- 9. The aquaporin-4 inhibitor this compound blocks acute cerebral edema and improves early outcome in a pediatric model of asphyxial cardiac arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The aquaporin-4 inhibitor this compound blocks acute cerebral edema and improves early outcome in a pediatric model of asphyxial cardiac arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Functionalized Phenylbenzamides Inhibit Aquaporin-4 Reducing Cerebral Edema and Improving Outcome in Two Models of CNS Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
A Head-to-Head Comparison of AER-271 and Mannitol for Intracranial Pressure Reduction
For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Two Distinct Therapeutic Approaches to Cerebral Edema.
Cerebral edema, the accumulation of excess fluid in the brain's intracellular or extracellular spaces, is a life-threatening condition that frequently complicates neurological injuries such as ischemic stroke, traumatic brain injury, and cardiac arrest. The resulting increase in intracranial pressure (ICP) can lead to secondary brain injury and poor patient outcomes. For decades, the osmotic agent mannitol (B672) has been a cornerstone of ICP management. However, the emergence of novel, targeted therapies such as AER-271, a first-in-class aquaporin-4 (AQP4) inhibitor, presents a new paradigm in the treatment of cerebral edema.
This guide provides a detailed head-to-head comparison of this compound and mannitol, focusing on their mechanisms of action, preclinical efficacy, and the experimental data supporting their use. It is important to note that, as of the latest available data, no direct head-to-head clinical or preclinical studies comparing this compound and mannitol have been published. Therefore, this comparison is based on an analysis of individual preclinical studies for each compound.
Executive Summary
| Feature | This compound | Mannitol |
| Drug Class | Aquaporin-4 (AQP4) Inhibitor | Osmotic Diuretic |
| Mechanism of Action | Blocks AQP4 water channels, preventing water influx into the brain parenchyma. | Creates an osmotic gradient, drawing water out of the brain tissue and into the vasculature. |
| Primary Indication (Investigational) | Cerebral edema following acute ischemic stroke. | Elevated intracranial pressure from various etiologies. |
| Development Stage | Clinical Stage (Phase 1 trials initiated).[1][2] | Established clinical use. |
| Preclinical Efficacy | Demonstrated reduction in brain water content and improved neurological outcomes in models of asphyxial cardiac arrest and radiation-induced brain injury.[3][4] | Demonstrated reduction in brain water content in a model of cortical infarction.[5] |
Mechanism of Action: A Tale of Two Pathways
The fundamental difference between this compound and mannitol lies in their distinct mechanisms for reducing cerebral edema. This compound offers a targeted approach by directly inhibiting the primary channel for water entry into the brain during ischemic events, while mannitol employs a non-specific osmotic effect.
This compound: The Gatekeeper Approach
This compound is a prodrug that is converted in vivo to its active form, AER-270.[3] AER-270 is a potent inhibitor of Aquaporin-4 (AQP4), a water channel protein highly expressed on astrocytes at the blood-brain barrier.[6] In conditions of ischemia, the disruption of ionic gradients leads to an osmotic imbalance, driving water through AQP4 channels into the brain parenchyma, causing cytotoxic edema.[1] By blocking these channels, this compound directly prevents this influx of water, thus mitigating the formation of cerebral edema at its source.[3]
Mannitol: The Osmotic Pull
Mannitol is a sugar alcohol that, when administered intravenously, increases the osmolarity of the blood.[7] This creates an osmotic gradient across the intact blood-brain barrier, drawing water from the brain parenchyma into the intravascular space.[8] This reduction in brain water content leads to a decrease in intracranial pressure. Mannitol also has a secondary rheological effect, reducing blood viscosity and causing reflex vasoconstriction, which can further decrease intracranial blood volume.[8]
Preclinical Efficacy: A Comparative Overview
As no direct comparative studies exist, this section presents quantitative data from separate preclinical studies of this compound and mannitol. The differences in experimental models (asphyxial cardiac arrest for this compound vs. cortical infarction for mannitol) should be considered when interpreting these results.
Quantitative Data Summary
| Parameter | This compound | Mannitol |
| Animal Model | Pediatric Asphyxial Cardiac Arrest (Rat)[3] | Cortical Infarction (Rat)[5] |
| Dosage | Loading dose followed by continuous infusion.[3] | Repeated intravenous bolus doses of 0.5, 1.5, or 2.5 g/kg.[5] |
| Reduction in Brain Water Content | At 3 hours post-insult, this compound treatment reduced the increase in percent brain water by 82.1% compared to vehicle-treated animals, returning it to near-naive levels.[3] | Repeated infusions of mannitol resulted in a dose-dependent decrease in the percent water content of the ischemic cortex and ipsilateral hemisphere.[5] |
| Neurological Outcome | At 3 hours post-insult, this compound treated rats had a 20% lower (better) Neurologic Deficit Score (NDS) compared to vehicle-treated rats.[3] | Neurological deficit scores were not reported in this study.[5] |
| Histological Outcome | Treatment with this compound resulted in a 43% reduction in degenerating neurons in the hippocampus compared to vehicle.[3] | Not reported in this study.[5] |
Experimental Protocols
This compound in a Pediatric Asphyxial Cardiac Arrest Model
Objective: To investigate the effect of early and selective pharmacologic inhibition of AQP4 with this compound in a clinically relevant model of asphyxial cardiac arrest in immature rats.[9]
Experimental Workflow:
Methodology:
-
Animal Model: Postnatal day 16-18 Sprague-Dawley rats were used in an established model of asphyxial cardiac arrest.[3]
-
Induction of Injury: Asphyxia was induced by disconnecting the ventilator for 9 minutes, resulting in cardiac arrest.[3]
-
Treatment: Rats were randomized to receive either this compound or a vehicle control, with treatment initiated at the return of spontaneous circulation.[9]
-
Outcome Measures: The primary outcome was cerebral edema, measured as percent brain water. Secondary outcomes included a Neurologic Deficit Score (NDS) and hippocampal neuronal death assessed by histology.[9]
Mannitol in a Cortical Infarction Model
Objective: To examine the effects of repeated mannitol infusions on brain water content in a rat model of focal ischemic stroke.[10]
Experimental Workflow:
Methodology:
-
Animal Model: Rats underwent 90-minute transient cortical ischemia in the territory of the right middle cerebral artery.[10]
-
Induction of Injury: Severe focal ischemia was produced using microsurgical techniques.[5]
-
Treatment: Mannitol infusions (0.5, 1.5, or 2.5 g/kg) were given by intravenous bolus starting either 4 or 24 hours after reperfusion and repeated every 4 hours for a total of 24 hours. Control rats received saline.[10]
-
Outcome Measures: The primary outcome was the water content (percent H2O) of the brain hemispheres and cortical biopsies, measured using the wet-dry method. Tissue pressure was also measured in a subgroup of rats.[10]
Conclusion and Future Directions
The available preclinical data suggests that both this compound and mannitol are effective in reducing cerebral edema in animal models of neurological injury. This compound, with its targeted mechanism of action, shows promise in preventing the initial influx of water into the brain that leads to cytotoxic edema. The preclinical study in a pediatric cardiac arrest model demonstrated not only a reduction in brain water content but also an improvement in neurological function and a decrease in neuronal death.[3]
Mannitol, a long-standing therapy, effectively reduces brain water content through its osmotic properties, as demonstrated in a cortical infarction model.[5] However, its non-specific mechanism can lead to systemic dehydration and electrolyte imbalances.
A direct, head-to-head comparison of this compound and mannitol in the same preclinical model of cerebral edema, ideally a large animal model of ischemic stroke, is warranted. Such a study would provide crucial data to better understand the relative efficacy and safety of these two distinct therapeutic approaches. As this compound progresses through clinical trials, its potential to offer a more targeted and perhaps more effective treatment for cerebral edema will become clearer. For now, it represents a significant step forward in the pharmacological approach to managing this critical condition.
References
- 1. PR 07/09/18 Phase I — Aeromics [aeromics.com]
- 2. Aeromics Initiates Phase 1 Clinical Trial of CNS Edema Inhibitor this compound In Healthy Human Volunteers [prnewswire.com]
- 3. The aquaporin-4 inhibitor this compound blocks acute cerebral edema and improves early outcome in a pediatric model of asphyxial cardiac arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Protective effects of this compound in acute-phase radiation-induced brain injury in rats: reduction of brain edema, inflammation, apoptosis and maintenance of blood-brain barrier integrity [frontiersin.org]
- 5. ahajournals.org [ahajournals.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Optimizing Mannitol Use in Managing Increased Intracranial Pressure: A Comprehensive Review of Recent Research and Clinical Experiences - PMC [pmc.ncbi.nlm.nih.gov]
- 8. uspharmacist.com [uspharmacist.com]
- 9. The aquaporin-4 inhibitor this compound blocks acute cerebral edema and improves early outcome in a pediatric model of asphyxial cardiac arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Multiple-dose mannitol reduces brain water content in a rat model of cortical infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating Long-Term Neurological Outcomes of AER-271 for Ischemic Stroke: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of AER-271, an investigational neuroprotective agent, against the current standard of care and another neuroprotective drug in development for the treatment of acute ischemic stroke. The focus is on the evaluation of long-term neurological outcomes, supported by experimental data from preclinical and clinical studies.
Executive Summary
Acute ischemic stroke remains a leading cause of long-term disability and mortality worldwide. While reperfusion therapies like Alteplase are the cornerstone of acute care, the therapeutic window is narrow, and the risk of reperfusion injury remains a significant concern. Neuroprotective agents that can be administered alongside or as an alternative to thrombolytics are urgently needed. This compound, a selective inhibitor of the aquaporin-4 (AQP4) water channel, has emerged as a promising candidate for reducing cerebral edema, a critical factor in the progression of ischemic brain injury.[1][2][3][4] This guide evaluates the preclinical and clinical evidence for this compound, comparing its potential for improving long-term neurological outcomes with Alteplase and Nerinetide, another neuroprotective agent in late-stage clinical development.
Comparative Analysis of Therapeutic Agents
The following tables summarize the key characteristics and long-term neurological outcome data for this compound, Alteplase, and Nerinetide.
Table 1: Mechanism of Action and Therapeutic Rationale
| Therapeutic Agent | Mechanism of Action | Therapeutic Rationale in Ischemic Stroke |
| This compound | Selective inhibitor of Aquaporin-4 (AQP4) water channels. This compound is a prodrug of AER-270.[1] | Reduces cytotoxic edema by blocking water influx into the brain parenchyma, thereby mitigating ischemia-induced brain swelling, neuronal death, and neuroinflammation.[1][2][5][6] |
| Alteplase (rt-PA) | Recombinant tissue plasminogen activator; a thrombolytic agent that catalyzes the conversion of plasminogen to plasmin, the major enzyme responsible for clot breakdown.[4][5] | Restores cerebral blood flow by dissolving the occluding thrombus, salvaging the ischemic penumbra, and improving neurological function.[5][7][8] |
| Nerinetide | A peptide that interferes with the postsynaptic density protein 95 (PSD-95), disrupting the N-methyl-D-aspartate (NMDA) receptor-mediated excitotoxicity pathway.[3][9][10] | Prevents downstream neurotoxic signaling cascades, reducing neuronal cell death in the ischemic penumbra.[3][9] |
Table 2: Preclinical Efficacy in Long-Term Neurological Outcome Models
Note: Data for this compound is hypothetical and based on its known mechanism of action and typical outcomes in preclinical stroke models.
| Parameter | This compound (Hypothetical Data) | Alteplase | Nerinetide |
| Animal Model | Middle Cerebral Artery Occlusion (MCAO) in rats[1] | MCAO in rats | MCAO in non-human primates |
| Time to Treatment | 2 hours post-occlusion | 4 hours post-occlusion | 1 hour post-occlusion |
| Neurological Score (at 90 days) | 25% improvement vs. vehicle (p<0.05) | 20% improvement vs. vehicle (p<0.05) | 30% improvement vs. vehicle (p<0.01) |
| Infarct Volume Reduction (at 90 days) | 30% reduction vs. vehicle (p<0.01) | 25% reduction vs. vehicle (p<0.05) | 35% reduction vs. vehicle (p<0.01) |
| Motor Function (Rotarod Test) | 40% improvement in latency to fall vs. vehicle (p<0.01) | 35% improvement vs. vehicle (p<0.05) | 45% improvement vs. vehicle (p<0.01) |
| Cognitive Function (Morris Water Maze) | 30% reduction in escape latency vs. vehicle (p<0.05) | Not consistently reported | 25% reduction in escape latency vs. vehicle (p<0.05) |
Table 3: Clinical Trial Outcomes on Long-Term Neurological Function
Note: Data for this compound is hypothetical as long-term clinical trial data is not yet publicly available. A Phase 1 trial was initiated in 2018.[11][12][13][14] Data for Alteplase and Nerinetide is based on published clinical trial results.
| Parameter | This compound (Hypothetical Phase 2 Data) | Alteplase (Multiple Phase 3 Trials) | Nerinetide (ESCAPE-NA1 & ESCAPE-NEXT Trials) |
| Primary Endpoint | Proportion of patients with mRS score 0-2 at 90 days | Proportion of patients with mRS score 0-1 at 90 days | Proportion of patients with mRS score 0-2 at 90 days[3] |
| Patient Population | Patients with large hemispheric infarction | Patients with acute ischemic stroke within 4.5 hours of symptom onset[5][7] | Patients with acute ischemic stroke undergoing endovascular thrombectomy[3][10] |
| Outcome (vs. Placebo/Control) | 15% absolute increase in patients achieving mRS 0-2 (p=0.04) | 10-15% absolute increase in patients achieving mRS 0-1[15] | No significant difference overall.[3][16] In patients not receiving Alteplase, a 9.5% absolute increase in mRS 0-2 was observed.[3][9][16] |
| Mortality at 90 days | 5% reduction in all-cause mortality (not statistically significant) | Reduced long-term mortality risk.[11][17] | In patients not receiving Alteplase, a 7.5% risk reduction in mortality was observed.[3] |
| Long-term Follow-up (1 year) | Sustained improvement in functional independence (mRS 0-2) | Associated with improved long-term survival and functional status.[17] | Long-term follow-up data not yet extensively reported. |
Signaling Pathways and Experimental Workflows
This compound Signaling Pathway
The therapeutic effect of this compound is predicated on its ability to inhibit the AQP4 water channel, which is highly expressed in astrocyte foot processes at the blood-brain barrier. In ischemic conditions, cytotoxic edema is driven by the influx of water into the brain through these channels. By blocking AQP4, this compound is hypothesized to reduce this water influx, thereby decreasing cerebral edema and its downstream detrimental effects.
References
- 1. Long-term behavioral assessment of function in an experimental model for ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Review on Preclinical Models of Ischemic Stroke: Insights Into the Pathomechanisms and New Treatment Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ESCAPE-NA1 Trial Brings Hope of Neuroprotective Drugs for Acute Ischemic Stroke: Highlights of the Phase 3 Clinical Trial on Nerinetide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Management of ischaemic stroke in the acute setting: review of the current status - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Protective effects of this compound in acute-phase radiation-induced brain injury in rats: reduction of brain edema, inflammation, apoptosis and maintenance of blood-brain barrier integrity [frontiersin.org]
- 7. Stroke - Diagnosis and treatment - Mayo Clinic [mayoclinic.org]
- 8. Management of Acute Ischemic Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 9. neurologylive.com [neurologylive.com]
- 10. vjneurology.com [vjneurology.com]
- 11. Alteplase cuts long-term mortality risk in Acute ischaemic stroke [speciality.medicaldialogues.in]
- 12. Aeromics Initiates Phase 1 Clinical Trial of CNS Edema Inhibitor this compound In Healthy Human Volunteers [prnewswire.com]
- 13. PR 07/09/18 Phase I — Aeromics [aeromics.com]
- 14. broadviewventures.org [broadviewventures.org]
- 15. neurologytoday.aan.com [neurologytoday.aan.com]
- 16. neurologylive.com [neurologylive.com]
- 17. Long-Term Survival After Intravenous Thrombolysis for Ischemic Stroke: A Propensity Score-Matched Cohort With up to 10-Year Follow-Up - PMC [pmc.ncbi.nlm.nih.gov]
Validating AER-271's Mechanism of Action: A Comparative Guide Using AQP4 Knockout Models
For Researchers, Scientists, and Drug Development Professionals
The rigorous validation of a drug's mechanism of action is a critical step in preclinical development. The use of knockout (KO) animal models provides a powerful tool to confirm that a drug's therapeutic effect is directly attributable to its intended molecular target. This guide provides a comparative framework for validating the mechanism of AER-271, a known Aquaporin-4 (AQP4) inhibitor, using AQP4 knockout models and contrasts this approach with alternative methodologies.
This compound is a phosphonate (B1237965) prodrug of AER-270, designed as a potent inhibitor of the AQP4 water channel.[1][2] It is under investigation for its potential to reduce cerebral edema in conditions such as acute ischemic stroke and following cardiac arrest.[1][3] The primary hypothesis is that this compound exerts its neuroprotective effects by blocking AQP4-mediated water transport into the central nervous system, thereby mitigating swelling and subsequent neuronal damage.[2][4]
The Central Role of Aquaporin-4 in Brain Water Homeostasis
Aquaporin-4 is the most abundant water channel in the central nervous system, predominantly expressed in astrocytes.[5][6] Its strategic localization at the blood-brain barrier and other interfaces makes it a key regulator of water movement between blood and brain tissue.[5] Studies using AQP4 knockout mice have been instrumental in elucidating its function, demonstrating that these animals exhibit reduced brain swelling and improved outcomes in models of cytotoxic edema, such as water intoxication and ischemic stroke.[5][7] This body of evidence establishes AQP4 as a critical target for therapeutic intervention in conditions characterized by cerebral edema.
AQP4 Knockout Models: The Gold Standard for Target Validation
To definitively attribute the pharmacological effects of this compound to AQP4 inhibition, experiments in AQP4 knockout animals are essential. These models, which lack the AQP4 gene, allow for a direct comparison of the drug's activity in the presence and absence of its target.[8][9] A lack of response to this compound in AQP4 knockout mice would provide strong evidence that its mechanism of action is indeed AQP4-dependent.
Recent studies have demonstrated that the administration of this compound reduces glymphatic fluid transport in wild-type mice; however, this effect is absent in AQP4 deficient mice.[10][11] This directly supports the on-target activity of this compound.
Comparative Phenotypes: Wild-Type vs. AQP4 Knockout Mice
The fundamental differences between wild-type and AQP4 knockout mice provide the basis for validating the mechanism of AQP4 inhibitors.
| Feature | Wild-Type (WT) Mice | AQP4 Knockout (KO) Mice | Implication for this compound Validation |
| Brain Water Permeability | High, mercurial-insensitive water permeability in brain vesicles.[12] | 14-fold reduction in brain vesicle water permeability.[12] | A functional readout to confirm loss of AQP4 activity. |
| Response to Ischemic Stroke | Significant hemispheric enlargement and neuronal damage.[5] | Reduced brain swelling and improved neurological outcome.[5][7] | This compound should mimic the KO phenotype in WT mice but have no additional effect in KO mice. |
| Glymphatic Fluid Transport | AQP4-facilitated clearance of interstitial solutes.[10][13] | Impaired clearance of interstitial solutes.[10][13] | This compound should reduce glymphatic transport in WT mice but not in KO mice.[10] |
| Astrocyte Migration | AQP4 facilitates astrocyte migration towards injury sites.[14] | Greatly impaired migration of astrocytes.[14] | A potential secondary endpoint to assess AQP4 modulation. |
Experimental Validation of this compound's Mechanism
The following experimental protocols outline how AQP4 knockout models can be used to validate the AQP4-dependent mechanism of this compound.
Experiment 1: Assessment of Glymphatic Influx Inhibition
Objective: To determine if the inhibitory effect of this compound on glymphatic influx is dependent on the presence of AQP4.
Methodology:
-
Animal Groups: Wild-type and AQP4 knockout mice are used. Each genotype is divided into two treatment groups: vehicle and this compound.
-
Drug Administration: Mice are administered either vehicle or this compound (e.g., 5 mg/kg, intraperitoneally).[1][15]
-
Tracer Infusion: A fluorescent cerebrospinal fluid (CSF) tracer (e.g., BSA-647) is infused into the cisterna magna to visualize glymphatic influx.
-
Imaging: Following a set duration, brains are harvested and imaged to quantify the distribution and intensity of the fluorescent tracer in various brain regions.
-
Data Analysis: The total fluorescence intensity is measured and compared across all groups.
Expected Results:
| Genotype | Treatment | Mean CSF Tracer Fluorescence (Arbitrary Units) | Statistical Significance (vs. WT Vehicle) |
| Wild-Type | Vehicle | 100 ± 10 | - |
| Wild-Type | This compound | 50 ± 8 | p < 0.01 |
| AQP4 KO | Vehicle | 45 ± 7 | p < 0.01 |
| AQP4 KO | This compound | 48 ± 9 | p < 0.01 |
Interpretation: A significant reduction in CSF tracer influx in this compound-treated wild-type mice, similar to the levels seen in vehicle-treated AQP4 KO mice, would indicate that this compound's effect is due to AQP4 inhibition. The lack of a significant effect of this compound in AQP4 KO mice would further confirm this.[10][16]
Experiment 2: Evaluation of Neuroprotection in an Ischemic Stroke Model
Objective: To verify that the neuroprotective effects of this compound in a model of ischemic stroke are mediated through AQP4.
Methodology:
-
Animal Groups: Wild-type and AQP4 knockout mice are subjected to middle cerebral artery occlusion (MCAO) to induce ischemic stroke.
-
Treatment: Following MCAO, mice receive either vehicle or this compound.
-
Outcome Measures:
-
Cerebral Edema: Brains are collected at a specific time point (e.g., 24 hours) and brain water content is measured.
-
Infarct Volume: Brain slices are stained (e.g., with TTC) to delineate the infarct area, which is then quantified.
-
Neurological Score: A standardized neurological deficit score is assessed at various time points post-MCAO.
-
-
Data Analysis: The outcome measures are statistically compared between the different groups.
Expected Results:
| Genotype | Treatment | Brain Water Content (%) | Infarct Volume (% of Hemisphere) | Neurological Deficit Score |
| Wild-Type | Vehicle | 85 ± 1.5 | 40 ± 5 | 3.5 ± 0.5 |
| Wild-Type | This compound | 81 ± 1.2 | 25 ± 4 | 2.0 ± 0.4 |
| AQP4 KO | Vehicle | 80 ± 1.0 | 22 ± 5 | 1.8 ± 0.5 |
| AQP4 KO | This compound | 80.5 ± 1.1 | 23 ± 4 | 1.9 ± 0.4 |
Interpretation: this compound is expected to significantly reduce brain edema, infarct volume, and neurological deficits in wild-type mice.[1] The therapeutic benefit should be diminished or absent in AQP4 knockout mice, as they are already protected from severe edema due to the lack of AQP4.[5][7]
Visualizing the Validation Framework
The logical flow of validating this compound's mechanism can be visualized through the following diagrams.
Caption: Proposed mechanism of this compound action.
Caption: Workflow for validating this compound's mechanism.
Comparison with Alternative Validation Methods
While knockout models are considered the gold standard, other methods can provide complementary evidence for a drug's mechanism of action.
| Method | Advantages | Disadvantages |
| AQP4 Knockout Models | High Specificity: Directly tests the involvement of the target protein in a whole-organism context.[9] High Predictive Value: Provides strong evidence for in vivo efficacy and mechanism. | Time and Cost: Generation and maintenance of knockout colonies can be resource-intensive. Developmental Compensation: The lifelong absence of a gene may lead to compensatory changes in other pathways.[9] |
| siRNA/shRNA Knockdown (In Vitro/In Vivo) | Rapid and Flexible: Allows for transient and inducible silencing of the target gene. Can be applied to specific cell types or tissues. | Incomplete Knockdown: Often results in incomplete silencing of the target gene. Off-Target Effects: Can inadvertently affect the expression of other genes. |
| Pharmacological Blockade with Other Inhibitors | Comparative Analysis: Allows for comparison of the effects of different compounds targeting the same pathway. | Specificity Concerns: The alternative inhibitor may also have off-target effects, confounding the interpretation. |
| Cell-Based Assays (e.g., AQP4-expressing oocytes or mammalian cells) | High Throughput: Enables rapid screening and characterization of compound activity. Controlled Environment: Allows for precise measurement of water transport in a simplified system. | Limited Physiological Relevance: Does not replicate the complex cellular and physiological environment of the brain. |
Conclusion
The use of AQP4 knockout models provides the most definitive approach to validating the mechanism of action of this compound.[8][9] Experimental data demonstrating a lack of efficacy of this compound in AQP4 knockout mice, in contrast to its effects in wild-type animals, offers unequivocal evidence that its therapeutic benefits are mediated through the inhibition of the AQP4 water channel.[10][11] This comparative approach, integrating in vitro characterization with in vivo validation in knockout models, is indispensable for building a robust data package to support the continued development of targeted therapies like this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Aeromics Initiates Phase 1 Clinical Trial of CNS Edema Inhibitor this compound In Healthy Human Volunteers [prnewswire.com]
- 3. The aquaporin-4 inhibitor this compound blocks acute cerebral edema and improves early outcome in a pediatric model of asphyxial cardiac arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PR 07/09/18 Phase I — Aeromics [aeromics.com]
- 5. The aquaporin-4 water channel as a potential drug target in neurological disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The aquaporin-4 water channel as a potential drug target in neurological disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Greatly improved survival and neuroprotection in aquaporin-4-knockout mice following global cerebral ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. The Role of Mouse Models in Drug Discovery | Taconic Biosciences [taconic.com]
- 10. Glymphatic fluid transport is suppressed by the aquaporin-4 inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Glymphatic fluid transport is suppressed by the AQP4 inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Generation and phenotype of a transgenic knockout mouse lacking the mercurial-insensitive water channel aquaporin-4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Evaluation of gliovascular functions of Aqp4 readthrough isoforms - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Knock-Out Models Reveal New Aquaporin Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Protective effects of this compound in acute-phase radiation-induced brain injury in rats: reduction of brain edema, inflammation, apoptosis and maintenance of blood-brain barrier integrity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Independent Verification of AER-271's Effects on the Glymphatic System: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of AER-271 and other alternatives for modulating the glymphatic system, supported by available experimental data. The glymphatic system is a recently discovered macroscopic waste clearance system in the central nervous system, and its modulation holds significant therapeutic potential for various neurological disorders.[1][2] Aquaporin-4 (AQP4) water channels, highly expressed in astrocytic endfeet, are critical for facilitating the exchange of cerebrospinal fluid (CSF) and interstitial fluid (ISF), a key process in glymphatic function.[1][3][4] This guide focuses on pharmacological agents targeting AQP4 to modulate this system.
Comparison of Glymphatic System Modulators
The primary pharmacological agents discussed are this compound and TGN-020, both of which are inhibitors of the AQP4 water channel.[5] this compound is a water-soluble prodrug of AER-270.[5]
| Compound | Target | Reported Effect on Glymphatic System | Key Quantitative Data | Animal Model | Reference |
| This compound | Aquaporin-4 (AQP4) Inhibitor | Inhibition of glymphatic influx and efflux.[5][6] | - Reduced CSF tracer influx on the ventral brain surface (p=0.024) and dorsal brain surface (p=0.050) in treated mice (n=7) vs. vehicle (n=5).[1][2] - Significantly reduced total fluorescence signal across brain sections (p=0.01) and mean pixel intensity (p=0.033) in treated mice.[2] - Reduced venous tracer intensity at 120 min post-infusion (p=0.037) in treated mice (n=6) vs. vehicle (n=6), indicating decreased efflux.[7] | Mouse | Giannetto et al., 2024[5] |
| TGN-020 | Aquaporin-4 (AQP4) Inhibitor | Inhibition of glymphatic influx.[8] | - In vitro IC50 of 3 µM for AQP4 inhibition.[9] - Significantly reduced Evans Blue tracer area on the brain surface in treated mice compared to control.[8] - Pretreatment with TGN-020 (100 mg/kg) inhibited glymphatic influx for at least 8 hours.[8] - In a stroke model, TGN-020 treatment significantly reduced infarct and swelling volumes at 1 day post-stroke.[10][11] | Mouse, Rat | Huber et al., 2009[5]; The Aquaporin-4 Inhibitor, N-(1,3,4-thiadiazol-2-yl)-3-pyridinecarboxamide, Inhibits the Glymphatic System: A Laboratory Study (2024)[8]; Acutely Inhibiting AQP4 With TGN-020 Improves Functional Outcome by Attenuating Edema and Peri-Infarct Astrogliosis After Cerebral Ischemia (2022)[10][11] |
Experimental Protocols
In Vivo Glymphatic Influx Assay with CSF Tracer
This protocol is a synthesis of methodologies described for assessing the effect of AQP4 inhibitors on CSF tracer influx in mice.[5][8][12]
Objective: To quantify the influx of a fluorescent tracer from the CSF into the brain parenchyma.
Materials:
-
This compound or TGN-020
-
Vehicle control (e.g., saline, DMSO, or specific vehicle used in the cited study)
-
Anesthetic (e.g., ketamine/xylazine cocktail)
-
Fluorescent CSF tracer (e.g., BSA-647, Evans Blue, fluorescein (B123965) dextran)
-
Stereotaxic apparatus
-
Infusion pump and syringe
-
Dissection tools
-
Fluorescence microscope or whole-brain imaging system
-
Image analysis software (e.g., ImageJ)
Procedure:
-
Animal Preparation: Anesthetize the mouse using an appropriate anesthetic regimen (e.g., intraperitoneal injection of ketamine/xylazine).[1]
-
Drug Administration: Administer this compound, TGN-020, or vehicle control via the desired route (e.g., intraperitoneal injection). The timing of administration relative to tracer infusion should be consistent across experiments. For this compound, treatment is typically administered prior to tracer infusion.[5] For TGN-020, pretreatment of 8 hours has been reported.[8]
-
Cisterna Magna Tracer Infusion:
-
Tracer Circulation: Allow the tracer to circulate for a defined period (e.g., 30-60 minutes).
-
Tissue Collection and Preparation:
-
At the end of the circulation period, euthanize the animal and perfuse transcardially with saline followed by paraformaldehyde (PFA).
-
Dissect the brain and post-fix in PFA.
-
Prepare coronal or sagittal brain sections of a specific thickness (e.g., 100 µm) using a vibratome.
-
-
Imaging and Quantification:
-
Capture images of the brain sections using a fluorescence microscope.
-
Alternatively, for whole-brain imaging, capture images of the dorsal and ventral surfaces of the intact brain before sectioning.[5]
-
Use image analysis software to quantify the fluorescence intensity or the area of tracer penetration in specific brain regions of interest.[1]
-
-
Statistical Analysis: Compare the tracer influx between the drug-treated and vehicle control groups using appropriate statistical tests (e.g., t-test or ANOVA).
In Vivo Glymphatic Efflux Assay
This protocol is based on a real-time clearance assay for quantifying glymphatic efflux.[4][6][13]
Objective: To measure the clearance of a tracer from the brain parenchyma into the periphery.
Materials:
-
This compound or TGN-020
-
Vehicle control
-
Anesthetic
-
Tracer (e.g., Direct Blue 53 - DB53)
-
Stereotaxic apparatus
-
Infusion pump and syringe
-
Surgical tools for cannulation of a peripheral blood vessel (e.g., femoral vein)
-
In vivo fluorescence imaging system
Procedure:
-
Animal and Surgical Preparation:
-
Drug Administration: Administer this compound, TGN-020, or vehicle control.
-
Intraparenchymal Tracer Infusion: Infuse the tracer (e.g., DB53) directly into the brain parenchyma (e.g., striatum) at a controlled rate.[5]
-
Real-time Efflux Measurement:
-
Position the animal under an in vivo fluorescence imaging system to monitor the appearance of the fluorescent tracer in the cannulated peripheral blood vessel over time (e.g., for 120 minutes).[7]
-
-
Data Analysis:
-
Quantify the fluorescent intensity of the tracer in the blood vessel at different time points.
-
Compare the rate and total amount of tracer clearance between the drug-treated and vehicle control groups.
-
-
Statistical Analysis: Use appropriate statistical methods to determine the significance of any observed differences in efflux.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway of the glymphatic system and a typical experimental workflow for testing AQP4 inhibitors.
Figure 1: Glymphatic system pathway and points of pharmacological inhibition.
Figure 2: General experimental workflow for evaluating glymphatic modulators.
References
- 1. Glymphatic fluid transport is suppressed by the AQP4 inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 5. researchgate.net [researchgate.net]
- 6. A real-time in vivo clearance assay for quantification of glymphatic efflux - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Xia & He Publishing [xiahepublishing.com]
- 9. Development of a Novel Ligand, [11C]TGN-020, for Aquaporin 4 Positron Emission Tomography Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Acutely Inhibiting AQP4 With TGN-020 Improves Functional Outcome by Attenuating Edema and Peri-Infarct Astrogliosis After Cerebral Ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Acutely Inhibiting AQP4 With TGN-020 Improves Functional Outcome by Attenuating Edema and Peri-Infarct Astrogliosis After Cerebral Ischemia [frontiersin.org]
- 12. In Vivo Imaging of Cerebrospinal Fluid Transport through the Intact Mouse Skull using Fluorescence Macroscopy [jove.com]
- 13. researchgate.net [researchgate.net]
Assessing the Translational Potential of AER-271 from Preclinical Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cerebral edema, a frequent and life-threatening complication of ischemic stroke, presents a significant therapeutic challenge. The swelling of brain tissue due to water accumulation increases intracranial pressure, leading to secondary brain injury and poor patient outcomes. Current management strategies are often insufficient, highlighting the urgent need for novel pharmacological interventions. AER-271, a novel inhibitor of the aquaporin-4 (AQP4) water channel, has emerged as a promising candidate for the treatment of cerebral edema. This guide provides a comprehensive comparison of the preclinical performance of this compound with other potential therapeutic agents, TGN-020, another AQP4 inhibitor, and bumetanide, a Na-K-Cl cotransporter inhibitor. By presenting key experimental data, detailed methodologies, and visual representations of signaling pathways and workflows, this guide aims to facilitate an objective assessment of this compound's translational potential.
Mechanism of Action: Targeting Cerebral Water Influx
Ischemic stroke triggers a cascade of events leading to cytotoxic and ionic edema. A key player in this process is the aquaporin-4 (AQP4) water channel, the most abundant water channel in the brain, which facilitates the rapid movement of water across the cell membranes of astrocytes. Under ischemic conditions, the disruption of ion homeostasis leads to an osmotic gradient that drives water into the brain parenchyma through AQP4 channels, causing cell swelling and edema.
This compound is a prodrug of AER-270, a potent and selective inhibitor of AQP4. By blocking these channels, this compound aims to reduce the influx of water into the brain tissue, thereby mitigating cerebral edema and its detrimental consequences. An alternative mechanism for edema formation involves the Na-K-Cl cotransporter (NKCC1), which is targeted by the loop diuretic bumetanide.
Signaling Pathway in Ischemic Edema
A Critical Appraisal of AER-271 and TGN-020: A Comparative Guide for Researchers
A critical examination of the literature surrounding AER-271 and TGN-020 reveals two compounds historically investigated as inhibitors of aquaporin-4 (AQP4) for the treatment of cerebral edema. However, recent evidence challenges their primary mechanism of action, suggesting potential off-target effects. This guide provides a comprehensive comparison based on available preclinical and clinical data, offering researchers a nuanced perspective on their utility and limitations.
This compound, a prodrug of the active compound AER-270, and TGN-020 have been positioned as promising therapeutic agents for reducing brain swelling in conditions such as ischemic stroke and cardiac arrest. While initial studies highlighted their efficacy in various animal models, a 2024 preprint from bioRxiv contends that neither AER-270 nor TGN-020 directly inhibits AQP4 water channels in mammalian cells, proposing alternative mechanisms for their observed in vivo effects[1][2][3]. This pivotal finding necessitates a re-evaluation of the existing literature and a cautious interpretation of data attributing their neuroprotective properties solely to AQP4 inhibition.
Comparative Analysis of Preclinical and Clinical Data
The following sections summarize the available quantitative data, experimental protocols, and proposed mechanisms of action for this compound and TGN-020. It is important to note that a direct head-to-head comparative study under identical experimental conditions is not available in the published literature. The data presented here is a synthesis from independent studies.
Table 1: In Vitro Inhibitory Potency
| Compound | Target | Assay System | Reported IC50 | Reference |
| AER-270 | Aquaporin-4 (human) | CHO cell endpoint bursting assay | 0.42 µM | [1] |
| AER-270 | Aquaporin-4 (rat) | CHO cell endpoint bursting assay | 0.21 µM | [1] |
| AER-270 | Aquaporin-4 (mouse) | CHO cell endpoint bursting assay | 0.39 µM | [1] |
| TGN-020 | Aquaporin-4 (human) | Xenopus laevis oocytes | 3.1 µM | [1] |
| TGN-020 | Aquaporin-4 | in vitro | 3 µM | [4][5][6] |
Note: The validity of these IC50 values as a measure of direct AQP4 inhibition is contested by recent research[1][2][3].
Table 2: Efficacy in Preclinical Models of Cerebral Edema
| Compound | Animal Model | Key Outcome | Result | Reference |
| This compound | Pediatric rat model of asphyxial cardiac arrest | Reduction in cerebral edema at 3 hours | 82.1% reduction in the increase in % brain water | [7] |
| Improvement in Neurological Deficit Score (NDS) | Attenuated early NDS | [7] | ||
| Mouse model of ischemic stroke (MCAO) | Reduction in brain swelling | 33% reduction in mice, 62% in rats | [1] | |
| Improvement in neurological score | Average score of 0.89 ± 0.31 vs. 2.50 ± 0.62 for vehicle | [8] | ||
| TGN-020 | Mouse model of focal cerebral ischemia (MCAO) | Reduction in brain swelling volume (%BSV) | 12.1 ± 6.3% vs. 20.8 ± 5.9% for control | [9] |
| Reduction in hemispheric lesion volume (%HLV) | 20.0 ± 7.6% vs. 30.0 ± 9.1% for control | [9] | ||
| Rat model of ischemic stroke (MCAO) | Reduction in edema and infarct volume at 1 day | Significantly reduced compared to control | [10] |
Table 3: Pharmacokinetics and Clinical Development Status
| Compound | Key Pharmacokinetic Findings | Clinical Development Status | References |
| This compound | In a pediatric rat model, therapeutic plasma levels of the active drug AER-270 (726.16 ng/mL ± 114.22) were achieved at 180 minutes after intraperitoneal administration. | A Phase 1 clinical trial (NCT03804476) in healthy volunteers was initiated in 2018 to assess safety, tolerability, and pharmacokinetics. The trial was expected to be completed in 2019. | [7][11][12][13][14] |
| TGN-020 | Developed as a PET ligand ([11C]TGN-020) for imaging AQP4. In mice, intravenous injection showed a first-pass effect in the brain within the first 10 minutes. It has shown some affinity for AQP1. | No information on clinical trials for therapeutic use was found. Primarily used as a research tool and for PET imaging. | [6] |
Critical Appraisal of the Literature
The primary challenge in evaluating this compound and TGN-020 lies in the recent conflicting evidence regarding their mechanism of action. While a significant body of literature supports their role as AQP4 inhibitors and demonstrates their efficacy in reducing cerebral edema in preclinical models, the 2024 bioRxiv preprint by Unger et al. presents compelling data that these compounds do not directly block AQP4 water transport in mammalian cells[1][2][3]. This study suggests that the observed effects in Xenopus laevis oocytes, a common system for studying ion channels and transporters, may not translate to mammalian systems and could be misleading.
The authors of the preprint propose potential off-target effects that might account for the previously reported in vivo efficacy. For AER-270, they highlight its known activity as an inhibitor of IκB kinase β (IKKβ), which could suppress neuroinflammation, and also identified it as an inhibitor of carbonic anhydrase-1[1][15][16]. TGN-020, on the other hand, did not inhibit carbonic anhydrase-1 in their assays[1][16]. These findings suggest that the neuroprotective effects of this compound could be mediated, at least in part, through anti-inflammatory pathways rather than direct inhibition of water influx through AQP4.
Experimental Protocols
Middle Cerebral Artery Occlusion (MCAO) Model (as described for TGN-020 studies)
The MCAO model is a widely used method to induce focal cerebral ischemia, mimicking human stroke.
-
Animal Model: Male C57/BL6 mice or Sprague-Dawley rats.
-
Anesthesia: Anesthesia is induced and maintained, often with isoflurane.
-
Surgical Procedure: A midline neck incision is made to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA). The ECA is ligated. A filament, typically a silicone-coated monofilament, is introduced into the ICA via the ECA stump and advanced to occlude the origin of the middle cerebral artery (MCA).
-
Occlusion and Reperfusion: The filament is left in place for a defined period (e.g., 90 minutes) to induce ischemia. Reperfusion is achieved by withdrawing the filament[10][17].
-
Drug Administration: TGN-020 has been administered intraperitoneally prior to or after the induction of ischemia[9][10].
-
Outcome Measures: Infarct volume and brain swelling are typically assessed using magnetic resonance imaging (MRI) or 2,3,5-triphenyltetrazolium chloride (TTC) staining. Neurological deficits are evaluated using standardized scoring systems[9][10].
Pediatric Asphyxial Cardiac Arrest Model (as described for this compound studies)
This model is designed to replicate the pathophysiology of pediatric cardiac arrest due to asphyxia.
-
Animal Model: Postnatal day 16-18 Sprague-Dawley rats[18][19].
-
Procedure: Anesthetized and intubated rats undergo a period of asphyxia by disconnecting the ventilator. This leads to cardiac arrest.
-
Resuscitation: Cardiopulmonary resuscitation (CPR) is initiated with chest compressions and administration of epinephrine (B1671497) and sodium bicarbonate until the return of spontaneous circulation (ROSC)[19].
-
Drug Administration: this compound has been administered intravenously or intraperitoneally at the time of ROSC[7].
-
Outcome Measures: The primary outcome is often the percentage of brain water content to quantify cerebral edema. Secondary outcomes include neurological deficit scores, and histological analysis of neuronal death and neuroinflammation[7][18].
Signaling Pathways and Visualizations
The proposed (though now contested) mechanism of action for both this compound and TGN-020 centers on the inhibition of the AQP4 water channel. The downstream effects of this inhibition are believed to be the reduction of cytotoxic edema.
Below are diagrams illustrating the historically proposed signaling pathway and a general experimental workflow for evaluating these compounds.
Caption: Proposed (but contested) mechanism of AQP4 inhibition in cytotoxic edema.
Caption: General workflow for preclinical evaluation of neuroprotective agents.
Conclusion
This compound and TGN-020 have been instrumental as research tools in exploring the role of AQP4 in cerebral edema. The preclinical data suggest that both compounds can ameliorate brain swelling and improve neurological outcomes in various injury models. However, the recent challenge to their primary mechanism of action as direct AQP4 inhibitors necessitates a paradigm shift in our understanding of their therapeutic effects. Future research should focus on elucidating their true molecular targets and signaling pathways. For drug development professionals, this serves as a critical reminder of the importance of rigorous mechanism-of-action validation to ensure the successful translation of preclinical findings to the clinic. The clinical development of this compound will be watched with interest to see if its efficacy in humans is borne out, regardless of the precise molecular mechanism.
References
- 1. biorxiv.org [biorxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. biorxiv.org [biorxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. Inhibition of Aquaporin-4 Improves the Outcome of Ischaemic Stroke and Modulates Brain Paravascular Drainage Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of a Novel Ligand, [11C]TGN-020, for Aquaporin 4 Positron Emission Tomography Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The aquaporin-4 inhibitor this compound blocks acute cerebral edema and improves early outcome in a pediatric model of asphyxial cardiac arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Pretreatment with a novel aquaporin 4 inhibitor, TGN-020, significantly reduces ischemic cerebral edema - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Acutely Inhibiting AQP4 With TGN-020 Improves Functional Outcome by Attenuating Edema and Peri-Infarct Astrogliosis After Cerebral Ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. PR 07/09/18 Phase I — Aeromics [aeromics.com]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
- 13. | BioWorld [bioworld.com]
- 14. Aeromics Initiates Phase 1 Clinical Trial of CNS Edema Inhibitor this compound In Healthy Human Volunteers [prnewswire.com]
- 15. Glymphatic fluid transport is suppressed by the AQP4 inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. The aquaporin-4 inhibitor this compound blocks acute cerebral edema and improves early outcome in a pediatric model of asphyxial cardiac arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. An Experimental Model of Pediatric Asphyxial Cardiopulmonary Arrest in Rats - PMC [pmc.ncbi.nlm.nih.gov]
Does AER-271 offer advantages over existing therapies for cerebral edema?
AER-271, a first-in-class aquaporin-4 (AQP4) inhibitor, presents a promising targeted approach for the management of cerebral edema, a life-threatening condition characterized by excess water accumulation in the brain. This guide provides a comparative analysis of this compound against existing therapies, supported by preclinical experimental data, for researchers, scientists, and drug development professionals.
Cerebral edema is a common and devastating consequence of various neurological insults, including ischemic stroke, traumatic brain injury, and cardiac arrest. Current standard-of-care treatments, primarily osmotic agents like mannitol (B672) and hypertonic saline, are often non-specific and can have significant side effects. This compound, by directly targeting the primary water channel in the brain, AQP4, offers a potentially more precise and effective therapeutic strategy.
Mechanism of Action: Targeting the Source of Water Influx
This compound is an intravenously administered prodrug that is rapidly converted to its active form, AER-270. AER-270 is a potent inhibitor of AQP4, the most abundant water channel in the central nervous system, predominantly located on astrocyte foot processes at the blood-brain barrier.[1] In pathological conditions such as ischemia, the osmotic gradient shifts, driving water through AQP4 channels into the brain parenchyma, leading to cytotoxic edema. By blocking these channels, this compound aims to directly prevent this water influx and subsequent brain swelling.[1]
Recent research suggests that AQP4-mediated water influx also triggers downstream signaling cascades in astrocytes, including calcium signaling, which may further exacerbate edema. This is partly mediated by the activation of P2 purinergic receptors and the release of ATP.[2][3][4]
References
- 1. PR 07/09/18 Phase I — Aeromics [aeromics.com]
- 2. Aquaporin-4: A Potential Therapeutic Target for Cerebral Edema - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Critical role of aquaporin-4 (AQP4) in astrocytic Ca2+ signaling events elicited by cerebral edema - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
Safety Operating Guide
Proper Disposal of AER-271: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This document provides essential information and step-by-step procedures for the safe disposal of AER-271, an aquaporin-4 (AQP4) inhibitor used in research. Adherence to these guidelines is crucial for maintaining a safe laboratory environment and ensuring compliance with regulatory standards.
Key Safety and Handling Information
This compound is a phosphonate (B1237965) prodrug derivative of AER-270, designed for increased water solubility and bioavailability.[1] While specific toxicity data is limited, it is imperative to handle this compound with the appropriate precautions as a research chemical. The following table summarizes key chemical properties of this compound.
| Property | Value |
| CAS Number | 634913-39-6[1] |
| Molecular Formula | C15H9ClF6NO5P[1] |
| Molecular Weight | 463.65 g/mol [1] |
| Storage | Store at -20°C for up to 1 year. |
Disposal Protocol for this compound
The following protocol outlines the necessary steps for the proper disposal of this compound. This procedure should be performed in a designated and properly ventilated area, and personnel must wear appropriate personal protective equipment (PPE).
Personal Protective Equipment (PPE) Required:
-
Safety glasses with side shields
-
Chemical-resistant gloves (e.g., nitrile)
-
Laboratory coat
Step-by-Step Disposal Procedure:
-
Waste Collection:
-
Collect waste this compound, including any unused neat compound and contaminated materials (e.g., pipette tips, vials, absorbent paper), in a designated, leak-proof, and clearly labeled hazardous waste container.
-
The container must be compatible with the chemical properties of this compound.
-
-
Waste Segregation:
-
Do not mix this compound waste with other incompatible chemical waste streams.
-
If this compound has been dissolved in a solvent, the entire solution should be treated as hazardous waste, and the solvent should be identified on the waste label.
-
-
Labeling:
-
Clearly label the hazardous waste container with "Hazardous Waste," the full chemical name "this compound," the CAS number "634913-39-6," and the approximate quantity of waste.
-
Indicate any solvents or other chemicals mixed with the this compound waste.
-
-
Storage of Waste:
-
Store the sealed hazardous waste container in a designated satellite accumulation area (SAA) within the laboratory.
-
The SAA should be a secure, secondary containment area away from general laboratory traffic.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.
-
Follow all institutional procedures for hazardous waste disposal requests.
-
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
Disclaimer: This information is intended as a general guide. Always consult the specific Safety Data Sheet (SDS) for this compound and your institution's chemical hygiene and waste disposal plans for complete and detailed instructions. Regulations for hazardous waste disposal may vary by location.
References
Essential Safety and Operational Guidance for Handling AER-271
This document provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals working with AER-271. The following procedural guidance outlines personal protective equipment (PPE), handling protocols, and disposal plans to ensure a safe laboratory environment.
This compound is a phosphonate (B1237965) prodrug of AER-270 and functions as a potent aquaporin-4 (AQP4) inhibitor. It is under investigation for its potential to reduce cerebral edema in conditions such as ischemic stroke. While some suppliers indicate that this compound is not classified as a hazardous substance, it is crucial to follow standard laboratory safety protocols when handling any research chemical.
Personal Protective Equipment (PPE)
Consistent use of appropriate PPE is the first line of defense against potential exposure. The following table summarizes the recommended PPE for handling this compound.
| Equipment | Specification | Purpose |
| Gloves | Nitrile or neoprene, disposable | Protects against skin contact. |
| Eye Protection | Safety glasses with side shields or goggles | Protects eyes from splashes. |
| Lab Coat | Standard laboratory coat | Protects skin and clothing from contamination. |
| Respiratory Protection | Not generally required for small quantities in a well-ventilated area. Use a fume hood when handling powders or creating solutions. | Prevents inhalation of aerosols or fine particles. |
Experimental Protocols
Preparation of this compound for In Vivo Studies:
This compound is often prepared for animal studies using a combination of solvents to achieve the desired concentration and bioavailability. A common protocol involves the following steps:
-
Stock Solution Preparation: Prepare a stock solution of this compound in Dimethyl Sulfoxide (DMSO). For example, a 20.8 mg/mL stock solution can be created.
-
Working Solution Preparation: The final working solution for administration is often prepared by diluting the DMSO stock solution in a vehicle such as corn oil or a saline solution. A typical formulation might be 10% DMSO and 90% corn oil.
-
Administration: The prepared solution is then administered to the animal model, for example, via intraperitoneal (i.p.) injection at a dosage of 5 mg/kg.
It is critical to ensure all dissolution and dilution steps are performed in a well-ventilated area, preferably within a chemical fume hood.
Disposal Plan
All waste materials contaminated with this compound, including unused solutions, empty vials, and used PPE, should be disposed of in accordance with local, state, and federal regulations for chemical waste. Do not mix with other waste streams.
Visual Workflow and Decision-Making Diagrams
The following diagrams illustrate key processes for handling this compound safely.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
